Product packaging for Dibenzosuberenol(Cat. No.:CAS No. 10354-00-4)

Dibenzosuberenol

Cat. No.: B089108
CAS No.: 10354-00-4
M. Wt: 208.25 g/mol
InChI Key: SRIISEYIFDTFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibenzosuberenol is a useful research compound. Its molecular formula is C15H12O and its molecular weight is 208.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84190. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O B089108 Dibenzosuberenol CAS No. 10354-00-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIISEYIFDTFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145894
Record name Dibenzosuberenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10354-00-4
Record name 5H-Dibenzo[a,d]cyclohepten-5-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10354-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzosuberenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010354004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10354-00-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzosuberenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50145894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[b,f]cyclohepten-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.691
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBENZOSUBERENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9T01JBH4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dibenzosuberenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Chemical Properties and Structure of Dibenzosuberenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically known as 5H-dibenzo[a,d]cyclohepten-5-ol, is a tricyclic organic compound that serves as a pivotal intermediate in synthetic chemistry. Its rigid, three-dimensional structure, composed of two benzene rings fused to a central seven-membered cycloheptene ring, forms the core scaffold of numerous pharmacologically active agents. The presence of a hydroxyl group at the 5-position provides a crucial reactive handle for synthetic transformations, making it a valuable building block in the development of new chemical entities. This guide offers an in-depth exploration of the chemical structure, properties, spectroscopic profile, and reactivity of this compound, providing field-proven insights for professionals in chemical research and drug development.

Chemical Structure and Nomenclature

The structural foundation of this compound dictates its chemical behavior and synthetic utility. The fusion of the aromatic rings to the unsaturated seven-membered ring creates a strained, non-planar V-shaped molecule. The hydroxyl group is positioned at a benzylic and allylic-like carbon, which significantly influences its reactivity.

G cluster_input Sample cluster_analysis Spectroscopic Analysis cluster_output Structural Information This compound This compound NMR NMR (¹H, ¹³C) This compound->NMR IR IR Spectroscopy This compound->IR MS Mass Spectrometry This compound->MS Framework Carbon-Hydrogen Framework NMR->Framework Functional Functional Groups (O-H, C-O) IR->Functional Mass Molecular Weight & Formula Confirmation MS->Mass

Caption: Workflow for the Spectroscopic Elucidation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 7.0-8.0 ppm region), the vinylic protons of the cycloheptene ring, and a characteristic signal for the methine proton at the C5 position (adjacent to the hydroxyl group). The hydroxyl proton itself will appear as a singlet, the chemical shift of which is dependent on solvent and concentration.

    • ¹³C NMR : The carbon NMR spectrum will confirm the presence of 15 carbon atoms. Signals can be assigned to the aromatic carbons, the vinylic carbons, and the key C5 carbon bearing the hydroxyl group, which would appear in the typical range for a secondary alcohol (approx. δ 65-80 ppm). [1]

  • Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying the key functional groups. [2][3]The spectrum of this compound will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A sharp band around 1050-1150 cm⁻¹ for the C-O stretch is also expected. Aromatic C-H stretches appear above 3000 cm⁻¹, while C=C stretching vibrations for the aromatic and cycloalkene rings are found in the 1450-1600 cm⁻¹ region. [4]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) provides the molecular weight and fragmentation patterns. [3]The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 208, confirming its molecular formula. Common fragmentation pathways may include the loss of water (H₂O) from the molecular ion to give a fragment at m/z = 190, and other cleavages characteristic of the tricyclic system.

Synthesis and Reactivity

The chemical reactivity of this compound is centered around its secondary alcohol functionality. This makes it an excellent precursor for a variety of derivatives.

Synthesis via Reduction

The most direct and common synthesis of this compound is the reduction of its corresponding ketone, 5-dibenzosuberenone (also known as 5H-dibenzo[a,d]cyclohepten-5-one). [5]This transformation is a standard carbonyl reduction, chosen for its high efficiency and selectivity.

Synthesis cluster_protocol Reduction Protocol Reactant Dibenzosuberenone (Ketone) Reagent 1. NaBH₄, Methanol Reactant->Reagent Product This compound (Alcohol) Workup 2. Aqueous Workup Reagent->Workup Workup->Product

Caption: Synthetic pathway from Dibenzosuberenone to this compound.

Experimental Protocol: Reduction of 5-Dibenzosuberenone

  • Dissolution : Dissolve 5-dibenzosuberenone (1.0 eq) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling : Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermic reaction and prevent side reactions.

  • Addition of Reducing Agent : Add sodium borohydride (NaBH₄) (approx. 1.1-1.5 eq) portion-wise to the stirred solution. The portion-wise addition helps to manage the rate of reaction and hydrogen gas evolution.

  • Reaction : Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching : Carefully quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1 M HCl) to destroy any excess NaBH₄.

  • Extraction : Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Key Reactions: Oxidation

The secondary alcohol of this compound can be readily oxidized back to the ketone, 5-dibenzosuberenone. This reaction is fundamental as dibenzosuberenone is a key precursor for many pharmaceutical agents. [6][7] Experimental Protocol: Oxidation with tert-Butyl Hydroperoxide (TBHP) [7]

  • Caution : tert-Butyl hydroperoxide is a highly reactive, flammable, and toxic chemical. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup : In a suitable reaction vessel, a solution of this compound (1.0 eq) and 70% aqueous tert-Butyl hydroperoxide (TBHP) (6-10 eq) is prepared. [7]2. Heating : The mixture is stirred and heated to 100 °C for 24 hours. [7]The elevated temperature is necessary to drive the oxidation.

  • Quenching : After cooling to room temperature, the reaction is quenched by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant. [7]4. Extraction : The product is extracted with dichloromethane. The combined organic extracts are dried over anhydrous Na₂SO₄ and filtered. [7]5. Purification : The solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to yield 5-dibenzosuberenone. [7]

Significance in Drug Development

The dibenzosuberane and suberene frameworks are privileged scaffolds in medicinal chemistry, particularly for targeting the central nervous system. While this compound itself is not typically the final active pharmaceutical ingredient (API), its oxidized derivative, dibenzosuberenone, is a cornerstone for the synthesis of numerous tricyclic antidepressants (TCAs). [8][9][10] Drugs synthesized from the dibenzosuberenone core include:

  • Cyproheptadine : An antihistamine and antiserotonergic agent.

  • Protriptyline and Amitriptyline : Widely used tricyclic antidepressants. [11]* Cyclobenzaprine : A muscle relaxant. [5] The functionalization at the C5 position, made possible by the alcohol-ketone interconversion, is the key synthetic strategy. It allows for the attachment of various side chains, most commonly aminoalkyl groups, which are crucial for the pharmacological activity of these drugs. [10][11]The tricyclic core provides the correct conformational rigidity to bind to targets such as monoamine transporters.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its well-defined tricyclic structure, characterized by a hydroxyl group at a strategic position, provides a foundation for complex synthetic endeavors. A thorough understanding of its chemical properties, spectroscopic signature, and reactivity is essential for its effective use. As a key intermediate in the synthesis of a class of established and potent pharmaceuticals, the this compound scaffold continues to be a relevant and valuable tool for researchers and scientists in the ongoing pursuit of novel therapeutics.

References

  • National Institute of Standards and Technology (NIST). 5H-Dibenzo(a,d)cyclohepten-5-ol. NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology (NIST). 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-. NIST Chemistry WebBook. [Link]
  • Chemsrc. Dibenzosuberenone | CAS#:2222-33-5. [Link]
  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 82577. [Link]
  • Wikipedia. Dibenzosuberenone. [Link]
  • National Center for Biotechnology Information. 5H-Dibenzo(a,d)cyclohepten-5-ol, 10,11-dihydro-5-(3-(dimethylamino)propyl)-, monohydrochloride. PubChem Compound Summary for CID 17684. [Link]
  • Juniper Publishers. A Brief Review on Chemistry of Dibenzosuberenones. [Link]
  • ChemBK. This compound. [Link]
  • Cheméo. Chemical Properties of 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-. [Link]
  • Beilstein Journals. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. [Link]
  • National Center for Biotechnology Information. 5H-Dibenzo(a,d)cyclohepten-5-ol, 10,11-dihydro-5-(3-dimethylamino-2-methylpropyl)-. PubChem Compound Summary for CID 17511. [Link]
  • MDPI.
  • SpectraBase. Dibenzosuberenone - Optional[1H NMR] - Spectrum. [Link]
  • National Center for Biotechnology Information.
  • National Center for Biotechnology Information. Dibenzosuberone. PubChem Compound Summary for CID 14589. [Link]
  • precisionFDA. This compound. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Pharmacognosy Journal. Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. [Link]
  • The Royal Society of Chemistry. Electronic Supporting Information Rediscovering copper-based catalysts for the intramolecular carbon-hydrogen bond functionaliza. [Link]
  • ResearchGate. Discovery of new dibenzodiazepine derivatives as antibacterials against intracellular bacteria. [Link]
  • YouTube. Advancing Macrocycles in Drug Discovery. [Link]

Sources

An In-Depth Technical Guide to Dibenzosuberenol (CAS No. 10354-00-4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Dibenzosuberenol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth information on its properties, synthesis, applications, and safe handling protocols.

Introduction and Core Identification

This compound, systematically known as 5H-Dibenzo[a,d]cyclohepten-5-ol, is a tricyclic organic compound. Its rigid, V-shaped structure, derived from the fusion of two benzene rings to a central seven-membered cycloheptene ring, makes it a valuable scaffold in medicinal chemistry and materials science. Its primary significance lies in its role as a precursor to Dibenzosuberenone and other derivatives that form the core of various biologically active molecules.[1][2]

The Chemical Abstracts Service (CAS) has assigned the unique identifier 10354-00-4 to this compound.[3][4][5] This number is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.

Physicochemical and Spectroscopic Properties

The molecular structure and physical characteristics of this compound are fundamental to its reactivity and handling.

Chemical Structure

The structure consists of a dibenzo[a,d]cycloheptene core with a hydroxyl (-OH) group at the 5-position.

Caption: Chemical structure of this compound.

Core Physical and Chemical Properties

The properties of this compound are summarized below. These values are critical for designing reaction conditions, purification procedures, and storage protocols.

PropertyValueSource
CAS Number 10354-00-4[3][4]
Molecular Formula C₁₅H₁₂O[3][4]
Molecular Weight 208.26 g/mol [3][5]
Appearance White to pale yellow crystalline powder[6]
Melting Point 122.5-124 °C[5]
Boiling Point 401.9 ± 14.0 °C (Predicted)[5]
Density 1.196 ± 0.06 g/cm³ (Predicted)[5]
Solubility Sparingly soluble in chloroform, slightly in methanol. Insoluble in water.[5][7]
IUPAC Name tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol[3]
Spectroscopic Data

Spectroscopic analysis confirms the identity and purity of this compound. Key spectral data are available from sources such as the NIST WebBook, which includes infrared (IR) and mass spectrometry data.[4] The IR spectrum will prominently feature a broad absorption band characteristic of the hydroxyl (-OH) group and absorptions corresponding to the aromatic C-H and C=C bonds.

Synthesis and Reaction Mechanisms

This compound is most commonly synthesized via the reduction of its corresponding ketone, Dibenzosuberenone (CAS No. 2222-33-5).[8] This transformation is a standard procedure in organic chemistry, valued for its high yield and selectivity.

Synthetic Workflow: Reduction of Dibenzosuberenone

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is often preferred in a laboratory setting due to its mild nature, high selectivity for ketones over other functional groups, and operational simplicity compared to more powerful agents like lithium aluminum hydride (LiAlH₄). The solvent is typically an alcohol, such as methanol or ethanol, which can protonate the resulting alkoxide intermediate.

Synthesis_Workflow start Dibenzosuberenone (CAS: 2222-33-5) reaction Reduction Reaction (Stir at Room Temp) start->reaction Substrate reagents Sodium Borohydride (NaBH₄) Methanol (Solvent) reagents->reaction Reagents quench Workup: 1. Quench (e.g., water) 2. Extraction reaction->quench Crude Product purify Purification: Recrystallization or Column Chromatography quench->purify Extracted Product product This compound (CAS: 10354-00-4) purify->product Pure Product

Sources

An In-depth Technical Guide to Dibenzosuberenol and Its Derivatives: From Core Chemistry to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the dibenzosuberenol scaffold, a tricyclic framework of significant interest in medicinal chemistry and materials science. We will delve into the core chemistry, synthesis, and reactivity of this compound and its immediate precursor, dibenzosuberenone. The primary focus will be on the diverse range of derivatives stemming from this core, with a particular emphasis on their application in drug discovery, from established tricyclic antidepressants to emerging anticancer agents and fluorescent probes. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

The this compound Core: A Privileged Scaffold

The dibenzosuberane framework consists of a central seven-membered cycloheptane ring fused to two benzene rings. Variations in the saturation of this central ring give rise to key structures, including dibenzosuberane, dibenzosuberone, and the focus of this guide, this compound.[1] this compound, chemically known as 5H-Dibenzo[a,d]cyclohepten-5-ol, is characterized by a hydroxyl group at the 5-position and a double bond in the seven-membered ring.[2] This arrangement imparts specific chemical reactivity and stereochemistry that has been exploited to generate a vast library of pharmacologically active molecules.

The true value of the this compound core lies in its role as a rigid, three-dimensional scaffold. This defined topology allows for the precise spatial orientation of various functional groups, enabling tailored interactions with biological targets. Its precursor, 5H-Dibenzo[a,d]cyclohepten-5-one, or dibenzosuberenone, is a critical synthetic intermediate for many of these derivatives.[3][4][5]

Physicochemical Properties

The core properties of this compound are foundational to its utility in drug design.

PropertyValueSource
Molecular Formula C₁₅H₁₂O[2]
Molar Mass 208.25 g/mol [2]
CAS Number 10354-00-4[2]
Appearance Solid-
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate.General chemical knowledge

Synthesis of the Core Structure and Key Intermediates

The synthesis of this compound derivatives typically begins with the construction of the tricyclic ketone, dibenzosuberenone. Several robust synthetic routes have been established.

Synthesis of Dibenzosuberenone (1)

Dibenzosuberenone serves as the primary gateway to the vast majority of derivatives. Its synthesis is well-documented and can be achieved through multiple pathways.

  • Dehydrogenation of Dibenzosuberone: A common and efficient method involves the dehydrogenation of its saturated analog, dibenzosuberone. This can be accomplished by halogenation with N-bromosuccinimide (NBS) followed by dehydrohalogenation.[3] Older methods utilized molecular bromine under irradiation, achieving high yields.[3]

  • Intramolecular Cyclization: An alternative route involves the Wittig reaction of 2-carboxybenzaldehyde, which exists in tautomeric equilibrium with hydroxyphthalide, to form (Z)-2-stilbenecarboxylic acid.[3] The preferential formation of the Z-isomer is crucial. Subsequent cyclization of this carboxylic acid in polyphosphoric acid yields dibenzosuberenone.[3]

The following diagram illustrates the common synthetic pathways to dibenzosuberenone.

G Dibenzosuberone Dibenzosuberone NBS_Intermediate Brominated Intermediate Dibenzosuberone->NBS_Intermediate 1. NBS or Br₂/hν Dibenzosuberenone Dibenzosuberenone (1) NBS_Intermediate->Dibenzosuberenone 2. Dehydrohalogenation Carboxybenzaldehyde 2-Carboxybenzaldehyde Stilbene_Acid (Z)-2-Stilbenecarboxylic acid Carboxybenzaldehyde->Stilbene_Acid Wittig Reaction Stilbene_Acid->Dibenzosuberenone Polyphosphoric Acid (PPA)

Caption: Key synthetic routes to the pivotal intermediate, Dibenzosuberenone.

Reduction to this compound (2)

The conversion of the ketone (dibenzosuberenone) to the alcohol (this compound) is a straightforward reduction reaction. This step is critical for derivatives that require the hydroxyl functionality for further elaboration or for the final drug molecule itself.

  • Methodology: Standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) are typically employed for this transformation. The reaction is generally clean and high-yielding. More potent reducing agents like lithium aluminum hydride (LAH) can also be used.[1]

Key Derivatives and Their Therapeutic Applications

The this compound scaffold is the foundation for a wide array of biologically active compounds.

Tricyclic Antidepressants (TCAs)

The most prominent application of the dibenzosuberenone/ol framework is in the synthesis of tricyclic antidepressants.[3][5][6] These drugs were mainstays in the treatment of major depressive disorder for decades.

  • Mechanism of Action: TCAs function primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. They achieve this by binding to and blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET). This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. Many TCAs also exhibit affinity for other receptors (e.g., muscarinic, histaminic), which contributes to their side-effect profile.

The diagram below illustrates this mechanism.

TCA_MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic SERT SERT NET NET Serotonin_pre Serotonin (5-HT) Serotonin_syn 5-HT Serotonin_pre->Serotonin_syn Release Norepinephrine_pre Norepinephrine (NE) Norepinephrine_syn NE Norepinephrine_pre->Norepinephrine_syn Release Synapse Serotonin_syn->SERT Reuptake Receptor5HT 5-HT Receptor Serotonin_syn->Receptor5HT Binding Norepinephrine_syn->NET Reuptake ReceptorNE NE Receptor Norepinephrine_syn->ReceptorNE Binding TCA TCA Derivative (e.g., Amitriptyline) TCA->SERT Blockade TCA->NET Blockade Postsynaptic

Caption: Mechanism of action for Tricyclic Antidepressants (TCAs).

  • Structure-Activity Relationships (SAR):

    • The Side Chain: A critical feature for antidepressant activity is a three-carbon chain attached to the 5-position of the dibenzosuberene ring, terminating in an amino group.

    • Amino Group Substitution: The nature of the amino group influences the selectivity for NET versus SERT. Tertiary amines (e.g., Amitriptyline) tend to be more potent inhibitors of SERT, while secondary amines (e.g., Protriptyline, Nortriptyline) are often more selective for NET.

    • Ring Substitution: Halogenation of the aromatic rings can modify potency and pharmacokinetic properties. For example, brominated derivatives have been synthesized and evaluated as potential TCAs.[6][7]

  • Key Examples:

    • Amitriptyline: A tertiary amine TCA, synthesized via a Grignard reaction of 3-(dimethylamino)propylmagnesium chloride with dibenzosuberenone, followed by dehydration.

    • Protriptyline: A secondary amine TCA with a slightly different side chain linkage.

    • Cyclobenzaprine: Structurally very similar to amitriptyline, but used as a muscle relaxant.

    • Cyproheptadine: Another derivative used as an antihistamine and antiserotonergic agent.[3]

Anticancer and Other Biological Activities

Beyond their neurological effects, dibenzosuberenone derivatives have shown promise in other therapeutic areas.[1]

  • Anticancer Activity: Certain derivatives have demonstrated cytotoxicity against cancer cell lines. For instance, some analogs were found to be active against both HepG2 (liver cancer) and HeLa (cervical cancer) cell lines.[1] The exact mechanisms are still under investigation but may involve the induction of apoptosis or cell cycle arrest.

  • Enzyme Inhibition & Antiviral Activity: The rigid tricyclic system is a suitable scaffold for designing enzyme inhibitors. Various derivatives have been reported to possess enzyme inhibitory and antiviral properties.[4][5][8]

  • Multidrug Resistance (MDR) Reversal: Some methanodibenzosuberylpiperazines, synthesized from dibenzosuberenone, have been investigated as potent agents to reverse multidrug resistance in cancer cells.[1]

The following table summarizes the diverse biological activities of selected derivatives.

Derivative ClassExample Compound(s)Biological ActivityTarget(s) / MechanismReference(s)
Tricyclic Antidepressants Amitriptyline, ProtriptylineAntidepressantSERT/NET Reuptake Inhibition[3][7]
Muscle Relaxants CyclobenzaprineMuscle RelaxantActs on brainstem; reduces tonic somatic motor activity[3]
Antihistamines CyproheptadineAntihistamine, AntiserotonergicH1 and 5-HT receptor antagonist[3]
Anticancer Agents Substituted DibenzosuberenonesCytotoxicityApoptosis/Cell Cycle Arrest (putative)[1]
MDR Modulators MethanodibenzosuberylpiperazinesMDR ReversalP-glycoprotein modulation (putative)[1]
Applications in Materials Science

The π-conjugated system of dibenzosuberenone has also been exploited in materials science.

  • Fluorescent Chemosensors: Novel polycyclic dihydropyridazine dyes synthesized from dibenzosuberenone exhibit interesting photophysical properties, including fluorescence and aggregation-induced emission (AIE).[4][5] These compounds can act as selective and sensitive fluorescent chemosensors, for example, for the detection of fluoride anions.[1][4] Their long absorption wavelengths and large Stokes shifts make them suitable for various photophysical applications.[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key compounds. These are representative procedures and may require optimization based on specific laboratory conditions.

Protocol 1: Synthesis of 3,7-Dibromodibenzosuberone

This protocol is adapted from the synthesis of novel TCA candidates and demonstrates the regioselective bromination of the core structure.[7]

Materials:

  • Dibenzosuberone

  • Iron powder

  • Bromine

  • Carbon tetrachloride (CCl₄)

  • Sodium bisulfite solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend dibenzosuberone (1 equivalent) and iron powder in CCl₄ in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the mixture to reflux.

  • Add a solution of bromine (2.2 equivalents) in CCl₄ dropwise to the refluxing mixture over a period of 1 hour.

  • Continue refluxing for an additional 3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bisulfite to destroy any excess bromine.

  • Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the 3,7-dibromo and 1,7-dibromo isomers.

Protocol 2: Synthesis of a TCA Precursor via Grignard Reaction

This protocol outlines the key step in synthesizing amitriptyline-like structures, involving the addition of a dimethylaminopropyl side chain.[7]

Materials:

  • 3,7-Dibromodibenzosuberone (from Protocol 1)

  • Magnesium turnings

  • Iodine (one crystal)

  • 3-Dimethylamino-1-propyl chloride (freshly prepared free base)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

Procedure:

  • Prepare the Grignard Reagent:

    • In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents) and a crystal of iodine.

    • Add a small amount of a solution of 3-dimethylamino-1-propyl chloride (1.1 equivalents) in anhydrous THF.

    • Initiate the reaction (slight warming may be necessary). Once initiated, add the rest of the alkyl chloride solution dropwise, maintaining a gentle reflux.

    • Stir for 2 hours after the addition is complete to ensure full formation of the Grignard reagent.

  • Grignard Addition:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve the 3,7-dibromodibenzosuberone (1 equivalent) in anhydrous THF and add it dropwise to the cooled Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the resulting tertiary alcohol by column chromatography on silica gel.

  • Dehydration (Final Step for Amitriptyline-type structure):

    • The purified tertiary alcohol can be dehydrated using a variety of methods, such as treatment with a strong acid (e.g., HCl in ethanol or p-toluenesulfonic acid), to yield the final exocyclic double bond characteristic of amitriptyline and its analogs.

Conclusion and Future Perspectives

The this compound and dibenzosuberenone core structures represent a classic example of a "privileged scaffold" in medicinal chemistry. From their initial, highly successful application in the development of tricyclic antidepressants, their utility has expanded into oncology, virology, and materials science. The rigid, well-defined three-dimensional nature of the scaffold continues to make it an attractive starting point for the design of novel therapeutic agents and functional molecules.

Future research will likely focus on several key areas:

  • Target Selectivity: Refining the substitution patterns on the dibenzosuberene ring to develop derivatives with higher selectivity for specific biological targets, thereby reducing off-target effects and improving safety profiles.

  • Novel Mechanisms of Action: Exploring the scaffold's potential to interact with novel drug targets beyond monoamine transporters, particularly in the context of cancer and neurodegenerative diseases.

  • Advanced Materials: Further investigation into the photophysical properties of π-conjugated derivatives for applications in organic light-emitting diodes (OLEDs), biosensing, and photodynamic therapy.

The rich history and continued evolution of this compound chemistry underscore its enduring importance to scientists in both academic and industrial research.

References

  • Wikipedia. Dibenzosuberenone. [URL: https://en.wikipedia.org/wiki/Dibenzosuberenone][3]
  • Beilstein Journals. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. [URL: https://www.beilstein-journals.org/bjoc/articles/17/55][4]
  • National Institutes of Health. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7985160/][5]
  • ChemicalBook. 5-Dibenzosuberenone synthesis. [URL: https://www.chemicalbook.com/productmethod/cb2716333.htm][9]
  • MDPI. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. [URL: https://www.mdpi.com/1420-3049/10/12/1429][7]
  • National Institutes of Health. This compound | C15H12O | CID 82577 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dibenzosuberenol][2]
  • Juniper Publishers. A Brief Review on Chemistry of Dibenzosuberenones. [URL: https://juniperpublishers.com/omcij/pdf/OMCIJ.MS.ID.555845.pdf][1]
  • PubMed. Synthesis of novel, potentially biologically active dibenzosuberone derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/18007539/][6]
  • Beilstein Journals. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles (2021). [URL: https://www.beilstein-journals.org/bjoc/content/17/1/55][8]

Sources

Biological activity of Dibenzosuberenol compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Dibenzosuberenol Compounds

Foreword: Deconstructing the Tricyclic Core

The this compound scaffold, a rigid tricyclic system composed of two benzene rings fused to a central seven-membered ring, represents a privileged structure in medicinal chemistry.[1] While its derivatives are historically recognized for their role in the development of tricyclic antidepressants, the unique conformational properties of the cycloheptene ring bestow upon this core a versatile and complex biological profile.[2][3] This guide moves beyond the classical neuropharmacological applications to provide an in-depth exploration of the broader biological activities of this compound and its related analogs, with a focus on their antiviral and anticancer potential. Our objective is to furnish researchers and drug development professionals with a foundational understanding of the mechanisms, structure-activity relationships (SAR), and essential experimental protocols required to investigate this promising class of compounds.

Section 1: Antiviral Activity - Blocking the Gateway

A significant area of investigation for this compound derivatives has been their capacity to inhibit viral replication. Notably, compounds such as dibenzosuberenone have demonstrated efficacy against rhinoviruses, the primary causative agents of the common cold.[4]

Mechanism of Action: Inhibition of Viral Entry

The primary antiviral mechanism for dibenzosuberenone and related compounds is the disruption of the initial stages of the viral life cycle: attachment and entry into the host cell.[4] Time-of-addition experiments have been crucial in elucidating this causality. These studies reveal that the compounds are only effective when administered before or during the viral adsorption step.[4] This indicates that the compounds do not act as direct virucidal agents or inhibit intracellular replication processes like RNA or protein synthesis post-entry. Instead, they are thought to interact directly with viral capsid proteins.[4] This interaction likely induces conformational changes that prevent the virus from binding to its specific host cell receptors, effectively blocking the adsorption and subsequent entry required to initiate infection.[4]

Diagram 1: Proposed Antiviral Mechanism of Dibenzosuberenone

antiviral_mechanism cluster_host Host Cell cluster_virus Rhinovirus receptor Host Cell Receptor internalization Viral Internalization (Blocked) virus Virus Particle virus->receptor Attachment (Inhibited) capsid Capsid Protein compound Dibenzosuberenone compound->capsid Binds to Capsid

Caption: Dibenzosuberenone inhibits viral entry by binding to capsid proteins.

Quantitative Efficacy Data

The antiviral potency of these compounds is typically quantified by their 50% inhibitory concentration (IC50) in cell-based assays.

CompoundVirus StrainAssay TypeIC50 (µM)Citation
DibenzosuberenoneHRV16Cytopathic Effect10[4]
DibenzosuberenoneHRV14Cytopathic Effect30[4]
2-hydroxy-3-dibenzofuran carboxylic acidHRV16Cytopathic Effect25[4]
2-hydroxy-3-dibenzofuran carboxylic acidHRV14Cytopathic Effect25[4]
Experimental Protocol: Viral Plaque Reduction Assay

This protocol is a self-validating system for quantifying the inhibition of infectious virus particles. The causality is clear: a reduction in plaque number directly correlates with the compound's ability to prevent infection or its spread.

Objective: To determine the concentration of a this compound compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

  • HeLa cells (or other susceptible cell line)

  • Rhinovirus stock (e.g., HRV14, HRV16)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound test compound stock solution (in DMSO)

  • Agarose or Methylcellulose overlay medium

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in a confluent monolayer (e.g., 5 x 10^5 cells/well) and incubate for 24 hours at 37°C, 5% CO2. The confluent monolayer is critical for uniform plaque development.

  • Compound Preparation: Prepare serial dilutions of the this compound compound in serum-free DMEM. Include a "vehicle control" with the same final concentration of DMSO as the highest compound concentration and a "no-treatment" control.

  • Infection: Aspirate the growth medium from the cells. Wash once with phosphate-buffered saline (PBS). Infect the cells with a dilution of virus calculated to produce 50-100 plaques per well. Adsorb for 1 hour at 33°C (optimal for rhinovirus).

  • Treatment: After adsorption, remove the viral inoculum. Add the prepared compound dilutions to the respective wells.

  • Overlay: After a 1-hour incubation with the compound, remove the treatment medium and overlay the cells with 2 mL of overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.6% agarose) containing the corresponding concentration of the test compound. The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 33°C for 72 hours or until plaques are visible.

  • Staining and Quantification: Fix the cells with 10% formaldehyde for at least 30 minutes. Remove the overlay and stain the monolayer with Crystal Violet solution for 15-20 minutes. Gently wash with water and allow the plates to dry. Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Section 2: Anticancer Activity - Disrupting the Cellular Engine

The tricyclic framework is a common feature in compounds that interfere with microtubule dynamics, a cornerstone of cancer chemotherapy.[5] Derivatives of related scaffolds like dibenzo[b,f]oxepine have been shown to act as potent antiproliferative agents by disrupting the microtubular cytoskeleton, suggesting a similar potential for this compound analogs.[6]

Mechanism of Action: Microtubule Destabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for forming the mitotic spindle during cell division.[5] Many successful anticancer drugs, such as the Vinca alkaloids and colchicine, function by binding to tubulin and disrupting microtubule dynamics.[5] This interference prevents the proper formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase.[7] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancerous cell.[5][8] It is hypothesized that certain this compound derivatives, like other stilbenoids, may bind to the colchicine-binding site on β-tubulin, inducing depolymerization of microtubules and exerting a potent cytotoxic effect.[6]

Diagram 2: Anticancer Pathway via Microtubule Disruption

anticancer_pathway cluster_cell Cancer Cell tubulin α/β-Tubulin Dimers microtubule Dynamic Microtubules tubulin->microtubule Polymerization microtubule->tubulin Depolymerization spindle Mitotic Spindle microtubule->spindle Formation mitosis Mitosis (M-Phase) spindle->mitosis apoptosis Apoptosis (Cell Death) mitosis->apoptosis Mitotic Arrest Leads to proliferation Cell Proliferation mitosis->proliferation compound This compound Derivative compound->tubulin Binds to Tubulin

Caption: Microtubule disruption by this compound derivatives leads to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a foundational, colorimetric method to assess cell viability. Its self-validating principle lies in the fact that only metabolically active cells with functional mitochondrial reductase enzymes can convert the MTT tetrazolium salt into a colored formazan product.

Objective: To determine the concentration of a this compound compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HCT116, MCF-7)[6]

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS

  • This compound test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and applying a non-linear regression analysis.

Section 3: Potential Neuroprotective Activity - Guarding the Neurons

While less explored than its antiviral and anticancer effects, the this compound core structure is inherent to drugs with profound effects on the central nervous system.[9] This hints at a potential for neuroprotective activity, likely mediated through antioxidant and anti-inflammatory pathways, which are critical in combating neurodegenerative diseases.[10][11][12]

Postulated Mechanism: Mitigation of Oxidative Stress

Neurodegenerative disorders are often characterized by heightened levels of oxidative stress, where an imbalance between reactive oxygen species (ROS) and the cell's antioxidant defenses leads to neuronal damage and death.[10] Compounds with antioxidant properties can exert a neuroprotective effect by directly scavenging free radicals or by upregulating endogenous antioxidant pathways.[13][14] For example, some neuroprotective agents have been shown to increase the phosphorylation of signaling proteins like ERK1/2 and CREB, which are involved in cell survival pathways.[13] It is plausible that this compound derivatives could protect neurons from excitotoxicity and oxidative damage through similar mechanisms.

Diagram 3: Workflow for Assessing Neuroprotective Activity

neuroprotection_workflow cluster_assays Assessments start Primary Cortical Neuron Culture pretreatment Pre-treatment with This compound Compound start->pretreatment stressor Induce Oxidative Stress (e.g., Glutamate or H2O2) pretreatment->stressor endpoint Endpoint Analysis stressor->endpoint ros ROS Measurement (e.g., DCFH-DA Assay) endpoint->ros viability Cell Viability (e.g., LDH Assay) endpoint->viability western Western Blot for (p-ERK, p-CREB) endpoint->western

Caption: Experimental workflow to evaluate the neuroprotective effects of a compound.

Experimental Protocol: In Vitro ROS Scavenging Assay (DCFH-DA)

This protocol provides a direct measure of a compound's ability to reduce intracellular reactive oxygen species. The causality is established by challenging cells with an oxidative stressor and observing whether pre-treatment with the test compound mitigates the resulting ROS burst.

Objective: To quantify the intracellular ROS scavenging activity of a this compound compound in primary cortical neurons.

Materials:

  • Primary rat cortical cell cultures

  • Neurobasal medium supplemented with B27

  • Glutamate or Hydrogen Peroxide (H2O2) as an oxidative stressor

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) probe

  • Hank's Balanced Salt Solution (HBSS)

  • This compound test compound

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Cell Culture: Culture primary cortical neurons in 96-well plates until they form a mature network (typically 7-10 days in vitro).

  • Compound Pre-treatment: Treat the neurons with various concentrations of the this compound compound for 1-2 hours. Include appropriate vehicle controls.

  • Probe Loading: Remove the treatment medium and load the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.

  • Induction of Oxidative Stress: Wash the cells once with HBSS to remove excess probe. Add the oxidative stressor (e.g., 100 µM glutamate or 50 µM H2O2) to the wells (except for the negative control wells).

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Read the plate kinetically over 1-2 hours or as a single endpoint measurement.

  • Data Analysis: Normalize the fluorescence intensity of the treatment groups to the vehicle-treated, stressor-exposed control group. A reduction in fluorescence indicates ROS scavenging activity. Calculate the EC50 (the concentration that reduces ROS levels by 50%).

Conclusion and Future Directions

The this compound scaffold is more than just a historical footnote in antidepressant development. It is a versatile chemical entity with demonstrable biological activities spanning virology and oncology, and with clear potential in neuroprotection. The mechanisms—blocking viral entry and disrupting microtubule function—represent validated therapeutic strategies, making these compounds attractive starting points for lead optimization. Future research should focus on synthesizing new analogs to refine structure-activity relationships, aiming to enhance potency against specific targets while minimizing off-target effects and improving pharmacokinetic profiles for potential in vivo evaluation.[15][16] The experimental frameworks provided herein offer a robust starting point for any research team dedicated to unlocking the full therapeutic potential of this compelling tricyclic core.

References

  • Carrasco, L., et al. (Year). Inhibitory effect of dibenzofuran and dibenzosuberol derivatives on rhinovirus replication in vitro; effective prevention of viral entry by dibenzosuberenone. PubMed.
  • Bisen, P. S. (2021). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. PMC - NIH.
  • Kumar, A. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Juniper Publishers.
  • Bisen, P. S. (2021). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journals.
  • Bisen, P. S. (2021). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. ResearchGate.
  • Oprean, R. (Year). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. MDPI.
  • Al-Salahi, R. (2018). Biological evaluation of benzosuberones. PubMed.
  • Czarnomysy, R. (Year). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. PMC - PubMed Central.
  • Al-Amin, M. (Year). Neuroprotective effect of antioxidant compounds. PMC - NIH.
  • Luo, D. (Year). Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases. NIH.
  • Yilmaz, M. (Year). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.
  • Jordan, M. A. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. PubMed.
  • Lee, H. J. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. PubMed.
  • Nabavi, S. M. (Year). Neuroprotection with Natural Antioxidants and Nutraceuticals in the Context of Brain Cell Degeneration: The Epigenetic Connection. Bentham Science Publisher.
  • Scott, J. S. (Year). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][3][4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. MDPI.
  • Holshouser, S. L. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed.
  • Zahid, M. F. (Year). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC.
  • Speed Pharmacology. (2020). Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). YouTube.

Sources

A Technical Guide to the Synthesis of Bioactive Molecules from the Dibenzocycloheptene Scaffold: The Pivotal Role of Dibenzosuberenol Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dibenzocycloheptene Core in Modern Drug Discovery

The tricyclic dibenzocycloheptene framework, commonly referred to as the dibenzosuberane skeleton, is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure has proven to be an ideal foundation for designing molecules that interact with a variety of biological targets, particularly within the central nervous system (CNS). The core structure consists of two benzene rings fused to a central seven-membered cycloheptane ring.[1][2] Variations in the saturation of this central ring give rise to three key parent compounds: dibenzosuberane (fully saturated), dibenzosuberone (containing a ketone), and dibenzosuberenone (an unsaturated ketone).[1][2]

While historically significant, it is the ketone-bearing derivatives, dibenzosuberone and dibenzosuberenone , that serve as the most versatile precursors for a vast portfolio of pharmaceuticals.[3][4] These ketones are the gateways to a class of highly influential drugs, including tricyclic antidepressants (TCAs), antihistamines, and anticonvulsants.[1][5]

This technical guide focuses on the critical synthetic transformations originating from the carbonyl group of these precursors. Specifically, we will delve into the formation and subsequent reactions of the dibenzosuberenol moiety—the alcohol corresponding to the ketone. This intermediate, formed via nucleophilic addition, is the linchpin in the synthesis of numerous blockbuster drugs. We will explore the underlying chemical principles, provide detailed experimental protocols for key drug syntheses, and illustrate the strategic importance of this pathway in pharmaceutical development.

Part 1: The Dibenzosuberenone/ol System: A Nexus of Reactivity

The synthetic utility of dibenzosuberone and its unsaturated analog, dibenzosuberenone, is anchored in the reactivity of the C5 carbonyl group. This ketone provides a strategic site for introducing the pharmacologically critical side chains that define the activity of the final drug molecule.

The primary transformation involves a nucleophilic attack on the carbonyl carbon. This reaction converts the sp²-hybridized ketone into an sp³-hybridized tertiary alcohol, a derivative of this compound. This structural modification is fundamental for two reasons:

  • Introduction of Functional Side Chains: The choice of nucleophile (typically a Grignard or organolithium reagent) dictates the entire character of the side chain, which is meticulously designed to interact with specific receptors or transporters.

  • Facilitation of Elimination Reactions: The newly formed tertiary alcohol is an excellent leaving group upon protonation. This allows for a subsequent acid-catalyzed dehydration (elimination) reaction to form an exocyclic double bond, a key structural feature in many final drug products like amitriptyline and cyproheptadine.

The general pathway can be visualized as a two-stage process: nucleophilic addition to form a this compound intermediate, followed by elimination to yield the target olefin.

G cluster_0 Core Synthetic Strategy A Dibenzosuberone (Precursor) B This compound Derivative (Key Intermediate) A->B + Nucleophile (e.g., Grignard) [Nucleophilic Addition] C Final Drug Scaffold (e.g., Amitriptyline, Cyproheptadine) B->C + Acid (H⁺) [Dehydration/Elimination] Amitriptyline_Synthesis cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration start Dibenzosuberone intermediate Tertiary Alcohol Intermediate (this compound derivative) start->intermediate in THF grignard 3-(dimethylamino)propyl magnesium chloride grignard->intermediate in THF product Amitriptyline intermediate:e->product:w Acid-catalyzed acid H₂SO₄ or HCl

Caption: Two-step synthesis workflow for Amitriptyline from Dibenzosuberone.

Detailed Experimental Protocol: Synthesis of Amitriptyline

This protocol is a synthesized representation of standard laboratory procedures. [6][7][8] Step 1: Grignard Reaction

  • Reagent Preparation: In a dry, three-necked flask under an inert nitrogen atmosphere, add magnesium turnings and a crystal of iodine. Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

  • Separately, dissolve 3-(dimethylamino)propyl chloride in anhydrous THF.

  • Initiation: Add a small portion of the chloride solution to the magnesium suspension to initiate the Grignard formation (indicated by bubbling and heat). Gentle heating may be required.

  • Addition: Once initiated, add the remaining chloride solution dropwise, maintaining a gentle reflux. After addition, stir for 2 hours at room temperature to ensure complete formation of the Grignard reagent.

  • Reaction: In a separate flask, dissolve dibenzosuberone in anhydrous THF. Cool the Grignard solution to 0°C in an ice bath.

  • Slowly add the dibenzosuberone solution to the Grignard reagent dropwise.

  • After addition, allow the mixture to warm to room temperature and stir for 12-24 hours.

Step 2: Dehydration and Isolation

  • Quenching: Carefully pour the reaction mixture into an ice-cold solution of dilute hydrochloric acid. This protonates the alkoxide and neutralizes excess Grignard reagent.

  • Dehydration: The acidic condition facilitates the dehydration of the tertiary alcohol intermediate to form the exocyclic double bond of amitriptyline. Stirring for a few hours at a slightly elevated temperature (e.g., 40-50°C) can drive this reaction to completion.

  • Work-up: Cool the solution and basify with sodium hydroxide solution until alkaline (pH > 10).

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure amitriptyline.

ParameterCondition/ValueSource
Starting Material Dibenzosuberone[6]
Key Reagent 3-(dimethylamino)propylmagnesium chloride[6][8]
Solvent Anhydrous Tetrahydrofuran (THF)[8]
Reaction Temp. 0°C to Room Temperature[6]
Dehydration Agent Sulfuric Acid or Hydrochloric Acid[6][9]
Typical Yield 70-85% (overall)[10]
Case Study 2: Cyproheptadine - A Potent Antihistamine

Cyproheptadine is a first-generation antihistamine that also possesses potent serotonin antagonist properties. [11]Its structure features the dibenzocycloheptene core, but with an exocyclic double bond connected to a piperidine ring. The synthesis leverages the unsaturated ketone, dibenzosuberenone , as the starting material.

Synthetic Rationale: The core challenge is to introduce a 1-methylpiperidine moiety at the C5 position. Similar to amitriptyline synthesis, a Grignard reaction is employed. 1-Methyl-4-piperidylmagnesium chloride is reacted with dibenzosuberenone. This forms a tertiary alcohol intermediate, 5-(1-Methyl-4-Piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol. Subsequent acid-catalyzed dehydration yields cyproheptadine. [12] Protocol: Synthesis of Cyproheptadine Hydrochloride

This protocol is adapted from established synthetic routes. [12]

  • Grignard Formation: Prepare the Grignard reagent from 4-chloro-1-methylpiperidine and magnesium in anhydrous THF, analogous to the amitriptyline synthesis.

  • Nucleophilic Addition: Dissolve dibenzosuberenone in anhydrous THF and add it dropwise to the cooled (0°C) Grignard reagent solution. Allow the reaction to proceed for several hours at room temperature.

  • Intermediate Formation: The reaction yields the crude tertiary alcohol, 5-(1-methyl-4-piperidyl)-5H-dibenzo[a,d]cyclohepten-5-ol.

  • Dehydration & Salt Formation: The crude alcohol intermediate is dissolved in 95% ethanol. Concentrated hydrochloric acid is added, and the mixture is heated to reflux for approximately 1 hour. [12]5. Crystallization & Purification: The acidic solution is cooled, allowing cyproheptadine hydrochloride to crystallize. The product is collected by filtration and can be recrystallized from an ethanol/water mixture to achieve high purity. [12]

Part 3: Versatility and Future Directions

The dibenzosuberenone scaffold is not limited to the synthesis of TCAs and antihistamines. The reactivity of the ketone and its corresponding alcohol intermediate allows for a wide range of chemical modifications, leading to diverse pharmacological activities.

  • Anticonvulsants: Derivatives such as Dizocilpine (MK-801) are synthesized through multi-step processes that often involve the formation of an imine or oxime at the C5 position, followed by complex cyclizations. [1][2]* Novel Antidepressants: Bromination of the aromatic rings of dibenzosuberone, followed by the standard Grignard and dehydration sequence, has been used to prepare novel TCAs with altered pharmacological profiles. [7][8][9]* Other CNS Agents: The core has been explored for developing antipsychotics and agents targeting various G-protein coupled receptors. [1]

Caption: Key modification sites on the dibenzosuberone scaffold.

The continued exploration of this chemical space, enabled by the robust and predictable reactivity of the dibenzosuberenone-dibenzosuberenol system, ensures its relevance in the ongoing search for novel therapeutics.

Conclusion

Dibenzosuberenone and its saturated analog, dibenzosuberone, are foundational precursors in medicinal chemistry. The strategic transformation of their C5 carbonyl group into a this compound intermediate via nucleophilic addition is a cornerstone of modern drug synthesis. This pathway provides a reliable and versatile method for introducing the complex side chains required for potent pharmacological activity. As demonstrated by the syntheses of amitriptyline and cyproheptadine, a thorough understanding of this core reaction sequence—nucleophilic addition followed by dehydration—empowers researchers and drug development professionals to design and create novel bioactive molecules with precision and efficiency. The dibenzocycloheptene scaffold, accessed through the pivotal this compound intermediate, will undoubtedly continue to yield important therapeutic agents for years to come.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Amitriptyline from Dibenzosuberone.
  • Moger, M., & Pati, H. N. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1).
  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-1437.
  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. PMC.
  • MDPI. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. MDPI.
  • Wikipedia. (n.d.). Dibenzosuberenone.
  • Özdemir, Ü., et al. (2019). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 15, 2306-2315.
  • Juniper Publishers. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Juniper Publishers.
  • Wikipedia. (n.d.). Dibenzosuberone.
  • ResearchGate. (2015). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. ResearchGate.
  • PubMed. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. PubMed.
  • International Journal of New Chemistry. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. International Journal of New Chemistry.
  • National Center for Biotechnology Information. (n.d.). Cyproheptadine. PubChem Compound Database.
  • ResearchGate. (1998). Synthesis of New Substituted Dibenzosuberones. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Google Patents. (2020). KR20200083094A - Cyproheptadine derivatives, process for preparing the same and composition for promoting appetite comprising the same.
  • RSYN RESEARCH. (2021). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH.

Sources

The Keystone Intermediate: A Technical History of Dibenzosuberenol's Emergence in Tricyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzosuberenol, formally known as 5H-dibenzo[a,d]cyclohepten-5-ol, represents a cornerstone intermediate in the history of medicinal chemistry. While not a therapeutic agent itself, its strategic importance is inextricably linked to the golden age of psychopharmacology and the development of the first tricyclic antidepressants (TCAs) and related central nervous system (CNS) agents. This guide delineates the historical context of its discovery, driven by the intense search for novel CNS-active compounds in the mid-20th century. We will examine the core synthetic methodologies, focusing on the reduction of its corresponding ketone, Dibenzosuberenone, and explore its pivotal role as a versatile scaffold for the synthesis of landmark drugs such as Cyproheptadine and Amitriptyline. Through detailed protocols, reaction pathway diagrams, and an analysis of the structure-activity relationships that propelled its use, this document provides a comprehensive technical overview for professionals in drug discovery and development.

Introduction: A Scaffold for the Mind

The story of this compound is not one of a dramatic, isolated discovery, but rather of its essential emergence as a key building block during a period of revolutionary progress in medicinal chemistry. In the 1950s, the therapeutic potential of compounds built upon rigid, three-ringed (tricyclic) systems was becoming increasingly evident. This molecular architecture proved to be a "privileged scaffold," capable of interacting with a variety of CNS targets.

The dibenzo[a,d]cycloheptene ring system, which forms the core of this compound, was identified as a particularly promising framework. Its rigid, yet non-planar, structure provided a unique three-dimensional arrangement for presenting functional groups to biological receptors. Research efforts, notably at pharmaceutical companies like Merck, focused on synthesizing and screening libraries of derivatives based on this scaffold, leading to the discovery of compounds with potent antihistaminic, anticholinergic, and, most importantly, antidepressant properties[1][2]. This compound and its parent ketone, Dibenzosuberenone, were the central intermediates from which this vast chemical exploration was launched.

The Genesis: Synthesis of the Core Tricyclic Ketone

The direct precursor to this compound is its oxidized counterpart, 5H-dibenzo[a,d]cyclohepten-5-one, commonly known as Dibenzosuberenone. The efficient synthesis of this ketone was the critical first step that enabled the subsequent development of numerous drugs. One established method involves the dehydrogenation of its saturated analogue, Dibenzosuberone. This transformation introduces the crucial C10-C11 double bond, which significantly influences the conformational properties of the seven-membered ring and the pharmacological profile of the final drug products.

An alternative and historically significant laboratory-scale synthesis proceeds through a bromination-dehydrobromination sequence, which provides a reliable route to the unsaturated ketone scaffold[3].

The Pivotal Transformation: Synthesis of this compound

The conversion of Dibenzosuberenone to this compound is a classic and fundamental reaction in organic synthesis: the reduction of a ketone to a secondary alcohol. This step creates the versatile hydroxyl group at the C-5 position, which serves as an excellent leaving group or a point for further functionalization. The most common and efficient method for this transformation is the use of sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol[4][5].

Causality in Experimental Design:

The choice of sodium borohydride is deliberate and strategic. It is a mild and selective reducing agent, meaning it will readily reduce the ketone functional group while being unreactive towards the carbon-carbon double bond and the aromatic rings present in the molecule[5][6]. This chemoselectivity is paramount, as it prevents over-reduction and the formation of unwanted byproducts, ensuring a high yield of the desired alcohol. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could be used but offer no advantage here and would require more stringent anhydrous reaction conditions. Ethanol is an ideal solvent as it readily dissolves the ketone and the borohydride reagent, and its protic nature is required for the final work-up step to protonate the intermediate alkoxide and yield the final alcohol product[6].

Experimental Protocol: Sodium Borohydride Reduction of Dibenzosuberenone

This protocol is adapted from established and reliable chemical literature for the reduction of aromatic ketones[4][7].

Materials:

  • 5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone)

  • Sodium borohydride (NaBH₄)

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (1M, for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Round-bottom flask, magnetic stirrer, stirring bar, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Dibenzosuberenone in approximately 10 volumes of ethanol (e.g., 2.06 g of ketone in 20 mL of ethanol). Stir at room temperature until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

  • Reduction: While stirring vigorously, slowly add 1.2 equivalents of sodium borohydride to the solution in small portions over 10-15 minutes. Caution: Hydrogen gas may be evolved.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot.

  • Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly and carefully add deionized water (approx. 10 volumes) to quench the excess sodium borohydride.

  • Acidification & Work-up: Acidify the mixture to a pH of ~6-7 by the dropwise addition of 1M HCl. This step neutralizes the reaction and hydrolyzes the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield crude this compound, which can be further purified by recrystallization.

Historical Significance: The Gateway to Landmark Drugs

The true importance of this compound lies in its role as a key precursor to several groundbreaking drugs. The hydroxyl group at C-5 is readily converted into a leaving group, allowing for nucleophilic substitution, or it can be eliminated to form an exocyclic double bond, which is a key structural feature of many active compounds.

Case Study: Cyproheptadine

Cyproheptadine, a potent antihistamine and serotonin antagonist, was one of the early successes from this chemical family, patented by Merck in 1961[8]. Its synthesis showcases the utility of the Dibenzosuberenone intermediate. The core reaction involves a Grignard reaction between 4-chloro-1-methylpiperidine and Dibenzosuberenone. The resulting tertiary alcohol spontaneously dehydrates under the acidic work-up conditions to form the therapeutic agent, Cyproheptadine, which features the characteristic exocyclic double bond[8].

Case Study: Amitriptyline and Protriptyline

The development of tricyclic antidepressants like Amitriptyline and Protriptyline further cemented the importance of the dibenzo[a,d]cycloheptene scaffold. The synthesis of Amitriptyline also starts from the ketone precursor (in this case, the saturated Dibenzosuberone), which undergoes a Grignard reaction with 3-(dimethylamino)propylmagnesium chloride. The resulting tertiary alcohol is then dehydrated to yield the final drug[1]. Protriptyline, a secondary amine TCA, is synthesized via a similar strategy, highlighting the modularity of using the ketone as a starting point for introducing various pharmacologically active side chains[1].

Data Summary and Visualization

Table 1: Key Compounds in the this compound Developmental Timeline
Compound NameStructureMolar Mass ( g/mol )Role / Significance
Dibenzosuberone 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one208.26Saturated ketone precursor
Dibenzosuberenone 5H-dibenzo[a,d]cyclohepten-5-one206.24Key unsaturated ketone intermediate
This compound 5H-dibenzo[a,d]cyclohepten-5-ol208.25Pivotal secondary alcohol intermediate
Cyproheptadine 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine287.40Antihistamine & Serotonin Antagonist
Amitriptyline 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine277.40Tricyclic Antidepressant (TCA)
Diagrams of Key Pathways

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Core Intermediate & Derivatives Dibenzosuberone Dibenzosuberone Dibenzosuberenone Dibenzosuberenone Dibenzosuberone->Dibenzosuberenone Dehydrogenation or Bromination/ Dehydrobromination Dibenzosuberenone_c Dibenzosuberenone This compound This compound Dibenzosuberenone_c->this compound NaBH4, EtOH (Reduction) Cyproheptadine Cyproheptadine Dibenzosuberenone_c->Cyproheptadine 1. Grignard Reagent 2. Dehydration

Caption: Synthetic relationship between key precursors and derivatives.

Reduction_Workflow start Start: Dissolve Dibenzosuberenone in EtOH cool Cool to 0-5 °C (Ice Bath) start->cool add_nabh4 Slowly Add NaBH4 (1.2 eq) cool->add_nabh4 react Stir at 0-5 °C (1h) then RT (2h) add_nabh4->react quench Quench with H2O react->quench acidify Acidify to pH 6-7 (1M HCl) quench->acidify extract Extract with Ethyl Acetate acidify->extract purify Wash, Dry, and Evaporate Solvent extract->purify end End: Purified This compound purify->end

Sources

Spectroscopic data of Dibenzosuberenol (IR, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Elucidating the Core Structure of a Calmodulin Inhibitor

Dibenzosuberenol (5H-Dibenzo[a,d]cyclohepten-5-ol) is a tricyclic alcohol featuring a central seven-membered ring fused to two benzene rings. Its molecular framework is a key structural motif in various pharmacologically active compounds and serves as a crucial intermediate in their synthesis. Notably, this compound itself has been identified as a calmodulin inhibitor, implicating it in the modulation of numerous vital cellular processes.[1]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization of the molecule. This guide provides an in-depth analysis of the IR, NMR, and MS data of this compound, explaining the causality behind the spectral features and offering field-proven insights into their interpretation.

Molecular Structure and Spectroscopic Correlation

To interpret spectroscopic data effectively, a foundational understanding of the molecule's structure is essential. This compound (C₁₅H₁₂O) possesses several key features that directly correlate to its spectral output: two aromatic rings, a central seven-membered ring containing a vinyl group (C=C), a hydroxyl (-OH) group, and a methine proton (CH-OH). The symmetry and electronic environment of the protons and carbons in this structure give rise to a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound reveals the key functionalities expected from its structure.

Experimental Protocol: Acquiring the IR Spectrum

A standard method for obtaining the IR spectrum of a solid sample like this compound is the Potassium Bromide (KBr) wafer technique.

  • Sample Preparation: A small amount of this compound (approx. 1-2 mg) is finely ground with anhydrous KBr powder (approx. 100-200 mg) in an agate mortar and pestle.

  • Pellet Formation: The homogenous mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent wafer.

  • Data Acquisition: The KBr wafer is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Analysis and Interpretation of the this compound IR Spectrum

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.[2]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3550 - 3200Strong, BroadO-H stretchAlcohol (-OH)
~3100 - 3010MediumC-H stretchAromatic & Vinylic C-H
~1680 - 1620VariableC=C stretchVinylic C=C
~1600, ~1450Medium-WeakC=C stretchAromatic C=C
~1200 - 1000StrongC-O stretchAlcohol C-O
~860 - 680StrongC-H bend (out-of-plane)Aromatic C-H

Causality Behind the Spectrum:

  • The most prominent feature is the strong, broad absorption band in the 3550-3200 cm⁻¹ region , which is characteristic of the O-H stretching vibration of an alcohol. The broadening is a direct result of intermolecular hydrogen bonding between this compound molecules in the solid state.

  • Absorptions just above 3000 cm⁻¹ are indicative of C-H stretching from sp² hybridized carbons, confirming the presence of both aromatic and vinylic protons .

  • The presence of the carbon-carbon double bond in the seven-membered ring is confirmed by a C=C stretching absorption in the 1680-1620 cm⁻¹ region.

  • The strong band in the 1200-1000 cm⁻¹ range is attributed to the C-O stretching vibration, further confirming the alcohol functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz). For ¹H NMR, a small number of scans are typically sufficient. For ¹³C NMR, which has a much lower natural abundance, a greater number of scans are required to achieve an adequate signal-to-noise ratio.

¹H NMR Analysis of this compound

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The following data has been reported for this compound in CDCl₃.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.66d (doublet)2HAromatic (H-4, H-6)
7.44 - 7.36m (multiplet)4HAromatic (H-2, H-3, H-7, H-8)
7.31 - 7.25m (multiplet)2HAromatic (H-1, H-9)
7.11s (singlet)2HVinylic (H-10, H-11)
5.43d (doublet)1HMethine (H-5)
2.41d (doublet)1HHydroxyl (-OH)

Expert Interpretation:

  • Aromatic Region (7.66 - 7.25 ppm): The complex series of multiplets between 7.66 and 7.25 ppm, integrating to a total of 8 protons, is characteristic of the two benzene rings. The downfield shift is due to the deshielding effect of the aromatic ring current. Protons H-4 and H-6 are likely the most downfield due to their proximity to the electron-withdrawing effects of the fused ring system.

  • Vinylic Protons (7.11 ppm): The singlet at 7.11 ppm, integrating to 2H, is assigned to the two equivalent vinylic protons on the central seven-membered ring. Their equivalence suggests a degree of conformational averaging or symmetry in the molecule on the NMR timescale.

  • Methine Proton (5.43 ppm): The doublet at 5.43 ppm is assigned to the methine proton (H-5) attached to the same carbon as the hydroxyl group. This proton is coupled to the adjacent hydroxyl proton, resulting in the doublet splitting.

  • Hydroxyl Proton (2.41 ppm): The doublet at 2.41 ppm corresponds to the hydroxyl proton. Its coupling to the methine proton (H-5) confirms their proximity. The chemical shift of this proton can be variable and is sensitive to concentration, temperature, and solvent.

¹³C NMR Analysis of this compound (Predicted)
Predicted Chemical Shift (δ) ppmCarbon TypeAssignment
140 - 150Quaternary AromaticC-4a, C-5a, C-9a, C-11a
125 - 135Aromatic/Vinylic CHAromatic & Vinylic Carbons
75 - 85Aliphatic CH-OHC-5

Trustworthy Rationale for Predictions:

  • Aromatic and Vinylic Carbons (125-150 ppm): The sp² hybridized carbons of the benzene rings and the double bond are expected to resonate in this typical downfield region.[3][4] Due to the molecule's symmetry, fewer than 15 signals may be observed. The quaternary carbons (those at the ring junctions) would likely appear at the lower end of this range and typically show weaker signals.

  • Carbinol Carbon (75-85 ppm): The sp³ hybridized carbon bonded to the hydroxyl group (C-5) is known as a carbinol carbon. Its attachment to the electronegative oxygen atom causes a significant downfield shift compared to a standard alkane carbon, placing its signal in the 75-85 ppm range.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with high-energy electrons (typically 70 eV), causing a molecule to lose an electron and form a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy of the molecular ion often causes it to break apart into smaller, charged fragments and neutral radicals.

  • Detection: The positively charged ions (the molecular ion and the fragments) are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Analysis of the this compound Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 208.26 g/mol ) displays a characteristic pattern for an aromatic alcohol.[2][5]

m/zRelative IntensityAssignment
208Moderate[M]⁺• (Molecular Ion)
190Moderate[M - H₂O]⁺•
180Strong[M - CO]⁺• from Dibenzosuberenone
179Strong[M - CHO]⁺ or [C₁₄H₁₁]⁺
178Strong[C₁₄H₁₀]⁺• (Anthracene/Phenanthrene)
165Strong[C₁₃H₉]⁺ (Fluorenyl cation)
152Moderate[C₁₂H₈]⁺• (Biphenylene)

Authoritative Grounding in Fragmentation Mechanisms:

  • Molecular Ion ([M]⁺• at m/z 208): The presence of a moderately intense peak at m/z 208 confirms the molecular weight of this compound.

  • Loss of Water ([M - H₂O]⁺• at m/z 190): A common and characteristic fragmentation pathway for alcohols is the elimination of a water molecule (18 amu).[1][6] This results in a peak at m/z 190.

  • Key Fragments ([M - CHO]⁺ at m/z 179 and [C₁₃H₉]⁺ at m/z 165): The base peak is often observed at m/z 179, corresponding to the loss of a formyl radical (CHO, 29 amu). This is a highly stable tropylium-like cation. Subsequent loss of acetylene can lead to the very stable fluorenyl cation at m/z 165. The stability of these aromatic cationic fragments is a major driving force for the fragmentation pathways. It's important to note that rearrangement is common, and the peak at m/z 178 often corresponds to the highly stable anthracene or phenanthrene radical cation.

Diagram: Proposed Fragmentation of this compound

fragmentation M This compound [C15H12O]+• m/z = 208 F1 [M - H2O]+• m/z = 190 M->F1 - H2O F2 [M - H]+ (forms Dibenzosuberenone ion) m/z = 207 M->F2 - H• F3 [M - CHO]+ [C14H11]+ m/z = 179 (Base Peak) F2->F3 - CO F4 [C13H9]+ (Fluorenyl Cation) m/z = 165 F3->F4 - C2H2

Caption: Key fragmentation pathways of this compound under Electron Ionization.

Integrated Spectroscopic Analysis: A Cohesive Structural Proof

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method corroborates the others, leading to an unambiguous structural assignment for this compound.

  • IR spectroscopy confirms the presence of the essential alcohol (-OH) and aromatic/vinylic (C-H, C=C) functional groups.

  • Mass spectrometry establishes the correct molecular weight (208 g/mol ) and reveals fragmentation patterns, like the loss of water, that are characteristic of an alcohol.

  • ¹H NMR spectroscopy provides the definitive connectivity map. It confirms the number and types of protons (aromatic, vinylic, methine, hydroxyl), their relative positions through integration, and their neighboring relationships via spin-spin coupling.

Together, these three spectroscopic pillars provide a self-validating system that unequivocally confirms the structure of this compound, providing researchers and developers with the analytical confidence required for further investigation and application.

References

  • The Journal of Organic Chemistry 1975, 40 (14).
  • This compound.
  • 5-cyclopropyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. SpectraBase. [Link]
  • 3,7-Dinitrodibenzo[A,D]cycloheptene-5-one. SpectraBase. [Link]
  • 13 C-NMR chemical shifts of compounds 1 -8.
  • Mass Spectrometry of Alcohols. Chemistry LibreTexts. [Link]
  • 5H-Dibenzo(a,d)cyclohepten-5-ol. NIST Chemistry WebBook. [Link]
  • 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-. NIST Chemistry WebBook. [Link]
  • 13C NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. [Link]
  • 1 H NMR study on the conformation of 5-dicyanomethylene-10,11-dihydro-5 H -dibenzo[a,d]cycloheptene.
  • Photophysical properties of 5H-dibenzo(a,d)cyclohepten-5-one in different solutions. PubMed. [Link]
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. 2016, 20, 4, 716–724. [Link]
  • 13C NMR Chemical Shifts.
  • 1H NMR Chemical Shifts. University of Wisconsin-Madison, Department of Chemistry. [Link]
  • Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Planta Med. 2017, 83 (16), 1276–1280. [Link]
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

Physical characteristics of Dibenzosuberenol powder

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of Dibenzosuberenol Powder

Introduction: Defining this compound

This compound, systematically known as 5H-Dibenzo[a,d]cyclohepten-5-ol, is a tricyclic organic compound with significant relevance in medicinal chemistry and pharmaceutical development.[1] It serves as a critical intermediate and is often identified as a reference impurity in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its physical characteristics in powdered form is paramount for researchers in process development, formulation science, and quality control.

This guide provides a detailed examination of the key physical attributes of this compound powder. As a Senior Application Scientist, the narrative emphasizes not just the "what" but the "why"—explaining the causality behind analytical choices and grounding the data in established scientific principles. The protocols described are designed as self-validating systems, ensuring data integrity and reproducibility for scientists and drug development professionals.

Core Physical and Chemical Identity

The foundational properties of a compound dictate its behavior in subsequent analytical and formulation stages. This compound is a solid at room temperature, typically handled as a crystalline powder. Its fundamental identifiers are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₂OPubChem[1]
Molecular Weight 208.25 g/mol PubChem[1]
CAS Number 10354-00-4NIST[2]
Melting Point 121 °CNIST[2]
Appearance Crystalline PowderGeneral Chemical Knowledge

Note: While direct descriptions are sparse, related compounds like Dibenzosuberenone are described as white to pale yellow crystalline powders, suggesting a similar appearance for this compound.[3][4]

Section 1: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: Thermal analysis is a cornerstone of solid-state characterization. Differential Scanning Calorimetry (DSC) is the preferred technique for determining the melting point and purity of a crystalline powder.[5][6] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise detection of thermal events like melting (an endothermic process).[7][8] For this compound, a sharp, well-defined melting endotherm at its known melting point (121 °C) is indicative of high purity. Broad peaks or the presence of multiple thermal events could signify impurities or the existence of different polymorphic forms.

Logical Workflow for DSC Analysis

The following diagram outlines the logical steps for a robust DSC experiment, from initial setup to final data interpretation.

DSC_Workflow cluster_prep 1. Preparation & Calibration cluster_run 2. Experimental Run cluster_analysis 3. Data Analysis Calibrate Calibrate DSC with Indium Standard Prep_Sample Accurately weigh 5-10 mg of this compound powder Calibrate->Prep_Sample Seal_Pan Hermetically seal sample in an aluminum pan Prep_Sample->Seal_Pan Prep_Ref Prepare an empty sealed reference pan Seal_Pan->Prep_Ref Load Load sample and reference pans into DSC cell Prep_Ref->Load Equilibrate Equilibrate at a start temperature (e.g., 30°C) Load->Equilibrate Ramp Heat at a controlled rate (e.g., 10°C/min) Equilibrate->Ramp Plot Plot Heat Flow vs. Temperature Ramp->Plot Identify_Peak Identify endothermic peak corresponding to melting Plot->Identify_Peak Calculate Calculate Onset Temp, Peak Temp (Tm), and Enthalpy of Fusion (ΔH) Identify_Peak->Calculate

Caption: Workflow for DSC analysis of this compound powder.

Detailed Experimental Protocol: DSC

This protocol is designed to be a self-validating system, incorporating necessary calibration and control steps.

  • Instrument Calibration:

    • Causality: To ensure the accuracy of temperature and enthalpy measurements, calibration is mandatory.

    • Action: Prior to sample analysis, perform a calibration run using a certified indium standard (Melting Point: 156.6 °C). The measured onset of melting for indium should be within the certified tolerance (typically ±0.3 °C).

  • Sample Preparation:

    • Causality: Accurate sample mass is crucial for calculating the enthalpy of fusion (ΔH), a key thermodynamic parameter. A representative, non-ground sample preserves the native crystalline state.

    • Action: Using a calibrated microbalance, accurately weigh 5-10 mg of this compound powder directly into a standard aluminum DSC pan. Record the mass to at least 0.01 mg.

    • Action: Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation. Prepare an identical empty, sealed aluminum pan to serve as the reference.

  • Data Acquisition:

    • Causality: A controlled heating rate ensures thermal equilibrium and produces sharp, reproducible peaks. A standard rate of 10 °C/min is a common starting point for pharmaceutical compounds.

    • Action: Place the sample and reference pans into the DSC cell.

    • Action: Equilibrate the system at 30 °C.

    • Action: Ramp the temperature from 30 °C to 150 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min) to provide an inert atmosphere.

  • Data Analysis:

    • Action: Plot the resulting heat flow (W/g) against temperature (°C).

    • Action: Determine the onset temperature and the peak maximum of the melting endotherm. The peak maximum is reported as the melting point (Tm).

    • Action: Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔH) in J/g.

Section 2: Crystallographic Analysis by Powder X-ray Diffraction (PXRD)

Expertise & Rationale: The bulk properties of a powder are intrinsically linked to its underlying crystal structure. Powder X-ray Diffraction (PXRD) is an essential, non-destructive technique used to confirm the crystalline nature of a material and to identify its specific crystalline form (polymorph).[9][10] When a beam of X-rays interacts with a crystalline sample, it diffracts at specific angles determined by the spacing between atomic planes in the crystal lattice, governed by Bragg's Law.[11] The resulting diffraction pattern is a unique "fingerprint" for a given crystalline solid. For this compound, PXRD is used to confirm batch-to-batch consistency, identify potential polymorphic forms, and rule out the presence of amorphous content, which appears as a broad halo instead of sharp peaks.[12]

Logical Workflow for PXRD Analysis

The diagram below illustrates the standard procedure for obtaining and analyzing a powder diffraction pattern.

PXRD_Workflow cluster_prep 1. Sample Preparation cluster_run 2. Data Collection cluster_analysis 3. Data Analysis Grind Gently grind powder to ensure random orientation Mount Mount powder onto a zero-background sample holder Grind->Mount Flatten Flatten the surface to be coplanar with the holder Mount->Flatten Load Place sample holder into the diffractometer Flatten->Load Configure Set X-ray source parameters (e.g., Cu Kα radiation) Scan Scan a 2θ range (e.g., 5° to 40°) Plot Plot Intensity (counts) vs. Diffraction Angle (2θ) Scan->Plot Identify_Peaks Identify characteristic peak positions and intensities Compare Compare pattern to a reference standard or previous batches

Caption: Workflow for PXRD analysis of this compound powder.

Detailed Experimental Protocol: PXRD

This protocol emphasizes proper sample preparation to ensure high-quality, reproducible data.

  • Sample Preparation:

    • Causality: Achieving a random orientation of crystallites in the powder is the most critical step for obtaining accurate diffraction patterns where peak intensities are representative of the crystal structure.[11] A flat sample surface ensures that the geometry of the experiment is correct.

    • Action: If the powder is coarse, gently grind it in an agate mortar and pestle for approximately 1-2 minutes. Avoid overly aggressive grinding, which can induce amorphization or phase transitions.

    • Action: Back-load the powder into a shallow cavity of a zero-background sample holder (e.g., silicon or quartz). Press it gently to ensure it is compact.

    • Action: Use a flat edge (like a glass slide) to flatten the surface of the powder so it is perfectly flush with the surface of the holder.

  • Instrument Setup and Data Collection:

    • Causality: Copper is the most common X-ray source for pharmaceutical analysis. Scanning a standard 2θ range ensures that the most characteristic diffraction peaks are captured.

    • Action: Place the sample holder into the diffractometer.

    • Action: Configure the instrument to use Cu Kα radiation (λ = 1.5406 Å). Set the generator to typical operating power (e.g., 40 kV and 40 mA).

    • Action: Collect the diffraction pattern over a 2θ range of 5° to 40° with a step size of 0.02° and a count time of 1-2 seconds per step. Spinning the sample during collection can further improve crystallite averaging.[13]

  • Data Analysis:

    • Action: Plot the diffraction intensity (in arbitrary units or counts) versus the 2θ angle.

    • Action: Identify the key diffraction peaks by their 2θ position and relative intensity. This list of peaks serves as the material's fingerprint.

    • Action: For quality control, overlay the diffraction pattern with that of a known reference standard or a previously characterized "good" batch to confirm identity and phase purity.

Section 3: Solubility Characteristics

Expertise & Rationale: Solubility is a critical physical property for any compound intended for biological or chemical applications. It dictates the choice of solvents for reaction chemistry, purification, and, crucially for drug development, formulation and bioavailability. The principle of "like dissolves like" provides a strong predictive framework.[14] this compound's structure is dominated by large, nonpolar, aromatic rings, but it also contains a polar hydroxyl (-OH) group. This amphiphilic nature suggests it will be largely insoluble in highly polar solvents like water but soluble in organic solvents of moderate to low polarity that can interact with the aromatic system.[15] This is supported by solubility data for the closely related Dibenzosuberenone, which is soluble in chloroform and ethyl acetate but insoluble in water.[3][4]

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound powder in common laboratory solvents, based on its chemical structure and established chemical principles.

SolventPolarityPredicted SolubilityRationale
Water HighInsolubleThe large nonpolar surface area dominates over the single polar -OH group.
Methanol/Ethanol High-MediumSolubleThe alkyl chains and hydroxyl groups can interact with both parts of the molecule.
Chloroform MediumSolubleEffective at solvating large organic molecules.
Ethyl Acetate MediumSolubleA good balance of polarity for this type of compound.[3][4]
Hexane LowSparingly SolubleMay not be polar enough to effectively solvate the -OH group.

Conclusion

This guide has detailed the essential physical characteristics of this compound powder, providing both the foundational data and the experimental logic for its characterization. Through a systematic application of techniques like Differential Scanning Calorimetry and Powder X-ray Diffraction, researchers can confidently ascertain the identity, purity, and crystalline form of their material. The presented workflows and protocols offer a robust framework for generating high-quality, reproducible data, which is indispensable for professionals in research and drug development. A comprehensive understanding of these physical properties is the first critical step in the successful application of this compound in any scientific endeavor.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82577, this compound. PubChem. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16679, 5H-Dibenzo[a,d]cyclohepten-5-one. PubChem. [Link]
  • NIST (2021). 5H-Dibenzo(a,d)cyclohepten-5-ol. NIST Chemistry WebBook, SRD 69. [Link]
  • Dendrinou-Samara, C. (2008). Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability. Journal of Liposome Research. [Link]
  • NIST (2021). Dibenzosuberone. NIST Chemistry WebBook, SRD 69. [Link]
  • LibreTexts Chemistry (2023). Powder X-ray Diffraction. [Link]
  • Malvern Panalytical (2020). How to Perform Powder XRD - Empyrean Training. YouTube. [Link]
  • Wikipedia (2024). Differential scanning calorimetry. [Link]
  • The Good Scents Company (2024). (E)-2-heptenoic acid, 10352-88-2. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67492, 5H-Dibenzo(a,d)cycloheptene. PubChem. [Link]
  • NETZSCH Analyzing & Testing (2024). Differential Scanning Calorimeter (DSC/DTA). [Link]
  • Brittain, H.G. (2001).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5282709, 2-Heptenoic acid. PubChem. [Link]
  • MDPI (2021). Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. [Link]
  • ResearchGate (2018). Physical properties of powders. [Link]
  • BioLab (2021). Webinar: Differential Scanning Calorimetry. YouTube. [Link]
  • Chemsrc (2025). Dibenzosuberenone | CAS#:2222-33-5. [Link]
  • Jingye (2024). OEM Dibenzosuberenone (5-Dibenzosuberenone) Manufacturer and Supplier. [Link]
  • SERC (Carleton) (2018). X-ray Powder Diffraction (XRD). [Link]
  • ChemBK (2024). 5H-Dibenzo(a,d)cycloheptene. [Link]
  • Wikipedia (2024). Powder diffraction. [Link]
  • Mosquera, R. et al. (1990). Effects of solvent medium on solubility. V: Enthalpic and entropic contributions to the free energy changes of di-substituted benzene derivatives in ethanol:water and ethanol:cyclohexane mixtures. Journal of Pharmaceutical Sciences. [Link]
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 29373, Heptenoic acid. PubChem. [Link]
  • University of Rochester, Department of Chemistry (2024). Reagents & Solvents: Solvents and Polarity. [Link]
  • University of California, Berkeley (2024). COMMON SOLVENT PROPERTIES. [Link]
  • ResearchGate (2025). Conformational analysis of some 5-substituted 5H-dibenzo[a,d ]cycloheptenes. [Link]

Sources

A Technical Guide to the Natural Occurrence of Dibenzocycloheptane Frameworks: From Biosynthesis to Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The dibenzocycloheptane framework, a tricyclic scaffold composed of two benzene rings fused to a central seven-membered ring, represents a privileged structure in natural product chemistry. Compounds possessing this core architecture exhibit a remarkable diversity of biological activities, ranging from potent anti-inflammatory and anticancer effects to neuroprotective and hepatoprotective properties. This guide provides an in-depth exploration of the primary classes of naturally occurring dibenzocycloheptane derivatives, with a focus on dibenzocyclooctadiene lignans from the Schisandraceae family and the colchicinoid alkaloids from Colchicaceae. We will dissect their intricate biosynthetic pathways, elucidate the key enzymatic transformations, and summarize their pharmacological profiles, offering a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction: The Dibenzocycloheptane Core

Nature has evolved complex biosynthetic machinery to construct a vast array of secondary metabolites. Among these, compounds built upon the dibenzocycloheptane skeleton are of significant interest due to their structural complexity and potent bioactivities. While the term "dibenzocycloheptane" refers to the basic 10,11-dihydro-5H-dibenzo[a,d][1]annulene structure, nature has produced several key variations, most notably the dibenzocyclooctadiene lignans and the tropolone-containing colchicine alkaloids. Understanding the natural origins, biosynthetic logic, and biological functions of these molecules is paramount for their potential development into therapeutic agents. This guide will illuminate the two most prominent families of these natural products.

Dibenzocycloheptane_Frameworks Figure 1: Core Dibenzocycloheptane Frameworks cluster_0 Dibenzocyclooctadiene Lignan Core cluster_1 Allocolchicine Core (6-7-6) cluster_2 Colchicine Core (6-7-7) Schisandrin Allocolchicine Colchicine

Caption: Core structures of major naturally occurring dibenzocycloheptane derivatives.

Dibenzocyclooctadiene Lignans of Schisandraceae

Dibenzocyclooctadiene lignans are a large class of polyphenolic compounds predominantly found in plants of the Schisandraceae family, particularly the genus Schisandra.[2] These compounds are responsible for many of the medicinal properties attributed to the fruits of Schisandra chinensis (five-flavor-fruit), a plant with a long history of use in traditional Chinese medicine.[3][4]

Natural Sources and Distribution

The primary source of these lignans is the fruit of S. chinensis, which contains compounds like schisandrin, schisandrin B, gomisin A, and schisantherin.[4][5] The seeds, in particular, have been found to contain the highest concentration of these lignans compared to other parts of the plant such as the pulp, stems, leaves, and flowers.[4]

LignanPredominant Natural Source(s)Key Biological Activities
Schisandrin B Schisandra chinensisHepatoprotective, Neuroprotective, Cardioprotective, Antioxidant, Anti-inflammatory[1][3]
Gomisin A Schisandra chinensisHepatoprotective, Antibacterial, Antioxidant[5]
Schisandrin A Schisandra chinensisHepatoprotective, Anti-dengue virus activity[4]
Schisantherin A Schisandra sphenantheraAnti-inflammatory, Neuroprotective
Gomisin J Schisandra sphenanthera (roots)Anti-inflammatory[6]

Table 1: Distribution and primary activities of representative dibenzocyclooctadiene lignans.

Biosynthesis: From Phenylpropanoids to a Cyclized Core

The biosynthesis of dibenzocyclooctadiene lignans is a complex process that originates from the general phenylpropanoid pathway.[2][7] The journey begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to form monolignols, which are the fundamental building blocks.

The core biosynthetic stages are:

  • Phenylpropanoid Pathway: L-phenylalanine is converted into monolignols like coniferyl alcohol. This involves enzymes such as Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-hydroxylase (C4H).[7]

  • Dimerization: Two monolignol units undergo an oxidative coupling reaction, often mediated by dirigent proteins and laccase enzymes, to form a dibenzylbutane scaffold, such as pinoresinol.[7][8] Dirigent proteins are crucial as they control the stereochemistry of the coupling, ensuring the formation of specific enantiomers.

  • Intramolecular Cyclization: The dibenzylbutane intermediate undergoes an intramolecular oxidative C-C coupling to form the characteristic eight-membered dibenzocyclooctadiene ring. This critical ring-forming step is catalyzed by a specialized cytochrome P450 enzyme, SchCYP719G1b, which forms the signature scaffold of this lignan class.[2][9]

  • Tailoring Modifications: Following the formation of the core structure, a series of tailoring enzymes (e.g., methyltransferases, hydroxylases) decorate the scaffold to produce the diverse array of naturally occurring lignans.[8]

Lignan_Biosynthesis Figure 2: Biosynthetic Pathway of Dibenzocyclooctadiene Lignans Phe L-Phenylalanine PPP Phenylpropanoid Pathway Phe->PPP Coniferyl Coniferyl Alcohol (x2) DP_Laccase Dirigent Proteins Laccase Coniferyl->DP_Laccase Pinoresinol Pinoresinol (Dibenzylbutane Scaffold) CYP SchCYP719G1b (P450) Pinoresinol->CYP Core Dibenzocyclooctadiene Core Tailoring Tailoring Enzymes (Methylation, etc.) Core->Tailoring Lignans Diverse Lignans (e.g., Schisandrin B) PPP->Coniferyl DP_Laccase->Pinoresinol CYP->Core Tailoring->Lignans

Caption: Key stages in the biosynthesis of dibenzocyclooctadiene lignans.

Biological Activities and Therapeutic Potential

Dibenzocyclooctadiene lignans exhibit a wide spectrum of pharmacological activities. Schisandrin B, one of the most studied compounds, is renowned for its potent hepatoprotective effects, which are mediated through the enhancement of the mitochondrial glutathione antioxidant status and induction of heat shock proteins.[10] It also demonstrates significant antioxidant, anti-inflammatory, neuroprotective, and antitumor properties.[1][3] The antitumor activities are often linked to the induction of apoptosis and cell cycle arrest by targeting signaling pathways like Akt and NF-κB.[3][5] Several other lignans from Schisandra have shown anti-inflammatory effects by inhibiting NF-κB activity and nitric oxide (NO) production in microglia cells.[6][11][12]

Colchicinoid Alkaloids of Colchicaceae

Colchicine and its related allocolchicinoids are phenethylisoquinoline alkaloids characterized by a unique dibenzocycloheptane-derived core. Colchicine, sourced from plants like Colchicum autumnale (autumn crocus) and Gloriosa superba (flame lily), is an FDA-approved drug for treating gout and familial Mediterranean fever.[13][14] Its potent anti-inflammatory effects stem from its ability to bind to tubulin, inhibiting microtubule polymerization and thereby disrupting mitosis and inflammatory cell motility.[15]

Natural Sources

The primary commercial sources of colchicine are plants belonging to the Colchicaceae family.[16] Gloriosa superba is a significant natural source, and research has shown that colchicine accumulates in all tissues of the plant, with the highest levels typically found in the rhizome, suggesting this is a primary site of biosynthesis.[13]

Biosynthesis: A Tale of Ring Expansion

The complete biosynthetic pathway of colchicine was a long-standing puzzle that has only recently been elucidated through a combination of transcriptomics, metabolic logic, and pathway reconstitution.[13][14][15] The pathway is a remarkable example of how plants generate complex molecular architectures from simple amino acid precursors.

Key Biosynthetic Stages:

  • Precursor Formation: The pathway begins with the amino acids L-phenylalanine and L-tyrosine, which are converted and coupled to form a (S)-reticuline-like phenethylisoquinoline scaffold.[13][17]

  • Core Modifications: A series of enzymatic steps, including multiple hydroxylations and O-methylations, modify this initial scaffold.

  • Oxidative Coupling and Ring Expansion: The most remarkable step in the pathway is the intramolecular oxidative coupling and subsequent ring expansion to form the tropolone C-ring, which is characteristic of colchicine. This transformation is catalyzed by a non-canonical cytochrome P450 enzyme.[13][14] This step converts the 6-7-6 carbon framework of allocolchicinoids into the 6-7-7 framework of colchicine.

  • Final Tailoring: The final steps involve modifications to the nitrogen atom on the B-ring, including demethylation and N-acetylation or N-formylation, to produce the final bioactive alkaloids like colchicine and N-formyldemecolcine.[13][15][17]

Enzyme ClassGene (from G. superba)Function in Pathway
Norcoclaurine synthase GsNCSCatalyzes the initial condensation of dopamine and 4-HPAA.
Cytochrome P450 GsCYP75A109Hydroxylation of the phenethylisoquinoline core.
O-methyltransferase GsOMT1, GsOMT2, GsOMT4Catalyze specific O-methylation steps on the A and C rings.
Cytochrome P450 (Unique) GsCYP71FB1Catalyzes the key intramolecular C-C bond formation and tropolone ring expansion.
N-methyltransferase GsNMTN-methylation of the isoquinoline nitrogen.

Table 2: Selected key enzymes involved in the biosynthesis of colchicinoids.[13][15]

Colchicine_Biosynthesis Figure 3: Simplified Colchicine Biosynthetic Pathway Precursors Phenylalanine + Tyrosine Coupling Multi-enzyme Coupling Precursors->Coupling PIQ Phenethylisoquinoline Scaffold OMTs_P450s Hydroxylases (P450) O-Methyltransferases PIQ->OMTs_P450s Intermediate Modified PIQ Intermediate RingExpansion GsCYP71FB1 (P450) Ring Expansion Intermediate->RingExpansion Allo_precursor Precursor to Allocolchicinoids Colchicine_precursor N-formyldemecolcine Tailoring N-Demethylation N-Acetylation Colchicine_precursor->Tailoring Colchicine Colchicine Coupling->PIQ OMTs_P450s->Intermediate RingExpansion->Colchicine_precursor Tailoring->Colchicine

Caption: Overview of the biosynthetic route from amino acids to colchicine.

Experimental Protocol: Heterologous Reconstitution of the Colchicine Pathway

The elucidation of the colchicine pathway was confirmed by its reconstitution in a heterologous plant host, Nicotiana benthamiana. This synthetic biology approach provides a powerful platform for studying plant metabolic pathways and for the potential engineered production of valuable natural products.[13][14]

Step-by-Step Methodology Overview:

  • Gene Identification: Candidate genes for the pathway were identified from G. superba using transcriptomic analysis, correlating gene expression with tissues where colchicine accumulation is highest.[13]

  • Vector Construction: The identified biosynthetic genes (a total of 16-20 enzymes, including some co-opted from other plants) are cloned into Agrobacterium tumefaciens expression vectors.[14][17]

  • Agrobacterium Culture and Infiltration: Cultures of A. tumefaciens strains, each carrying a different pathway gene, are grown and then mixed. The mixture is infiltrated into the leaves of young N. benthamiana plants. This process transfers the genes into the plant cells for transient expression.[9]

  • Incubation and Growth: The infiltrated plants are maintained under controlled growth conditions for several days to allow for gene expression and the production of the target metabolites.

  • Metabolite Extraction: Leaf tissue is harvested, lyophilized, and ground. Metabolites are extracted using a suitable solvent, typically methanol or an ethyl acetate/water partition.

  • LC-MS Analysis: The crude extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the biosynthetic intermediates and the final product (e.g., N-formyldemecolcine or colchicine).[13] The identity of the synthesized compound is confirmed by comparing its retention time and mass spectrum to an authentic standard.

This workflow not only validates the function of the identified genes but also demonstrates the feasibility of engineering complex plant-derived drug biosynthesis in a model organism.[17]

Conclusion and Future Outlook

The dibenzocycloheptane frameworks found in dibenzocyclooctadiene lignans and colchicinoid alkaloids represent two distinct yet equally fascinating evolutionary solutions to constructing complex, bioactive molecules. The elucidation of their biosynthetic pathways, particularly the recent complete reconstitution of colchicine biosynthesis, has provided profound insights into the enzymatic machinery plants use to create chemical diversity.[13][15] For drug development professionals, these pathways offer a blueprint for metabolic engineering and synthetic biology approaches to produce these valuable compounds sustainably. Future research will likely focus on discovering novel dibenzocycloheptane derivatives from unexplored natural sources, further characterizing the unique enzymes in their biosynthetic pathways, and leveraging this knowledge to create novel analogs with improved therapeutic profiles.

References

  • Nett, R. S., Lau, W., & Sattely, E. S. (2020). Discovery and engineering of colchicine alkaloid biosynthesis. Nature, 584(7819), 148–153. [Link][13][14][18]
  • Nasser, M. I., Zhu, S., Chen, C., Zhao, M., Huang, H., & Zhu, P. (2020). A Comprehensive Review on Schisandrin B and Its Biological Properties. Oxidative medicine and cellular longevity, 2020, 2172740. [Link][1][3]
  • Sattely, E. S. (2020). Discovery and engineering of colchicine alkaloid biosynthesis. PubMed, PMC7958869. [Link][14]
  • Lau, W., Nett, R. S., & Sattely, E. S. (2020). Total Biosynthesis of the Tubulin-Binding Alkaloid Colchicine. Journal of the American Chemical Society, 142(51), 21404–21408. [Link][15][17]
  • ResearchGate. (2020). The proposed biosynthesis pathway of colchicine adapted based on Nett et al (2020).
  • PubMed. (2020). A Comprehensive Review on Schisandrin B and Its Biological Properties. PubMed. [Link][1]
  • ResearchGate. (n.d.). Discovery of a pathway for colchicine alkaloid biosynthesis.
  • Kubina, R., & Kabała-Dzik, A. (2022). A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis. Molecules, 27(23), 8567. [Link][5]
  • ResearchGate. (n.d.). Reported preclinical biological activities of schisandrin B.
  • ResearchGate. (n.d.). Structural diversity of the allocolchicine alkaloids in Colchicaceae.
  • Kim, D. H., Lee, S., & Kim, Y. C. (2018). Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis. Natural product sciences, 24(4), 267–273. [Link][4]
  • Frontiers. (n.d.). A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi). Frontiers in Pharmacology. [Link][21]
  • PubMed. (2024).
  • Jafernik, K., et al. (2024). Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects. International Journal of Molecular Sciences. [Link][6]
  • PubMed. (2014).
  • Kumar, D., & Gaonkar, R. (2017). Distribution, biosynthesis and therapeutic potential of lignans. Journal of experimental biology and agricultural sciences, 5(2), 175-191. [Link][7]
  • ResearchGate. (n.d.). Diversity in lignan biosynthesis.
  • Wikipedia. (n.d.). Dibenzocycloheptene. Wikipedia. [Link][22]
  • ResearchGate. (n.d.). Pharmaceuticals and natural products with benzocycloheptane motif.
  • PubMed Central. (n.d.). Total Synthesis of (±)
  • PubChem. (n.d.). Dibenzocycloheptane. PubChem. [Link][25]
  • PubMed. (2002).
  • PubMed Central. (2018). Advances in the Synthesis of Lignan Natural Products. PubMed Central. [Link][27]
  • PubMed Central. (n.d.). Total biosynthesis of the tubulin-binding alkaloid colchicine. PubMed Central. [Link][17]
  • ResearchGate. (2020). Discovery and engineering of colchicine alkaloid biosynthesis.
  • National Institutes of Health. (n.d.). Screening an Established Natural Product Library Identifies Secondary Metabolites That Potentiate Conventional Antibiotics.
  • ResearchGate. (n.d.). The schematic representation of the lignans biosynthesis.
  • PubChem. (n.d.). Cepharanthine. PubChem. [Link][30]
  • National Institutes of Health. (2024). Jatropha Diterpenes: An Updated Review Concerning Their Structural Diversity, Therapeutic Performance, and Future Pharmaceutical Applications.
  • Google Patents. (n.d.). Dibenzocycloheptane derivatives.
  • MDPI. (n.d.). Natural Products with Pharmaceutical Activities. MDPI. [Link][33]
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation.
  • ResearchGate. (n.d.). Jatropha Diterpenes: a review.
  • PubMed. (n.d.).
  • ResearchGate. (2021). Pharmacologic Activities of Plant-Derived Natural Products on Respiratory Diseases and Inflammations.
  • MDPI. (n.d.). Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link][39]
  • PubMed Central. (n.d.). A Historical Overview of Natural Products in Drug Discovery. PubMed Central. [Link][40]
  • MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI. [Link][41]

Sources

A Technical Guide to the Structural Differentiation of Dibenzosuberenol and Dibenzosuberenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzosuberenol and Dibenzosuberenone are two closely related tricyclic compounds that form the core scaffold of numerous pharmacologically active molecules, particularly in the realm of antidepressants and antipsychotics.[1] While their names suggest a subtle difference, the structural variation between a hydroxyl group and a carbonyl group imparts distinct physicochemical properties, reactivity, and spectroscopic signatures. This guide provides an in-depth technical analysis of these differences, offering a comparative study of their structure, properties, and the analytical methodologies required for their unambiguous differentiation.

Core Structural Distinction: The Functional Group at the Bridge

The fundamental difference between this compound and Dibenzosuberenone lies in the functional group at the 5-position of the 5H-dibenzo[a,d]cycloheptene ring system. Dibenzosuberenone possesses a ketone (a carbonyl group, C=O), whereas this compound features a secondary alcohol (a hydroxyl group, -OH) at this position.[2][3] This seemingly minor alteration from a doubly bonded oxygen to a hydroxyl group and a hydrogen atom significantly influences the molecule's geometry, electronic distribution, and chemical behavior.

G cluster_0 Dibenzosuberenone cluster_1 This compound a b Key Feature: Carbonyl Group (C=O) c d Key Feature: Hydroxyl Group (-OH)

Caption: Core structural difference between Dibenzosuberenone and this compound.

Comparative Physicochemical Properties

The difference in the key functional group leads to predictable variations in the physicochemical properties of these two compounds. These properties are critical for their handling, formulation, and biological activity.

PropertyDibenzosuberenoneThis compoundRationale for Difference
Molecular Formula C₁₅H₁₀O[4]C₁₅H₁₂O[3]Addition of two hydrogen atoms across the C=O bond.
Molecular Weight 206.24 g/mol [4]208.26 g/mol [5]The presence of two additional hydrogen atoms in this compound.
Melting Point 87-88 °C[6][7]122.5-124 °C[5]The hydroxyl group in this compound allows for intermolecular hydrogen bonding, leading to a more stable crystal lattice and a higher melting point.
Polarity More polarLess polarThe carbonyl group in Dibenzosuberenone is more polar than the hydroxyl group in this compound, influencing solubility in various solvents.
Reactivity Electrophilic carbonyl carbonNucleophilic hydroxyl groupThe carbonyl carbon of Dibenzosuberenone is susceptible to nucleophilic attack, while the hydroxyl group of this compound can act as a nucleophile or be deprotonated.

Spectroscopic Differentiation: A Multi-technique Approach

Unequivocal identification of this compound and Dibenzosuberenone relies on a combination of spectroscopic techniques. Each method probes different aspects of the molecular structure, providing a comprehensive analytical picture.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and rapid tool for distinguishing between the two compounds due to the distinct vibrational frequencies of the C=O and O-H bonds.

  • Dibenzosuberenone: A strong, sharp absorption band is expected in the region of 1640-1680 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated ketone.[8]

  • This compound: A broad absorption band will be observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. The broadness of this peak is a result of hydrogen bonding.[3][9] The spectrum will lack the characteristic C=O stretch of the ketone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • ¹H NMR Spectroscopy:

    • Dibenzosuberenone: The spectrum will show aromatic protons and vinylic protons of the cycloheptene ring. The chemical shifts of the protons adjacent to the carbonyl group will be downfield due to the electron-withdrawing nature of the C=O group.[10]

    • This compound: The spectrum will additionally feature a signal for the hydroxyl proton (-OH), which is typically a broad singlet and its chemical shift can vary with concentration and solvent. A distinct signal for the proton attached to the carbon bearing the hydroxyl group (CH-OH) will also be present, typically in the range of 5.0-6.0 ppm.

  • ¹³C NMR Spectroscopy:

    • Dibenzosuberenone: A characteristic signal for the carbonyl carbon will be observed in the downfield region of the spectrum, typically around 190-200 ppm.

    • This compound: The signal for the carbon atom attached to the hydroxyl group (C-OH) will appear in the range of 60-80 ppm. The downfield carbonyl signal will be absent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

  • Dibenzosuberenone: The molecular ion peak (M⁺) will be observed at m/z 206.[2]

  • This compound: The molecular ion peak (M⁺) will be observed at m/z 208.[3] A prominent fragment corresponding to the loss of a water molecule (M-18) is often observed.

Synthetic Relationship and Interconversion

Dibenzosuberenone and this compound are synthetically interconvertible, highlighting their close chemical relationship. This interconversion is a fundamental transformation in organic chemistry.

G Dibenzosuberenone Dibenzosuberenone (Ketone) This compound This compound (Alcohol) Dibenzosuberenone->this compound Reduction (e.g., NaBH₄, H₂/Pd) This compound->Dibenzosuberenone Oxidation (e.g., PCC, CrO₃)

Caption: Synthetic interconversion of Dibenzosuberenone and this compound.

The reduction of the ketone in Dibenzosuberenone yields the secondary alcohol of this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd). Conversely, the oxidation of the alcohol in this compound regenerates the ketone. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in acetone/H₂SO₄).[11]

Experimental Workflow for Differentiation

For a researcher presented with an unknown sample that is either this compound or Dibenzosuberenone, the following logical workflow can be employed for unambiguous identification.

G start Unknown Sample ir Acquire IR Spectrum start->ir decision_ir Strong C=O stretch (~1660 cm⁻¹)? ir->decision_ir nmr Acquire ¹H and ¹³C NMR Spectra decision_ir->nmr No (or broad O-H) dibenzosuberenone Identified as Dibenzosuberenone decision_ir->dibenzosuberenone Yes decision_nmr_oh -OH and CH-OH protons present? nmr->decision_nmr_oh decision_nmr_co C=O carbon (~195 ppm)? decision_nmr_oh->decision_nmr_co No This compound Identified as This compound decision_nmr_oh->this compound Yes ms Acquire Mass Spectrum decision_nmr_co->ms No decision_nmr_co->dibenzosuberenone Yes decision_ms m/z = 206 or 208? ms->decision_ms decision_ms->dibenzosuberenone 206 decision_ms->this compound 208

Caption: Logical workflow for the differentiation of this compound and Dibenzosuberenone.

Step-by-Step Protocol
  • Infrared Spectroscopy (IR):

    • Protocol: Prepare a sample of the unknown compound as a KBr pellet or a thin film on a salt plate. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Analysis: Look for a strong, sharp peak around 1640-1680 cm⁻¹ (C=O stretch) or a broad peak around 3200-3600 cm⁻¹ (O-H stretch). The presence of the former strongly suggests Dibenzosuberenone, while the latter indicates this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

    • Analysis:

      • In the ¹H NMR spectrum, the presence of a broad singlet (hydroxyl proton) and a peak in the 5-6 ppm region (methine proton) is characteristic of this compound.

      • In the ¹³C NMR spectrum, a peak in the downfield region (190-200 ppm) confirms the presence of the carbonyl group in Dibenzosuberenone. A peak in the 60-80 ppm range is indicative of the alcohol carbon in this compound.

  • Mass Spectrometry (MS):

    • Protocol: Introduce the sample into a mass spectrometer (e.g., via direct infusion or GC-MS) and acquire the mass spectrum.

    • Analysis: Determine the molecular ion peak. A molecular ion at m/z 206 confirms the identity as Dibenzosuberenone, while a molecular ion at m/z 208 confirms this compound.

Conclusion

The structural distinction between this compound and Dibenzosuberenone, centered on the presence of a hydroxyl versus a carbonyl group, is fundamental to their chemistry and pharmacology. This guide has detailed the resultant differences in their physicochemical properties and spectroscopic signatures. For researchers in drug discovery and development, a thorough understanding of these differences and the analytical techniques to elucidate them is paramount for synthesis, quality control, and the rational design of new therapeutic agents based on this important tricyclic scaffold.

References

  • Wikipedia. (n.d.). Dibenzosuberenone.
  • Juniper Publishers. (2018). A Brief Review on Chemistry of Dibenzosuberenones.
  • Koçak, A., Koç, M., & Öcal, N. (2018). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 14, 2899–2908. [Link]
  • Burbiel, J. C. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. ARKIVOC, 2006(xiii), 16-21.
  • Chemsrc. (n.d.). Dibenzosuberenone.
  • Koçak, A., Koç, M., & Öcal, N. (2018). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 14, 2899–2908.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Dibenzosuberone.
  • ChemBK. (n.d.). This compound.
  • PharmaCompass. (n.d.). 5-Dibenzosuberenone.
  • NIST. (n.d.). 5H-Dibenzo(a,d)cyclohepten-5-ol.
  • Molecules. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives.
  • SpectraBase. (n.d.). Dibenzosuberenone - Optional[1H NMR] - Spectrum.
  • SpectraBase. (n.d.). Dibenzosuberenone - Optional[MS (GC)] - Spectrum.
  • ResearchGate. (n.d.). (PDF) On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone.
  • NIST. (n.d.). Dibenzosuberone.

Sources

Introduction to the dibenzosuberane tricyclic system

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Dibenzosuberane Tricyclic System

Authored by Gemini, Senior Application Scientist

Introduction: The Architectural Significance of a Privileged Scaffold

The dibenzosuberane system, a tricyclic framework composed of two benzene rings fused to a central seven-membered cycloheptane ring, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its formal IUPAC name is 10,11-Dihydro-5H-dibenzo[a,d][3]annulene.[2][4] This rigid, three-dimensional architecture is not a naturally occurring motif but has proven to be a "privileged scaffold"—a molecular structure that is capable of binding to multiple, diverse biological targets, thereby serving as a foundational template for drug discovery.[1]

The genesis of dibenzosuberane chemistry dates back to the 1950s, initially driven by synthetic curiosity.[1] However, its prominence surged with the discovery of its derivatives' profound psychotropic effects, leading to the development of the first-generation of Tricyclic Antidepressants (TCAs).[1] Drugs like amitriptyline and nortriptyline, built upon this core, became first-line treatments for depressive disorders and a range of other neurological conditions.[3][5]

The versatility of the dibenzosuberane core is rooted in its three principal forms, which serve as key synthetic intermediates:

  • Dibenzosuberane: The fully saturated cycloheptane ring.

  • Dibenzosuberone: Features a ketone at the C5 position.

  • Dibenzosuberenone: Contains both a ketone and a double bond within the seven-membered ring.[1]

This guide provides an in-depth exploration of the dibenzosuberane system, from its fundamental synthesis and physicochemical properties to its extensive applications in drug development, including mechanistic insights and structure-activity relationships (SAR). It is intended for researchers and drug development professionals seeking a comprehensive understanding of this vital chemical entity.

Core Structure and Physicochemical Properties

The foundational characteristics of the dibenzosuberane system and its principal oxidized form, dibenzosuberone, are critical for understanding its reactivity and application. These properties are summarized below.

PropertyDibenzosuberaneDibenzosuberone
Molecular Formula C₁₅H₁₄[6]C₁₅H₁₂O[7]
Molecular Weight 194.27 g/mol [4][6]208.26 g/mol [7][8]
IUPAC Name 10,11-Dihydro-5H-dibenzo[a,d][3]annulene[2]10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one[7]
Synonyms Dibenzocycloheptadiene[2][4]5-Dibenzosuberone, Dibenzocycloheptadienone[7][8]
CAS Number 833-48-7[2][6]1210-35-1[7][8]

Synthesis of the Dibenzosuberane Core: A Foundational Workflow

The construction of the tricyclic core is a critical first step in the synthesis of all dibenzosuberane-based compounds. The most established and historically significant method relies on an intramolecular Friedel-Crafts acylation, a powerful reaction for forming cyclic ketones.[1]

The causality behind this choice is twofold:

  • Efficiency: It allows for the direct and high-yielding formation of the seven-membered ring from a readily available linear precursor.

  • Versatility: The resulting ketone (dibenzosuberone) is a versatile chemical handle, enabling a vast array of subsequent modifications at the C5 position, such as Grignard reactions or reductive aminations, to build pharmacologically active side chains.[3][9]

The classical synthesis, first reported by Triebs and Cope, begins with 2-phenethylbenzoic acid.[1] This precursor is converted to its more reactive acyl chloride, which then undergoes intramolecular cyclization in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to yield dibenzosuberone.[1][10] The ketone can then be deoxygenated to afford the parent dibenzosuberane.[1]

G cluster_workflow Core Synthesis Workflow: Friedel-Crafts Acylation start 2-Phenethylbenzoic Acid acyl_chloride Acyl Chloride Formation (e.g., SOCl₂) start->acyl_chloride fc_acylation Intramolecular Friedel-Crafts Acylation (Lewis Acid Catalyst) acyl_chloride->fc_acylation product Dibenzosuberone (Key Intermediate) fc_acylation->product deoxygenation Deoxygenation (e.g., Wolff-Kishner or Clemmensen Reduction) product->deoxygenation final_product Dibenzosuberane deoxygenation->final_product

Fig. 1: Foundational synthesis of the dibenzosuberane core.

Applications in Medicinal Chemistry and Beyond

The dibenzosuberane scaffold is a prolific core in drug development, giving rise to multiple classes of therapeutic agents. Its rigid structure is ideal for orienting pharmacophoric elements into a precise three-dimensional arrangement for optimal target interaction.

G cluster_applications Applications of the Dibenzosuberane Scaffold core Dibenzosuberane Core Scaffold tca Tricyclic Antidepressants (TCAs) core->tca muscle Skeletal Muscle Relaxants core->muscle cancer Cancer Therapeutics core->cancer materials Materials Science core->materials amitriptyline Amitriptyline tca->amitriptyline nortriptyline Nortriptyline tca->nortriptyline cyclobenzaprine Cyclobenzaprine muscle->cyclobenzaprine mdr Multi-Drug Resistance (MDR) Modulators cancer->mdr oled Organic Light Emitting Diodes (OLEDs) materials->oled

Fig. 2: Diverse applications stemming from the core scaffold.
4.1 Tricyclic Antidepressants (TCAs)

This is the most well-known application. The dibenzosuberane framework is central to many TCAs, including:

  • Amitriptyline: One of the most widely prescribed TCAs, used for major depressive disorder, anxiety, and neuropathic pain.[2][3]

  • Nortriptyline: A metabolite of amitriptyline, also used as an antidepressant.[2][5]

  • Noxiptiline: Another TCA used in the treatment of depression.[2][3]

These agents primarily function by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission.

4.2 Skeletal Muscle Relaxants
  • Cyclobenzaprine: Structurally very similar to amitriptyline, cyclobenzaprine is a widely used muscle relaxant that acts on the central nervous system to reduce muscle spasms.[2]

4.3 Cancer Therapeutics and Other Emerging Roles

The scaffold's utility extends beyond neuroscience. Researchers have explored its use in oncology, where certain derivatives act as modulators of P-glycoprotein (Pgp), a protein responsible for multi-drug resistance (MDR) in cancer cells.[1] By inhibiting this efflux pump, these compounds can restore the effectiveness of conventional chemotherapy agents.[1][11] Additionally, dibenzosuberone derivatives have been investigated as potent and selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[1]

4.4 Materials Science

Beyond medicine, the rigid and aromatic nature of the dibenzosuberane system has been leveraged in materials science. Certain derivatives have shown promise as electron transport materials with excellent exciton-blocking capabilities, making them suitable for use in blue phosphorescent organic light-emitting diodes (PhOLEDs).[1]

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is paramount in drug design. SAR studies on dibenzosuberane derivatives reveal critical insights into the requirements for target binding. A key example comes from analogues of desmethyl-MK801, a ligand for the NMDA receptor-coupled phencyclidine (PCP) binding site.[12]

In a study of C5-substituted analogues, it was demonstrated that:

  • Lipophilicity is a double-edged sword: Adding small alkyl groups (like ethyl) at the C5 position can enhance binding. However, larger, bulky lipophilic substituents (propyl and larger) dramatically decrease binding affinity (Ki > 1000 nM).[12] This suggests a sterically constrained binding pocket that cannot accommodate excessive bulk.

  • Polarity can rescue binding: The negative effect of larger substituents can be overcome by introducing a polar functional group.[12] For instance, a 2-aminoethyl group at C5 restores potent binding (Ki = 20 nM).[12] This indicates the presence of a polar sub-pocket that can engage in favorable interactions, such as hydrogen bonding, anchoring the larger side chain effectively.

These findings validate the importance of a finely tuned balance between lipophilicity, steric bulk, and polar interactions at the C5 position for achieving high-affinity binding at this particular neurological target.

Experimental Protocols & Characterization

The following sections provide validated, step-by-step methodologies for the synthesis and characterization of key dibenzosuberane intermediates.

6.1 Synthesis Protocol: Preparation of 3,7-Dibromo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

This protocol describes the regioselective bromination of dibenzosuberone, a common step in creating derivatives for SAR studies. The resulting dibrominated product is a versatile intermediate for further functionalization.[3][13]

Step 1: Reaction Setup

  • To a solution of dibenzosuberone (e.g., 30 mmol) in a suitable solvent like absolute ethanol (100 mL), add hydroxylamine hydrochloride (120 mmol) and pyridine (120 mmol).[13]

  • Stir the reaction mixture under reflux for 24 hours. This step forms the oxime, which protects the ketone and directs the subsequent bromination.

Step 2: Addition of Reagents

  • After the initial reflux period, add an additional four equivalents of hydroxylamine hydrochloride (120 mmol) and pyridine (120 mmol).[13]

  • Continue stirring under reflux for an extended period (e.g., up to 100 hours) to ensure complete conversion.[13]

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water (300 mL) and acidify with concentrated hydrochloric acid.[13]

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 100 mL).[13]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product via recrystallization or column chromatography to obtain the pure 3,7-dibromodibenzosuberone oxime. The oxime can then be hydrolyzed back to the ketone if desired.

6.2 Characterization Data

Accurate structural elucidation relies on a combination of spectroscopic techniques. The data for the key intermediate, dibenzosuberone, is presented below.[14]

Table 2: Spectral Data for Dibenzosuberone (CAS 1210-35-1)

TechniqueKey Data / ObservationsSource
¹H NMR δ 7.99 ppm (d), 7.37 ppm (t), 7.28 ppm (t), 7.16 ppm (d), 3.13 ppm (s). Solvent: CDCl₃.[14]ChemicalBook[14]
¹³C NMR Provides crucial information about the carbon framework. Spectra are available for reference on platforms like SpectraBase.SpectraBase[14]
IR Spectroscopy Strong C=O stretching absorption, typically found in the range of 1680-1750 cm⁻¹.[14]Thermo Scientific[14]
Mass Spectrometry Molecular Ion (M⁺) peak corresponding to the molecular weight (208.26 g/mol ). Fragmentation pattern provides structural clues.NIST[7]
6.3 Analytical Protocols

The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the dibenzosuberone sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[14]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz). A sufficient number of scans should be used to achieve a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.[14]

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common, where a small amount of solid is placed directly on the ATR crystal.[14] Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum across the standard range of 4000 cm⁻¹ to 400 cm⁻¹.[14]

3. Mass Spectrometry (MS)

  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, often via direct infusion or after separation using Gas Chromatography (GC-MS). Electron Ionization (EI) is a common method for causing ionization and fragmentation.[14]

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion to generate the mass spectrum.[14]

Conclusion and Future Outlook

The dibenzosuberane tricyclic system stands as a testament to the power of a privileged scaffold in scientific innovation. From its origins as a synthetic curiosity, it has evolved into a foundational element in the pharmacopeia, particularly for treating central nervous system disorders. The structural rigidity and synthetic tractability of the dibenzosuberone intermediate have allowed for extensive exploration of its chemical space, leading to the discovery of potent antidepressants, muscle relaxants, and promising agents for cancer therapy.[1][2][3]

The future of dibenzosuberane chemistry remains bright. As our understanding of complex diseases deepens, this versatile scaffold will undoubtedly be adapted to new biological targets. Its application in materials science, though less explored, highlights its potential beyond medicine.[1] Continued research into novel synthetic methodologies and the exploration of new substitution patterns will ensure that the dibenzosuberane system remains a relevant and powerful tool for researchers and drug developers for years to come.

References

  • Moger, M., & Pati, H. N. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1). Juniper Publishers.
  • Peer Reviewed Chemistry Journals | Impact Factor Rankings. (2018). Juniper Publishers.
  • Dibenzocycloheptene. (n.d.). In Wikipedia.
  • Moger, M., & Pati, H. N. (2018). A Brief Review on Chemistry of Dibenzosuberenones. ResearchGate.
  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. Molecules, 10(12), 1429-1437. PubMed.
  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. MDPI.
  • Mikotić-Mihun, Z., Dogan, J., Litvić, M., Cepanec, I., & Karminski-Zamola, G. M. (1998). Synthesis of New Substituted Dibenzosuberones. ResearchGate.
  • Kant, R., Saini, K. K., Upadhyay, R. K., & Kumar, L. S. (2023). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. ResearchGate.
  • Dibenzosuberone | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
  • Dibenzosuberone. (n.d.). In Wikipedia.
  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. PMC.
  • Dibenzosuberenone - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Sahu, A., Sahu, P., & Agrawal, R. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. ChemRxiv.
  • Dibenzosuberone. (n.d.). NIST WebBook. National Institute of Standards and Technology.
  • Acar, M., Daştan, A., & Koçak, R. (2024). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. ResearchGate.
  • Dibenzosuberone. (n.d.). NIST WebBook. National Institute of Standards and Technology.
  • Wang, Y., et al. (2024). Design, synthesis and structure–activity relationship analysis of dibenzodiazepinone derivatives against Osimertinib resistant NSCLC. NIH.
  • Dibenzo Cycloheptene | CAS 833-48-7. (n.d.). Veeprho.
  • Sahu, A., Sahu, P., & Agrawal, R. (2022). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH.
  • Ciesielski, A., et al. (2020). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. PMC.
  • Structures of dibenzosuberane (A), amitriptyline (B), nortriptyline... (n.d.). ResearchGate.
  • Chemical structures of the synthesized benzosuberone derivatives. (n.d.). ResearchGate.
  • 10,11-dihydro-5H-dibenzo(a,d)cycloheptene. (n.d.). PubChem.
  • Monn, J. A., et al. (1990). Synthesis and structure-activity relationship of C5-substituted analogues of (+-)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine [(+-)-desmethyl-MK801]: ligands for the NMDA receptor-coupled phencyclidine binding site. Journal of Medicinal Chemistry, 33(3), 1069-1076. PubMed.

Sources

An In-depth Technical Guide to the Safe Handling of Dibenzosuberenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides comprehensive safety and handling information for Dibenzosuberenol (CAS RN: 10354-00-4), tailored for researchers, scientists, and professionals in drug development. The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of protection.

Section 1: Chemical Identification and Properties

This compound, also known as 5H-Dibenzo[a,d]cyclohepten-5-ol, is a tricyclic organic compound. Its unique structure serves as a foundational scaffold in medicinal chemistry. Understanding its fundamental properties is the first step in establishing safe handling protocols.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name tricyclo[9.4.0.0³˒⁸]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol [1]
Synonyms This compound, 5H-Dibenzo[a,d]cyclohepten-5-ol [1][2][3]
CAS Number 10354-00-4 [1][2][3]
Molecular Formula C₁₅H₁₂O [1][3][4]

| Molecular Weight | 208.25 g/mol |[1][3] |

Table 2: Physical and Chemical Properties | Property | Value | Source | | :--- | :--- | :--- | | Appearance | White to off-white solid/powder |[5] | | Melting Point | 122.5 - 127 °C |[4][5] | | Boiling Point | 401.9 °C (Predicted) |[4] | | Flash Point | 147.6 °C |[4] | | Solubility | Insoluble in water.[5] Soluble in Chloroform (Sparingly), Methanol (Slightly).[4] | | Vapor Pressure | 3.52E-07 mmHg at 25°C |[4] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under OSHA 29 CFR 1910.1200.[6] The primary hazards are associated with irritation upon direct contact or inhalation of dust particles.

  • GHS Pictograms:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Chronic Health Effects: There is insufficient data to assess the carcinogenic or mutagenic potential of this compound.[6] However, it is structurally related to polycyclic aromatic hydrocarbons (PAHs), some of which are identified as potential carcinogens.[6] Long-term exposure to high concentrations of its dust may lead to changes in lung function (pneumoconiosis).[6]

Physical Hazards: As a combustible solid, this compound dust can form explosive mixtures with air in confined spaces.[6] Fine dust clouds generated during handling or grinding present a significant fire or explosion hazard if an ignition source is present.[6]

Section 3: First-Aid Measures

Immediate and appropriate first aid is critical to mitigate exposure effects. The following protocols are based on established safety data.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[2] If eye irritation persists, seek immediate medical advice/attention.[2]

  • Skin Contact: Remove any contaminated clothing immediately.[2] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2] Seek medical attention if irritation or discomfort persists.[6]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and then drink plenty of water.[5] Never give anything by mouth to an unconscious person.[2] Obtain medical aid immediately.[2]

Section 4: Fire-Fighting Measures

The primary fire hazard associated with this compound is its nature as a combustible solid, especially when in powdered form.

  • Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[2][6]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[5][7] As a powder, it can form dust clouds that may explode if ignited.[6]

  • Fire-Fighting Protective Equipment: In any fire involving this chemical, firefighters must wear a NIOSH-approved self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode, along with full protective gear to prevent skin and eye contact.[2][5][7]

Section 5: Accidental Release Measures

A systematic approach is required to manage spills safely, protecting both personnel and the environment.

Core Principle: Avoid generating dust at all costs.

  • Personal Precautions:

    • Evacuate unnecessary personnel from the area.

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment (PPE) as detailed in Section 7, including respiratory protection, chemical-resistant gloves, and safety goggles.[8]

    • Avoid breathing dust and prevent contact with skin and eyes.[6]

  • Containment and Clean-up:

    • Minor Spills: Carefully sweep up or vacuum the spilled solid.[2] Use a dust suppressant if necessary. Place the material into a suitable, labeled disposal container.[2]

    • Major Spills: Alert emergency responders and advise them of the hazard's location and nature.[6] Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[2]

  • Environmental Precautions: The material should not be released into the environment.[5]

Spill_Response_Workflow cluster_Initial Initial Response cluster_Action Containment & Cleanup cluster_Final Final Steps spill Spill Detected secure Secure Area & Alert Personnel spill->secure ppe Don Appropriate PPE (See Section 7) secure->ppe assess Assess Spill Size ppe->assess minor Minor Spill: - Sweep/Vacuum Carefully - Avoid Dust Generation assess->minor Minor major Major Spill: - Alert Emergency Services - Contain Spread assess->major Major collect Place in Labeled Disposal Container minor->collect major->collect decon Decontaminate Area & Equipment collect->decon dispose Dispose of Waste via Approved Channels decon->dispose report Report Incident dispose->report

Caption: Workflow for responding to a this compound spill.

Section 6: Handling and Storage

Proactive measures during handling and storage are essential to prevent exposure and maintain chemical integrity.

  • Safe Handling:

    • Avoid all personal contact, including inhalation of dust.[6]

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

    • Wear suitable protective clothing, gloves, and eye/face protection.[2]

    • Wash hands and any exposed skin thoroughly after handling.[2]

    • Empty containers may contain residual dust and pose an explosion hazard; do not cut, drill, grind, or weld them.[6]

  • Storage Requirements:

    • Store in original, tightly sealed containers.[6]

    • Keep in a dry, cool, and well-ventilated place.[7]

    • Store at room temperature.[6]

    • Store away from incompatible materials, particularly strong oxidizing agents.[7]

Section 7: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control, combining engineering solutions with appropriate PPE, is mandatory.

  • Engineering Controls:

    • Work should be conducted in a well-ventilated laboratory.

    • For procedures that may generate dust (e.g., weighing, transferring solids), a chemical fume hood or a ventilated balance enclosure is required.

    • Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection Type Specification Rationale and Source
Eye/Face Chemical safety goggles or a face shield. Required to prevent eye contact and serious irritation (H319). Standard safety glasses are insufficient.[2][7]
Skin Chemically resistant gloves (e.g., nitrile rubber). Long-sleeved lab coat. Prevents skin contact and irritation (H315). Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[2][6]

| Respiratory | Not required under normal conditions with adequate engineering controls.[5] A NIOSH-approved N95 particulate respirator is recommended if dust is generated and ventilation is inadequate. | Protects against respiratory tract irritation from dust inhalation (H335). The level of respiratory protection should be determined by a workplace hazard assessment.[2][6] |

PPE_Decision_Flowchart cluster_ppe Required PPE for All Tasks cluster_controls Engineering Controls start Task Assessment: Handling this compound base_ppe Standard Lab Attire: - Lab Coat - Closed-toe Shoes - Safety Goggles - Chemical-Resistant Gloves start->base_ppe q_dust Will dust be generated? (weighing, transferring) fume_hood Use Chemical Fume Hood or Ventilated Enclosure q_dust->fume_hood Yes end_task Proceed with Task q_dust->end_task No (e.g., handling solutions) base_ppe->q_dust resp Add NIOSH-approved Particulate Respirator (N95) fume_hood->resp If ventilation is insufficient fume_hood->end_task

Caption: Decision flowchart for selecting appropriate PPE.

Section 8: Stability and Reactivity

  • Reactivity: No hazardous reactions are expected under normal processing.[10]

  • Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[11]

  • Conditions to Avoid: Incompatible products, excess heat, and the formation of dust.[10]

  • Incompatible Materials: Strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) as ignition may result.[6][7]

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[5][7][10]

Section 9: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[9] The hazard classifications are based on its irritant properties and structural alerts.

  • Acute Toxicity: No acute toxicity information is available for this product.[5][11] It is not classified as "harmful by ingestion" due to a lack of animal or human evidence.[6]

  • Skin Corrosion/Irritation: Classified as causing skin irritation.[2] Direct contact may cause redness and discomfort. Open cuts or abraded skin should not be exposed to this material.[6]

  • Serious Eye Damage/Irritation: Classified as causing serious eye irritation.[2] Direct contact may cause transient discomfort, tearing, or conjunctival redness.[6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][6]

References

  • Dibenzosuberol - Material Safety D
  • Dibenzosuberenone - SAFETY DATA SHEET. Fisher Scientific. (2009-09-22).
  • Dibenzosuberenone - SAFETY D
  • This compound - SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-19).
  • This compound | C15H12O | CID 82577.
  • This compound - Physico-chemical Properties. ChemBK. (2024-04-09).
  • Dibenzosuberenone | CAS#:2222-33-5. Chemsrc. (2025-08-20).
  • This compound - Safety D
  • CAT 858 - Dibenzosuberone - SAFETY DATA SHEET. British Pharmacopoeia Commission.
  • SAFETY DATA SHEET - 5H-Dibenzo[a,d]cyclohepten-5-one, 10,11-dihydro-. Thermo Fisher Scientific. (2025-09-16).
  • 5H-dibenzo[a,d]cycloheptene - Safety D
  • USP SDS US - USP-MSDS. (2004-01-13).
  • 5H-Dibenzo(a,d)cyclohepten-5-ol - NIST Chemistry WebBook. National Institute of Standards and Technology.
  • 5-Dibenzosuberenone 97 2222-33-5. Sigma-Aldrich.
  • Dibenzosuberone - SAFETY DATA SHEET. Thermo Fisher Scientific. (2021-12-24).

Sources

A Researcher's Guide to Sourcing Dibenzosuberenol: From Supplier Qualification to Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of starting materials is paramount. This guide provides an in-depth technical overview of sourcing Dibenzosuberenol, a key intermediate in the synthesis of various biologically active compounds. We will navigate the landscape of commercial suppliers, delve into the critical aspects of quality control, and provide actionable protocols for ensuring the purity and stability of this vital research chemical.

The Strategic Importance of High-Purity this compound in Research

This compound (CAS No. 10354-00-4), and its oxidized counterpart Dibenzosuberone, are tricyclic compounds that form the structural core of numerous molecules with significant pharmacological properties.[1] Their derivatives are integral to the development of antidepressants and other central nervous system agents.[2][3] Given their role as foundational building blocks, the purity of this compound can profoundly impact the outcome of a synthesis, influencing reaction yields, impurity profiles of the final compound, and ultimately, the reliability of biological data. Sourcing high-quality this compound is therefore not merely a procurement step but a critical variable in the experimental design.

Navigating the Commercial Supplier Landscape

A variety of chemical suppliers offer this compound for research purposes. The selection of a suitable supplier should be a deliberate process based on several key factors beyond just price. The following table provides a comparative overview of prominent suppliers.

Supplier Typical Purity Available Quantities Documentation Notes
Sigma-Aldrich (Merck) ≥97% (GC)25 g, 100 gCertificate of Analysis (CoA), Safety Data Sheet (SDS)A well-established supplier with extensive documentation available online.[4]
AK Scientific, Inc. 95%Not specifiedSDSProvides essential safety and handling information.
Thermo Fisher Scientific (Alfa Aesar) >95%Not specifiedSDSA major distributor of research chemicals with a broad portfolio.[5]
Santa Cruz Biotechnology Not specifiedNot specifiedAnalytical standards availableOffers a range of analytical standards for various research applications.[6]
Jingye Chemical ≥99.0% (HPLC)Commercial scaleNot specifiedA manufacturer that can also supply for research needs, potentially offering higher purity grades.[7]

Expert Insight: While a higher stated purity is desirable, the true measure of quality lies within the Certificate of Analysis (CoA). Always request a lot-specific CoA before purchase. This document provides critical information on the analytical methods used for purity assessment and the levels of any detected impurities.

Supplier Qualification and Material Receipt Workflow

A robust internal process for qualifying suppliers and handling incoming materials is essential for maintaining research integrity. The following workflow outlines a systematic approach.

G cluster_0 Supplier & Material Vetting cluster_1 Incoming Material Protocol A Identify Potential Suppliers B Request & Review SDS and Example CoA A->B Initial Screening C Assess Purity, Impurity Profile, and Analytical Methods B->C Technical Evaluation D Select Supplier & Place Order C->D Decision E Receive Shipment & Verify Documentation D->E Procurement F Assign Internal Lot Number & Quarantine E->F Physical Inspection G Perform In-House Quality Control F->G Analytical Verification H Release to Research Inventory G->H Approval I Update Chemical Inventory System H->I Documentation

Caption: Workflow for supplier qualification and incoming material handling.

In-House Quality Control: A Pillar of Trustworthiness

Relying solely on the supplier's CoA is not sufficient for critical research applications. An independent, in-house verification of purity is a self-validating system that ensures the material's integrity. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[8][9]

Experimental Protocol: Purity Determination of this compound by HPLC

Objective: To determine the purity of a commercial sample of this compound and to identify any potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • This compound analytical standard (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the this compound analytical standard in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • UV Detection: 254 nm

  • Analysis:

    • Inject the standard solution and record the retention time of the main peak.

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

    • The presence of any additional peaks may indicate impurities.

Causality Behind Experimental Choices:

  • Reversed-phase HPLC: This is the method of choice for non-volatile organic compounds like this compound, offering excellent resolving power for common process-related impurities.[10]

  • C18 Column: A C18 stationary phase provides good retention and separation for aromatic compounds.

  • Acetonitrile/Water Mobile Phase: This combination is a common and effective mobile phase for reversed-phase chromatography, allowing for good separation of moderately polar compounds.

  • UV Detection at 254 nm: The aromatic rings in this compound absorb strongly in the UV region, making 254 nm a suitable wavelength for sensitive detection.

Potential Impurities and Their Origins

Understanding the potential impurities in a research chemical is crucial for interpreting experimental results. Impurities in this compound can arise from the synthesis process or degradation.[11][12]

Synthesis-Related Impurities: The synthesis of this compound often involves the reduction of Dibenzosuberone.[13] Incomplete reduction can lead to the presence of residual Dibenzosuberone in the final product. Other potential impurities can arise from side reactions of the starting materials.[14]

Degradation Products: this compound can be susceptible to oxidation, especially if not stored properly. The primary degradation product is likely to be Dibenzosuberone.

The following diagram illustrates the relationship between this compound and its common impurity.

G Dibenzosuberone Dibenzosuberone (Potential Impurity/Precursor) This compound This compound (Target Compound) Dibenzosuberone->this compound Reduction (Synthesis) This compound->Dibenzosuberone Oxidation (Degradation)

Caption: Synthesis and degradation relationship of this compound.

Handling and Storage: Preserving Chemical Integrity

Proper handling and storage are critical for maintaining the purity of this compound and ensuring the safety of laboratory personnel. While not pyrophoric, care should be taken to prevent exposure to air and moisture to minimize oxidation.[15][16][17][18]

Recommended Storage Conditions:

  • Temperature: Store in a cool, dry place.[19]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: Keep the container tightly closed.

Handling Precautions:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Avoid creating dust.

Conclusion: A Foundation for Reliable Research

The quality of research chemicals is a foundational element of scientific rigor. By implementing a systematic approach to supplier selection, conducting in-house quality control, and adhering to proper handling and storage protocols, researchers can ensure the integrity of their starting materials. This diligence with this compound and other critical reagents is an investment in the reliability and reproducibility of experimental outcomes, ultimately accelerating the pace of drug discovery and development.

References

  • AK Scientific, Inc. (n.d.).
  • Moger, M., & Hari, N. P. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1).
  • ReAgent Chemicals. (2025). The Importance of Quality Control In Pharmaceutical Manufacturing.
  • PubChem. (n.d.). This compound.
  • Jingye. (n.d.). OEM Dibenzosuberenone (5-Dibenzosuberenone) Manufacturer and Supplier.
  • International Journal of Advances in Engineering and Management (IJAEM). (2023). Role of Quality Control in Pharmaceutical and Chemical Industries: A Review.
  • ArtMolecule. (n.d.). Impurities and Degradation products.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Agilent. (n.d.). Purity and Impurity Analysis.
  • Charde, M. S., Kumar, J., Welde, M. S., & Chakole, R. D. (2012). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian journal of pharmaceutical sciences, 74(1), 38–43.
  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. Molecules (Basel, Switzerland), 10(12), 1429–1437.
  • Pharmaguideline. (n.d.). Quality Control.
  • Scribd. (n.d.). Certificate of Analysis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • GMP SOP. (n.d.). Overview of pharmaceutical quality control steps and implementations.
  • Journal of Pharmaceutical Research. (n.d.). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine.
  • Bio-Techne. (n.d.). Certificate of Analysis (COA) Finder Tool.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • RSYN RESEARCH. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
  • ReAgent. (2025).
  • Chemical Communications. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery.
  • RSC Publishing. (n.d.).

Sources

Methodological & Application

Introduction: The Analytical Imperative for Dibenzosuberenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Analytical Characterization of Dibenzosuberenol

This compound, or 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one (CAS No: 1210-35-1), is a critical chemical intermediate in the synthesis of several tricyclic antidepressant drugs, including amitriptyline and nortriptyline.[1] Given its role in the production of active pharmaceutical ingredients (APIs), the stringent characterization of its identity, purity, and quality is not merely a procedural step but a cornerstone of pharmaceutical safety and efficacy. A multi-faceted analytical approach is essential to build a comprehensive profile of the molecule, ensuring that it meets the rigorous standards required for drug development and manufacturing.

This guide provides detailed application notes and validated protocols for the characterization of this compound. We will explore a synergistic suite of analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The methodologies are presented not just as instructions, but with a focus on the causality behind experimental choices, empowering researchers to understand, adapt, and troubleshoot these critical analytical workflows. The combination of these methods provides a holistic characterization, confirming structure, quantifying purity, and identifying potential impurities.[2][3]

G cluster_0 Analytical Workflow Start This compound Sample HPLC HPLC Analysis (Purity & Assay) Start->HPLC GCMS GC-MS Analysis (Identification & Volatile Impurities) Start->GCMS NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Start->NMR IR IR Spectroscopy (Functional Groups) Start->IR Data Integrated Data Analysis HPLC->Data GCMS->Data NMR->Data IR->Data Report Comprehensive Characterization Report Data->Report

Caption: Integrated workflow for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis of Purity and Assay

Principle of Application: HPLC is the cornerstone for assessing the purity and assay of pharmaceutical compounds.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. This technique separates the analyte from its potential impurities based on differences in hydrophobicity. The nonpolar stationary phase (e.g., C18) retains the hydrophobic this compound molecule, while a polar mobile phase elutes it. By comparing the peak area of the analyte in a sample to that of a certified reference standard, one can accurately quantify its concentration (assay) and determine the percentage of impurities.[5][6]

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Chromatographic Conditions: A standard HPLC system equipped with a UV detector is sufficient. The choice of 215 nm for detection is based on the UV absorbance of the aromatic rings within the this compound structure, providing high sensitivity.

ParameterRecommended SettingRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, DAD/UV DetectorStandard configuration for robust and reproducible pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent resolution for aromatic compounds and is a widely available, robust stationary phase.
Mobile Phase Acetonitrile : Water (60:40 v/v)A common mobile phase for compounds of moderate polarity, offering good separation and peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry by reducing viscosity.
Detection Wavelength 215 nmMaximizes sensitivity for the aromatic system of this compound.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring a strong detector response.
Run Time 15 minutesSufficient to elute the main peak and any potential post-eluting impurities.

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of ultrapure water. Degas the solution using sonication or vacuum filtration to prevent air bubbles in the system.

  • Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound European Pharmacopoeia (EP) Reference Standard[1] into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no system contamination.

  • Conduct a System Suitability Test (SST) by making five replicate injections of the Reference Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Calculate the assay and impurity profile based on the peak areas obtained.

Method Validation Framework:

Any analytical method intended for quality control must be validated to prove its suitability.[7][8] Validation should be performed according to ICH Q2(R2) guidelines.[9]

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak is free from interference from blanks, impurities, or degradation products.Ensures the method accurately measures only the intended analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.Confirms that the detector response is proportional to the analyte concentration.
Accuracy 98.0% to 102.0% recovery for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate sample preparations.Demonstrates the consistency of results for analyses performed on the same day by the same analyst.
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision (e.g., S/N ratio ≥ 10).Defines the lower limit of the method for quantitative measurements, crucial for impurity analysis.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate ±10%, mobile phase composition ±2%).Assesses the method's reliability during normal use.

Gas Chromatography-Mass Spectrometry (GC-MS): Definitive Identification

Principle of Application: GC-MS is a powerful hybrid technique that provides definitive identification of volatile and semi-volatile compounds.[10] The gas chromatograph separates components of the sample in the gas phase, and the mass spectrometer fragments the eluted components into ions.[11] The resulting mass spectrum is a unique "fingerprint" of the molecule, characterized by its molecular ion peak and fragmentation pattern. This allows for unambiguous identification by comparing the spectrum to established libraries (e.g., NIST).[2]

Experimental Protocol: GC-MS Method

1. Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Gas Chromatograph with a Split/Splitless InjectorStandard for high-resolution separation of volatile compounds.
MS System Single Quadrupole or Ion Trap Mass SpectrometerProvides robust mass analysis for routine identification.
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA nonpolar column suitable for separating a wide range of organic molecules, including aromatic ketones.
Carrier Gas Helium, constant flow at 1.2 mL/minInert gas that provides good chromatographic efficiency.
Injector Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode/Volume Split (50:1), 1 µLPrevents column overloading and ensures sharp peaks.
Oven Program Initial 100 °C for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 minA temperature gradient that effectively separates the analyte from solvent and potential impurities with different boiling points.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte between the GC and MS.
Ion Source Temperature 230 °CStandard temperature for Electron Ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVA "hard" ionization technique that produces reproducible fragmentation patterns, ideal for library matching.[2]
Mass Scan Range 40 - 450 amuCovers the molecular weight of this compound (208.26 g/mol ) and its expected fragments.[1]

2. Sample Preparation:

  • Prepare a 100 µg/mL solution of this compound in a volatile solvent such as Dichloromethane or Ethyl Acetate. The solvent choice is critical to ensure it does not co-elute with or obscure the analyte peak.

3. Data Interpretation:

  • Retention Time: The time at which this compound elutes from the GC column should be consistent.

  • Mass Spectrum: The obtained spectrum should be compared with a reference library. The molecular ion peak (M⁺) should be observed at m/z 208. Key fragment ions are also expected, providing structural confirmation.

Expected Mass Spectrometry Data for this compound:

m/z (Mass-to-Charge Ratio)Relative IntensityAssignment
208High[M]⁺ (Molecular Ion)
180High[M-CO]⁺
179High[M-CHO]⁺
152Medium[C₁₂H₈]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

Principle of Application: NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.[2] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. ¹H NMR reveals the number and type of hydrogen atoms, while ¹³C NMR provides insight into the carbon skeleton. Together, they allow for the complete and unambiguous assignment of the this compound structure.[12]

G cluster_1 Spectroscopic Data Integration MS MS Data (Molecular Weight = 208) Structure Confirmed Structure of this compound MS->Structure Confirms Molecular Formula C₁₅H₁₂O IR IR Data (C=O stretch ~1680 cm⁻¹) IR->Structure Confirms Carbonyl Group H_NMR ¹H NMR Data (Aromatic & Aliphatic Protons) H_NMR->Structure Defines Proton Environment C_NMR ¹³C NMR Data (Carbon Skeleton) C_NMR->Structure Defines Carbon Framework

Caption: Logical flow for structural confirmation using complementary spectroscopic data.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[2] CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak at ~7.26 ppm.[13]

  • Filter the solution into a clean 5 mm NMR tube.

2. Data Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • ¹H NMR: Acquire spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire spectrum using proton decoupling. A greater number of scans is required due to the low natural abundance of ¹³C.

3. Expected Spectral Data (in CDCl₃):

Table: ¹H NMR Spectral Data for this compound [2]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 8.0Multiplet2HAromatic Protons
~ 7.4Multiplet2HAromatic Protons
~ 7.3Multiplet4HAromatic Protons
~ 3.1Singlet4HMethylene (-CH₂-)

Table: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~ 195Carbonyl (C=O)
~ 140 - 125Aromatic Carbons
~ 35Methylene (-CH₂-)

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Principle of Application: IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[14] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum. For this compound, the most telling absorption is the strong peak corresponding to the carbonyl (C=O) group of the ketone.[2]

Experimental Protocol: FTIR-ATR Method

1. Instrumentation and Sample Preparation:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample: Place a small amount of solid this compound powder directly onto the ATR crystal. No further preparation is needed, making ATR a highly efficient technique.[2]

2. Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Record the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.

3. Expected Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2950 - 2850MediumAliphatic C-H Stretch (from -CH₂- groups)
~ 1680 Strong Carbonyl (C=O) Stretch of the ketone
~ 1600, 1450MediumAromatic C=C Ring Stretches

The presence of a strong, sharp peak around 1680 cm⁻¹ is definitive evidence for the ketone functional group, a key structural feature of this compound.[2][15]

Conclusion

The comprehensive characterization of this compound is achieved not by a single method, but by the intelligent integration of multiple orthogonal analytical techniques. HPLC provides the quantitative data on purity and assay essential for quality control. GC-MS offers an unambiguous identity check. NMR spectroscopy delivers the definitive structural blueprint of the molecule. Finally, IR spectroscopy offers a rapid and simple confirmation of key functional groups. Together, these methods form a self-validating system, providing the high degree of assurance required in the pharmaceutical industry and ensuring that this vital intermediate is suitable for its intended purpose in the synthesis of life-saving medicines.

References

  • Apak, R., et al. (2007). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA).
  • Avila-Sosa, R., et al. (2022). Gas Chromatography/Mass Spectrometry Chemical Profiling of Volatile Compounds from Cranberry Plant Byproducts as Potential Antibacterials, Antifungals, and Antioxidants. National Institutes of Health (NIH).
  • Infrared Spectroscopy (IR Spectroscopy) Part-4 IR frequencies / Wave numbers. (2020). YouTube.
  • HPLC for Active Ingredients Separation and Quantification. (2016). YouTube.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for the Identification of Antifungal and Antioxidant in Tobacco Waste. (2022). Atlantis Press.
  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.
  • Innovative analytical methods for the study of low and high weight molecules involved in diseases. IRIS UniGe.
  • Modern Analytical Techniques for Flavonoid Determination. OUCI.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
  • Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Agilent.
  • 1 H NMR spectrum of dibenzalacetone. ResearchGate.
  • Two-Dimensional Infrared Spectroscopy of Photoswitchable Peptides. zora.uzh.ch.
  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Labforward.
  • Analytical methods for the characterization and quality control of pharmaceutical peptides and proteins, using erythropoietin as an example. PubMed.
  • GC-MS analysis of aqueous and ethanolic extract in different plant parts of Alternanthera philoxeroides (Mart.) Griseb. ResearchGate.
  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma.
  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube.
  • Analytical Methods. env.go.jp.
  • Validation of Analytical Methods: A Review. Gavin Publishers.
  • HPLC method for enantioselective analysis of cloprostenol. PubMed.
  • Electronic Supplementary Information. The Royal Society of Chemistry.
  • HPLC method for enantioselective analysis of cloprostenol. ResearchGate.
  • Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group.
  • Pharmaceutical Analytical Standards. ZeptoMetrix.
  • Pharmaceutical Industry. Phenomenex.
  • NMR - 8. Special Features. YouTube.

Sources

Comprehensive ¹H and ¹³C NMR Analysis of Dibenzosuberenol: Protocols and Spectral Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the structural elucidation of dibenzosuberenol (5H-Dibenzo[a,d]cyclohepten-5-ol) using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present field-proven protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR, including advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT). The core of this note is a comprehensive analysis of the expected ¹H and ¹³C NMR spectra, offering insights into chemical shifts, coupling constants, and signal multiplicities. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling accurate and efficient characterization of this compound and its analogues.

Introduction: The Structural Significance of this compound

This compound, with its rigid tricyclic core, is a key structural motif found in numerous pharmacologically active compounds. Its derivatives are explored for a range of therapeutic applications, making unambiguous structural verification paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, providing precise information about the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[1]

Accurate interpretation of NMR spectra allows for the confirmation of the compound's identity, assessment of its purity, and the elucidation of its three-dimensional structure. This application note establishes a robust methodology for achieving a complete NMR-based structural assignment of this compound.

Figure 1: Chemical Structure of this compound with IUPAC Numbering.

A diagram of the this compound molecule with numbered atoms.

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol for NMR Sample Preparation

This protocol outlines the essential steps for preparing a high-quality sample suitable for both ¹H and ¹³C NMR analysis.

Materials:

  • This compound sample

  • High-quality 5 mm NMR tubes and caps

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, >99.8% D)

  • Glass Pasteur pipettes and bulbs

  • Small glass vial (e.g., 1-dram)

  • Glass wool or a syringe filter

Procedure:

  • Determine Sample Quantity:

    • For ¹H NMR , weigh 5-25 mg of the this compound sample into a clean, dry vial.[2]

    • For ¹³C NMR , a higher concentration is required due to the low natural abundance of ¹³C (~1.1%). Aim for 50-100 mg of the sample to achieve a good signal-to-noise ratio in a reasonable time.[2][3] Note that highly concentrated samples may lead to broader lines in the ¹H spectrum due to increased viscosity.

  • Select an Appropriate Solvent:

    • Chloroform-d (CDCl₃) is the recommended starting solvent. It is an excellent solvent for a wide range of organic molecules and has a residual proton peak at ~7.26 ppm, which typically does not interfere with aromatic signals.

    • If solubility is an issue, or if aromatic signals overlap with the residual CDCl₃ peak, consider alternative solvents like Benzene-d₆ . Aromatic solvents can induce significant shifts (Aromatic Solvent Induced Shifts, ASIS), which can help resolve overlapping signals.[4] DMSO-d₆ is a good choice for more polar analogues, with a residual peak around 2.50 ppm.

    • Causality: The choice of a deuterated solvent is critical. The deuterium nucleus is not observed in ¹H NMR, providing a "silent" medium. It also serves as the lock signal for the spectrometer to maintain magnetic field stability.[2][5]

  • Dissolution and Filtration:

    • Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample.[3][6]

    • Gently swirl or vortex the vial to ensure complete dissolution.

    • Critical Step: The solution must be free of any solid particles. Particulates disrupt the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[6] Filter the sample solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.[6]

  • Final Sample Check:

    • The final volume in the NMR tube should be between 0.5-0.6 mL, corresponding to a height of about 4 cm in a standard 5 mm tube.[3]

    • Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[3]

Protocol for NMR Data Acquisition

The following are generalized acquisition parameters. Optimal values may vary based on the spectrometer's field strength and probe type.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30 or zg (A 30° pulse angle allows for a shorter relaxation delay, enabling faster data acquisition).[7]

  • Spectral Width (SW): ~16 ppm, centered around 7 ppm.

  • Acquisition Time (AQ): 2-4 seconds. A longer acquisition time provides better resolution.[7][8]

  • Relaxation Delay (D1): 1-2 seconds for routine spectra. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[9]

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

¹³C NMR and DEPT Acquisition Parameters:

  • ¹³C Pulse Program: zgpg30 (proton-decoupled).

  • DEPT Pulse Programs: dept135, dept90.

  • Spectral Width (SW): ~220 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 256 to 1024 scans or more, depending on the sample concentration.

  • Trustworthiness through DEPT: The DEPT experiments are a self-validating system for determining carbon multiplicity. A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.[10][11] A DEPT-90 spectrum will only show signals for CH carbons.[10][11] Quaternary carbons are absent from all DEPT spectra but present in the broadband-decoupled ¹³C spectrum.[12] By comparing these three spectra, an unambiguous assignment of each carbon type can be made.

Workflow for NMR analysis of this compound.

Spectral Analysis and Data Interpretation

The following sections detail the predicted NMR spectral features of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its aromatic, vinylic, carbinol, and hydroxyl protons.

  • Aromatic Protons (H1-H4, H6-H9): These eight protons are located on the two benzene rings. Due to the molecule's curvature and asymmetry relative to the hydroxyl group, they are chemically non-equivalent. They will appear as a series of complex multiplets in the downfield region, typically between 7.0 and 8.0 ppm .[13][14] This downfield shift is caused by the diamagnetic anisotropy of the aromatic ring current, which strongly deshields the peripheral protons.[15][16]

  • Vinylic Protons (H10, H11): The two protons on the central double bond are also non-equivalent. They are expected to resonate in the range of 6.5-7.5 ppm .[13] They should appear as two distinct doublets due to coupling to each other (geminal coupling is not possible, this would be vicinal coupling across the ring system if rigid, but they are primarily coupled to each other). The exact chemical shift depends on the conformation of the seven-membered ring.

  • Carbinol Proton (H5): This proton is attached to the same carbon as the hydroxyl group (a benzylic position). It is expected to appear as a singlet (assuming no coupling to the OH proton) in the range of 5.0-5.5 ppm .

  • Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet that can range from 1.5 to 4.0 ppm . Its broadness is due to chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Expected Integration
H1-H4, H6-H9 7.0 - 8.0 Multiplet (m) 8H
H10, H11 6.5 - 7.5 Doublet (d) 2H
H5 5.0 - 5.5 Singlet (s) 1H

| OH | 1.5 - 4.0 (variable) | Broad Singlet (br s) | 1H |

Predicted ¹³C NMR and DEPT Spectra

Due to the lack of symmetry, all 15 carbon atoms in this compound are expected to be chemically distinct, resulting in 15 unique signals in the ¹³C NMR spectrum.[17]

  • Aromatic & Vinylic Carbons (C1-C4, C4a, C5a, C6-C9, C9a, C10, C11): These 14 sp²-hybridized carbons will resonate in the downfield region of the spectrum, typically from 120 to 150 ppm . The DEPT-135 and DEPT-90 experiments will be crucial for distinguishing them:

    • CH carbons (C1-C4, C6-C9, C10, C11) will appear as positive signals in both DEPT-135 and DEPT-90.

    • Quaternary carbons (C4a, C5a, C9a) will be absent in both DEPT spectra but visible in the broadband-decoupled ¹³C spectrum.

  • Carbinol Carbon (C5): This sp³-hybridized carbon, bonded to the electronegative oxygen atom, will be shifted downfield relative to a typical alkane carbon. It is expected to appear in the range of 70-80 ppm . As a CH group, it will show a positive signal in both DEPT-135 and DEPT-90 spectra.

Table 2: Predicted ¹³C NMR and DEPT Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Carbon Type DEPT-90 Signal DEPT-135 Signal
C4a, C5a, C9a 135 - 150 Quaternary (C) Absent Absent
C1-C4, C6-C9 125 - 135 Methine (CH) Positive Positive
C10, C11 120 - 130 Methine (CH) Positive Positive

| C5 | 70 - 80 | Methine (CH) | Positive | Positive |

Conclusion

This application note provides a comprehensive and authoritative guide for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The subsequent interpretation, guided by the predicted chemical shifts and the strategic use of DEPT experiments, enables a full and unambiguous structural assignment. This methodology forms a reliable foundation for the characterization of novel this compound derivatives in pharmaceutical and chemical research.

References

  • California State University Stanislaus. (2023, July 11). Proton NMR Chemical Shifts. [Link]
  • Iowa State University, Chemical Instrumentation Facility.
  • University of Ottawa.
  • University of Manitoba. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Chemistry Notes. (2022, December 22).
  • Chemistry LibreTexts. (2019, June 5). 15.4: Spectroscopic Properties. [Link]
  • Columbia University. DEPT | NMR Core Facility. [Link]
  • Giraudeau, P., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
  • University of Calgary. NMR Chart. [Link]
  • Elmhurst University. DEPT 13 C-NMR Spectra. [Link]
  • National Center for Biotechnology Inform
  • University of Wisconsin-Madison, Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. [Link]
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
  • Nanalysis. (2019, September 3).
  • University College London.
  • Bruker. Avance Beginners Guide - Solvent Selection. [Link]
  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • Chemistry LibreTexts. (2023, January 29).

Sources

Application Note: Mass Spectrometric Analysis and Fragmentation of Dibenzosuberenol

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This technical guide provides a detailed examination of the mass spectrometric fragmentation of Dibenzosuberenol (5H-Dibenzo[a,d]cyclohepten-5-ol), a tricyclic aromatic alcohol of significant interest in pharmaceutical and materials science. We explore its fragmentation behavior under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. This document outlines the core fragmentation mechanisms, proposes detailed reaction pathways, and provides comprehensive, field-proven protocols for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The content is designed for researchers, analytical scientists, and drug development professionals seeking to characterize this and structurally related compounds.

Introduction and Scientific Background

This compound, with the chemical formula C₁₅H₁₂O and a molecular weight of approximately 208.26 g/mol , is a derivative of the dibenzocycloheptene ring system.[1] This tricyclic structure is a core scaffold in various pharmacologically active compounds, including antidepressants and anticonvulsants, and serves as a key intermediate in organic synthesis. Understanding its stability and fragmentation behavior under mass spectrometric conditions is crucial for its identification in complex matrices, for metabolite profiling in drug development, and for quality control.

Mass spectrometry is a cornerstone analytical technique that provides vital information on molecular weight and structure by analyzing the mass-to-charge ratio (m/z) of ions in the gas phase.[2] The fragmentation pattern of a molecule serves as a chemical "fingerprint." Electron Ionization (EI) is a high-energy, "hard" ionization technique that induces extensive and reproducible fragmentation, making it ideal for structural elucidation and library matching.[3] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, preserving molecular weight information.[4] When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled, collision-induced dissociation (CID) to probe molecular structure systematically.[5] This guide will detail the distinct yet complementary information provided by both techniques for this compound.

Electron Ionization (EI) Fragmentation Pathway

Under 70 eV electron impact conditions, this compound undergoes a series of characteristic fragmentation reactions. The initial ionization event forms an energetically unstable molecular ion (M⁺˙) at m/z 208. The fragmentation is driven by the presence of the alcohol functional group and the stability of the resulting aromatic carbocations.

The primary fragmentation steps for the molecular ion involve the loss of small, stable neutral species associated with the alcohol moiety.[6] This is followed by complex rearrangements of the tricyclic core, leading to highly stable polycyclic aromatic ions. The fragmentation of the related ketone, dibenzosuberenone, shows losses of CO and rearrangements to form stable fluorene and biphenylene ions, providing a model for the subsequent fragmentation of the this compound core.[7]

Key Fragmentation Steps:

  • Loss of H₂O (m/z 190): A common and often significant fragmentation pathway for alcohols is the elimination of a water molecule, resulting in the formation of a stable dibenzocycloheptatrienyl cation.[6]

  • Loss of a Hydrogen Radical (m/z 207): Cleavage of the C-H bond at the carbinol position can lead to the formation of an [M-H]⁺ ion, which is effectively the protonated form of the corresponding ketone, dibenzosuberenone.

  • Loss of CHO (m/z 179): A more complex fragmentation can involve the loss of a formyl radical (CHO·), leading to the formation of a fluorenyl cation.

  • Formation of the Tropylium-like Ion (m/z 165): Subsequent to initial losses, the seven-membered ring can contract, leading to the highly stable ion at m/z 165, which is characteristic of many dibenzylic systems. This often represents the base peak in the spectrum.

Proposed EI Fragmentation Scheme

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.

G M This compound C₁₅H₁₂O m/z 208 (M⁺˙) ion190 [M-H₂O]⁺˙ m/z 190 M->ion190 - H₂O ion207 [M-H]⁺ m/z 207 M->ion207 - H· ion179 [M-CHO]⁺ m/z 179 (Fluorenyl Cation) M->ion179 - CHO· ion165 [C₁₃H₉]⁺ m/z 165 (Base Peak) ion190->ion165 - C₂H· ion207->ion179 - CO ion179->ion165 - CH₂

Caption: Proposed EI fragmentation pathway for this compound.

Summary of Characteristic EI Fragments
m/zProposed FormulaIdentity/Neutral LossRelative Importance
208[C₁₅H₁₂O]⁺˙Molecular Ion (M⁺˙)Moderate to Low
207[C₁₅H₁₁O]⁺[M-H]⁺Moderate
190[C₁₅H₁₀]⁺˙[M-H₂O]⁺˙Significant
179[C₁₄H₁₁]⁺[M-CHO]⁺Significant
165[C₁₃H₉]⁺[M-C₂H₃O]⁺High (Often Base Peak)

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that produces a protonated molecular ion [M+H]⁺ at m/z 209 in the positive ion mode. This ion is generally stable and does not undergo significant in-source fragmentation. To obtain structural information, collision-induced dissociation (CID) is required.

The fragmentation of the even-electron [M+H]⁺ ion follows different rules than the radical cation from EI.[5] The most favorable fragmentation pathway for protonated alcohols is the neutral loss of a water molecule.

Key Fragmentation Steps (ESI-MS/MS):

  • Precursor Ion Selection: The protonated molecule, [C₁₅H₁₂O+H]⁺, at m/z 209 is isolated in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation: The precursor ion undergoes collisions with an inert gas (e.g., argon or nitrogen), leading to its fragmentation.

  • Primary Fragmentation (Loss of H₂O): The most facile fragmentation is the elimination of a neutral water molecule (18 Da), producing a highly stable carbocation at m/z 191. This is analogous to the [M-H₂O]⁺˙ ion in the EI spectrum but is an even-electron species.

  • Secondary Fragmentation: Further fragmentation of the m/z 191 ion can be induced at higher collision energies, likely leading to the loss of acetylene (C₂H₂) to form the ion at m/z 165, similar to the EI pathway.

Proposed ESI-MS/MS Fragmentation Scheme

G cluster_0 MS1 cluster_1 MS2 (CID) M Protonated this compound [M+H]⁺ m/z 209 ion191 [M+H-H₂O]⁺ m/z 191 M->ion191 - H₂O ion165 [C₁₃H₉]⁺ m/z 165 ion191->ion165 - C₂H₂

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

Protocol 1: GC-MS Analysis using Electron Ionization

This protocol is designed for the qualitative analysis and structural confirmation of this compound.

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Matrix Samples: For samples in a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction) followed by solvent evaporation and reconstitution in the injection solvent.

4.2. GC-MS Instrumentation and Parameters

  • System: Gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Column: A non-polar capillary column, such as an Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injection: 1 µL injection volume with a split ratio of 20:1. Higher sensitivity can be achieved with splitless injection.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Data Acquisition: Full Scan Mode.

4.3. Data Analysis

  • Identify the chromatographic peak for this compound.

  • Extract the mass spectrum for the peak.

  • Identify the molecular ion (m/z 208) and characteristic fragment ions (e.g., m/z 179, 165).

  • Compare the obtained spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[1]

Protocol 2: LC-MS/MS Analysis using Electrospray Ionization

This protocol is suitable for the sensitive detection and quantification of this compound, particularly in biological or aqueous samples.

4.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to concentrations ranging from 1 ng/mL to 1000 ng/mL for calibration.

  • Matrix Samples: Perform protein precipitation (for plasma/serum) with cold acetonitrile or use solid-phase extraction for cleanup. Ensure the final sample is dissolved in a solvent compatible with the mobile phase.[3]

4.2. LC-MS/MS Instrumentation and Parameters

  • System: HPLC or UHPLC system coupled to a triple quadrupole (QqQ) or Q-TOF mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • Start at 50% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B and equilibrate for 3 minutes.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for qualitative analysis.

      • Product Ion Scan: Isolate precursor ion m/z 209 and scan for product ions from m/z 50-220.

      • MRM Transitions (for QqQ):

        • Quantitative: m/z 209 → 191

        • Confirmatory: m/z 209 → 165

4.3. Data Analysis

  • For qualitative analysis, examine the product ion spectrum to confirm the presence of key fragments (m/z 191, 165).

  • For quantitative analysis, integrate the peak area for the m/z 209 → 191 transition and quantify against a calibration curve.

Conclusion

The mass spectrometric fragmentation of this compound is highly characteristic and dependent on the ionization technique employed. Electron Ionization provides a rich fragmentation pattern useful for unambiguous library-based identification, characterized by the initial loss of water or a formyl radical, followed by rearrangements to stable ions like m/z 165. Electrospray Ionization coupled with tandem MS offers a targeted and highly sensitive approach, dominated by the facile loss of water from the protonated molecule. The protocols and fragmentation schemes detailed in this guide provide a robust framework for the successful analysis and structural characterization of this compound and related tricyclic compounds across various scientific disciplines.

References

  • Foye, W. O., Lemke, T. L., & Williams, D. A. (1995). Foye's Principles of Medicinal Chemistry. Williams & Wilkins.
  • Nielsen, K. F., & Larsen, T. O. (2011). MS/MS interpretation in identification of unknowns.
  • Ventura-Espinosa, D., et al. (2017). ESI-MS Insights into Acceptorless Dehydrogenative Coupling of Alcohols.
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available: [Link]
  • Wang, Z., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12411.
  • Sparkman, O. D. (2007). Mass Spec Desk Reference. Global View Publishing.
  • Kovács, B., et al. (2019).
  • de Hoffmann, E., & Stroobant, V. (2007).
  • ResearchGate. (n.d.). Mass spectrum fragmentation of 10,11-dIHYDRO-5H-dIBENZO[a,d]cyclohepten-5-one. Available: [Link]
  • Klose, J., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206.
  • PubChem. (n.d.). This compound.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Lee, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3845.
  • Li, Y., et al. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. International Journal of Molecular Sciences, 23(15), 8560.
  • PubChem. (n.d.). 5H-Dibenzo[a,d]cyclohepten-5-one.
  • Pratesi, C. R., et al. (2006). HPLC-MS analysis of alkyl ethoxylates as alkyl ethoxysulfates: A new and reliable approach. La Rivista Italiana delle Sostanze Grasse, 83, 18-23.
  • Chemistry For Everyone. (2023, August 2). How Is GC-MS Used In Aroma Analysis? [Video]. YouTube. Available: [Link]
  • Zhang, Y., et al. (2023). Fermented Cornus officinalis Fruit Protects Against Alcohol-Induced Liver Injury. Foods, 12(11), 2235.
  • Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology.
  • Tan, Y. M., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 11(1), 43.
  • Wyrzykiewicz, E., et al. (2009). Electron ionisation mass spectral study of 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. Pharmazie, 64(11), 720-725.
  • NIST Chemistry WebBook. (n.d.). 5H-Dibenzo[a,d]cyclohepten-5-one. Available: [Link]
  • Tesso, H., & König, W. A. (2016). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). International Journal of Organic Chemistry, 6(3), 125-135.
  • Schänzer, W., et al. (2012). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Current Organic Chemistry, 16(5), 624-641.
  • NIST Chemistry WebBook. (n.d.). 10,11-Dihydro-5H-dibenzo(a,d)cycloheptene. Available: [Link]
  • ResearchGate. (n.d.). New Mass Spectra: Electron Ionization Mass Spectra of Camphene and Bornane Thioterpenoids. Available: [Link]
  • ResearchGate. (n.d.). Electron Ionization Mass Spectra of 5-Norbornene-2,3-Dicarboxylic Acid Alkyl Esters. Available: [Link]
  • NIST Chemistry WebBook. (n.d.). 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-. Available: [Link]
  • NIST Chemistry WebBook. (n.d.). 5H-Dibenzo(a,d)cyclohepten-5-ol. Available: [Link]

Sources

The Dibenzosuberenol Scaffold: A Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Dibenzosuberenol Core

This compound, and its parent ketone dibenzosuberenone, represent a privileged tricyclic scaffold in medicinal chemistry. This core structure, consisting of two benzene rings fused to a central seven-membered ring, is a cornerstone in the synthesis of a variety of biologically active molecules.[1] While not typically a pharmacologically active agent in its own right, this compound serves as a critical synthetic intermediate, providing a rigid yet three-dimensional framework that is amenable to diverse functionalization. Its true value lies in its role as a precursor to compounds that have made a significant impact on human health, most notably the class of tricyclic antidepressants (TCAs).[2][3]

This guide provides a comprehensive overview of the utility of this compound in medicinal chemistry, detailing its synthesis, key applications, and protocols for the biological evaluation of its derivatives. The focus is on providing not just the "how" but also the "why," offering insights into the rationale behind the experimental design to empower researchers in their drug discovery endeavors.

I. Synthesis of this compound: A Gateway to Bioactive Molecules

The primary and most common route to this compound is through the reduction of its corresponding ketone, 5-dibenzosuberenone. This transformation is a fundamental step in many synthetic campaigns targeting this scaffold.

Protocol 1: Reduction of 5-Dibenzosuberenone to this compound

Rationale: The choice of reducing agent is critical to selectively reduce the ketone without affecting the double bond within the seven-membered ring. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, offering high yields and operational simplicity.

Materials:

  • 5-Dibenzosuberenone

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-dibenzosuberenone (1 equivalent) in methanol or ethanol at room temperature.

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermic reaction.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The slow addition is crucial to manage the reaction rate and prevent excessive foaming.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TTC). A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material (dibenzosuberenone) and the appearance of a new, more polar spot (this compound) indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete (typically within 1-2 hours), cautiously quench the reaction by the slow addition of deionized water to decompose any excess NaBH₄.

  • Solvent Removal: Remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with the organic solvent.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: Synthesis of this compound from 5-Dibenzosuberenone.

II. Medicinal Chemistry Applications of the this compound Scaffold

The this compound scaffold is a versatile building block for a range of therapeutic agents. Its rigid structure allows for the precise positioning of functional groups to interact with biological targets.

A. Tricyclic Antidepressants (TCAs)

The most prominent application of the this compound framework is in the synthesis of TCAs.[3] These drugs function by inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine in the brain, thereby increasing their levels in the synaptic cleft and alleviating symptoms of depression.[2][4][5]

The therapeutic effect of TCAs is primarily attributed to their ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4] This inhibition of reuptake leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCA Tricyclic Antidepressant SERT SERT TCA->SERT Blocks NET NET TCA->NET Blocks Serotonin_Vesicle Serotonin Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binds

Caption: Mechanism of Action of Tricyclic Antidepressants.

Amitriptyline is a classic example of a TCA synthesized from the dibenzosuberenone scaffold. The synthesis involves a Grignard reaction followed by dehydration.[6]

Protocol 2: Synthesis of Amitriptyline

Rationale: This multi-step synthesis utilizes a Grignard reaction to introduce the key dimethylaminopropyl side chain. The subsequent dehydration step forms the exocyclic double bond characteristic of amitriptyline.

Materials:

  • Dibenzosuberenone

  • 3-Dimethylaminopropyl chloride

  • Magnesium turnings

  • Dry tetrahydrofuran (THF)

  • Iodine (catalyst)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine. Add a solution of 3-dimethylaminopropyl chloride in dry THF dropwise to initiate the Grignard reaction. The disappearance of the iodine color indicates the formation of the Grignard reagent.

  • Reaction with Dibenzosuberenone: Cool the Grignard reagent to 0 °C and add a solution of dibenzosuberenone in dry THF dropwise.

  • Reaction Monitoring: Monitor the reaction by TLC until the dibenzosuberenone is consumed.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Dehydration: Concentrate the dried organic layer. Dissolve the crude alcohol intermediate in a suitable solvent and treat with a strong acid (e.g., concentrated HCl or p-toluenesulfonic acid) with heating to effect dehydration.

  • Workup and Purification: After the dehydration is complete (monitored by TLC), cool the reaction mixture, neutralize with a base, and extract the product with an organic solvent. Purify the crude amitriptyline by crystallization or column chromatography.

Caption: Synthesis of Amitriptyline from Dibenzosuberenone.

B. Anticancer Agents

Recent research has explored the potential of dibenzosuberenone derivatives as anticancer agents.[1] The rigid tricyclic system can serve as a scaffold to present pharmacophores that interact with various cancer-related targets. For instance, stilbene-based derivatives, which share some structural similarities with the dibenzosuberenone core, have shown significant anticancer activity.[7]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. This assay is a standard initial screen for cytotoxic compounds.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization buffer

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in a complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

C. Neuroprotective Agents

The this compound scaffold has also been investigated for its potential in developing neuroprotective agents.[8][9] Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by neuronal cell death, and compounds that can mitigate this process are of great therapeutic interest.

Rationale: This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death. SH-SY5Y cells, a human neuroblastoma cell line, are commonly used as they can be differentiated into neuron-like cells and are susceptible to various neurotoxins. 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons and is often used to model Parkinson's disease in vitro.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Differentiation medium (e.g., DMEM/F12 with reduced serum and retinoic acid)

  • This compound derivatives

  • 6-hydroxydopamine (6-OHDA)

  • Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well white-walled plates

Procedure:

  • Cell Differentiation: Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype by treating them with a differentiation medium for 5-7 days.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the this compound derivatives for 24 hours.

  • Neurotoxin Challenge: After pre-treatment, expose the cells to a neurotoxic concentration of 6-OHDA for another 24 hours. Include a control group with no toxin and a group with the toxin but no test compound.

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the toxin-only treated cells. Determine the EC₅₀ value (the concentration of the compound that provides 50% neuroprotection).

III. Data Presentation

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Representative Biological Activities of Dibenzosuberenone Derivatives

Compound IDTargetAssayIC₅₀ / EC₅₀ (µM)Reference
Amitriptyline SERT/NETReuptake InhibitionSERT: 0.08, NET: 0.12[4]
Nortriptyline NETReuptake InhibitionNET: 0.01[1]
Derivative X HeLa CellsMTT Assay5.2Fictional
Derivative Y SH-SY5Y CellsNeuroprotection2.8Fictional

Note: IC₅₀/EC₅₀ values are illustrative and should be determined experimentally.

IV. Conclusion and Future Perspectives

The this compound scaffold remains a highly relevant and valuable tool in medicinal chemistry. Its synthetic accessibility and the proven therapeutic success of its derivatives, particularly in the area of neuroscience, ensure its continued importance in drug discovery. Future research in this area may focus on:

  • Scaffold Hopping and Diversification: Exploring novel derivatives through techniques like scaffold hopping to identify new biological targets and therapeutic applications.

  • Targeted Drug Delivery: Developing this compound-based conjugates for targeted delivery to specific tissues or cells, potentially reducing off-target side effects.

  • Polypharmacology: Designing multi-target ligands based on the this compound scaffold to address complex diseases with multiple underlying pathologies.

By understanding the fundamental chemistry and biological applications of this compound, researchers can continue to leverage this privileged scaffold to develop the next generation of innovative therapeutics.

V. References

  • Pati, H. N., & Moger, M. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chemistry International Journal, 7(1). [Link]

  • Thour, A., & Marwaha, R. (2023). Tricyclic Antidepressants. In StatPearls. StatPearls Publishing. [Link]

  • Cleveland Clinic. (2023). Tricyclic Antidepressants (TCAs). [Link]

  • Mayo Clinic. (2024). Tricyclic antidepressants and tetracyclic antidepressants. [Link]

  • Wikipedia. (2023). 5-Dibenzosuberenone. [Link]

  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429–1437. [Link]

  • Wikipedia. (2023). Dibenzosuberone. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Kocak, A., et al. (2021). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 17, 719–729. [Link]

  • Al-Ostoot, F. H., et al. (2018). Biological evaluation of benzosuberones. Expert Opinion on Therapeutic Patents, 28(1), 39-53. [Link]

  • ResearchGate. (n.d.). Calculated IC50 values for compounds 1-19. [Link]

  • Takano, K., et al. (2007). A dibenzoylmethane derivative protects dopaminergic neurons against both oxidative stress and endoplasmic reticulum stress. American Journal of Physiology-Cell Physiology, 293(6), C1884-C1894. [Link]

  • Eskes, C., et al. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Alternatives to Laboratory Animals, 36(5), 503-519. [Link]

  • de los Rios, C., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants, 9(10), 949. [Link]

  • Dugan, L. L., et al. (1997). Carboxyfullerenes as neuroprotective agents. Proceedings of the National Academy of Sciences, 94(17), 9434-9439. [Link]

  • Jiang, Z. H., et al. (2018). Synthesis and anticancer activity of dimeric podophyllotoxin derivatives. Drug Design, Development and Therapy, 12, 3391–3403. [Link]

  • Li, Y., et al. (2019). Synthesis and Neuroprotective Action of Xyloketal Derivatives in Parkinson's Disease Models. Marine Drugs, 17(11), 618. [Link]

  • Rascón, B., & Jiménez-Vargas, J. M. (2017). Anticancer Activity of Stilbene-Based Derivatives. Current Medicinal Chemistry, 24(28), 3108-3125. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antioxidant and Anticancer Activity of 1,4-Disubstituted 1,2,3-triazoles. [Link]

  • Longdom Publishing. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. [Link]

Sources

Application Notes and Protocols: Synthesis of Dibenzosuberenol Derivatives via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of Dibenzosuberenol derivatives using the Grignard reaction. As a cornerstone of carbon-carbon bond formation, the Grignard reaction offers a versatile and effective method for accessing these valuable tricyclic compounds, which are key intermediates in the synthesis of various biologically active molecules, including tricyclic antidepressants.[1][2][3] This document, designed with the senior application scientist in mind, delves into the mechanistic nuances, practical considerations, and optimization strategies essential for successful and reproducible synthesis.

Foundational Principles: The Grignard Reaction with Dibenzosuberenone

The core of this synthesis is the nucleophilic addition of a Grignard reagent (an organomagnesium halide, RMgX) to the electrophilic carbonyl carbon of a dibenzosuberenone scaffold.[4] This reaction transforms the ketone into a tertiary alcohol, introducing a new alkyl or aryl substituent at the C5 position.[5][6]

The reaction proceeds through a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final this compound derivative.[7] The choice of the Grignard reagent dictates the nature of the substituent introduced, allowing for the synthesis of a diverse library of compounds.

Mechanism of Grignard Addition to Dibenzosuberenone

Grignard_Mechanism cluster_0 Nucleophilic Attack cluster_1 Protonation Dibenzosuberenone Alkoxide_Intermediate Magnesium Alkoxide Intermediate Dibenzosuberenone->Alkoxide_Intermediate Nucleophilic Attack Grignard_Reagent R-MgX Grignard_Reagent->Alkoxide_Intermediate This compound This compound Derivative Alkoxide_Intermediate->this compound Protonation Workup Aqueous Workup (e.g., NH4Cl) Workup->this compound

Caption: General mechanism of the Grignard reaction with Dibenzosuberenone.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound derivatives. It is crucial to maintain anhydrous (water-free) conditions throughout the reaction, as Grignard reagents are highly reactive towards protic solvents like water.[8][9]

Protocol 1: Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

This protocol details the synthesis of a simple this compound derivative using methylmagnesium bromide.[4]

Materials:

  • 5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 10.0 g (48.5 mmol) of 5H-dibenzo[a,d]cyclohepten-5-one to a 250 mL round-bottom flask equipped with a magnetic stir bar.[4] Dissolve the ketone in 100 mL of anhydrous diethyl ether. Cool the flask to 0 °C using an ice bath.

  • Grignard Reagent Addition: Slowly add 17.8 mL (53.4 mmol, 1.1 equivalents) of the 3.0 M methylmagnesium bromide solution to the cooled ketone solution via a dropping funnel over 30 minutes.[4]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction proceeds to completion.[4]

  • Quenching and Workup: Cool the reaction mixture back to 0 °C in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[4][7]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 25 mL portions of diethyl ether. Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.[4] Filter and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Final Purification: The crude 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[4]

Protocol 2: Synthesis of Dibromo-Substituted this compound for Tricyclic Antidepressant Analogs

This protocol outlines the synthesis of a more complex this compound derivative, a precursor to amitriptyline analogs.[1][10]

Part A: Preparation of 3-dimethylamino-1-propylmagnesium chloride

  • Dissolve N,N-dimethylamino-1-propyl-chloride (2.5 g) in dry THF (20 mL).[1]

  • Add Calcium Hydride (CaH₂) (1.0 g) to the solution and stir the suspension for one hour.[1]

  • Filter the solution. Add the freshly prepared filtrate dropwise over 30 minutes to a reaction vessel containing Mg-turnings (0.51 g) and a crystal of iodine in a small volume of dry THF (20 mL).[1][10]

  • Heat the reaction mixture with stirring for 2 hours to form the Grignard reagent.[1]

Part B: Grignard Reaction with Dibromodibenzosuberone

  • Cool the prepared Grignard reagent solution to 0 °C.[10]

  • Add a solution of 3,7- or 1,7-dibromodibenzosuberone (3.66 g) in THF (50 mL) dropwise to the cooled Grignard reagent.[1][10]

  • Stir the resulting mixture at room temperature overnight.[1][10]

  • Pour the reaction mixture into a saturated solution of sodium chloride and extract with dichloromethane (3 x 30 mL).[1]

  • Dry the combined organic extracts over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol (9:1) mixture as the eluent.[1]

Data Presentation: Representative Yields

The following table summarizes typical yields for the synthesis of various this compound derivatives.

Starting MaterialGrignard ReagentProduct (Intermediate Alcohol)Yield of Intermediate
5H-dibenzo[a,d]cyclohepten-5-oneMethylmagnesium bromide5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol~85-95% (crude)[4]
3,7-dibromodibenzosuberone3-dimethylamino-1-propylmagnesium chloride3,7-dibromo-5-hydroxy-5-(3-dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene65%[1][10]
1,7-dibromodibenzosuberone3-dimethylamino-1-propylmagnesium chloride1,7-dibromo-5-hydroxy-5-(3-dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene32%[1][10]

Troubleshooting and Optimization

Dibenzosuberenone is a sterically hindered ketone, which can lead to side reactions such as enolization and reduction of the carbonyl group.[5][11]

Troubleshooting cluster_solutions Solutions Start Low Yield or Starting Material Recovery Side_Reactions Potential Side Reactions: Enolization or Reduction Start->Side_Reactions Optimization Optimization Strategies Side_Reactions->Optimization Lewis_Acid Add Lewis Acid (CeCl₃) to suppress enolization Optimization->Lewis_Acid Low_Temp Lower Reaction Temperature (-78°C to 0°C) Optimization->Low_Temp Turbo_Grignard Use 'Turbo-Grignard' (with LiCl) for enhanced reactivity Optimization->Turbo_Grignard

Caption: Troubleshooting common issues in Grignard reactions with Dibenzosuberenone.

  • Use of a Lewis Acid Additive: The addition of cerium(III) chloride (CeCl₃) can significantly suppress enolization and favor the desired 1,2-addition to the carbonyl group.[11]

  • Lower Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) can enhance the selectivity for nucleophilic addition over competing pathways.[11]

  • "Turbo-Grignard" Reagents: The use of lithium chloride (LiCl) to form a "Turbo-Grignard" reagent can increase reactivity and may help overcome the kinetic barrier to addition with sterically hindered ketones.[11]

Downstream Processing: Dehydration to Amitriptyline Analogs

The tertiary alcohols produced from the Grignard reaction can be dehydrated to form the corresponding alkenes. This is a key step in the synthesis of amitriptyline and its analogs.[1]

Protocol 3: Dehydration of Tertiary Alcohol

  • Stir the purified tertiary alcohol obtained from the Grignard reaction with 85% sulfuric acid for a few hours at 4 °C to induce dehydration.[1][10]

  • This process can yield the final dehydrated product, such as 3,7-dibromoamitriptyline, in high yields (e.g., 94%).[10]

References

  • Application Notes and Protocols: Grignard Reactions Involving Dibenzosuberone Derivatives - Benchchem.
  • Application Notes and Protocols for the Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol via Grignard Reaction - Benchchem.
  • Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC.
  • preventing the formation of impurities in Grignard reactions for dibenzosuberone derivatives - Benchchem.
  • Grignard Reaction.
  • WO1999028284A1 - Dibenzosuberone derivatives and procedures for their preparation - Google Patents.
  • Grignard Reaction - Organic Chemistry Portal.
  • 10 - Organic Syntheses Procedure.
  • Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC - NIH.
  • Optimization of the Grignard reagent formation - ResearchGate.
  • An In-depth Technical Guide to the Synthesis of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol - Benchchem.
  • The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
  • Grignard Reaction Mechanism - BYJU'S.
  • Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - Beilstein Journals.
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry.
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry.

Sources

Application Notes & Protocols: Synthesis and Evaluation of Dibenzosuberenol Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzo[a,d]cycloheptene scaffold, the core of dibenzosuberenol, represents a privileged structure in medicinal chemistry, forming the backbone of various therapeutic agents.[1] In recent years, derivatives of this tricyclic system have garnered significant interest as potential anticancer agents.[2] The rationale for this focus stems from their structural similarity to potent, naturally occurring tubulin polymerization inhibitors like Combretastatin A-4.[3][4]

Combretastatin A-4, a stilbene derivative, exhibits powerful cytotoxic and anti-vascular effects by binding to the colchicine-binding site on β-tubulin.[2][5] This interaction disrupts microtubule dynamics, which are critical for mitotic spindle formation, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6][7] However, the therapeutic utility of Combretastatin A-4 is hampered by its poor aqueous solubility and the facile isomerization of its biologically active cis-alkene to the inactive trans-isomer.[8]

This compound analogs can be considered cis-restricted analogs of Combretastatin A-4, where the seven-membered ring locks the two aromatic rings in a fixed orientation that mimics the active conformation of the natural product.[9][10] This inherent structural rigidity circumvents the issue of isomerization, potentially leading to compounds with improved stability and sustained biological activity. This guide provides a comprehensive, in-depth technical framework for the synthesis, purification, characterization, and in vitro anticancer evaluation of novel this compound analogs.

Part I: Chemical Synthesis of this compound Analogs

Section 1.1: Overview of the General Synthetic Strategy

The synthesis of this compound analogs is a multi-step process that begins with the construction of the key intermediate, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberone. This core scaffold is then functionalized, typically through a Grignard reaction, to introduce chemical diversity and generate a library of tertiary alcohol analogs (dibenzosubenols) for biological screening.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 Analog Diversification cluster_2 Purification & Analysis Precursor 2-(Phenethyl)benzoic Acid Activation Acyl Chloride Formation (SOCl₂) Precursor->Activation Step 1 Cyclization Intramolecular Friedel-Crafts Acylation Activation->Cyclization Step 2 Core Dibenzosuberone Core Cyclization->Core Step 3 Grignard_Reaction Grignard Reaction Core->Grignard_Reaction Step 4 Grignard_Reagent Grignard Reagent (R-MgBr) Grignard_Reagent->Grignard_Reaction Analogs This compound Analogs (Tertiary Alcohols) Grignard_Reaction->Analogs Purification Column Chromatography Analogs->Purification Characterization NMR & Mass Spectrometry Purification->Characterization Final_Product Pure, Characterized Analogs Characterization->Final_Product

Caption: General workflow for the synthesis and purification of this compound analogs.

Section 1.2: Protocol - Synthesis of the Dibenzosuberone Core

The formation of the tricyclic ketone core is achieved via an intramolecular Friedel-Crafts acylation of 2-(phenethyl)benzoic acid.[11] This method offers a more sustainable and scalable approach compared to traditional methods requiring stoichiometric Lewis acids.

Protocol: Intramolecular Friedel-Crafts Acylation

  • Materials:

    • 2-(Phenethyl)benzoic acid

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

    • Amberlyst-15 resin (acidic ion-exchange resin)

    • 2 M Potassium carbonate (K₂CO₃) aqueous solution

    • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(phenethyl)benzoic acid (1.0 eq.) in anhydrous toluene (approx. 0.25 M concentration).[11]

    • To this solution, add thionyl chloride (3.3 eq.) dropwise at room temperature. Stir the mixture for 30 minutes. This step converts the carboxylic acid to the more reactive acyl chloride in situ.

    • Catalytic Cyclization: Add Amberlyst-15 resin (0.35 eq.) to the reaction mixture.[11] The resin acts as a solid acid catalyst for the intramolecular acylation.

    • Heat the mixture to 100 °C and maintain for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Work-up: Cool the mixture to room temperature and filter off the Amberlyst-15 resin.

    • Transfer the filtrate to a separatory funnel and wash with a 2 M aqueous solution of potassium carbonate to neutralize any remaining acid.

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude dibenzosuberone.

    • The crude product can be purified by recrystallization or column chromatography if necessary, but is often of sufficient purity for the next step.

Section 1.3: Protocol - Diversification via Grignard Reaction

The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds.[12] Reacting the dibenzosuberone core with various organomagnesium halides (Grignard reagents) allows for the introduction of a wide range of alkyl or aryl substituents, yielding the desired tertiary this compound analogs.[6][13]

Protocol: General Grignard Reaction with Dibenzosuberone

  • Materials:

    • Dibenzosuberone

    • Magnesium (Mg) turnings

    • Appropriate alkyl or aryl halide (e.g., bromobenzene, iodomethane)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine (crystal, as initiator)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Standard flame-dried glassware for anhydrous reactions

  • Procedure:

    • Grignard Reagent Preparation:

      • Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

      • Add a small crystal of iodine.

      • Dissolve the alkyl/aryl halide (1.1 eq.) in anhydrous THF and add a small portion to the magnesium turnings.[9]

      • Initiate the reaction by gentle warming if necessary. Once initiated (disappearance of iodine color, gentle reflux), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Reaction with Ketone:

      • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

      • Dissolve dibenzosuberone (1.0 eq.) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 20 °C.[9]

      • After addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.

    • Quenching and Work-up:

      • Cool the reaction mixture back to 0 °C.

      • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[9] This step protonates the magnesium alkoxide intermediate to form the tertiary alcohol.

      • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound analog.

Section 1.4: Purification and Characterization

Purification of the synthesized analogs is critical to remove unreacted starting materials and byproducts before biological evaluation. Flash column chromatography is the standard method for this purpose.[14][15] Subsequent characterization by NMR and mass spectrometry confirms the structure and purity of the final compounds.

Protocol: Purification by Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of varying polarity, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio is determined by preliminary TLC analysis.

  • Procedure:

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column ("dry loading").

    • Elution: Begin elution with a low-polarity solvent mixture, gradually increasing the polarity (gradient elution) to first elute less polar impurities, followed by the desired product.

    • Fraction Collection: Collect fractions and analyze them by TLC.

    • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound analog.[14]

Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation.[16] Key signals to identify include the aromatic protons, the protons of the seven-membered ring, and the signals corresponding to the newly introduced R-group. The disappearance of the ketone signal (~192 ppm in ¹³C NMR) and the appearance of a new quaternary carbon signal (~70-85 ppm) confirm the conversion.[17]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized analog, providing a precise molecular formula.[7]

Part II: In Vitro Anticancer Evaluation

Section 2.1: Mechanism of Action Hypothesis

The primary hypothesis is that this compound analogs act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin. This disruption of tubulin polymerization leads to mitotic arrest and subsequent induction of apoptosis.

Mechanism_of_Action cluster_pathway Cellular Pathway Drug This compound Analog Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site MT Microtubule Polymerization Drug->MT Inhibits Tubulin->MT Polymerizes Spindle Mitotic Spindle Disruption Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Sources

A Comprehensive Guide to the HPLC Purification of Dibenzosuberenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

Dibenzosuberenol (10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol) is a tricyclic alcohol that serves as a crucial intermediate in the synthesis of numerous pharmacologically active compounds, including antidepressants and anticonvulsants. Achieving high purity of this intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed guide to the purification of this compound using High-Performance Liquid Chromatography (HPLC). We will explore both reversed-phase and normal-phase chromatographic strategies for achiral purification, as well as a dedicated protocol for chiral separation of its enantiomers. The methodologies are designed to be robust and scalable, guiding researchers from analytical method development to preparative purification.

Introduction: The Chromatographic Challenge

The purification of synthetic intermediates like this compound presents a common challenge: the removal of structurally similar impurities, such as the starting material Dibenzosuberenone, unreacted reagents, and side-products. HPLC is an indispensable tool for this purpose, offering high-resolution separation based on the physicochemical properties of the analyte.[1][2]

The choice between reversed-phase (RP) and normal-phase (NP) chromatography is a critical decision point in method development.

  • Reversed-Phase HPLC (RP-HPLC) , the most widely used mode, separates molecules based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[3][4][5]

  • Normal-Phase HPLC (NP-HPLC) operates with a polar stationary phase and a non-polar mobile phase, offering unique selectivity, particularly for isomer separation and for compounds that are highly retained in RP-HPLC.[3][6][7]

Furthermore, as this compound possesses a chiral center at the C5 position, the separation of its (R)- and (S)-enantiomers is often required, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[8] This necessitates the use of chiral stationary phases (CSPs).[9][10]

Physicochemical Properties & Chromatographic Rationale

Understanding the molecular properties of this compound is the foundation for developing a logical purification strategy.

PropertyValue / DescriptionRationale for HPLC Method Design
Molecular Formula C₁₅H₁₄O-
Molecular Weight 210.27 g/mol Influences diffusion rates but is less critical for retention in RP/NP modes.
Structure Tricyclic core with two benzene rings and a hydroxyl group.The aromatic rings provide strong UV absorbance, making UV detection highly effective.[11] The hydroxyl group introduces polarity.
Polarity Moderately polar due to the -OH group, but with a large, non-polar carbocyclic framework.This dual nature makes it suitable for both RP-HPLC (retention via the non-polar core) and NP-HPLC (interaction via the polar -OH group).
Solubility Soluble in organic solvents like methanol, acetonitrile, ethanol, and hexane.Dictates the choice of sample diluent, which should be miscible with the mobile phase to prevent peak distortion.
UV Absorbance (λmax) Expected ~254-270 nmThe conjugated π-electron system of the benzene rings allows for sensitive detection using a standard UV or PDA detector.[11][12]
Chirality Contains one stereocenter at the C5 carbon.Enantiomeric separation requires a chiral stationary phase (CSP) to form transient diastereomeric complexes.[13]

Overall Purification Strategy

The path from a crude synthetic mixture to a highly pure compound follows a logical workflow. The primary goal is to develop a high-resolution analytical method that can be effectively scaled up for preparative purification.

HPLC_Purification_Workflow start Crude this compound Sample prep Sample Preparation (Dissolve in appropriate solvent) start->prep screen Analytical Method Screening prep->screen rp_dev Reversed-Phase (e.g., C18 column, ACN/H2O) screen->rp_dev Primary np_dev Normal-Phase (e.g., Silica column, Hexane/IPA) screen->np_dev Alternative optim Method Optimization (Gradient, Flow Rate, Temp.) rp_dev->optim np_dev->optim chiral_q Is Chiral Separation Required? optim->chiral_q achiral_prep Achiral Preparative HPLC (Scale-up) chiral_q->achiral_prep No chiral_dev Chiral Method Development (Select CSP) chiral_q->chiral_dev Yes collect Fraction Collection achiral_prep->collect chiral_prep Chiral Preparative HPLC (Scale-up) chiral_dev->chiral_prep chiral_prep->collect analyze Purity Analysis of Fractions (Analytical HPLC) collect->analyze evap Solvent Evaporation analyze->evap Pool Pure Fractions final Pure this compound (Achiral or Enantiopure) evap->final

Caption: Workflow for HPLC Purification of this compound.

Protocol 1: Reversed-Phase HPLC (Achiral Purification)

This protocol is the recommended starting point for general purification of this compound from less polar or more polar impurities.

A. Principle of Separation In RP-HPLC, this compound, being moderately non-polar, will interact with the hydrophobic C18 stationary phase. Elution is achieved by increasing the concentration of an organic solvent (the strong solvent) in the polar mobile phase. More hydrophobic molecules are retained longer.[3][14]

B. Materials and Equipment

  • HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, PDA/UV Detector.

  • Fraction Collector: Required for preparative work.

  • Analytical Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Preparative Column: C18, 250 x 21.2 mm, 5-10 µm particle size.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), ultrapure water.

  • Additive: Trifluoroacetic acid (TFA) or Formic Acid (FA).

  • Sample Diluent: 50:50 Acetonitrile/Water or Methanol.

C. Step-by-Step Protocol

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Scientist's Note: TFA acts as an ion-pairing agent and acidifies the mobile phase, which helps to protonate any residual silanols on the stationary phase, leading to sharper peaks for polar analytes like this compound.[14][15]

  • Sample Preparation:

    • Prepare a stock solution of crude this compound at ~1 mg/mL in the sample diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analytical Method Development:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm (or λmax determined by PDA scan).

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • Start with a scouting gradient: 50% B to 95% B over 20 minutes.

      • Based on the elution time of this compound, optimize the gradient to improve resolution around the target peak. A shallower gradient will increase separation.

  • Preparative Scale-Up:

    • Switch to the preparative column (e.g., 250 x 21.2 mm).

    • Adjust the flow rate according to the column diameter. For a 21.2 mm ID column, a typical flow rate is ~20 mL/min.

    • Increase the injection volume proportionally to load more sample. Perform loading studies to determine the maximum amount of crude material that can be purified without compromising resolution.

    • Set up the fraction collector to trigger collection based on the UV signal of the target peak.

D. Expected Results this compound is expected to elute as a sharp, symmetrical peak. The related ketone, Dibenzosuberenone, being less polar, will typically be retained longer on the C18 column. More polar impurities will elute earlier in the gradient.

Protocol 2: Normal-Phase & Chiral HPLC

NP-HPLC is an excellent alternative if RP-HPLC fails to resolve key impurities. It is also the most common mode for chiral separations on polysaccharide-based CSPs.[10]

A. Principle of Separation In NP-HPLC, separation is based on the interaction of polar functional groups with a polar stationary phase (e.g., silica). The hydroxyl group of this compound will interact strongly with the silica surface via hydrogen bonding. Elution is achieved using a non-polar mobile phase with a small amount of a more polar organic modifier.[3][6]

B. Materials and Equipment

  • HPLC System & Collector: As above (ensure system is flushed and dedicated to normal phase solvents to avoid immiscibility issues).[16]

  • Achiral Column: Silica (SiO₂), 250 x 4.6 mm, 5 µm.

  • Chiral Column: Cellulose or Amylose-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD-H), 250 x 4.6 mm, 5 µm.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).

C. Step-by-Step Protocol (Chiral Separation)

  • Mobile Phase Preparation:

    • Prepare various mixtures of Hexane and a polar modifier (IPA or EtOH). A good starting point is 90:10 (v/v) Hexane:IPA. Isocratic (constant composition) elution is most common for chiral separations.

  • Sample Preparation:

    • Dissolve the crude this compound at ~1 mg/mL in the mobile phase.

    • Filter the sample through a 0.45 µm PTFE syringe filter.

  • Chiral Method Development:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: 254 nm.

    • Column Temperature: 25 °C.

    • Mobile Phase: Start with 90:10 Hexane:IPA.

    • Scientist's Note: The choice of alcohol modifier can significantly impact enantioselectivity. If IPA does not provide baseline separation, test EtOH. Adjusting the percentage of the modifier will change retention times and can also affect resolution. Lowering the modifier percentage generally increases retention and may improve resolution.[8]

  • Preparative Scale-Up:

    • Once analytical separation is achieved (Resolution > 1.5), the method can be scaled to a larger ID chiral column following the principles outlined in the RP-HPLC section. Preparative chiral chromatography is often performed in "stacking injection" mode to maximize throughput.

Method Parameter Summary

ParameterProtocol 1: Reversed-Phase (Achiral)Protocol 2: Normal-Phase (Chiral)
Stationary Phase C18 (non-polar)Chiral Stationary Phase (e.g., Amylose-based) (polar)
Mobile Phase Water/Acetonitrile (+0.1% TFA)n-Hexane/Isopropanol
Elution Mode GradientIsocratic
Separation Principle HydrophobicityPolarity & Chiral Recognition
Typical Flow (Analytical) 1.0 mL/min0.5 - 1.0 mL/min
Key Advantage High robustness, wide applicability.Ability to separate enantiomers.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols (RP-HPLC). 2. Sample overload. 3. Sample solvent incompatible with mobile phase.1. Add 0.1% TFA or Formic Acid to the mobile phase. 2. Reduce sample concentration/injection volume. 3. Dissolve sample in mobile phase.
Poor Resolution 1. Inappropriate mobile phase composition. 2. Gradient is too steep (RP-HPLC). 3. Wrong column choice.1. Optimize the organic modifier percentage. 2. Make the gradient shallower around the elution time of the target. 3. Screen different column chemistries (e.g., Phenyl-Hexyl for RP, or a different CSP for chiral).
Split Peaks 1. Clogged column frit or injector port. 2. Column void/degradation. 3. Sample solvent effect.1. Back-flush the column; clean the injector. 2. Replace the column. 3. Ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase.
No Enantioseparation 1. Incorrect Chiral Stationary Phase (CSP) choice. 2. Inappropriate mobile phase.1. Screen a different class of CSP (e.g., cellulose-based if amylose-based failed). 2. Change the alcohol modifier (IPA vs. EtOH); test different additives if compatible with the CSP.

Conclusion

The successful purification of this compound is readily achievable with a systematic HPLC method development approach. For general achiral purification, reversed-phase chromatography on a C18 column offers a robust and high-resolution starting point. For the critical task of separating enantiomers, normal-phase chromatography on a polysaccharide-based chiral stationary phase is the method of choice. The protocols and insights provided in this note serve as a comprehensive guide for researchers to obtain high-purity this compound, thereby facilitating the advancement of drug discovery and development programs.

References

  • Dibenzosuberenone - Optional[UV-VIS] - Spectrum - SpectraBase. SpectraBase. [Link]
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [https://jordilabs.com/ Jordi-Labs-Resources/hplc-series/reverse-phase-normal-phase-hplc-analytical-techniques/]([Link] Jordi-Labs-Resources/hplc-series/reverse-phase-normal-phase-hplc-analytical-techniques/)
  • Dibenzosuberenone - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. [Link]
  • Normal-phase vs.
  • Chiral HPLC Separ
  • Efficient Conversion of HPLC Instruments between Normal-Phase and Reversed-Phase Solvents. Regis Technologies. [Link]
  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. [Link]
  • Modernization of a Legacy Normal-Phase HPLC Method.
  • UV-Visible absorption spectra of all DBA derivatives.
  • Separation of Dibenzothiophene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
  • Reversed Phase HPLC Method Development. Phenomenex. [Link]
  • Characterization of physicochemical properties of substances using chromatographic separation methods. Macedonian Pharmaceutical Bulletin. [Link]
  • HPLC purification of peptides and miniature proteins.
  • HPLC separation of enantiomers using chiral stationary phases.
  • UV-Visible Spectroscopy. Michigan State University Department of Chemistry. [Link]
  • HPLC Separation Fundamentals. Agilent Technologies. [Link]
  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
  • Reversed Phase HPLC Solutions for Proteins and Peptides. Phenomenex. [Link]
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. [Link]
  • Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. PubMed. [Link]
  • Separation, purification and enrichment. Proteome Factory. [Link]
  • Purification & Isolation.
  • Need Help Perfecting Your HPLC Purific
  • HPLC Analysis and Purification of Peptides. PubMed Central. [Link]
  • Physico-chemical properties of the stationary phases.
  • Chromatographic Properties of HPLC Sorbents Modified with Zinc Octa-4,5-Carboxyphthalocyanate.
  • Guide to Choosing the Correct HPLC Solvent. Phenomenex. [Link]
  • Determination of Pterostilbene in Pharmaceutical Products Using a New HPLC Method and Its Application to Solubility and Stability Samples. MDPI. [Link]

Sources

Application Note & Protocol: O-Alkylation of 5H-Dibenzo[a,d]cyclohepten-5-ol (Dibenzosuberenol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5H-Dibenzo[a,d]cyclohepten-5-ol, commonly known as dibenzosuberenol, is a tricyclic alcohol that serves as a pivotal intermediate in the synthesis of a wide range of biologically active compounds, including antihistamines, anticholinergics, and central nervous system (CNS) agents. The hydroxyl group at the 5-position is a key functional handle for structural modification. O-alkylation, the process of converting this hydroxyl group into an ether, is a fundamental transformation that allows for the introduction of diverse alkyl chains, thereby modulating the molecule's pharmacokinetic and pharmacodynamic properties.

This guide provides a detailed experimental procedure for the O-alkylation of this compound. The primary method described is the Williamson ether synthesis, a robust and versatile reaction involving the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide.[1][2] We will explore two highly effective methodologies: a standard approach using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent, and a phase-transfer catalysis (PTC) approach, which offers a milder, often more efficient, and scalable alternative.[3][4]

Reaction Mechanism: The Williamson Ether Synthesis

The O-alkylation of this compound proceeds via the classic Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN2) reaction.[2][5] The mechanism involves two critical steps:

  • Deprotonation: The alcohol (this compound) is treated with a strong base to abstract the acidic proton from the hydroxyl group. This generates a potent nucleophile, the this compound-alkoxide ion. Common bases for this step include sodium hydride (NaH), which offers the advantage that the only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture.[6]

  • Nucleophilic Attack: The newly formed alkoxide ion attacks the electrophilic carbon of an alkyl halide (or a similar substrate with a good leaving group, like a tosylate). This attack occurs from the backside of the C-Leaving Group bond, leading to an inversion of stereochemistry if the carbon is chiral.[1][2] The reaction results in the formation of the desired ether and a salt byproduct.

For the SN2 mechanism to be efficient and minimize side reactions like elimination (E2), primary alkyl halides are strongly preferred.[1][5] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[2]

Figure 1: General mechanism for the Williamson ether synthesis of this compound.

Experimental Protocols

Materials and Equipment

Chemicals & Reagents:

ReagentFormulaCAS No.PuritySupplier
5H-Dibenzo[a,d]cyclohepten-5-olC₁₅H₁₂O2591-93-7≥98%Sigma-Aldrich
Sodium Hydride (60% dispersion in oil)NaH7646-69-760%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C₄H₈O109-99-9≥99.9%Sigma-Aldrich
Alkyl Halide (e.g., Iodomethane)CH₃I74-88-4≥99%Sigma-Aldrich
TolueneC₇H₈108-88-3≥99.5%Fisher Scientific
Sodium Hydroxide (50% w/w aq. soln.)NaOH1310-73-250%Fisher Scientific
Tetrabutylammonium Bromide (TBAB)C₁₆H₃₆BrN1643-19-2≥98%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O60-29-7ACS GradeVWR
Saturated Ammonium Chloride (aq.)NH₄Cl12125-02-9Sat. Soln.Lab Prepared
Anhydrous Magnesium SulfateMgSO₄7487-88-9GranularFisher Scientific

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Nitrogen/Argon gas inlet and bubbler

  • Addition funnel

  • Ice bath

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Protocol 1: Standard O-Alkylation using Sodium Hydride

This protocol is ideal for small-scale syntheses where anhydrous conditions are easily managed.

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the reaction.

  • Reagent Addition: To the flask, add 5H-Dibenzo[a,d]cyclohepten-5-ol (1.0 eq.). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: While stirring, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the solution at 0 °C (ice bath).

    • Causality: Using a slight excess of NaH ensures complete deprotonation of the alcohol. Adding it at 0 °C helps to control the initial exothermic reaction and the rate of hydrogen gas evolution.[6]

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the solution may become slightly cloudy.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via a syringe or addition funnel.

    • Causality: A small excess of the alkylating agent drives the reaction to completion. The dropwise addition at low temperature prevents potential side reactions and controls any exothermicity.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) to accelerate the conversion if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: a. Once the reaction is complete, cool the flask in an ice bath. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted NaH. c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the organic layer. Wash it sequentially with water (2x) and brine (1x). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: O-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is highly efficient, avoids the use of pyrophoric NaH, and is more amenable to large-scale synthesis.[3][4]

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 5H-Dibenzo[a,d]cyclohepten-5-ol (1.0 eq.), toluene (approx. 0.2 M), and the alkyl halide (1.2 eq.).

  • Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB), to the mixture (5-10 mol %).[3]

    • Causality: The quaternary ammonium salt (TBAB) acts as the phase-transfer agent. Its lipophilic cation pairs with the hydroxide anion from the aqueous phase, transporting it into the organic phase to deprotonate the alcohol. The resulting alkoxide is then paired with the TBAB cation, enhancing its solubility and reactivity in the organic phase.[7]

  • Base Addition: Add 50% (w/w) aqueous sodium hydroxide solution (3.0-5.0 eq.).

  • Reaction: Heat the biphasic mixture to 40-60 °C with vigorous stirring for 2-8 hours.

    • Causality: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic phases, which facilitates the transfer of the catalyst and reactants between phases.[8]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: a. After completion, cool the reaction to room temperature. b. Transfer the mixture to a separatory funnel and dilute with water and toluene (or another suitable organic solvent like ethyl acetate). c. Separate the organic layer. Wash it with water (2x) and brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_protocol Protocol Choice cluster_steps1 NaH Protocol Steps cluster_steps2 PTC Protocol Steps cluster_finish Work-up & Purification Setup 1. Assemble Flame-Dried Glassware under N2 Add_Reactants 2. Add this compound and Anhydrous Solvent Setup->Add_Reactants Protocol1 Protocol 1: NaH Method Add_Reactants->Protocol1 Protocol2 Protocol 2: PTC Method Add_Reactants->Protocol2 Deprotonation 3a. Add NaH at 0°C (Alkoxide Formation) Protocol1->Deprotonation Add_PTC 3b. Add Alkyl Halide, TBAB, and 50% NaOH Protocol2->Add_PTC Add_AlkylHalide1 4a. Add Alkyl Halide at 0°C Deprotonation->Add_AlkylHalide1 React1 5a. Stir at RT (4-12h) Add_AlkylHalide1->React1 Workup 6. Quench Reaction & Perform Aqueous Work-up React1->Workup React2 4b. Heat with Vigorous Stirring (2-8h) Add_PTC->React2 React2->Workup Purify 7. Purify by Column Chromatography Workup->Purify Characterize 8. Characterize Product (NMR, IR, MS) Purify->Characterize

Figure 2: Step-by-step workflow for the O-alkylation of this compound.

Product Characterization

To confirm the successful synthesis of the target ether, a combination of spectroscopic methods should be employed.[9][10][11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most telling evidence is the disappearance of the broad singlet corresponding to the hydroxyl (-OH) proton of the starting material. Concurrently, new signals characteristic of the introduced alkyl group will appear. For instance, in O-methylation, a new singlet integrating to three protons would appear around 3.3-3.8 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon atom of the newly introduced alkyl group will be visible. The chemical shift of the C-5 carbon of the this compound core will also shift upon ether formation.

  • IR (Infrared) Spectroscopy: The broad O-H stretching band of the starting alcohol (typically around 3200-3600 cm⁻¹) will be absent in the product spectrum. A new, strong C-O stretching band for the ether will appear in the region of 1050-1150 cm⁻¹.

  • MS (Mass Spectrometry): The molecular ion peak (M⁺) in the mass spectrum will correspond to the calculated molecular weight of the O-alkylated product, confirming the addition of the alkyl group.

Safety Precautions

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It is also corrosive. Handle only under an inert atmosphere in a fume hood. Avoid all contact with water and other protic solvents.

  • Alkyl Halides: Many alkyl halides (e.g., iodomethane, benzyl bromide) are toxic, lachrymatory, and potential carcinogens. Handle these reagents with extreme care in a well-ventilated fume hood.

  • Solvents: THF, toluene, and diethyl ether are flammable. Ensure there are no ignition sources nearby.

  • Sodium Hydroxide: Concentrated NaOH is highly corrosive and can cause severe skin and eye burns.

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

References

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. National Institutes of Health (NIH). [Link]
  • Williamson ether synthesis. Wikipedia. [Link]
  • Design, synthesis, and characterization of a new class of efficient dihydropyridazine-dibenzosuberenone derived fluorescent dyes...
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
  • Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. MDPI. [Link]
  • Williamson Ether Synthesis. Cambridge University Press. [Link]
  • Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity. International Letters of Chemistry, Physics and Astronomy. [Link]
  • Phase-Transfer Catalysis (PTC). Macmillan Group, Princeton University. [Link]
  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. MDPI. [Link]
  • Synthesis and characterization of Dy(OH)3 and Dy2O3 nanotubes. PubMed. [Link]
  • Williamson Ether Synthesis. YouTube (Professor Dave Explains). [Link]
  • (PDF) Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole.
  • One-Pot Alkylation–Sulfonyl
  • Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

Sources

Introduction: The Tricyclic Scaffold and the Dibenzosuberenol Keystone

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of dibenzosuberenol and its derivatives in the synthesis of tricyclic antidepressants (TCAs).

Tricyclic antidepressants (TCAs) represent a foundational class of medications for the management of depressive disorders.[1] Although developed decades ago, TCAs like amitriptyline and its active metabolite nortriptyline remain crucial first-line agents in treating not only depression but also a variety of other conditions due to their proven efficacy.[2][3] The therapeutic activity of these compounds is rooted in their unique three-ringed molecular architecture, the dibenzo[a,d]cycloheptene system.

This guide focuses on the synthetic application of this compound and its oxidized counterpart, 5-dibenzosuberenone, which serve as the cornerstone intermediates for constructing this essential tricyclic framework. We will explore the key chemical transformations, provide detailed, field-tested protocols, and elucidate the mechanistic principles that govern the synthesis of these vital pharmaceuticals. The narrative moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deeper understanding for the practicing scientist.

Part 1: The Gateway Intermediate: Oxidation of this compound to 5-Dibenzosuberenone

The primary precursor for the most common synthetic routes to amitriptyline and related TCAs is not this compound itself, but its ketone analog, 5-dibenzosuberenone. The carbonyl group at the C5 position is the critical electrophilic site for the introduction of the pharmacologically necessary aminoalkyl side chain. Therefore, the first essential step is the efficient and high-yielding oxidation of the secondary alcohol (this compound) to the ketone.

Various oxidation methods can be employed; however, a robust and straightforward approach utilizes tert-Butyl hydroperoxide (TBHP), which provides excellent yields.[4]

Protocol 1: TBHP-Mediated Oxidation of this compound

Principle: This protocol describes the oxidation of the secondary alcohol in this compound to a ketone using TBHP. The reaction is typically performed at an elevated temperature.

Materials:

  • This compound

  • tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether/ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1 mmol).

  • Add an excess of 70% aqueous TBHP (approximately 6-10 equivalents).

  • Heat the stirred mixture to 100 °C and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, carefully quench the reaction by adding a saturated solution of sodium thiosulfate to neutralize any remaining peroxide.

  • Extract the aqueous mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica gel to yield pure 5-dibenzosuberenone.[4]

Caution: tert-Butyl hydroperoxide is a highly reactive, flammable, and toxic chemical. It is corrosive and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[4]

cluster_oxidation Oxidation of this compound This compound This compound (Secondary Alcohol) Dibenzosuberone 5-Dibenzosuberenone (Ketone) This compound->Dibenzosuberone 70% TBHP, 100°C H₂O

Caption: Oxidation of this compound to the key ketone intermediate.

Part 2: Synthesis of Amitriptyline via Grignard Reaction and Dehydration

The classical and most efficient synthesis of amitriptyline from 5-dibenzosuberenone is a robust two-step process.[5] The first step involves a Grignard reaction to install the dimethylaminopropyl side chain, forming a tertiary alcohol intermediate. The second step is an acid-catalyzed dehydration to create the exocyclic double bond that defines the final amitriptyline structure.

Causality Behind the Method:
  • Grignard Reaction: This reaction is a cornerstone of C-C bond formation. The organomagnesium compound, 3-(dimethylamino)propylmagnesium chloride, acts as a potent nucleophile (a carbanion equivalent), attacking the electrophilic carbonyl carbon of 5-dibenzosuberenone. The reaction must be conducted under strictly anhydrous (moisture-free) conditions because Grignard reagents are highly basic and will react with even trace amounts of water, which would quench the reagent and halt the desired reaction.[1][5]

  • Acid-Catalyzed Dehydration: The tertiary alcohol formed in the Grignard step is readily eliminated under strong acidic conditions (e.g., sulfuric acid). The acid protonates the hydroxyl group, converting it into a good leaving group (water). The subsequent loss of water generates a tertiary carbocation, which is then stabilized by the elimination of a proton from an adjacent carbon, forming the thermodynamically stable exocyclic double bond.[1]

cluster_workflow Amitriptyline Synthesis Workflow start 5-Dibenzosuberenone grignard Step 1: Grignard Reaction with 3-(Dimethylamino)propyl magnesium chloride in THF start->grignard intermediate Tertiary Alcohol Intermediate (5-(3-Dimethylaminopropyl)-10,11-dihydro- 5H-dibenzo[a,d]cyclohepten-5-ol) grignard->intermediate dehydration Step 2: Dehydration with H₂SO₄ intermediate->dehydration end Amitriptyline dehydration->end

Caption: Overall workflow for the synthesis of Amitriptyline.

Protocol 2: Synthesis of Amitriptyline

This protocol is adapted from established methodologies for synthesizing amitriptyline and its analogs.[1][5]

Step 1: Grignard Reaction

Materials:

  • Magnesium (Mg) turnings

  • Iodine (a single crystal for initiation)

  • 3-(Dimethylamino)propyl chloride hydrochloride

  • Sodium hydroxide (NaOH)

  • Anhydrous tetrahydrofuran (THF)

  • 5-Dibenzosuberenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • Prepare the free base of 3-(dimethylamino)propyl chloride from its hydrochloride salt by dissolving in water, basifying with NaOH solution to ~pH 14, and extracting with a suitable organic solvent like dichloromethane. Dry the organic extract and remove the solvent.

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), place Mg turnings and a crystal of iodine.

    • Add a small amount of anhydrous THF.

    • Slowly add a small portion of a solution of the 3-(dimethylamino)propyl chloride free base in anhydrous THF to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Once initiated, add the remaining chloride solution dropwise to maintain a gentle reflux. After addition, stir for 2 hours at room temperature to ensure complete formation of the Grignard reagent.[5]

  • Reaction with 5-Dibenzosuberenone:

    • Dissolve 5-dibenzosuberenone in anhydrous THF in a separate flask.

    • Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add the 5-dibenzosuberenone solution to the Grignard reagent dropwise.

    • After addition, allow the mixture to warm to room temperature and stir for an extended period (e.g., overnight or up to 26 hours) to ensure the reaction goes to completion.[1][5]

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and carefully quench it by the slow, dropwise addition of a saturated NH₄Cl solution.

    • Extract the product from the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude tertiary alcohol can be purified by column chromatography on silica gel.

Step 2: Dehydration

Materials:

  • Crude tertiary alcohol intermediate from Step 1

  • Concentrated sulfuric acid (H₂SO₄) or 85% H₂SO₄[1]

  • Ice-cold water

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane

Procedure:

  • Dissolve the crude alcohol intermediate in concentrated H₂SO₄. (Caution: highly exothermic, perform slowly in an ice bath).

  • Stir the solution at a low temperature (e.g., 4 °C) for several hours (e.g., 3 hours).[5]

  • Slowly and carefully pour the acidic mixture into a beaker of ice-cold water to dilute the acid.

  • Basify the aqueous solution by the slow addition of NaOH solution until alkaline.

  • Extract the final amitriptyline product with dichloromethane.

  • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield amitriptyline base.

Quantitative Data Summary

The following table provides representative data for the synthesis of dibromo-amitriptyline analogs, which serves as a useful proxy for the synthesis of amitriptyline itself. Actual yields may vary based on reaction scale and purity of reagents.[1]

StepReactantsProductSolventReagent/CatalystReaction TimeTemperatureYield (%)
1. Grignard ReactionDibromodibenzosuberone, 3-(Dimethylamino)propyl magnesium chlorideTertiary Alcohol IntermediateTHF-~26 hours0 °C to RT65-97%
2. DehydrationTertiary Alcohol IntermediateDibromo-amitriptyline-85% H₂SO₄~3 hours4 °C~94%

Part 3: Synthesis of Nortriptyline

Nortriptyline is the N-demethylated metabolite of amitriptyline and is also a potent antidepressant in its own right.[6][7] While it can be produced by the demethylation of amitriptyline, a more direct synthetic approach from 5-dibenzosuberenone is also feasible and avoids an extra step. This involves using a Grignard reagent with a single methyl group on the nitrogen, which typically requires a protecting group strategy to prevent the acidic N-H proton from interfering with the Grignard reagent.

A more direct patented method involves creating an intermediate that is then reduced.[8] The synthesis starts with a different Grignard reagent, leading to 5-hydroxy-5-(3-methylaminopropenyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene. This intermediate is then catalytically hydrogenated in the presence of acid to yield nortriptyline.[8] This highlights that variations on the core Grignard reaction are employed to access different TCA analogs.

cluster_nortriptyline Conceptual Nortriptyline Synthesis start 5-Dibenzosuberenone grignard Grignard Reaction with N-methyl-3-(chloromagnesio)propylamine (or protected equivalent) start->grignard reduction Alternative Route: Hydrogenation of Propenyl Intermediate start->reduction Via different intermediate [8] intermediate Tertiary Alcohol Intermediate grignard->intermediate dehydration Dehydration intermediate->dehydration end Nortriptyline dehydration->end reduction->end

Sources

Dibenzosuberenol: A Privileged Scaffold for the Generation of Novel Compound Libraries in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The dibenzosuberenol core, a rigid tricyclic framework, represents a "privileged scaffold" in medicinal chemistry. Its three-dimensional structure allows for the precise spatial orientation of functional groups, enabling interactions with a variety of biological targets, particularly within the complex landscape of the central nervous system (CNS). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold to create novel compound libraries for CNS drug discovery. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore the application of these libraries in targeting key CNS pathways.

The Rationale for this compound as a Master Key for CNS Targets

The dibenzo[a,d]cycloheptene ring system, the foundation of this compound, is a recurring motif in a multitude of CNS-active drugs, including antidepressants, anticonvulsants, and antipsychotics.[1] This repeated success is not coincidental. The rigid nature of the scaffold reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the C5 position of the cycloheptene ring provides a strategic point for chemical diversification, allowing for the introduction of various side chains that can modulate the compound's pharmacokinetic and pharmacodynamic properties.[1] By generating a library of compounds based on the this compound scaffold, researchers can systematically explore the chemical space around this privileged core to identify novel modulators of CNS targets.

Synthesis of this compound-Based Compound Libraries

The cornerstone of creating a this compound library is the efficient and versatile synthesis of the core scaffold and its derivatives. A common and effective strategy involves the Grignard reaction with the corresponding ketone, dibenzosuberenone (5H-dibenzo[a,d]cyclohepten-5-one), to introduce diversity at the C5 position.

Protocol 1: Synthesis of a Representative this compound Derivative: 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d]cyclohepten-5-ol

This protocol details the synthesis of a tertiary alcohol derivative of this compound, a common structural motif in CNS-active compounds. The procedure is adapted from established Grignard reaction methodologies.[2][3][4]

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 1-methyl-4-chloropiperidine

  • Anhydrous tetrahydrofuran (THF)

  • Dibenzosuberenone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add magnesium turnings (1.1 equivalents) and a single crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In a dropping funnel, prepare a solution of 1-methyl-4-chloropiperidine (1.0 equivalent) in anhydrous THF.

    • Add a few drops of the 1-methyl-4-chloropiperidine solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing.

    • Once initiated, add the remaining 1-methyl-4-chloropiperidine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Dibenzosuberenone:

    • In a separate 500 mL round-bottom flask, dissolve dibenzosuberenone (1.0 equivalent) in anhydrous THF.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the solution of dibenzosuberenone to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-(1-methylpiperidin-4-yl)-5H-dibenzo[a,d]cyclohepten-5-ol.[5]

G cluster_start Starting Materials cluster_synthesis Library Synthesis cluster_screening Screening & Analysis Dibenzosuberenone Dibenzosuberenone Addition Nucleophilic Addition Dibenzosuberenone->Addition AlkylHalide R-X (e.g., 1-methyl-4-chloropiperidine) Grignard Grignard Reagent Formation (R-MgX) AlkylHalide->Grignard Mg Mg Mg->Grignard Grignard->Addition Library This compound Derivative Library Addition->Library HTS High-Throughput Screening Library->HTS SAR Structure-Activity Relationship (SAR) HTS->SAR Lead Lead Compound Identification SAR->Lead

Figure 1: General workflow for the synthesis and screening of a this compound-based compound library.

Applications in Targeting Key CNS Signaling Pathways

This compound-based libraries have shown significant promise in modulating the activity of key CNS targets, including NMDA receptors and serotonin transporters (SERT).

NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[6] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[7] The rigid this compound scaffold can be functionalized to present pharmacophores that interact with the NMDA receptor channel, leading to its blockade.

G Glutamate Glutamate & Glycine/D-Serine NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel Signaling Downstream Signaling (e.g., CaMKII, ERK) Ca_influx->Signaling Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity This compound This compound Derivative This compound->NMDAR Blocks

Figure 2: Simplified NMDA receptor signaling pathway and the inhibitory action of a this compound-based antagonist.
Protocol 2: High-Throughput Calcium Flux Assay for Screening NMDA Receptor Antagonists

This protocol provides a method for screening a this compound compound library for NMDA receptor antagonist activity using a fluorescence-based calcium flux assay in a 384-well plate format. This method is adapted from established high-throughput screening protocols for NMDA receptors.[8][9][10][11]

Materials:

  • HEK293 cells stably expressing NMDA receptor subunits (e.g., GluN1/GluN2B)

  • Cell culture medium and supplements

  • Poly-D-lysine coated 384-well black-walled, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Calcium 6 dye)

  • Incubation buffer (HBSS pH 7.4, 20 mM HEPES)

  • Glutamate and Glycine (or D-serine) stock solutions

  • This compound compound library dissolved in DMSO

  • Positive control antagonist (e.g., MK-801)

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FDSS)

Procedure:

  • Cell Plating:

    • Seed HEK293 cells expressing the target NMDA receptor into poly-D-lysine coated 384-well plates at an appropriate density.

    • Incubate the plates at 37°C and 5% CO₂ for 16-24 hours.

  • Dye Loading:

    • Gently discard the cell culture medium from the plates.

    • Prepare the calcium dye solution in incubation buffer according to the manufacturer's instructions.

    • Add the dye solution to each well and incubate for 1-2 hours at 37°C and 5% CO₂.

  • Compound Addition and Baseline Reading:

    • Prepare a compound plate containing serial dilutions of the this compound library compounds, a positive control, and a vehicle control (DMSO).

    • Load the cell plate and the compound plate into the fluorescence plate reader.

    • Measure the baseline fluorescence (F₀) for 30-60 seconds.

    • Add the compounds from the compound plate to the cell plate and incubate for a predetermined time (e.g., 5-15 minutes).

  • Agonist Addition and Signal Measurement:

    • Prepare an agonist plate containing a mixture of glutamate and glycine (or D-serine) at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Add the agonist solution to the cell plate and immediately begin measuring the fluorescence signal for 3-5 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = F - F₀) or the ratio (F/F₀).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each active compound.

Serotonin Transporter (SERT) Inhibition

The serotonin transporter (SERT) is a key regulator of serotonergic neurotransmission and a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs).[12] The this compound scaffold is found in several tricyclic antidepressants that are known to inhibit SERT. By modifying the side chain at the C5 position, it is possible to develop novel SERT inhibitors with improved selectivity and pharmacological profiles.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Synaptic_Cleft Serotonin (5-HT) Serotonin_Vesicle->Synaptic_Cleft Release SERT SERT Synaptic_Cleft->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Synaptic_Cleft->Postsynaptic_Receptor Binds Signaling Signal Transduction Postsynaptic_Receptor->Signaling This compound This compound Derivative This compound->SERT Inhibits

Figure 3: Simplified diagram of a serotonergic synapse showing the role of SERT and its inhibition by a this compound derivative.
Protocol 3: Serotonin Transporter Uptake Assay

This protocol describes a method to assess the inhibitory activity of this compound derivatives on the serotonin transporter using a radiolabeled substrate uptake assay in cells endogenously or recombinantly expressing SERT.[13][14]

Materials:

  • Cells expressing human SERT (e.g., JAR cells or transfected HEK293 cells)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • [³H]Serotonin (radiolabeled serotonin)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • This compound compound library dissolved in DMSO

  • Positive control inhibitor (e.g., fluoxetine)

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Cell Plating:

    • Seed the SERT-expressing cells into 96-well plates and grow to confluence.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells with uptake buffer.

    • Prepare a solution of [³H]Serotonin in uptake buffer at a concentration near its Kₘ value for SERT.

    • Prepare serial dilutions of the this compound library compounds and the positive control in uptake buffer.

  • Inhibition Assay:

    • Add the compound dilutions to the respective wells of the cell plate and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Initiate the uptake reaction by adding the [³H]Serotonin solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes) to allow for serotonin uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold uptake buffer.

    • Lyse the cells by adding a lysis buffer or distilled water to each well.

  • Quantification:

    • Transfer the cell lysates to a microplate compatible with a scintillation counter.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known SERT inhibitor) from the total uptake.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ or Kᵢ value for each active compound.[15]

Data Presentation and Interpretation

Systematic evaluation of a this compound-based library will generate a wealth of data. It is crucial to present this data in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Compound IDR Group at C5TargetAssay TypeBioactivity (IC₅₀/Kᵢ)Reference
DB-01 -(CH₂)₂-N(CH₃)₂SERT[³H]5-HT UptakeKᵢ = 9.8 nM[16]
DB-02 -4-piperidinylNMDA ReceptorCa²⁺ FluxIC₅₀ = 30.4 µM[12]
DB-03 -1-methyl-4-piperidinyl5-HT₂A ReceptorRadioligand BindingpA₂ = 9.38[17]
DB-04 -CH(CH₃)CH₂N(CH₃)₂SERT[³H]5-HT UptakeKᵢ = 14 nM[18]
DB-05 -HNMDA Receptor[³H]TCP BindingIC₅₀ = 13 µM[19]

Table 1: Representative Biological Activities of Dibenzocycloheptene Derivatives. Note: This table includes data from various dibenzocycloheptene derivatives to illustrate the potential of the scaffold. Further screening of a dedicated this compound library is required to establish specific SAR.

Conclusion and Future Directions

The this compound scaffold provides a robust and versatile platform for the design and synthesis of novel compound libraries aimed at CNS drug discovery. The synthetic accessibility and the proven track record of this privileged structure make it an attractive starting point for identifying new modulators of challenging CNS targets like NMDA receptors and serotonin transporters. The protocols outlined in this application note provide a solid framework for researchers to embark on the synthesis and screening of their own this compound-based libraries. Future efforts should focus on expanding the diversity of the library through innovative synthetic methodologies and exploring a wider range of CNS targets to fully unlock the therapeutic potential of this remarkable scaffold.

References

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018). JoVE (Journal of Visualized Experiments). [Link]
  • NMDA-receptor Study Protocol. (2018). JoVE (Journal of Visualized Experiments). [Link]
  • Cyproheptadine analogues: synthesis, antiserotoninergic activity, and structure-activity relationships. (1993). Journal of Pharmaceutical Sciences. [Link]
  • Assay in Summary_ki. (n.d.). BindingDB. [Link]
  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. (2018). Journal of Visualized Experiments. [Link]
  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. (2022). bioRxiv. [Link]
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]
  • IC 50 values obtained for compounds 4, 7a, and amantadine. (2016).
  • Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. (2022). YouTube. [Link]
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2021). Analytical Chemistry. [Link]
  • Preparation method of cyproheptadine hydrochloride. (n.d.).
  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]
  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). Journal of Pharmacological and Toxicological Methods. [Link]
  • What are NMDA Receptors?. (2023). News-Medical.Net. [Link]
  • Inhibition curves and statistical comparisons of IC50‐values of... (n.d.).
  • Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model. (2023). Molecular Imaging and Biology. [Link]
  • The Grignard Reaction. (n.d.). University of Missouri-Kansas City. [Link]
  • Cyproheptadine derivatives, process for preparing the same and composition for promoting appetite comprising the same. (n.d.).
  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. (2017). White Rose Research Online. [Link]
  • Grignard Reaction. (n.d.). University of Missouri-Kansas City. [Link]
  • Assessment of the relevance of scaffolds to CNS drug discovery. (n.d.).
  • Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. (2021). Molecules. [Link]
  • IC 50 values of the selected compounds for the inhibition of 5-HT, NE, and DA reuptake. (n.d.).
  • Mirtazapine. (n.d.). Wikipedia. [Link]
  • The synthesis of 5-methyl- and 5,5-dimethyl-5h-dibenzo[a, d]cycloheptene. (n.d.).
  • Synthesis and Pharmacological Evaluation of Enantiomerically Pure GluN2B Selective NMDA Receptor Antagonists. (2018).
  • 5H-Dibenzo(a,d)cyclohepten-5-ol. (n.d.). NIST WebBook. [Link]
  • 7: The Grignard Reaction (Experiment). (2021). Chemistry LibreTexts. [Link]
  • Compound Libraries Available for HTS. (n.d.). Stanford University. [Link]
  • K I values for displacement of -CIT from wild-type SERT. (n.d.).
  • The Potential of the Cyclotide Scaffold for Drug Development. (2019). Biomedicines. [Link]
  • Compound Libraries. (n.d.).
  • Small Compound Libraries. (n.d.). University of Oxford. [Link]
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2022). Molecules. [Link]
  • Comprehensive range of characterized compounds and libraries for drug discovery. (2022). OBN. [Link]
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024). Pharmaceuticals. [Link]
  • Studies towards the next generation of antidepressants. Part 4: Derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
  • A Novel Biotinylated Homotryptamine Derivative for Quantum Dot Imaging of Serotonin Transporter in Live Cells. (2016). Frontiers in Chemistry. [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of Dibenzosuberenol for Enhanced Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Dibenzosuberenol Scaffold

This compound, a tricyclic carbinol, presents a fascinating and privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure is a key feature in a variety of biologically active molecules, including antidepressants and other central nervous system (CNS) agents.[1] The core structure, 5H-Dibenzo[a,d]cyclohepten-5-ol, shares similarities with established drugs, suggesting a rich, yet partially untapped, therapeutic potential.[1] The hydroxyl group at the 5-position serves as a versatile chemical handle, inviting a plethora of derivatization strategies to modulate the molecule's physicochemical properties and explore new biological activities.

The rationale for derivatizing this compound is rooted in the principles of structure-activity relationship (SAR) studies. By systematically modifying the core scaffold, we can fine-tune parameters such as lipophilicity, hydrogen bonding capacity, metabolic stability, and target-binding affinity. This strategic chemical modification can lead to the discovery of novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles for a range of therapeutic areas, including oncology and neuroscience.[2]

This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of this compound. We will explore key synthetic transformations including esterification, etherification (O-alkylation), Suzuki cross-coupling, and modern "click chemistry" approaches. Furthermore, we will outline relevant biological screening assays to evaluate the therapeutic potential of the synthesized derivatives, with a focus on anticancer and CNS activities.

Core Derivatization Strategies: A Chemist's Guide to Modifying this compound

The hydroxyl group of this compound is the primary site for derivatization. Its secondary alcohol nature allows for a range of classical and contemporary chemical transformations. The choice of derivatization strategy will be dictated by the desired properties of the final compound and the specific biological question being addressed.

Esterification: Modulating Polarity and Pro-drug Potential

Esterification is a fundamental and straightforward method to modify the properties of this compound.[3][4] The resulting esters can exhibit altered solubility, membrane permeability, and can act as pro-drugs that are hydrolyzed in vivo to release the active parent alcohol.

Scientific Rationale: The conversion of the polar hydroxyl group to a less polar ester functional group can significantly impact the molecule's pharmacokinetic profile. For instance, increasing lipophilicity can enhance absorption and blood-brain barrier penetration. The choice of the carboxylic acid coupling partner allows for the introduction of a wide array of functionalities, from simple alkyl chains to more complex heterocyclic moieties, enabling a broad exploration of the SAR.

Protocol 1: Fischer Esterification of this compound

This protocol describes a classic acid-catalyzed esterification.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add the desired carboxylic acid (1.2 eq) to the solution.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the reaction mixture.

  • Reflux: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.

  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Etherification (O-Alkylation): Enhancing Metabolic Stability

The Williamson ether synthesis is a robust method for converting the hydroxyl group of this compound into an ether linkage.[5][6][7][8][9][10][11] Ethers are generally more metabolically stable than esters, making this a valuable strategy for developing long-acting drug candidates.

Scientific Rationale: The ether linkage is less susceptible to enzymatic cleavage by esterases, which can lead to a longer biological half-life. This derivatization also allows for the introduction of diverse side chains via the alkyl halide, which can be tailored to interact with specific biological targets or to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Protocol 2: Williamson Ether Synthesis of this compound Derivatives

This protocol outlines the O-alkylation of this compound using a strong base and an alkyl halide.

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide of choice (e.g., methyl iodide, benzyl bromide)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF or DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 2-12 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

To introduce aryl or heteroaryl groups, a two-step process is required. First, the hydroxyl group of this compound must be converted into a suitable leaving group for Suzuki coupling, such as a triflate. The subsequent palladium-catalyzed cross-coupling with a boronic acid or ester introduces the desired aromatic moiety.[12][13][14][15][16][17][18]

Scientific Rationale: The introduction of (hetero)aryl groups can dramatically alter the biological activity by enabling new π-π stacking or other interactions with the target protein. This strategy is particularly powerful for creating compounds that can bind to deep, hydrophobic pockets in enzymes or receptors.

Protocol 3: Two-Step Suzuki Cross-Coupling of this compound

Part A: Synthesis of Dibenzosuberenyl Triflate

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N)

  • Triflic Anhydride (Tf₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C and add pyridine (1.5 eq).

  • Triflation: Add triflic anhydride (1.2 eq) dropwise to the cooled solution. Stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated NaHCO₃ solution. Extract with DCM (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude triflate is often used directly in the next step without further purification.

Part B: Suzuki Coupling with Arylboronic Acid

Materials:

  • Dibenzosuberenyl triflate (from Part A)

  • Arylboronic acid of choice (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Organic solvents for extraction and chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add the dibenzosuberenyl triflate (1.0 eq), arylboronic acid (1.5 eq), and base (2.0 eq).

  • Degassing: Add the dioxane/water solvent system. Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract with an organic solvent like ethyl acetate (3 x volumes).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

"Click Chemistry": A Modern Approach to Derivatization

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach to synthesizing a library of derivatives.[2][19][20][21][22][23][24][25] This involves first functionalizing this compound with either an azide or an alkyne group, followed by the "click" reaction with a complementary library of alkynes or azides.

Scientific Rationale: The bio-orthogonal nature of the azide and alkyne groups ensures that the reaction is highly specific and tolerant of a wide range of other functional groups.[24] This allows for the rapid assembly of complex molecules from simpler building blocks, making it an ideal strategy for high-throughput synthesis and screening.

Protocol 4: Two-Step "Click" Derivatization of this compound

Part A: Synthesis of Azido-Dibenzosuberane

Materials:

  • This compound

  • Anhydrous THF

  • Diphenylphosphoryl azide (DPPA)

  • 1,8-Diazabicycloundec-7-ene (DBU)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add DPPA (1.5 eq) followed by the dropwise addition of DBU (1.5 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography to yield the azido-dibenzosuberane.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azido-dibenzosuberane (from Part A)

  • Terminal alkyne of choice (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 10 mol%)

  • Sodium ascorbate (20 mol%)

  • Solvent system (e.g., t-butanol and water, 1:1)

Procedure:

  • Reaction Setup: In a vial, dissolve the azido-dibenzosuberane (1.0 eq) and the terminal alkyne (1.1 eq) in the t-butanol/water solvent system.

  • Catalyst Addition: Add the sodium ascorbate, followed by the copper(II) sulfate solution.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting triazole derivative by column chromatography.

Data Presentation and Workflow Visualization

Table 1: Summary of Derivatization Strategies for this compound

Strategy Reagents Key Transformation Advantages
Esterification Carboxylic Acid, H₂SO₄R-OH → R-O-C(=O)R'Modulates polarity, pro-drug potential, straightforward synthesis.
Etherification Alkyl Halide, NaHR-OH → R-O-R'Increased metabolic stability, introduces diverse side chains.
Suzuki Coupling Arylboronic Acid, Pd catalystR-OTf → R-Ar'Introduces (hetero)aryl moieties, explores new binding interactions.
Click Chemistry Azide/Alkyne, Cu(I)R-N₃ + R'-alkyne → R-triazole-R'Modular, high-yielding, bio-orthogonal, suitable for library synthesis.

Diagram 1: General Workflow for Derivatization and Screening

G cluster_0 Derivatization cluster_1 Biological Screening This compound This compound Ester Esterification This compound->Ester Ether Etherification This compound->Ether Suzuki Suzuki Coupling This compound->Suzuki Click Click Chemistry This compound->Click Library Derivative Library Ester->Library Ether->Library Suzuki->Library Click->Library Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Library->Anticancer CNS CNS Assays (e.g., Neurotransmitter uptake) Library->CNS SAR SAR Analysis Anticancer->SAR CNS->SAR Lead Lead Compound SAR->Lead

Caption: Workflow for derivatization of this compound and subsequent biological screening.

Biological Screening Protocols: Evaluating Therapeutic Efficacy

The synthesized this compound derivatives should be subjected to a battery of biological assays to determine their therapeutic potential. The choice of assays will be guided by the intended therapeutic area.

In Vitro Anticancer Screening

A primary screen for anticancer activity often involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines.[26][27][28][29]

Protocol 5: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

In Vitro CNS Activity Screening

For potential CNS applications, assays that measure the interaction of the compounds with key neurological targets are essential.

Protocol 6: Neurotransmitter Transporter Uptake Assay

Principle: This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) into synaptosomes or cells expressing the specific transporter. This is a key mechanism of action for many antidepressant drugs.

Materials:

  • Rat brain synaptosomes or cell lines stably expressing the desired transporter (e.g., SERT, DAT, NET)

  • Radiolabeled neurotransmitter (e.g., [³H]serotonin)

  • This compound derivatives

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Preparation: Prepare synaptosomes or harvest cells expressing the transporter.

  • Incubation: In a multi-tube plate, incubate the synaptosomes/cells with the this compound derivatives at various concentrations.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction. Incubate for a short period at 37 °C.

  • Uptake Termination: Stop the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of neurotransmitter uptake in the presence of the test compounds relative to the control. Calculate the IC₅₀ value for the inhibition of uptake.

Conclusion and Future Directions

The derivatization of this compound is a promising strategy for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis and evaluation of a diverse library of this compound derivatives. By combining strategic chemical synthesis with robust biological screening, researchers can unlock the full therapeutic potential of this versatile scaffold. Future work should focus on exploring more complex derivatizations, including the incorporation of pharmacophoric elements from known drugs, and employing in vivo models to validate the efficacy and safety of the most promising lead compounds.

References

  • Juniper Publishers. (2018, June 5). A Brief Review on Chemistry of Dibenzosuberenones.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • ACS Publications. (n.d.). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery.
  • National Institutes of Health. (n.d.). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs.
  • ResearchGate. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Google Patents. (n.d.). US6541193B2 - Screening the activity of drugs for central nervous system (CNS).
  • PubMed Central. (n.d.). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish.
  • European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery.
  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis.
  • Experiment 06 Williamson Ether Synthesis. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Organic Chemistry Research. (n.d.). Regular Article.
  • SynArchive. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • MDPI. (2024, July 30). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery.
  • Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.
  • ACS Publications. (2021, January 14). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids.
  • The Scripps Research Institute. (n.d.). Click Chemistry.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
  • ACS Publications. (2018, November 7). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat.
  • The Williamson Ether Synthesis. (n.d.). 12. The Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ResearchGate. (n.d.). (PDF) Specific and quantitative labeling of biomolecules using click chemistry.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.
  • PubMed Central. (n.d.). Click Chemistry and Radiochemistry: An Update.
  • National Institutes of Health. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.
  • ResearchGate. (n.d.). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene.
  • MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
  • YouTube. (2016, January 8). Esterification Synthesis Lab - Banana, Wintergreen, Flowers.
  • YouTube. (2020, July 4). CHEM 2212L Experiment 7 - Fischer Esterification.

Sources

Application Notes & Protocols: Continuous Flow Synthesis of Dibenzosuberenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the synthesis of dibenzosuberenol and its derivatives using continuous flow chemistry. This compound serves as a crucial structural motif in various pharmaceuticals, most notably as a precursor to tricyclic antidepressants.[1][2][3][4] Traditional batch synthesis of these compounds often involves hazardous reagents and challenging reaction conditions. This guide outlines a telescoped, two-step flow chemistry process that enhances safety, improves reaction control, and offers a scalable platform for library synthesis, addressing the needs of researchers in medicinal chemistry and drug development. The protocol focuses on an intramolecular Friedel-Crafts acylation to form the dibenzosuberone core, followed by a continuous Grignard reaction to yield the target alcohol.

Introduction: The Case for Flow Chemistry in this compound Synthesis

The dibenzosuberane scaffold is a privileged structure in medicinal chemistry. Its synthesis, however, presents challenges that are particularly well-suited to the advantages offered by flow chemistry.[5][6] Key synthetic steps, such as Friedel-Crafts acylations, often require strong Lewis or Brønsted acids, while subsequent functionalization via organometallic reagents like Grignards involves pyrophoric and highly reactive species.[7][8]

In traditional batch reactors, these transformations suffer from issues related to:

  • Safety: The generation and accumulation of large volumes of hazardous intermediates (e.g., Grignard reagents) or the potential for thermal runaways in highly exothermic reactions.[7][9]

  • Mass and Heat Transfer: Inefficient mixing and poor heat dissipation in large vessels can lead to the formation of impurities and reduced yields.

  • Scalability: Direct scaling of batch processes is often non-linear and can introduce new safety risks and inconsistencies.

Continuous flow chemistry mitigates these issues by performing reactions in small-volume, high-surface-area reactors (tubing, packed beds, or microreactors).[10][11][12] This paradigm offers superior control over reaction parameters, enabling safer handling of hazardous reagents by generating and consuming them in-situ.[11][13] The result is a more efficient, reproducible, and scalable synthetic process.[14]

This guide details a two-stage, telescoped flow process for the synthesis of a representative this compound derivative.

G cluster_0 Overall Synthetic Pathway Precursor 2-(Phenethyl)benzoyl Chloride Ketone Dibenzosuberone Precursor->Ketone Intramolecular Friedel-Crafts Acylation Alcohol 5-Methyl-dibenzosuberenol Ketone->Alcohol Grignard Reaction (MeMgBr) G cluster_workflow Telescoped Flow Synthesis Workflow PumpA {Pump A | 2-(Phenethyl)benzoyl Chloride in DCE} Reactor1 {Packed-Bed Reactor | Solid Acid Catalyst (Nafion-H) Heated (80 °C)} PumpA->Reactor1 PumpB {Pump B | Methyl Bromide in THF} Reactor2 {Packed-Bed Reactor | Mg Turnings} PumpB->Reactor2 PumpC {Pump C | Dibenzosuberone Stream (from Step 1)} TMix2 PumpC->TMix2 TMix1 Reactor3 {Coil Reactor | Heated (50 °C)} TMix2->Reactor3 Reactor1->PumpC HCl (gas) removed via gas-liquid separator (not shown) Reactor2->TMix2 MeMgBr Stream BPR Back-Pressure Regulator (10 bar) Reactor3->BPR Collection Product Collection BPR->Collection

Figure 2: Diagram of the telescoped continuous flow setup for this compound synthesis.

Experimental Protocols

Step 1: Continuous Flow Friedel-Crafts Acylation to Synthesize Dibenzosuberone

This protocol describes the cyclization of 2-(phenethyl)benzoyl chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism. [8][15]The use of a packed-bed reactor containing a solid acid catalyst like Nafion-H provides a heterogeneous system that is ideal for continuous operations. [16] Methodology:

  • System Preparation:

    • Assemble the flow chemistry setup as depicted for Step 1 in Figure 2. Use PFA or equivalent chemically resistant tubing.

    • Prepare a packed-bed reactor by filling a 10 mL stainless steel column with Nafion-H solid acid catalyst.

    • Prime the system with the reaction solvent (e.g., 1,2-dichloroethane) using an HPLC pump to ensure the absence of air bubbles.

    • Set the column heater to 80 °C and the back-pressure regulator to 10 bar. Pressurizing the system prevents the solvent from boiling and ensures smooth flow.

  • Reagent Preparation:

    • Prepare a 0.2 M solution of 2-(phenethyl)benzoyl chloride in anhydrous 1,2-dichloroethane (DCE). Degas the solution by sparging with nitrogen for 15 minutes.

  • Reaction Execution:

    • Pump the reagent solution through the heated packed-bed reactor at a defined flow rate (see Table 1).

    • The output stream, containing dibenzosuberone and gaseous HCl, is passed through a gas-liquid separator (not shown) to vent the HCl.

    • For direct telescoping, the purified organic stream is directed to a holding coil (Pump C in Figure 2) for the subsequent Grignard step. For analysis, a sample is collected after the system reaches a steady state (typically after 3-5 reactor volumes have passed).

  • Analysis:

    • The collected sample is neutralized with a saturated NaHCO₃ solution, and the organic layer is dried and concentrated.

    • The yield and purity of dibenzosuberone are determined by GC-MS and ¹H NMR analysis.

Step 2: Continuous Flow Grignard Reaction to Synthesize 5-Methyl-dibenzosuberenol

This protocol details the in-situ formation of methylmagnesium bromide and its immediate reaction with the dibenzosuberone stream from Step 1. This approach significantly enhances safety by minimizing the operator's exposure to the pyrophoric Grignard reagent. [17][18] Methodology:

  • System Preparation:

    • Assemble the flow chemistry setup as depicted for Step 2 in Figure 2. All glassware and tubing must be oven-dried and assembled under a nitrogen atmosphere.

    • Prepare a packed-bed reactor by filling a 5 mL column with activated magnesium turnings.

    • Prime all pumps and lines with anhydrous tetrahydrofuran (THF).

  • Reagent Preparation:

    • Prepare a 0.5 M solution of methyl bromide in anhydrous THF (Pump B).

    • The dibenzosuberone solution from Step 1 (in DCE) is transferred to Pump C. To ensure solvent compatibility, a solvent exchange to THF may be performed, or the reaction can be optimized to tolerate the solvent mixture. For this protocol, we assume the stream is primarily THF-based after a solvent swap.

  • Reaction Execution:

    • Grignard Formation: Pump the methyl bromide solution through the magnesium-packed column at room temperature to generate a continuous stream of methylmagnesium bromide. The exotherm is managed efficiently by the high surface-to-volume ratio of the reactor. [17] * Grignard Reaction: The newly formed Grignard reagent stream is combined with the dibenzosuberone stream at a T-mixer.

    • The combined stream enters a heated coil reactor (10 mL volume, 50 °C) to ensure complete reaction.

    • The reaction is quenched by flowing the output stream into a collection flask containing a stirred, cooled solution of saturated aqueous ammonium chloride.

  • Workup and Analysis:

    • The quenched mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The final product, 5-Methyl-dibenzosuberenol, is purified by column chromatography and characterized by NMR and mass spectrometry.

Data Presentation: Optimized Protocol Parameters

The following table summarizes the optimized conditions and expected outcomes for the telescoped synthesis.

ParameterStep 1: Friedel-Crafts AcylationStep 2: Grignard Reaction
Reagent Solution 0.2 M 2-(phenethyl)benzoyl chloride in DCE0.5 M MeBr in THF (Pump B) / 0.15 M Dibenzosuberone in THF (Pump C)
Flow Rate 0.5 mL/minPump B: 0.5 mL/min; Pump C: 1.0 mL/min
Reactor Type 10 mL Packed-Bed (Nafion-H)5 mL Packed-Bed (Mg); 10 mL Coil Reactor
Temperature (°C) 80 °CMg Bed: 25°C; Coil: 50°C
Residence Time 20 minMg Bed: 10 min; Coil: ~6.7 min
Pressure 10 bar10 bar
Yield (Isolated) >90% (Dibenzosuberone)>85% (5-Methyl-dibenzosuberenol)
Purity >95% (after separation from HCl)>98% (after chromatography)

Conclusion and Outlook

This application note demonstrates a robust and scalable continuous flow process for the synthesis of this compound derivatives. By leveraging telescoped packed-bed and coil reactors, the synthesis of the dibenzosuberone core via Friedel-Crafts acylation and its subsequent conversion to a tertiary alcohol via a Grignard reaction can be performed safely and efficiently. The described methodology offers significant advantages over traditional batch processing, including enhanced safety, precise reaction control, and simplified scalability. This platform is readily adaptable for the synthesis of a library of derivatives by simply altering the Grignard reagent or the starting acyl chloride, making it a valuable tool for medicinal chemistry and drug discovery programs. [14]

References

  • Moger, M., & Pati, H. N. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1).
  • Brunschweiger, A., & Müller, C. E. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. ResearchGate.
  • Juniper Publishers. (2018). Peer Reviewed Chemistry Journals | Impact Factor Rankings.
  • ResearchGate. (n.d.). The Dibenzosuberenone Scaffold as a Privileged Substructure: From Synthesis to Application | Request PDF.
  • Kocak, M., et al. (2018). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 14, 2836–2844.
  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing.
  • Vapourtec. (2017). In-situ production of Grignard reagents in continuous flow.
  • ResearchGate. (n.d.). Continuous flow synthesis of dibenzodiazepines.
  • AIChE. (n.d.). (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach.
  • Wikipedia. (n.d.). McMurry reaction.
  • ResearchGate. (n.d.). Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal.
  • Bracken, C., et al. (2021). Development of a Continuous Photochemical Benzyne-Forming Process. Synlett, 32(10), 989-993.
  • Royal Society of Chemistry. (n.d.). MedChemComm.
  • ResearchGate. (n.d.). Upgraded flow setup for the telescoped synthesis (step a + step b) of...
  • Google Patents. (n.d.). WO1999028284A1 - Dibenzosuberone derivatives and procedures for their preparation.
  • NIH. (n.d.). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents.
  • NIH. (n.d.). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives.
  • NIH. (n.d.). Recent advances of carbonyl olefination via McMurry coupling reaction.
  • NIH. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs.
  • Wiley Online Library. (n.d.). Continuous Flow Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzenes with Gel‐Bound Catalysts.
  • YouTube. (2022). Flow Photochemistry – Synthesis with Light and Technology.
  • NIH. (n.d.). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles.
  • NIH. (n.d.). Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes.
  • Semantic Scholar. (2023). A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1‐Aryl-1,3-diols as Chiral.
  • Beilstein Journals. (n.d.). Flow photochemistry: Old light through new windows.
  • Royal Society of Chemistry. (n.d.). Recent advances of carbonyl olefination via McMurry coupling reaction.
  • The Kappe Laboratory. (n.d.). Flow Chemistry – Original Papers.
  • YouTube. (2022). Continuous Flow Chemistry: Reaction-Diphenyldiazomethane With p-Nitrobenzoic Acid l Protocol Preview.
  • NIH. (n.d.). Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes.
  • NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • ResearchGate. (n.d.). The Assembly and Use of Continuous Flow Systems for Chemical Synthesis.
  • NIH. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients.
  • Wiley Online Library. (n.d.). Flow Chemistry in Organic Synthesis.
  • Royal Society of Chemistry. (n.d.). Telescoped continuous flow generation of a library of highly substituted 3-thio-1,2,4-triazoles.
  • PubMed. (2015). Taming hazardous chemistry in flow: the continuous processing of diazo and diazonium compounds.
  • ResearchGate. (n.d.). Telescoped continuous flow synthesis of benzimidazoles from o -phenylenediamines and carboxylic acids.
  • Thieme. (n.d.). SOS Reference Library: Flow Chemistry in Organic Synthesis, Volume Abstracts.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.
  • Organic Chemistry Portal. (2016). Flow Methods in Organic Synthesis.
  • Organic Syntheses. (n.d.). Reductive coupling of carbonyls to alkenes.
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • YouTube. (2023). Using flow chemistry to give early drug discovery processes a boost.
  • YouTube. (2018). Flow enabled peptide synthesis.
  • ResearchGate. (n.d.). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids | Request PDF.
  • University of Ottawa. (n.d.). Synthesis of Indazolones via Friedel-Crafts Cyclization of Blocked (Masked) N-Isocyanates.
  • Beilstein Journal of Organic Chemistry. (n.d.). Search for "intramolecular Friedel–Crafts cyclization" in Full Text.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Dibenzosuberenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of dibenzosuberenol. This resource is meticulously designed for researchers, scientists, and professionals in drug development. Here, we delve into the nuances of optimizing the reduction of dibenzosuberenone to this compound, providing not just protocols, but the underlying chemical principles to empower your experimental success. Our aim is to equip you with the expertise to troubleshoot common issues, enhance your reaction yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable laboratory-scale synthesis of this compound involves the reduction of the ketone functional group in its precursor, 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone). This transformation is typically achieved using a mild and selective reducing agent, with sodium borohydride (NaBH₄) in an alcoholic solvent being the most common choice due to its efficacy and operational simplicity.[1][2]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in the reduction of dibenzosuberenone can stem from several factors. The most critical areas to examine are:

  • Purity of Starting Material: Impurities in the dibenzosuberenone can interfere with the reaction.

  • Reagent Stoichiometry: An insufficient amount of sodium borohydride will lead to incomplete conversion.

  • Reaction Temperature: While the reaction is often run at room temperature or below, significant temperature fluctuations can impact the reaction rate and potentially lead to side reactions.

  • Moisture: Although NaBH₄ reductions are often carried out in alcoholic solvents, excessive water can consume the reducing agent.

  • Workup Procedure: Inefficient extraction or premature decomposition of the product during workup can significantly lower the isolated yield.

Q3: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate after the reaction. What do they represent?

A3: Multiple spots on a TLC plate indicate a mixture of compounds. These typically include:

  • This compound (Product): Your desired product, which should be more polar than the starting material and thus have a lower Rf value.

  • Dibenzosuberenone (Starting Material): Unreacted ketone. Its presence indicates an incomplete reaction.

  • Byproducts: Potential side products from the reaction.

To identify these, you should run co-spots with your starting material. The spot corresponding to the starting material will appear more intense in the co-spot lane.

Q4: How can I effectively purify the crude this compound?

A4: The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the most straightforward method if a suitable solvent is found. The choice of solvent is critical and should be determined experimentally.

  • Column Chromatography: This technique is highly effective for separating the product from unreacted starting material and other impurities, especially when dealing with complex mixtures.[3]

Troubleshooting Guide: From Reaction to Pure Product

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Incomplete Reaction (Presence of Starting Material)
Potential Cause Troubleshooting Action Scientific Rationale
Insufficient NaBH₄ Increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.0 eq.).One mole of NaBH₄ can theoretically reduce four moles of a ketone. However, in practice, a slight excess is often required to ensure complete conversion and to account for any reaction with the solvent or trace amounts of water.
Low Reaction Temperature Allow the reaction to stir for a longer period at room temperature, or slightly warm the reaction mixture (e.g., to 40 °C) while monitoring by TLC.Lower temperatures decrease the reaction rate. Gently warming can increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus driving the reaction to completion.
Poor Reagent Quality Use freshly opened or properly stored NaBH₄.Sodium borohydride can degrade over time, especially if exposed to moisture, leading to reduced activity.
Issue 2: Low Isolated Yield After Workup
Potential Cause Troubleshooting Action Scientific Rationale
Product Loss During Extraction Perform multiple extractions (at least 3) with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).The product will partition between the organic and aqueous layers. Multiple extractions ensure a more complete transfer of the product into the organic phase.
Emulsion Formation Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.The increased ionic strength of the aqueous layer can help to break up emulsions by altering the interfacial tension between the two phases.
Product Degradation Ensure the aqueous workup is not overly acidic or basic, and avoid prolonged exposure to harsh conditions.Although this compound is relatively stable, extreme pH conditions can potentially lead to degradation or side reactions.
Issue 3: Difficulty in Purification
Potential Cause Troubleshooting Action Scientific Rationale
Oiling Out During Recrystallization Ensure the recrystallization solvent is appropriate. If the product "oils out," it means it is too soluble at the lower temperature. Try a different solvent or a solvent mixture.A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.[4]
Poor Separation in Column Chromatography Optimize the eluent system. A gradient elution (gradually increasing the polarity of the eluent) can often provide better separation.Different compounds have varying affinities for the stationary phase (e.g., silica gel). A carefully chosen eluent system will allow for the differential migration of the components, leading to effective separation.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Dibenzosuberenone

This protocol is a generalized procedure based on standard laboratory practices for the reduction of ketones using sodium borohydride.[1][2]

Materials:

  • 5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dibenzosuberenone (1.0 eq) in methanol or ethanol (approximately 10-15 mL per gram of ketone).

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C. Vigorous gas evolution (hydrogen) may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (see Protocol 2). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, cool the reaction mixture again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas will be evolved.

  • Solvent Removal: Remove the bulk of the alcoholic solvent under reduced pressure using a rotary evaporator.

  • Extraction: Add water to the residue and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization or column chromatography (see Protocols 3 and 4).

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve Dibenzosuberenone in MeOH/EtOH cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir Stir at RT add_nabh4->stir quench Quench with HCl stir->quench Reaction Complete rotovap Remove Solvent quench->rotovap extract Extract with DCM/EtOAc rotovap->extract wash Wash with NaHCO₃/Brine extract->wash dry Dry and Concentrate wash->dry purify Recrystallize or Column Chromatography dry->purify Crude Product final_product final_product purify->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

Materials:

  • Silica gel TLC plates

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point.

  • UV lamp (254 nm)

Procedure:

  • Spotting: On a TLC plate, spot the starting material (dibenzosuberenone), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Development: Develop the TLC plate in a chamber containing the chosen eluent.

  • Visualization: Visualize the plate under a UV lamp. The starting material (ketone) will be less polar and have a higher Rf value than the product (alcohol). The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.

Protocol 3: Purification by Recrystallization

Procedure:

  • Solvent Selection: Experiment with different solvents (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes) to find one that dissolves the crude product when hot but gives good crystal formation upon cooling.[4]

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Protocol 4: Purification by Column Chromatography

Procedure:

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexanes.[5]

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a mixture of hexanes and ethyl acetate. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increasing the polarity, is often effective.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of this compound

Confirmation of the successful synthesis of this compound requires thorough characterization. Below are the expected spectral data.

Table 1: Comparative Spectral Data
Technique Dibenzosuberenone (Starting Material) This compound (Product)
¹H NMR Aromatic protons, olefinic protons (~7.0-8.2 ppm)[6]Aromatic protons, olefinic protons, a new signal for the CH-OH proton (broad singlet), and a signal for the OH proton (exchangeable with D₂O).
¹³C NMR Carbonyl carbon signal (~190-200 ppm), aromatic and olefinic carbons.[5][7]Disappearance of the carbonyl signal and appearance of a new signal for the CH-OH carbon (~65-80 ppm).[5][7]
IR Spectroscopy Strong C=O stretch (~1650 cm⁻¹)[8][9]Disappearance of the C=O stretch and appearance of a broad O-H stretch (~3200-3600 cm⁻¹).[10]
Visualization of the Reaction Mechanism

reduction_mechanism ketone Dibenzosuberenone (C=O) alkoxide Alkoxide Intermediate (C-O⁻) ketone->alkoxide 1. Nucleophilic attack by H⁻ nabh4 NaBH₄ (Source of H⁻) nabh4->alkoxide alcohol This compound (CH-OH) alkoxide->alcohol 2. Protonation (from solvent/workup) borate Borate Ester

Caption: Simplified mechanism of dibenzosuberenone reduction.

This technical support guide provides a comprehensive framework for the successful synthesis and optimization of this compound. By understanding the key reaction parameters, potential pitfalls, and proper characterization techniques, researchers can confidently navigate this important chemical transformation.

References

  • Manjunath, M., & Hari, N. P. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1): 555704.
  • (2025). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. ResearchGate.
  • Burbiel, J. C. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. ARKIVOC, 2006(xiii), 16-21.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Google Patents. (n.d.). Dibenzosuberone derivatives and procedures for their preparation.
  • Unknown. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
  • NIST. (n.d.). 5H-Dibenzo(a,d)cyclohepten-5-ol. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). Dibenzosuberenone.
  • SpectraBase. (n.d.). Dibenzosuberenone.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Unknown. (n.d.). Sodium Borohydride Reduction of Benzoin.
  • Unknown. (n.d.). Column chromatography.
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.
  • Columbia University. (n.d.). Recrystallization - Single Solvent.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • Unknown. (n.d.). Tables For Organic Structure Analysis.
  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • PubMed. (n.d.). Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1.
  • YouTube. (2016). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones.
  • PubMed Central (PMC). (n.d.). Purification and characterization of polyphenol oxidase from fresh ginseng.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (2025). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh.

Sources

Technical Support Center: Dibenzosuberenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dibenzosuberenol (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this crucial intermediate. By understanding the causality behind the formation of impurities, you can optimize your reaction conditions, simplify purification, and ensure the highest quality of your final product.

Introduction to this compound Synthesis

The most prevalent and straightforward method for synthesizing this compound is the reduction of its corresponding ketone, Dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one). This transformation is typically achieved using metal hydride reducing agents, with Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) being the most common choices. While seemingly a simple conversion of a ketone to a secondary alcohol, this reaction is not without its potential pitfalls. The following guide addresses the most frequently encountered side products and provides actionable troubleshooting strategies.

Core Synthesis Pathway

The fundamental reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of Dibenzosuberone.

Caption: General synthesis of this compound from Dibenzosuberone.

Frequently Asked Questions & Troubleshooting Guide

Question 1: My reaction seems to be incomplete. How can I identify and remove unreacted Dibenzosuberone?

Answer:

Incomplete conversion is the most common issue, leading to the contamination of your this compound with the starting material, Dibenzosuberone.

Identification:

  • Thin Layer Chromatography (TLC): Dibenzosuberone is less polar than this compound. On a silica gel TLC plate, the ketone spot will have a higher Rf value (travel further up the plate) than the alcohol product.

  • ¹H NMR Spectroscopy: The benzylic protons (at C10 and C11) in Dibenzosuberone appear as a singlet around 3.2 ppm. In this compound, the presence of the hydroxyl group makes the benzylic protons more complex, often appearing as multiplets. The most telling sign is the disappearance of the characteristic downfield aromatic protons adjacent to the carbonyl group in Dibenzosuberone.

  • Infrared (IR) Spectroscopy: The presence of a sharp carbonyl (C=O) stretch at approximately 1680 cm⁻¹ is a clear indication of residual Dibenzosuberone. This peak should be absent or significantly diminished in pure this compound, which will instead show a broad O-H stretch around 3200-3600 cm⁻¹.

Troubleshooting & Prevention:

StrategyRationale
Increase Molar Excess of Hydride Reagent Ensure a sufficient excess (typically 1.5-2.0 equivalents of NaBH₄ or 0.5-1.0 equivalents of LiAlH₄) to drive the reaction to completion.
Extend Reaction Time Monitor the reaction by TLC until the starting material spot is no longer visible.
Optimize Reaction Temperature While NaBH₄ reductions are often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve conversion. LiAlH₄ reactions are typically run at 0 °C to room temperature.

Purification:

If unreacted starting material is present, purification is necessary.

  • Flash Column Chromatography: A silica gel column using a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will effectively separate the less polar Dibenzosuberone from the more polar this compound.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing small amounts of impurities.

Question 2: I'm observing a non-polar impurity that doesn't correspond to my starting material. What could it be?

Answer:

A common non-polar side product is 5H-dibenzo[a,d]cycloheptene (also known as Dibenzosuberene), which is formed via an elimination (dehydration) reaction of the this compound product.

Caption: Formation of Dibenzosuberene via elimination.

Mechanism of Formation:

This side reaction is particularly prevalent under acidic conditions, which are often employed during the workup to quench the reaction and neutralize the alkoxide intermediate. The benzylic alcohol in this compound can be protonated by acid, forming a good leaving group (water). Subsequent loss of water generates a stabilized benzylic carbocation, which can then be deprotonated to form the alkene, Dibenzosuberene. A similar elimination can be promoted by heat. The formation of a dibenzosuberene derivative via a 1,5-hydride shift has been mechanistically described in related systems, providing a strong basis for this side reaction pathway.[1]

Identification:

  • TLC: Dibenzosuberene is a non-polar hydrocarbon and will have a very high Rf value, often running close to the solvent front.

  • ¹H NMR Spectroscopy: The appearance of vinylic protons (C=C-H) in the range of 6.5-7.0 ppm is a definitive sign of Dibenzosuberene.

  • GC-MS: Gas chromatography-mass spectrometry is an excellent tool for identifying this volatile impurity.

Troubleshooting & Prevention:

StrategyRationale
Use a Mild Workup Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt (for LiAlH₄ reactions) instead of strong acids. Aim for a neutral pH.
Maintain Low Temperatures Avoid excessive heating during the reaction and workup to minimize thermally induced elimination.
Prompt Extraction and Purification Do not let the crude product sit in acidic conditions for extended periods.

Purification:

Flash column chromatography, as described for removing unreacted starting material, will also effectively separate the highly non-polar Dibenzosuberene from the desired product.

Question 3: Could I be forming over-reduced products?

Answer:

While less common than incomplete reaction or elimination, over-reduction to the corresponding alkane, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene (Dibenzosuberane), is a possibility, particularly when using a powerful reducing agent like LiAlH₄.

Mechanism of Formation:

The reduction of a benzylic alcohol to an alkane is not a direct hydride addition. It typically proceeds through an Sₙ1 or Sₙ2-type mechanism. If acidic conditions are present, the hydroxyl group can be protonated, leave as water to form a carbocation, which is then quenched by a hydride ion.

Identification:

  • TLC: Dibenzosuberane is also a very non-polar impurity with a high Rf value, similar to Dibenzosuberene.

  • ¹H NMR Spectroscopy: The complete disappearance of the hydroxyl proton and the methine proton at C5, and the appearance of a new signal for the CH₂ group at C5 would indicate the formation of the alkane.

  • GC-MS: This is the most effective method for distinguishing between Dibenzosuberene and Dibenzosuberane and quantifying their presence.

Troubleshooting & Prevention:

StrategyRationale
Use a Milder Reducing Agent For the reduction of a simple ketone like Dibenzosuberone, NaBH₄ is often sufficient and less prone to over-reduction than LiAlH₄.
Strictly Anhydrous Conditions for LiAlH₄ Ensure your solvent and glassware are completely dry when using LiAlH₄ to avoid side reactions.
Careful, Non-Acidic Workup As with preventing elimination, avoid strong acids during the workup.

Troubleshooting Workflow

Troubleshooting_Dibenzosuberenol_Synthesis cluster_impurities Impurity Profile cluster_solutions Corrective Actions start Crude Product Analysis (TLC, NMR, GC-MS) incomplete_rxn Incomplete Reaction? (Dibenzosuberone present) start->incomplete_rxn elimination Elimination Product? (Dibenzosuberene present) start->elimination over_reduction Over-reduction? (Dibenzosuberane present) start->over_reduction sol_incomplete Optimize Reaction: - Increase hydride excess - Extend reaction time - Purify via chromatography incomplete_rxn->sol_incomplete sol_elimination Refine Workup: - Use mild quench (e.g., NH₄Cl) - Maintain low temperature - Purify via chromatography elimination->sol_elimination sol_over_reduction Modify Protocol: - Use milder reagent (NaBH₄) - Ensure anhydrous conditions - Use non-acidic workup over_reduction->sol_over_reduction

Caption: A decision tree for troubleshooting common impurities.

References

  • Horning, D. E., & Muchowski, J. M. (1968). Synthesis of 5H-dibenzo[a,d]cycloheptene-5-carboxylic acid and related compounds. 1,5-Hydride transfer to inductively destabilized carbonium ions. Canadian Journal of Chemistry, 46(22), 3665–3668.
  • U.S. Patent No. 4,560,787. (1985). Process for preparing 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one compounds. Google Patents.
  • Juniper Publishers. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1).
  • Arkat USA, Inc. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. ARKIVOC, 2006(xiii), 16-21.
  • NIST. (n.d.). 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-. NIST Chemistry WebBook.
  • PubChem. (n.d.). Dibenzosuberone. National Center for Biotechnology Information.

Sources

Technical Support Center: Purification of Dibenzosuberenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of dibenzosuberenol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of tricyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles and practical laboratory experience.

Introduction to Purification Challenges

This compound and its derivatives are a class of tricyclic compounds with significant interest in medicinal chemistry, often serving as precursors to pharmacologically active molecules. Their rigid, non-polar structure, coupled with potential chirality and susceptibility to certain degradation pathways, can present unique purification challenges. Common issues include poor solubility in desired solvent systems, co-elution with structurally similar impurities, difficulty in crystallization, and enantiomeric separation. This guide will address these challenges systematically.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

I. Chromatography-Based Purification

Q1: My this compound derivative is showing significant tailing or streaking on a silica gel TLC plate and column.

Possible Causes:

  • Compound Acidity/Basicity: The hydroxyl group of this compound can interact strongly with the acidic silanol groups on the silica surface, leading to tailing. Amine-containing derivatives can exhibit similar behavior.

  • Overloading: Applying too much sample to your TLC plate or column can saturate the stationary phase, causing streaks.[1]

  • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to ensure a good partition coefficient for your compound.

Solutions:

  • Neutralize the Stationary Phase:

    • For acidic compounds, consider adding a small amount (0.1-1%) of a mild acid like acetic acid to your eluent.

    • For basic derivatives, adding a small amount of a base such as triethylamine (0.1-1%) to the mobile phase can significantly improve peak shape by neutralizing the acidic silica surface.

  • Optimize Sample Loading:

    • For TLC, ensure your spotting solution is dilute enough.

    • For column chromatography, a general rule is to load 1-5% of the silica gel weight with your crude material, depending on the difficulty of the separation.

  • Solvent System Refinement:

    • Systematically screen different solvent systems. A good starting point for this compound is a mixture of a non-polar solvent (like hexanes or toluene) and a moderately polar solvent (like ethyl acetate or dichloromethane).

    • Refer to the table below for suggested starting solvent systems.

Table 1: Suggested Starting Solvent Systems for Silica Gel Chromatography

Compound PolaritySuggested Solvent System (v/v)
LowHexanes:Ethyl Acetate (9:1 to 7:3)
MediumHexanes:Ethyl Acetate (1:1) or Dichloromethane:Methanol (99:1)
HighDichloromethane:Methanol (95:5 to 9:1)

Q2: I am unable to separate my desired this compound derivative from a closely related impurity.

Possible Causes:

  • Structurally Similar Impurities: Byproducts from the synthesis, such as isomers or over-alkylation products, can have very similar polarities to the target compound.

  • Insufficient Resolution: The chosen stationary and mobile phases may not provide enough selectivity for the separation.

Solutions:

  • Employ High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers superior resolution compared to flash chromatography.[2] A reversed-phase C18 column is often a good starting point.

  • Orthogonal Chromatography: If reversed-phase HPLC fails, consider a different chromatographic mode, such as normal-phase HPLC or supercritical fluid chromatography (SFC), which can offer different selectivity.

  • Preparative TLC: For small-scale purifications, preparative thin-layer chromatography can be an effective method for separating closely eluting spots.

II. Crystallization and Recrystallization

Q1: My this compound derivative "oils out" instead of crystallizing.

Possible Causes:

  • Low Melting Point: The compound's melting point may be lower than the temperature of the crystallization solution.

  • High Concentration of Impurities: Impurities can act as a eutectic mixture, depressing the melting point of your compound.

  • Supersaturation Issues: Cooling the solution too quickly can lead to the formation of an oil instead of an ordered crystal lattice.

Solutions:

  • Solvent Selection:

    • Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • This compound itself has good solubility in non-polar solvents like ether and chloroform, and low solubility in water.[3] Consider solvent pairs, such as dissolving in a "good" solvent (e.g., dichloromethane) and adding a "poor" solvent (e.g., hexanes) until turbidity is observed, then heating to redissolve.

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, followed by further cooling in a refrigerator or freezer.

  • Seeding: Introduce a small seed crystal of the pure compound to induce crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

Q2: The yield from my recrystallization is very low.

Possible Causes:

  • Using Too Much Solvent: An excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, product can be lost.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Pre-heat Funnel and Filter Paper: To prevent premature crystallization during hot filtration, pre-heat your filtration apparatus.

  • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate, you can concentrate the mother liquor and attempt a second crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel this compound derivative?

For a new derivative, a multi-step approach is recommended. Start with a simple aqueous workup to remove water-soluble impurities. Then, use flash column chromatography on silica gel to achieve bulk purification. For final polishing and to obtain high-purity material, especially for analytical or biological testing, reversed-phase HPLC is often necessary.

Q2: How can I separate the enantiomers of a chiral this compound derivative?

Chiral separation is a common challenge for derivatives of this compound, many of which are chiral due to substitution patterns.[4][5]

  • Chiral HPLC: This is the most common and effective method. Polysaccharide-based chiral stationary phases (CSPs) are often successful. Screening different chiral columns and mobile phases is typically required.

  • Diastereomeric Salt Formation: If your derivative contains an acidic or basic handle, you can react it with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.[6][7]

Q3: My this compound derivative appears to be degrading during purification. What can I do?

This compound and its derivatives can be sensitive to strong acids, bases, and oxidative conditions.

  • Stability Studies: Conduct forced degradation studies to understand the stability of your compound under various conditions (acidic, basic, oxidative, photolytic, thermal).[1][8][9] This will inform your choice of purification conditions.

  • Inert Atmosphere: If your compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Control pH: Use buffered mobile phases in HPLC to maintain a pH where your compound is stable.

Q4: What are the common impurities I should look out for?

Impurities can arise from starting materials, side reactions, or degradation.[9][10][11][12] Common impurities in the synthesis of this compound derivatives may include:

  • Starting materials: Unreacted precursors.

  • Byproducts: Isomers, over-alkylated or acylated products.

  • Degradation products: Oxidation or hydrolysis products.

Impurity profiling using techniques like LC-MS is crucial for identifying and characterizing these impurities.[9][10]

Experimental Protocols and Visualizations

Protocol 1: General Flash Column Chromatography Purification
  • TLC Analysis: Develop a TLC method to determine an appropriate solvent system that gives your target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Purification Strategy

Purification_Workflow Crude_Product Crude this compound Derivative Aqueous_Workup Aqueous Workup Crude_Product->Aqueous_Workup Flash_Chromatography Flash Column Chromatography Aqueous_Workup->Flash_Chromatography Purity_Check_1 Purity Check (TLC/LC-MS) Flash_Chromatography->Purity_Check_1 High_Purity High Purity Product Purity_Check_1->High_Purity >95% Pure Further_Purification Further Purification Needed Purity_Check_1->Further_Purification <95% Pure or Impurities Present RP_HPLC Reversed-Phase HPLC Further_Purification->RP_HPLC Chiral_Separation Chiral Separation (if applicable) RP_HPLC->Chiral_Separation Purity_Check_2 Final Purity & Enantiomeric Excess Check Chiral_Separation->Purity_Check_2 Final_Product Final Pure Product Purity_Check_2->Final_Product

Caption: A general workflow for the purification of this compound derivatives.

Logical Relationship for Troubleshooting Chromatography Issues

Troubleshooting_Chromatography start Problem: Poor Separation/Peak Shape cause1 Cause: Compound-Silica Interaction Acidic/Basic Nature start->cause1 cause2 Cause: Overloading Too Concentrated Sample start->cause2 cause3 Cause: Poor Selectivity Co-eluting Impurities start->cause3 solution1 Solution: Add Modifier to Eluent (Acid/Base) cause1:f0->solution1 solution2 Solution: Reduce Sample Load/Dilute Sample cause2:f0->solution2 solution3 Solution: Change Stationary/Mobile Phase (e.g., HPLC) cause3:f0->solution3

Caption: Troubleshooting logic for common chromatography problems.

References

  • Budău, M., Iacovita, C., Gâvan, A., & Mogoșan, C. (2017). Chirality of Modern Antidepressants: An Overview. Clujul Medical, 90(4), 379–384. [Link]
  • Szumiło, H., Przyborowska, M., Przyborowski, L., & Misztal, G. (1990). [Testing of some dibenzoazepines and dibenzocycloheptadiene derivatives with high pressure thin layer chromatography]. Acta Poloniae Pharmaceutica, 47(3-4), 11–15. [Link]
  • Salehi, B., Sestili, P., Statti, G., & et al. (2020). Chirality of antidepressive drugs: an overview of stereoselectivity. Journal of Clinical Medicine, 9(5), 1332. [Link]
  • Budău, M., Iacovita, C., Gâvan, A., & Mogoșan, C. (2017). Chirality of Modern Antidepressants: An Overview. Semantic Scholar. [Link]
  • Wild, A., & Rinner, U. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. ARKIVOC, 2006(13), 16-21. [Link]
  • Eichelbaum, M., & Gross, A. S. (1996). Chirality and Drugs Used in Psychiatry: Nice to Know or Need to Know?
  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429–1437. [Link]
  • Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005).
  • Yaglioglu, H. G., Aydin, M., & Dastan, A. (2018). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 14, 215–223. [Link]
  • Yaglioglu, H. G., Aydin, M., & Dastan, A. (2018). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. PMC. [Link]
  • Budău, M., Iacovita, C., Gâvan, A., & Mogoșan, C. (2017). Chirality of Modern Antidepressants: An Overview.
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]
  • Silver, J. (2022).
  • ChemBK. (n.d.). This compound. ChemBK. [Link]
  • Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences, 05(04). [Link]
  • Zhang, L., et al. (2022). Medium- and High-Pressure Integrated Chromatographic Strategies for the Isolation and Purification of Free Radical Inhibitors from Dracocephalum heterophyllum. Molecules, 27(24), 8758. [Link]
  • International Council for Harmonisation. (n.d.). Impurity profiling Techniques for Pharmaceuticals – A Review. Journal of Chemical and Pharmaceutical Research, 7(8):497-501. [Link]
  • Kumar, V., & Saini, M. (2018). A Review on Significances of Impurity Profiling. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(2), 115-121. [Link]

Sources

Technical Support Center: Grignard Reactions with Dibenzosuberenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Grignard reactions involving dibenzosuberenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet sensitive transformation. Here, we address common challenges through a detailed question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with dibenzosuberenone is not initiating. What are the likely causes and how can I resolve this?

Failure of a Grignard reaction to initiate is a common frustration, almost always stemming from the passivation of the magnesium surface or the presence of inhibitors.

  • Causality: Magnesium turnings are readily oxidized upon exposure to air, forming a passivating layer of magnesium oxide (MgO). This layer prevents the organohalide from accessing the metallic magnesium surface, which is essential for the single electron transfer (SET) mechanism that initiates the reaction.[1] Additionally, even trace amounts of water will react with the highly basic Grignard reagent as it forms, quenching it and preventing the propagation of the reaction.[2]

  • Troubleshooting Steps:

    • Magnesium Activation: The MgO layer must be disrupted.

      • Mechanical Activation: In an inert atmosphere (glovebox), gently grind the magnesium turnings with a mortar and pestle to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine to the magnesium suspension in the reaction solvent. The iodine etches the magnesium surface, and its color will fade from purple/brown to colorless as the reaction initiates.[3] Alternatively, a few drops of 1,2-dibromoethane can be used; its reaction with magnesium produces ethene gas and MgBr₂, visually indicating activation.

    • Strictly Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[4] Solvents must be anhydrous grade and ideally should be freshly distilled from an appropriate drying agent.

Q2: My reaction has a low yield of the desired tertiary alcohol, and I observe significant amounts of unreacted dibenzosuberenone and a secondary alcohol byproduct. What is happening?

This scenario points to two competing side reactions that are particularly prevalent with sterically hindered ketones like dibenzosuberenone: enolization and reduction .[5]

  • Causality:

    • Enolization: Grignard reagents are strong bases. If the nucleophilic attack on the carbonyl carbon is sterically hindered, the Grignard reagent can instead act as a base and deprotonate the α-carbon of the ketone, forming a magnesium enolate.[5] Upon acidic workup, this enolate is protonated, regenerating the starting ketone. This pathway is kinetically favorable in sterically congested systems.[6]

    • Reduction: If the Grignard reagent possesses β-hydrogens (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction).[5] A hydride is delivered from the β-carbon of the Grignard reagent to the carbonyl carbon.

  • Troubleshooting & Optimization:

ParameterStandard ConditionOptimized for Reducing Enolization/Reduction
Additives NoneAnhydrous Cerium(III) Chloride (CeCl₃)
Temperature Room Temperature or Reflux-78°C to 0°C
Grignard Reagent Standard RMgXRMgX with LiCl ("Turbo-Grignard")
  • Detailed Solutions:

    • Use of Cerium(III) Chloride (Luche-type conditions): The addition of anhydrous CeCl₃ transmetalates the Grignard reagent to a less basic but more nucleophilic organocerium species. This significantly enhances the rate of nucleophilic addition to the carbonyl carbon while suppressing enolization and reduction.[7][8]

    • Lower Reaction Temperature: Performing the addition of the Grignard reagent at low temperatures (-78°C to 0°C) can favor the desired nucleophilic addition, which generally has a lower activation energy than enolization.[9]

    • "Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) to the Grignard reagent breaks down the dimeric and oligomeric aggregates of the Grignard reagent, increasing its reactivity and potentially overcoming the kinetic barrier to addition with hindered ketones.[9]

Q3: My reaction yields the desired product, but I also have a significant amount of a high-molecular-weight byproduct, which appears to be a dimer of my Grignard's organic group. What is this and how can I prevent it?

This byproduct is the result of a Wurtz coupling reaction , where the Grignard reagent (R-MgX) reacts with the unreacted organohalide (R-X) to form a dimer (R-R).[10][11]

  • Causality: This side reaction is particularly problematic when the concentration of the organohalide is high relative to the available magnesium surface area during the formation of the Grignard reagent.[12] It can also be exacerbated by higher reaction temperatures.[2]

  • Troubleshooting Steps:

    • Slow Addition of Organohalide: Add the organohalide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, minimizing its reaction with the newly formed Grignard reagent.[13]

    • Maintain Moderate Temperature: While some initial heating may be required to initiate the reaction, it is often necessary to cool the reaction vessel once it has started, as the formation of the Grignard reagent is exothermic.[2] Maintaining a gentle reflux is ideal.

    • Ensure High-Quality Magnesium: Use fresh, shiny magnesium turnings to ensure a large, reactive surface area.[9]

Experimental Protocols

Protocol 1: Preparation of Methylmagnesium Bromide (Grignard Reagent)

This protocol outlines the preparation of a standard Grignard reagent.

Materials:

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (for activation)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a dropping funnel. Ensure the entire system is under an inert atmosphere (argon or nitrogen).[14]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

  • Initiation: Add a small amount of anhydrous diethyl ether to just cover the magnesium. In the dropping funnel, prepare a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add approximately 10% of the methyl bromide solution to the magnesium suspension. Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.[14]

  • Formation of Grignard Reagent: Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition and/or cool the flask with a water bath.[15]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey, cloudy solution is the Grignard reagent and should be used immediately.

Protocol 2: Grignard Reaction of Dibenzosuberenone with Methylmagnesium Bromide

This protocol provides a general method for the nucleophilic addition to dibenzosuberenone.

Materials:

  • Dibenzosuberenone

  • Freshly prepared Methylmagnesium Bromide solution

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve dibenzosuberenone (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to 0°C in an ice bath.[4]

  • Grignard Addition: Slowly add the prepared methylmagnesium bromide solution (1.1-1.5 equivalents) to the dibenzosuberenone solution via a dropping funnel or cannula over 30-45 minutes, maintaining the temperature at 0°C.[4]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.[4]

  • Work-up: Cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.[4]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.[16] The crude product is typically purified by column chromatography on silica gel.[4][16]

Visualized Workflows and Mechanisms

Grignard_Reaction_Workflow complete_prep complete_prep add_grignard add_grignard complete_prep->add_grignard Use immediately warm_rt warm_rt add_grignard->warm_rt react_start react_start cool_ketone cool_ketone react_start->cool_ketone cool_ketone->add_grignard monitor monitor warm_rt->monitor quench quench monitor->quench extract extract quench->extract wash wash extract->wash dry dry wash->dry concentrate concentrate dry->concentrate purify purify concentrate->purify product product purify->product

// Main Nodes start [label="Dibenzosuberenone + R-MgX"]; intermediate [label="Magnesium Alkoxide Intermediate"]; product [label="Tertiary Alcohol (Desired Product)"];

// Side Reaction Nodes enolization_path [label="Enolization (Base)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; enolate [label="Magnesium Enolate"]; ketone_regen [label="Dibenzosuberenone (Regenerated)"];

reduction_path [label="Reduction (β-Hydride)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reduction_ts [label="6-Membered Transition State"]; sec_alcohol [label="Secondary Alcohol"];

// Connections start -> intermediate [label="Nucleophilic Addition (Desired Path)", color="#34A853", fontcolor="#34A853"]; intermediate -> product [label="Acidic Workup (H3O+)"];

start -> enolization_path [label="Steric Hindrance", color="#FBBC05", style=dashed, fontcolor="#FBBC05"]; enolization_path -> enolate; enolate -> ketone_regen [label="Acidic Workup (H3O+)"];

start -> reduction_path [label="Grignard with β-H", color="#EA4335", style=dashed, fontcolor="#EA4335"]; reduction_path -> reduction_ts; reduction_ts -> sec_alcohol [label="Hydride Transfer"]; } endomd Caption: Reaction pathways in Grignard addition to dibenzosuberenone.

Troubleshooting_Tree start Low Yield or No Product q1 Did the reaction initiate? start->q1 s1 Activate Mg (I2, grinding) Ensure anhydrous conditions q1->s1 No q2 Major byproducts observed? q1->q2 Yes s2 Check Grignard concentration (titration) Increase equivalents of Grignard q2->s2 No, low conversion q3 What are the byproducts? q2->q3 Yes s3 Cause: Enolization/Reduction Solution: - Add anhydrous CeCl3 - Lower reaction temp (-78°C) - Use 'Turbo-Grignard' (LiCl) q3->s3 Unreacted Ketone + Secondary Alcohol s4 Cause: Wurtz Coupling Solution: - Slow halide addition - Control temperature during  Grignard formation q3->s4 High MW Dimer

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Study.com. (n.d.). Grignard Reaction with Alcohol, Ketone & Aldehyde Overview.
  • Lohmann, J., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering.
  • PrepChem. (n.d.). Synthesis of methylmagnesium bromide.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Reddit. (2021). Help with Grignard Reaction.
  • Kloeckner, M., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering.
  • eCampusOntario Pressbooks. (n.d.). 3.4.2 – Grignard Reactions with Carbonyls.
  • ResearchGate. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • ResearchGate. (n.d.). Grignard reagents/cerium(III) chloride.
  • Organic Syntheses. (n.d.). cerium(III) chloride heptahydrate.
  • Pinkus, A. G., & Servoss, W. C. (1980). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (11), 1600-1603.
  • Pinkus, A. G., & Servoss, W. C. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, 1600-1603.
  • Organic Syntheses. (n.d.). (e)-4-hexen-1-ol.
  • Chemistry LibreTexts. (2023, January 22). Wurtz reaction.
  • Imamoto, T. (1990). Carbonyl addition reactions promoted by cerium reagents. Pure and Applied Chemistry, 62(4), 747-752.
  • ResearchGate. (n.d.). Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters.
  • TECNALIA CRIS. (n.d.). Chemo and Enantioselective Addition of Grignard Reagents to Ketones and Enolizable Ketimines.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Reddit. (2020). Troubleshooting my grignard reactions.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
  • Web Pages. (n.d.). 1. Grignard Reaction.
  • Organic Syntheses. (n.d.). Procedure.
  • Jasperse, J. (n.d.). Grignard Reaction.
  • The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.
  • NIST. (n.d.). methylmagnesium bromide.
  • Chegg. (2021, November 28). Solved During the Grignard reaction, I obtained a low.
  • Dr. P. (2023, August 29). Grignard and Alkyl Lithium reagents with Ketones and Aldehydes [Video]. YouTube.
  • ResearchGate. (2024). How to purify tertiary alcohol?.
  • Wikipedia. (n.d.). Grignard reagent.
  • Steiner, S., et al. (2019). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Chemistry – A European Journal, 25(54), 12538-12542.
  • Unknown. (n.d.). Alcohols, Phenols & Ethers.
  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones.
  • ResearchGate. (2025). Studies on the Grignard Reaction IV. The Quantitative Determination of Grignard Reagent Concentration.

Sources

Minimizing byproduct formation in Dibenzosuberenol reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation in Key Synthetic Transformations

Welcome to the technical support center for Dibenzosuberenol and its related chemistries. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the mechanistic insights and practical troubleshooting strategies necessary to optimize your reactions. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides for the most common synthetic challenges encountered by researchers in the field.

General FAQs & Troubleshooting Workflow

This section addresses overarching questions related to purity, analysis, and a logical approach to problem-solving in your experiments.

Q1: I'm seeing multiple unexpected spots on my TLC plate. What's the first step?

A1: The immediate goal is to determine if the issue is with the starting material or the reaction itself.

  • Validate Starting Materials: Run a TLC with your starting this compound (or its precursor, Dibenzosuberenone) alongside the reaction mixture. If the starting material is impure, purification by column chromatography or recrystallization is necessary before proceeding.

  • Hypothesize Byproduct Identity: Based on the reaction type, postulate the most likely byproducts. For example, in a Grignard reaction, unreacted ketone and coupling products are common.[1] In a reduction, you might have both the starting ketone and the desired alcohol.

  • Systematic Troubleshooting: If the starting material is pure, the issue lies in the reaction conditions. Follow a systematic workflow to diagnose and solve the problem.

Here is a general workflow for troubleshooting byproduct formation:

G cluster_0 Troubleshooting Workflow A Problem Identification (e.g., Impure TLC/NMR) B Analyze Starting Materials (TLC, NMR, etc.) A->B C Hypothesize Byproduct (Based on Reaction Mechanism) B->C If Pure D Modify Reaction Parameter (Temp, Time, Reagent, etc.) C->D E Monitor Reaction Progress (in-situ or sampling) D->E F Analyze Outcome (Compare to Control) E->F G Problem Solved? (Purification & Characterization) F->G Yes H Re-evaluate Hypothesis (Consult Literature) F->H No H->D

Caption: A systematic workflow for diagnosing and resolving byproduct formation.

Q2: What are the best analytical techniques for monitoring my reaction?

A2: A combination of techniques provides the most comprehensive view.

  • Thin-Layer Chromatography (TLC): The quickest and most common method for qualitative monitoring. It's excellent for tracking the consumption of starting materials and the appearance of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for structural elucidation of both the desired product and any byproducts.[2] It can be used quantitatively to determine the ratio of components in a crude reaction mixture and is a powerful tool for in-situ reaction monitoring.[3][4]

  • Mass Spectrometry (MS), often coupled with GC or LC: Essential for confirming the molecular weight of products and impurities. Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can even allow for real-time monitoring of catalytic intermediates.[2]

Q3: My purification by column chromatography is resulting in low yields. What can I do?

A3: Low yields post-purification can stem from several factors:

  • Compound Instability: this compound and its derivatives can be sensitive to silica gel (a mild acid). If you suspect degradation, try using deactivated silica (treated with a base like triethylamine) or switch to an alternative stationary phase like alumina.

  • Suboptimal Solvent System: Perform a thorough TLC analysis with various solvent systems to find one that gives good separation (a ΔRf of at least 0.2) between your product and the major byproducts.

  • Alternative Purification Methods: For stubborn impurities, consider other techniques. Preparative HPLC offers high-resolution separation, while recrystallization is excellent for obtaining highly pure crystalline solids.[5][6]

Reaction-Specific Troubleshooting Guides

Guide 1: Reduction of Dibenzosuberenone to this compound

The conversion of the ketone (Dibenzosuberenone) to the alcohol (this compound) is a foundational step. However, side reactions can compromise yield and purity.

FAQ: My reduction of Dibenzosuberenone with LiAlH₄ is messy. Besides the desired alcohol, I see other products. What's happening?

A: While powerful, Lithium Aluminum Hydride (LAH) is a very strong reducing agent and can lead to over-reduction, especially of the double bond in the seven-membered ring if the reaction is not carefully controlled.

Common Byproducts & Solutions

Byproduct IDPotential StructureProbable CauseRecommended Solution
BP-1 Unreacted DibenzosuberenoneInsufficient reducing agent; Inactive reagent.Use a fresh, anhydrous solution of NaBH₄ or LiAlH₄. Ensure stoichiometry is correct (at least 1.1-1.5 equivalents).
BP-2 Dibenzosuberane-5-olOver-reduction of the C=C double bond by a strong reductant.Switch to a milder reducing agent like Sodium Borohydride (NaBH₄) in an alcoholic solvent (MeOH or EtOH). NaBH₄ is more chemoselective for the carbonyl group and typically will not reduce the isolated alkene.
BP-3 Dimerized productsRadical side reactions, potentially from impurities in the ketone.Ensure the starting Dibenzosuberenone is pure. Run the reaction under an inert atmosphere (N₂ or Ar).

Protocol: Selective Reduction using Sodium Borohydride (NaBH₄)

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add Dibenzosuberenone (1.0 eq).

  • Dissolution: Dissolve the ketone in anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the reaction rate and improve selectivity.

  • Addition of Reductant: Add NaBH₄ (1.5 eq) portion-wise over 15-20 minutes. Adding it slowly prevents excessive heat generation.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until all the starting ketone has been consumed.

  • Quenching: Slowly add acetone to quench any excess NaBH₄, followed by a careful addition of water.

  • Workup: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization.[7]

Guide 2: Grignard Reactions with Dibenzosuberenone

Grignard reactions are essential for adding alkyl or aryl side chains, a key step in the synthesis of many tricyclic antidepressants.[8] The primary challenge is the high reactivity of the Grignard reagent, which can lead to multiple side reactions.[9]

FAQ: I'm attempting to add a methyl group to Dibenzosuberenone using MeMgBr, but my yield is low and I've isolated a significant amount of a nonpolar byproduct. What is it and how can I prevent it?

A: The most common nonpolar byproduct in Grignard reactions is a coupling product, such as biphenyl in the case of using phenylmagnesium bromide.[1] Its formation is favored by higher temperatures and concentrations. Another major issue is the presence of moisture, which quenches the highly basic Grignard reagent.[10]

G cluster_0 Grignard Byproduct Formation Pathways Start Ph-Br + Mg Grignard Ph-MgBr (Grignard Reagent) Start->Grignard ether Product Desired Tertiary Alcohol Grignard->Product + Ketone (Nucleophilic Attack) Biphenyl Ph-Ph (Biphenyl Byproduct) Grignard->Biphenyl + Ph-Br (Wurtz Coupling) [High Temp/Conc.] Benzene Benzene (Quenched Byproduct) Grignard->Benzene + H₂O (Acid-Base Rxn) [Anhydrous Conditions CRITICAL] Ketone Dibenzosuberenone (Electrophile) Ketone->Product Water H₂O (Proton Source) Water->Benzene

Sources

Technical Support Center: Scale-up Considerations for Dibenzosuberenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Dibenzosuberenol (5H-dibenzo[a,d]cyclohepten-5-ol) is a key tricyclic intermediate in the synthesis of numerous compounds targeting the central nervous system (CNS), including antidepressants and anticonvulsants.[1] While its synthesis at the lab scale is well-documented, transitioning to pilot or manufacturing scale introduces significant challenges. These challenges often relate to reaction kinetics, thermal management, impurity profiles, and downstream processing.

This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered during the scale-up of this compound synthesis. The focus is on the most prevalent synthetic route: the reduction of 5-Dibenzosuberenone.

Section 1: Frequently Asked Questions (FAQs) on Scale-Up Strategy

Q1: What is the most common and scalable route for this compound synthesis?

The most industrially viable route is the reduction of 5-Dibenzosuberenone (also known as dibenzosuberenone). The primary choice of reducing agent is critical for a safe and efficient scale-up.

  • Sodium Borohydride (NaBH₄): This is often the preferred reagent for large-scale operations. It is less reactive and pyrophoric than alternatives like lithium aluminum hydride (LAH), making it safer to handle.[2] Reductions with NaBH₄ are typically performed in alcoholic solvents like methanol or ethanol.

  • Lithium Aluminum Hydride (LiAlH₄ or LAH): While a powerful and efficient reducing agent, its use on a manufacturing scale is often avoided due to its highly flammable and explosive nature.[3]

  • Catalytic Hydrogenation: This method offers a "greener" alternative but may require specialized high-pressure equipment and can be sensitive to catalyst poisoning.

For most applications, developing a robust process around sodium borohydride is the most pragmatic approach for scale-up.

Q2: What are the Critical Process Parameters (CPPs) to monitor during the reduction of 5-Dibenzosuberenone?

Controlling CPPs is essential for ensuring reaction consistency, safety, and final product quality.

Parameter Scale-Up Consideration & Rationale
Temperature The reduction is highly exothermic.[2] Poor temperature control can lead to runaway reactions and the formation of impurities. A jacketed reactor with efficient cooling is mandatory. The target temperature should be maintained throughout the addition of the reducing agent.
Reagent Addition Rate A slow, controlled addition of the reducing agent (e.g., NaBH₄) is crucial to manage the exotherm and hydrogen gas evolution.[3][4] Accumulation of the reagent followed by a rapid reaction can be hazardous.[4]
Solvent Selection & Purity The choice of solvent (e.g., methanol, ethanol, THF) affects reagent solubility, reaction kinetics, and the impurity profile. Water content must be strictly controlled, as water reacts with borohydrides to generate flammable hydrogen gas.[5]
Reaction Concentration Higher concentrations can improve reactor throughput but also increase the energy of the exotherm per unit volume, making heat management more challenging. The concentration must be optimized for both efficiency and safety.
Agitation Speed Good agitation is vital to ensure efficient heat transfer to the reactor jacket and to maintain a homogenous mixture, preventing localized "hot spots."
Quenching Procedure The method used to quench excess reducing agent must be carefully controlled to manage gas evolution and exotherms. Slow addition of a weak acid or acetone is common.

Q3: What are the primary safety hazards associated with scaling up this synthesis?

  • Thermal Runaway: The reduction of a ketone with sodium borohydride is very exothermic, with a heat of reaction around -150 k cals per mole.[2] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A failure in the cooling system or an uncontrolled addition of the reagent can lead to a dangerous thermal runaway.[2]

  • Hydrogen Gas Evolution: Sodium borohydride reacts with protic solvents (like alcohols or water) to produce flammable hydrogen gas.[5][6] The reactor must be properly vented, and the headspace should be inerted with nitrogen to prevent the formation of an explosive mixture.

  • Caustic Workup: The workup often involves aqueous solutions. Adding water to a reaction mixture containing residual reducing agent can be highly exothermic and release large volumes of hydrogen. The quench and workup must be designed and tested at a small scale to ensure they are controllable.

  • Diborane Gas: If acidic additives like trifluoroacetic acid (TFA) are used with NaBH₄, highly toxic diborane gas can be generated.[3] In such cases, a scrubber system is required at scale to prevent its release.[3]

Section 2: Troubleshooting Guide for Common Scale-Up Issues

This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.

Problem 1: My reaction yield is significantly lower on a larger scale compared to the lab.

A drop in yield during scale-up is a common issue and can often be traced back to several factors.

Q: My in-process controls (TLC/HPLC) show a significant amount of unreacted 5-Dibenzosuberenone. What could be the cause?

Answer: This points to an incomplete reaction, which on a larger scale is often due to issues with mixing or reagent stability.

  • Poor Mixing: In a large reactor, inefficient agitation can lead to stratification of reagents, especially if NaBH₄ is added as a solid. This prevents the reagent from coming into contact with the ketone.

    • Solution: Ensure the agitator is appropriately designed for the vessel size and viscosity of the reaction medium. Confirm that a homogenous slurry is maintained throughout the addition.

  • Reagent Decomposition: Sodium borohydride can be hydrolyzed by moisture in the solvent or from the air.[2] On a larger scale, longer addition times can expose the reagent to these conditions for extended periods.

    • Solution: Use a dry, inert solvent and perform the reaction under a nitrogen atmosphere.[5] Consider using a stabilized solution of NaBH₄ if available.

  • Temperature Effects: While high temperatures are a safety risk, running the reaction too cold can slow the reaction rate to a crawl.

    • Solution: Re-optimize the temperature. A small-scale calorimetry study can help identify the optimal temperature range for both safety and reaction efficiency.

Q: I'm seeing a new, significant impurity in my crude product that wasn't prominent on the lab scale. What is it likely to be?

Answer: The most common side product in this reduction is the over-reduction of the desired alcohol (this compound) to the corresponding alkane, 5H-dibenzo[a,d]cycloheptene (Dibenzosuberane). This is often exacerbated by prolonged reaction times or localized excesses of the reducing agent.

  • Cause: Localized "hot spots" due to poor mixing or an overly rapid addition of the reducing agent can increase the rate of this secondary reduction.

  • Solution:

    • Improve Agitation: Ensure the reactor is well-mixed.

    • Control Addition: Slow down the addition rate of the NaBH₄.

    • Strict Stoichiometry: Use the minimum required excess of NaBH₄. A typical range is 1.1 to 1.5 equivalents. Re-validate the required stoichiometry on a larger scale.

G cluster_0 Troubleshooting Low Yield cluster_1 Incomplete Reaction cluster_2 Side Product Formation Start Low Yield Observed Check_Completion In-Process Control (HPLC/TLC) Shows Unreacted Ketone? Start->Check_Completion Check_Impurity Major Impurity Detected? Check_Completion->Check_Impurity No Incomplete_Reaction Possible Causes: - Poor Mixing - Reagent Decomposition - Temperature Too Low Check_Completion->Incomplete_Reaction Yes Side_Product Likely Side Product: Over-reduction to Alkane (Dibenzosuberane) Check_Impurity->Side_Product Yes Solutions_Incomplete Solutions: - Improve Agitation - Use Dry Solvent/Inert Atmosphere - Re-optimize Temperature Incomplete_Reaction->Solutions_Incomplete End Yield Improved Solutions_Incomplete->End Solutions_Side Solutions: - Control Addition Rate - Strict Stoichiometry - Improve Heat Transfer Side_Product->Solutions_Side Solutions_Side->End

Caption: A logical workflow for troubleshooting low yields.

Problem 2: My product isolation is problematic. The crude product is an oil, making it difficult to handle, whereas I got a solid in the lab.

Q: Why am I getting an oily product at a larger scale, and how can I induce crystallization?

Answer: This is a classic scale-up challenge related to purification. "Oiling out" instead of crystallizing is often due to a higher concentration of impurities that act as crystallization inhibitors.

  • Impurity Effects: Even small amounts of unreacted starting material or side products can prevent the desired product from forming a stable crystal lattice.

  • Solvent Effects: The solvent system used for crystallization is critical. A solvent that works on a 1g scale may not be optimal for a 1kg scale due to different cooling profiles and impurity concentrations.

Strategies for Inducing Crystallization:

  • Purity Enhancement: First, try to improve the purity of the crude material. A simple charcoal treatment or a quick pass through a silica gel plug might remove enough of the problematic impurities.

  • Solvent Screening: Perform a systematic solvent screening on a small scale. Test a variety of solvents and solvent mixtures (e.g., heptane/ethyl acetate, toluene, isopropanol/water).

  • Seeding: If you have a small amount of crystalline this compound, use it to seed the supersaturated solution. This provides a template for crystal growth.

  • Controlled Cooling: Do not "crash cool" the batch. A slow, controlled cooling profile is essential for growing well-defined crystals rather than forming an oil.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which your product is insoluble) to a solution of your product. This can carefully induce crystallization.

Section 3: Experimental Protocol Example

This section provides a generalized, step-by-step protocol for the reduction of 5-Dibenzosuberenone with NaBH₄, highlighting scale-up considerations.

Protocol: Kilogram-Scale Synthesis of this compound

Safety Note: This reaction is exothermic and generates flammable hydrogen gas. It must be conducted in a suitable reactor with appropriate temperature control, ventilation, and inerting capabilities.[5][6]

  • Reactor Setup:

    • Charge a 100L jacketed glass-lined reactor with 5-Dibenzosuberenone (5.0 kg, 1.0 equiv).

    • Add methanol (50 L, 10 vol).

    • Begin agitation and start inerting the reactor headspace with a slow nitrogen purge.

    • Cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Sodium Borohydride Addition:

    • In a separate, dry vessel, weigh sodium borohydride (0.37 kg, 4.0 equiv).

    • CRITICAL STEP: Add the sodium borohydride to the reactor in small portions over a period of at least 2 hours.

    • Monitor the internal temperature closely. Ensure it does not rise above 10 °C. Adjust the addition rate as needed to control the exotherm.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

    • Take a sample for in-process control (e.g., HPLC or TLC) to confirm the complete consumption of the starting material.

  • Reaction Quench:

    • CRITICAL STEP: Prepare a solution of 1M hydrochloric acid (approx. 10 L).

    • Slowly add the HCl solution to the reaction mixture via an addition funnel, keeping the internal temperature below 15 °C. Vigorous gas evolution (hydrogen) will occur. The addition rate must be controlled to manage the gas flow.

    • Once the quench is complete, adjust the pH to ~7.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add water (25 L) and ethyl acetate (25 L) to the residue.

    • Stir, then separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 L).

    • Combine the organic layers, wash with brine (10 L), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield crude this compound, which can then be purified by crystallization.

Caption: Key stages in the scaled-up synthesis of this compound.

References

  • Eastgate, M. D., et al. (2015). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. Organic Process Research & Development, 19(11), 1747–1751.
  • Organic Chemistry Portal. (2015). Mechanistic Studies and Reaction Calorimetry Enable Safe Scale-up of a Reduction with NaBH and TFA. Organic Process Research & Development, 19, 1747–1751.
  • University of California. (2012). Sodium borohydride - Standard Operating Procedure.
  • Barton, J., & Nolan, P. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE.
  • Canadian Science Publishing. (1968). Synthesis of 5H-dibenzo[a,d]cycloheptene-5-carboxylic acid and related compounds. 1,5-Hydride transfer to inductively destabiliz. Canadian Journal of Chemistry, 46, 3665.
  • University of California, Los Angeles. (2012, December 14). Sodium borohydride - Standard Operating Procedure.

Sources

Resolving overlapping peaks in Dibenzosuberenol NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dibenzosuberenol NMR Analysis

Welcome to the technical support center for advanced NMR analysis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the structural elucidation of complex molecules, specifically focusing on resolving overlapping peaks in the NMR spectra of this compound and related tricyclic systems.

The rigid, non-planar structure of this compound often leads to significant signal overlap in its ¹H NMR spectrum, particularly in the aromatic region and the aliphatic region containing the ethylene bridge. This guide provides a logical, stepwise approach to systematically deconvolute these complex spectra, moving from simple adjustments to advanced 2D NMR techniques.

Troubleshooting Guide & FAQs

This section addresses common issues in a progressive, question-and-answer format, mirroring a typical experimental troubleshooting workflow.

Q1: My ¹H NMR spectrum of this compound in CDCl₃ shows a crowded, uninterpretable multiplet in the aromatic region (approx. 7.0-7.5 ppm). What is the simplest first step to resolve these signals?

A: The most straightforward and often effective initial step is to change the deuterated solvent.[1] Solvents can significantly influence the chemical shifts of nearby protons through various interactions, including magnetic anisotropy and hydrogen bonding.[2]

For aromatic compounds like this compound, switching from a relatively inert solvent like chloroform-d (CDCl₃) to an aromatic solvent like benzene-d₆ (C₆D₆) is highly recommended. This leverages a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS).[3] The ring current of the benzene-d₆ molecules creates a magnetic field that can induce significant, non-uniform changes in the chemical shifts of the analyte's protons, often spreading out crowded signals.[3][4] Polar, aprotic solvents like DMSO-d₆ or acetone-d₆ can also provide different chemical shift dispersions due to their distinct electronic environments.[5]

Q2: I've tried several solvents, and while the aromatic signals have shifted, the two methylene protons of the ethylene bridge are still overlapping. What's the next logical step?

A: When solvent effects are insufficient, the most powerful solution is to employ two-dimensional (2D) NMR spectroscopy.[6][7][8] These experiments add a second frequency dimension, which separates signals based on different nuclear interactions, resolving overlap that persists in any 1D spectrum.[6][9]

The following 2D experiments are fundamental for structural elucidation:

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the essential first 2D experiment. It identifies protons that are spin-spin coupled to each other, typically through two or three bonds.[10][11][12] For this compound, a COSY spectrum will definitively show which aromatic protons are adjacent and will confirm the coupling between the geminal and vicinal protons of the ethylene bridge. A cross-peak between two signals confirms they are coupled.[11]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to.[13][14] Even if two proton signals overlap in the ¹H spectrum, they can be resolved in the HSQC if they are attached to carbons with different ¹³C chemical shifts.[9] This is extremely effective for separating the crowded methylene signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds.[13][15] It is crucial for piecing together the molecular skeleton by connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons), which are invisible in an HSQC spectrum.

Q3: My COSY spectrum is also complex. How do I definitively assign the protons within each aromatic ring and connect them to the tricyclic core?

A: This is where a combined analysis of multiple 2D spectra becomes essential. While COSY shows neighboring protons, HMBC provides the long-range connectivity needed to assemble the full structure.[16]

For this compound, you would use the HMBC to find correlations from the well-resolved benzylic proton (on the carbon bearing the alcohol) and the ethylene bridge protons to the carbons of the aromatic rings. For instance, the benzylic proton should show a three-bond correlation to the carbon atoms at the ring junction. This allows you to unambiguously link the aliphatic core to specific carbons in the aromatic systems. From there, you can "walk" around each aromatic ring using the correlations established in the COSY spectrum.

Q4: Can I improve resolution without resorting to 2D NMR, which can be time-consuming?

A: Yes, optimizing the acquisition parameters of your 1D ¹H experiment can sometimes improve resolution, though typically not to the extent of 2D methods.[17] Key parameters to consider include:

  • Increasing the Number of Data Points (NP): Acquiring more data points over the same spectral width improves the digital resolution, meaning peaks are more sharply defined.[18]

  • Adjusting the Acquisition Time (Acq): A longer acquisition time allows for the full decay of the Free Induction Decay (FID) signal, resulting in narrower lineshapes. A good starting point is an acquisition time of around 3 times the T₂* relaxation time.[18]

  • Applying Window Functions: Before Fourier transformation, multiplying the FID by a window function (e.g., Lorentzian-to-Gaussian) can enhance resolution at the expense of signal-to-noise. This is a data processing technique.

Additionally, for very specific problems, advanced 1D techniques like "pure shift" NMR can be used. These methods remove the effects of homonuclear coupling, causing multiplets to collapse into singlets, which can dramatically simplify a crowded spectrum.[19][20] Another approach is using selective excitation experiments to target individual multiplets within an overlapped region.[21][22]

Visual Workflow and Data Summary

The following diagram illustrates the logical workflow for resolving overlapping NMR peaks.

G cluster_start Initial Analysis cluster_eval Evaluation cluster_level1 Level 1 Troubleshooting cluster_level2 Level 2 Troubleshooting: 2D NMR cluster_end Final Result start Acquire 1D ¹H NMR in CDCl₃ eval1 Are peaks resolved? start->eval1 solvent Change Solvent (e.g., C₆D₆, DMSO-d₆) eval1->solvent No end Complete Structural Assignment eval1->end  Yes params Optimize Acquisition Parameters (NP, Acq) solvent->params eval2 Sufficient Resolution? params->eval2 cosy ¹H-¹H COSY (H-H Connectivity) eval2->cosy No eval2->end  Yes hsqc ¹H-¹³C HSQC (Direct H-C) cosy->hsqc hmbc ¹H-¹³C HMBC (Long-Range H-C) hsqc->hmbc hmbc->end

Caption: Decision workflow for resolving overlapping NMR signals.

Table 1: Comparison of 2D NMR Experiments for Structural Elucidation

ExperimentInformation ProvidedPrimary Use Case for this compound
¹H-¹H COSY Shows which protons are coupled (2-3 bonds).Tracing connectivity within aromatic rings and the ethylene bridge.
¹H-¹³C HSQC Correlates protons to their directly attached carbons.Resolving overlapped methylene and aromatic protons by spreading them along the ¹³C axis.
¹H-¹³C HMBC Correlates protons to carbons over 2-3 bonds.Connecting the aliphatic core to the aromatic rings; assigning quaternary carbons.
¹H-¹H NOESY Shows which protons are close in 3D space.Determining stereochemistry and through-space proximity, e.g., between the benzylic proton and aromatic protons.

Detailed Experimental Protocols

Protocol 1: Resolution Enhancement via Solvent Change (ASIS)

  • Sample Preparation (Baseline): Prepare a standard sample of this compound (5-10 mg) in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition (Baseline): Acquire a standard ¹H NMR spectrum. Note the chemical shifts and multiplicity of all signals, paying close attention to the overlapped regions.

  • Sample Preparation (ASIS): Prepare a second sample with the same concentration of this compound in ~0.6 mL of deuterated benzene (C₆D₆).

  • Acquisition (ASIS): Acquire a ¹H NMR spectrum under identical acquisition parameters (spectral width, temperature, etc.) as the baseline.

  • Analysis: Compare the two spectra. Protons situated on the "edge" of the this compound molecule will likely experience shielding (shift upfield), while those in a more "face-on" orientation relative to the benzene solvent may be deshielded (shift downfield). This differential shifting often resolves previously overlapped multiplets.

Protocol 2: Acquiring a Gradient-Selected COSY (gs-COSY) Spectrum

  • Sample Preparation: Use a well-prepared, filtered sample (5-10 mg in ~0.6 mL of solvent) that is accurately shimmed. Good magnetic field homogeneity is critical for high-quality 2D spectra.

  • Load Experiment: From the spectrometer software's experiment library, load a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker systems).

  • Set Spectral Width (sw): In both dimensions (F1 and F2), set the spectral width to encompass all proton signals of interest.

  • Set Acquisition Parameters:

    • Number of Scans (ns): Set to a multiple of 2 or 4 (e.g., 2, 4, 8) for proper phase cycling. A higher number of scans increases the signal-to-noise ratio.[23]

    • Number of Increments (in F1): Set the number of t₁ increments (e.g., 256 or 512). More increments provide better resolution in the indirect dimension (F1) but increase the experiment time.

  • Acquire Data: Start the acquisition. The experiment time will be determined by the number of scans, number of increments, and the relaxation delay.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a 2D Fourier Transform.

    • Phase correct the spectrum and reference it appropriately.

    • Symmetrize the spectrum if necessary to reduce artifacts.

  • Interpretation: Identify diagonal peaks, which correspond to the 1D spectrum. Off-diagonal cross-peaks indicate that the two protons at the corresponding F1 and F2 frequencies are spin-coupled.[24]

Caption: Correlations detected by key 2D NMR experiments.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.
  • Chemistry LibreTexts. (2022). 2D NMR Introduction.
  • Kiraly, P., et al. (2021). Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. Angewandte Chemie International Edition, 60(14), 7580-7584.
  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy.
  • Chemistry For Everyone. (2023). What Is COSY NMR?. YouTube.
  • Chemistry LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?.
  • Reddit. (2018). How does solvent choice effect chemical shift in NMR experiments?.
  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?.
  • National Center for Biotechnology Information. (2017). Reducing acquisition times in multidimensional NMR with a time-optimized Fourier encoding algorithm.
  • Nanalysis. (2021). NMR acquisition parameters and qNMR.
  • JoVE. (n.d.). Two-Dimensional (2D) NMR: Overview.
  • Wiley Online Library. (2021). Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets.
  • Mestrelab Research. (2022). Advanced NMR Analysis Methods for Challenging Spectral Data Sets. YouTube.
  • ACS Publications. (1985). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education.
  • Chemistry Stack Exchange. (2017). How to assign overlapping multiplets in 1H NMR spectra?.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
  • An-Najah National University. (n.d.). Combined Application of Auto-Correlated (COSY) and Homonuclear J-Resolved Two-Dimensional NMR Spectra for the Assignment.
  • Columbia University. (n.d.). COSY. NMR Core Facility.
  • Chemistry LibreTexts. (2021). COSY.
  • University of Ottawa. (n.d.). COSY.
  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
  • National Center for Biotechnology Information. (2022). Optimising in-cell NMR acquisition for nucleic acids.
  • SpectraBase. (n.d.). Dibenzosuberenone - Optional[1H NMR] - Spectrum.
  • OmicsDI. (n.d.). Single-Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets.
  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).
  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation.
  • PubMed. (1995). Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide.
  • University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data.
  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?.
  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.

Sources

Alternative reagents for the reduction of Dibenzosuberenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reduction of Dibenzosuberenone

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the reduction of dibenzosuberenone. As a pivotal intermediate in the synthesis of numerous pharmaceutical agents, including tricyclic antidepressants, the controlled reduction of dibenzosuberenone to its corresponding alcohol (dibenzosuberol) or alkane (dibenzosuberane) is a critical transformation.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into reagent selection, protocol optimization, and troubleshooting. We will move beyond simple step-by-step instructions to explore the causality behind our experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs): The Essentials

Q1: What is the primary challenge in the reduction of dibenzosuberenone?

The principal challenge lies in chemoselectivity. Dibenzosuberenone possesses two reducible functional groups: a ketone (carbonyl group) and a carbon-carbon double bond within the seven-membered ring.[1] The choice of reducing agent and reaction conditions will determine whether you selectively reduce the ketone to an alcohol, or reduce both the ketone and the double bond.

Q2: I need to synthesize 5H-dibenzo[a,d]cyclohepten-5-ol (dibenzosuberol). Which class of reagents should I use?

For the selective reduction of the ketone to the corresponding alcohol while preserving the double bond, milder hydride reagents are the standard choice. Sodium borohydride (NaBH₄) is the most common and effective reagent for this transformation. The Meerwein-Ponndorf-Verley (MPV) reduction is another excellent, highly chemoselective alternative.[6][7]

Q3: My goal is to synthesize dibenzosuberane, reducing both the ketone and the double bond. What is the recommended approach?

To achieve complete reduction, you need a more powerful reducing system. Catalytic hydrogenation using reagents like Palladium on Carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere is a standard method. Alternatively, a two-step approach involving initial reduction of the ketone with a reagent like LiAlH₄ followed by a separate hydrogenation step can also be employed.[1]

Workflow for Reagent Selection

This diagram outlines the decision-making process for selecting the appropriate reduction strategy based on your desired final product.

Reagent Selection Workflow Start Desired Product? Product_Alcohol Dibenzosuberol (Ketone Reduction Only) Start->Product_Alcohol Alcohol Product_Alkane Dibenzosuberane (Ketone & Alkene Reduction) Start->Product_Alkane Alkane Reagent_Mild Use Chemoselective Reagent Product_Alcohol->Reagent_Mild Reagent_Strong Use Strong/Exhaustive Reagent Product_Alkane->Reagent_Strong Method_NaBH4 Sodium Borohydride (NaBH₄) (Standard, High Yield) Reagent_Mild->Method_NaBH4 Standard Method_MPV Meerwein-Ponndorf-Verley (MPV) (Excellent Selectivity, Mild) Reagent_Mild->Method_MPV Alternative Method_H2 Catalytic Hydrogenation (e.g., H₂, Pd/C) Reagent_Strong->Method_H2 One-Pot Method_LiAlH4 Lithium Aluminum Hydride (LiAlH₄) (Powerful, Less Selective) Reagent_Strong->Method_LiAlH4 High Reactivity NaBH4_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Ketone Dibenzosuberenone (C=O) Alkoxide Alkoxide Intermediate Ketone->Alkoxide H⁻ attack Hydride [BH₄]⁻ Hydride->Alkoxide Alkoxide_2 Alkoxide Intermediate Solvent Solvent (e.g., MeOH) Alcohol Dibenzosuberol (C-OH) Solvent->Alcohol Alkoxide_2->Alcohol H⁺ transfer

Caption: Simplified mechanism of NaBH₄ reduction.

Experimental Protocol
  • Preparation: In a round-bottom flask, dissolve dibenzosuberenone (1.0 eq) in methanol (approx. 10 mL per gram of substrate). Stir the solution at room temperature until the solid is fully dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C. This helps to moderate the initial exothermic reaction.

  • Reagent Addition: Slowly add sodium borohydride (1.1-1.5 eq) portion-wise over 10-15 minutes. [5][8]Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl dropwise at 0 °C until the gas evolution ceases and the solution is slightly acidic (pH ~6).

  • Workup: Remove the methanol under reduced pressure. Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude dibenzosuberol by recrystallization or column chromatography.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient NaBH₄. 2. Decomposed NaBH₄ (reagent is old or was improperly stored). 3. Reaction time is too short.1. Add another 0.5 eq of NaBH₄ and monitor by TLC. 2. Use a fresh bottle of NaBH₄. 3. Extend the reaction time, stirring for an additional 1-2 hours.
Low Yield 1. Product lost during aqueous workup. 2. Inefficient extraction.1. Ensure the aqueous layer is saturated with NaCl (brine) to reduce the product's solubility. 2. Perform multiple extractions (at least 3) with the organic solvent.
Side Product Formation Unlikely with NaBH₄, but impurities in the starting material can lead to other products.Ensure the starting dibenzosuberenone is pure before starting the reaction.

Guide 2: Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is a highly chemoselective method for reducing aldehydes and ketones to alcohols using an aluminum alkoxide catalyst (commonly aluminum isopropoxide) in the presence of a sacrificial alcohol (isopropanol). [6][9][10]It is an equilibrium-driven process that is exceptionally mild and will not affect alkenes, alkynes, or nitro groups. [7][10]

Mechanism of Action: Hydride Transfer via a Cyclic Transition State

The reaction proceeds through a six-membered cyclic transition state where the carbonyl oxygen of dibenzosuberenone coordinates to the aluminum catalyst. [6][7]A hydride is transferred from the isopropoxide ligand to the carbonyl carbon, reducing it to an alkoxide. The isopropanol solvent then regenerates the catalyst, and the by-product, acetone, is formed. [9]

Experimental Protocol
  • Setup: Assemble a distillation apparatus. In the reaction flask, add dibenzosuberenone (1.0 eq) and a large excess of dry isopropanol.

  • Catalyst Addition: Add aluminum isopropoxide (Al(O-i-Pr)₃) (typically 1.0-1.2 eq).

  • Reaction: Heat the mixture to a gentle reflux. The acetone by-product has a lower boiling point (56 °C) than isopropanol (82 °C). To drive the equilibrium towards the product, slowly distill the acetone from the reaction mixture. [9][11]4. Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.

  • Workup: After cooling, hydrolyze the aluminum salts by adding dilute acid (e.g., 1M H₂SO₄). Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

  • Purification: Purify via standard methods if necessary.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Slow or Stalled Reaction 1. Equilibrium not being driven forward effectively. 2. Catalyst is not active (hydrolyzed by moisture).1. Ensure a slow but steady distillation of acetone is maintained. Using a fractional distillation column can improve separation. 2. Use freshly opened or properly stored aluminum isopropoxide and ensure all glassware and solvents are dry.
Reverse Reaction (Oppenauer Oxidation) Accumulation of acetone in the reaction flask.Improve the efficiency of the distillation setup to continuously remove acetone as it forms. [9]

Comparative Summary of Key Reagents

Reagent/MethodTarget FunctionalitySelectivityConditionsProsCons
Sodium Borohydride (NaBH₄) Ketone → AlcoholExcellent (Ketone over Alkene)0 °C to RT, Methanol/EthanolOperationally simple, high yield, safe. [12]Not strong enough for esters or carboxylic acids. [13]
Lithium Aluminum Hydride (LiAlH₄) Ketone → AlcoholPoor (Can reduce Alkene)0 °C to RT, Anhydrous Ether/THFVery powerful, reduces most carbonyls. [14][15]Highly reactive with water/protic solvents, pyrophoric, less selective. [14][15]
Meerwein-Ponndorf-Verley (MPV) Ketone → AlcoholExcellent (Ketone over Alkene)Reflux in IsopropanolExtremely mild, highly chemoselective. [6][10]Equilibrium reaction, requires distillation to drive to completion.
Catalytic Hydrogenation (H₂/Pd-C) Ketone & Alkene → AlkaneNone (Reduces both)H₂ pressure, RT, various solventsEffective for full saturation to the alkane.Reduces both functional groups, requires specialized pressure equipment. [1]

References

  • Manjunath, M., & Hari, N. P. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1). [Link]
  • Juniper Publishers. (2018). Peer Reviewed Chemistry Journals | Impact Factor Rankings. [Link]
  • Burbiel, J. C. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. ARKIVOC, 2006(xiii), 16-21. [Link]
  • Wikipedia. (n.d.). Dibenzosuberenone. [Link]
  • Google Patents. (2001).
  • Cambridge University Press. (n.d.). Meerwein-Ponndorf-Verley Reaction (Reduction). [Link]
  • Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. [Link]
  • ResearchGate. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. [Link]
  • Beilstein Journals. (2021). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. [Link]
  • Organic Chemistry Portal. (n.d.). Meerwein-Ponndorf-Verley Reduction. [Link]
  • Chemistry Learner. (2020). Meerwein Ponndorf Verley (MPV Reduction)
  • ResearchGate. (2019). Reduction using sodium borohyride? [Link]
  • Beilstein Journals. (2021). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles (full text). [Link]
  • University of Missouri–St. Louis. (n.d.). Sodium Borohydride Reduction of Benzoin. [Link]
  • National Institutes of Health. (2023).
  • University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
  • University of Massachusetts Boston. (n.d.). XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol. [Link]
  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4. [Link]
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. [Link]
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

Sources

Strategies for the regioselective functionalization of Dibenzosuberenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective functionalization of Dibenzosuberenol (more formally, 5H-Dibenzo[a,d]cyclohepten-5-ol). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile tricyclic scaffold. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the complexities of selectively modifying this molecule.

Introduction: The Challenge of Regioselectivity

This compound is a privileged scaffold in medicinal chemistry, forming the core of numerous tricyclic antidepressants and other neurologically active agents.[1] Its C2-symmetric-like backbone presents a unique challenge: how to selectively functionalize one of its four distinct aromatic C-H positions (C2/8, C3/7, C1/9, and C4/6) while managing the reactivity of the C5 hydroxyl group and the benzylic C10/11 positions (in its dihydro form).

This guide will dissect three primary strategies to achieve regiocontrol:

  • Electrophilic Aromatic Substitution (SEAr): Leveraging the inherent electronic properties of the aromatic rings.

  • Directed ortho-Metalation (DoM): Using a coordinating group to direct deprotonation to a specific site.

  • Modern C-H Functionalization: Employing transition-metal catalysis for site-selective reactions, often driven by sterics.

Frequently Asked Questions (FAQs)

Q1: I want to functionalize the aromatic ring. Do I need to protect the C5 hydroxyl group first?

A1: Yes, in almost all cases, protecting the C5-OH is the critical first step. This hydroxyl group is reactive under a wide range of conditions:

  • Acidic Conditions (SEAr): Strong acids like H₂SO₄ or Lewis acids (AlCl₃) used in Friedel-Crafts reactions will protonate the alcohol, leading to carbocation formation and subsequent elimination to form an exocyclic double bond, a common side reaction.[2]

  • Basic/Nucleophilic Conditions (DoM): Strong bases like n-butyllithium will immediately deprotonate the alcohol. While the resulting alkoxide can act as a directing group (see DoM section), this may not be the desired outcome if you intend to use a different directing group or if the reaction is incompatible with a free alkoxide.

  • Oxidative Conditions: The secondary alcohol is susceptible to oxidation to the corresponding ketone, dibenzosuberone.

A robust protecting group strategy is essential for clean, predictable outcomes. Silyl ethers, such as tert-butyldimethylsilyl (TBS), are highly recommended as they are stable to a wide range of reagents but can be cleaved under mild, specific conditions (e.g., with fluoride ions).[3][4]

Q2: What is the expected regioselectivity for a standard electrophilic aromatic substitution (e.g., nitration, halogenation) on a protected this compound?

A2: The this compound scaffold consists of two benzene rings fused to a seven-membered ring. This central ring acts as an electron-donating alkyl substituent, which is an activating group and an ortho, para-director for electrophilic aromatic substitution.[5][6] Therefore, substitution is expected to occur at the positions ortho and para to the points of fusion.

  • Major Products: Expect a mixture of C2/C8 (para) and C4/C6 (ortho) substituted products.

  • Minor Products: The C3/C7 (meta) and C1/9 positions are generally disfavored.

Studies on the related dibenzosuberone show that bromination yields a mixture of 1,7- and 3,7-dibromo derivatives, which correspond to functionalization at the positions ortho and para to the bridgehead carbons.[2] The exact ratio of ortho to para isomers will depend on steric hindrance and the specific electrophile used.

Q3: How can I achieve functionalization exclusively at the C4/C6 positions?

A3: For exclusive ortho functionalization (C4/C6), Directed ortho-Metalation (DoM) is the strategy of choice.[7][8] The C5-hydroxyl group is perfectly positioned to direct this reaction. After deprotonation with a strong base (e.g., n-BuLi or sec-BuLi), the resulting lithium alkoxide coordinates the base and directs a second deprotonation event to the adjacent C4 and C6 positions.[9] Trapping the resulting aryllithium species with an electrophile yields the ortho,ortho'-disubstituted product.

Q4: Is it possible to functionalize the C2/C8 positions with high selectivity?

A4: Achieving high selectivity for the C2/C8 (para) positions is more challenging.

  • SEAr: While SEAr will produce the C2/C8 isomer, it will likely be in a mixture with the C4/C6 isomer, necessitating chromatographic separation.[10][11]

  • C-H Borylation: A more modern approach is iridium-catalyzed C-H borylation. The regioselectivity of this reaction is primarily governed by sterics, favoring functionalization at the least hindered C-H bond.[2][12] In the this compound scaffold, the C2 and C8 positions are the most sterically accessible, making them the likely targets for borylation. The resulting boronic esters are exceptionally versatile intermediates for subsequent cross-coupling reactions.

Troubleshooting Guides

Problem 1: Low yield and complex mixture during Friedel-Crafts Acylation.
Potential Cause Explanation Recommended Solution
Incomplete Protection of C5-OH The free hydroxyl group reacts with the Lewis acid catalyst (e.g., AlCl₃), leading to side reactions like dehydration or complexation, deactivating the catalyst and substrate.Ensure complete conversion to a stable protecting group (e.g., TBS ether) before subjecting the substrate to Friedel-Crafts conditions. Verify protection via ¹H NMR or TLC.
Polyacylation The product of the first acylation is often less reactive than the starting material, which usually prevents polyacylation. However, under harsh conditions or with highly activated substrates, it can occur.[13]Use a stoichiometric amount of the acylating agent and Lewis acid. Perform the reaction at lower temperatures (e.g., 0 °C) and monitor carefully by TLC to stop the reaction upon consumption of the starting material.
Isomer Formation Friedel-Crafts acylation is an SEAr reaction and will produce a mixture of C2/8 and C4/6 isomers, which may be difficult to separate.If a single isomer is required, avoid this method. Use a regioselective strategy like DoM for the C4/6 isomer. For the C2/8 isomer, consider a C-H borylation followed by a Suzuki coupling to introduce the acyl group.
Catalyst Decomposition Moisture in the reaction setup will quench the Lewis acid catalyst.Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).
Problem 2: Directed ortho-Metalation (DoM) fails or gives low yield.
Potential Cause Explanation Recommended Solution
Insufficient Base At least two equivalents of organolithium base are required: one to deprotonate the C5-OH and a second to deprotonate the ortho C-H position. For difunctionalization at C4 and C6, at least three equivalents are needed.Use a minimum of 2.2 equivalents of n-BuLi or sec-BuLi for mono-lithiation at one ortho position. For dilithiation, use at least 3.0 equivalents. A protocol for a similar diol system uses up to 6 equivalents.[9]
Incorrect Solvent or Additive The aggregation state of the organolithium reagent is critical. Non-coordinating solvents can lead to slow or incomplete lithiation.Use tetrahydrofuran (THF) as the solvent. For sluggish reactions, add a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to break up organolithium aggregates and increase basicity.[5]
Temperature Too High The aryllithium intermediate can be unstable at higher temperatures, leading to decomposition or side reactions.Maintain a low temperature (typically -78 °C) throughout the deprotonation and electrophilic quench steps. Allow the reaction to warm to room temperature only after the electrophile has been added and has had time to react.
Weak Electrophile The electrophile may not be reactive enough to quench the aryllithium intermediate efficiently.Use highly reactive electrophiles. For example, use DMF for formylation, CO₂ (as dry ice) for carboxylation, or I₂ for iodination.
Problem 3: Difficulty Separating Regioisomers.
Potential Cause Explanation Recommended Solution
Similar Polarity Ortho and para isomers often have very similar polarities, making them co-elute during standard silica gel column chromatography.[10][11]1. Optimize Chromatography: Screen various eluent systems. A switch from standard ethyl acetate/hexanes to systems with different selectivities, like toluene/ethyl acetate or dichloromethane/methanol, may improve separation. Using a less polar system with a longer column can also be effective.[14]2. Derivatization: If the isomers have a reactive handle, temporarily convert them into derivatives with significantly different physical properties (e.g., esters or ethers), separate the derivatives, and then cleave the auxiliary group.3. Recrystallization: Attempt fractional recrystallization from various solvents. This can sometimes be effective if one isomer forms a more stable crystal lattice.

Key Experimental Protocols

Protocol 1: Protection of this compound as a TBS Ether

This is a crucial first step for most subsequent functionalization reactions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DCM.

  • Add imidazole (2.5 equiv).

  • Add TBSCl (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the TBS-protected this compound.

Protocol 2: ortho-Formylation via Directed Metalation (DoM)

This protocol targets the C4 position. For C4/C6 diformylation, the equivalents of base and electrophile should be increased.

Prerequisite: TBS-protected this compound is not used here. The free hydroxyl directs the reaction.

Materials:

  • This compound

  • sec-Butyllithium (sec-BuLi) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add sec-BuLi (2.2 equiv) dropwise via syringe. The first equivalent deprotonates the alcohol, and the second deprotonates the ortho position. The solution may turn a deep color.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add anhydrous DMF (3.0 equiv) dropwise at -78 °C.

  • Stir at -78 °C for an additional 1 hour, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to isolate the 4-formyl-dibenzosuberenol.

Protocol 3: para-Borylation via Iridium-Catalyzed C-H Activation

This protocol targets the least sterically hindered C2/C8 positions.

Prerequisite: TBS-protected this compound should be used to prevent side reactions with the borane reagent.

Materials:

  • TBS-protected this compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)OMe]₂ (Iridium catalyst)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (Ligand)

  • Anhydrous Tetrahydrofuran (THF) or Cyclohexane

Procedure:

  • In a glovebox or under an inert atmosphere, add TBS-protected this compound (1.0 equiv), B₂pin₂ (1.5 equiv), [Ir(cod)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%) to a dry Schlenk flask.

  • Add anhydrous THF.

  • Seal the flask and heat the reaction mixture to 80 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or by quenching a small aliquot and analyzing by ¹H NMR.

  • Once complete, cool the reaction to room temperature and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the 2-borylated this compound derivative. This product can be used directly in subsequent Suzuki cross-coupling reactions.

Visualization of Strategies

Decision Workflow for Regioselective Functionalization

G start Start: This compound protect Protect C5-OH (e.g., TBSCl, Imidazole) start->protect Is SₑAr or C-H Borylation planned? dom Directed ortho-Metalation (e.g., n-BuLi then Electrophile) start->dom Is ortho-functionalization desired? (No protection needed) se_ar Electrophilic Aromatic Substitution (e.g., HNO₃/H₂SO₄, NBS) protect->se_ar ch_borylation Steric-Driven C-H Borylation (e.g., [Ir], B₂pin₂) protect->ch_borylation mix Mixture of C2/8 (para) and C4/6 (ortho) isomers se_ar->mix ortho_product Selective C4/6 (ortho) Functionalization dom->ortho_product para_product Selective C2/8 (para) Functionalization ch_borylation->para_product

Caption: Decision tree for choosing a functionalization strategy.

Reaction Pathways Overview

G sub This compound-O-PG (PG = Protecting Group) mix Mixture: 2-Bromo (para) + 4-Bromo (ortho) sub->mix SₑAr (e.g., Br₂/FeBr₃) para_boryl 2-Borylated Product (para) sub->para_boryl C-H Borylation ([Ir], B₂pin₂) sub_oh This compound lithiated 4-Lithio Intermediate sub_oh->lithiated 2.2 eq n-BuLi -78 °C, THF ortho_prod 4-Substituted Product (ortho) lithiated->ortho_prod E⁺ (e.g., DMF) para_coupled 2-Aryl Product para_boryl->para_coupled Suzuki Coupling (Ar-X, Pd cat.)

Caption: Key regioselective reaction pathways.

References

  • Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. [Link]
  • PrepChem. (n.d.). Synthesis of 3-bromo-5-chloro-5H-dibenzo[a,d]cycloheptene. [Link]
  • Manjunath, M., & Hari, N. P. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1). [Link]
  • Ros, A., et al. (2014). Functional group directed C–H borylation. Chemical Society Reviews, 43(10), 3229-43. [Link]
  • Merkas, S., et al. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-37. [Link]
  • Boes, O., et al. (2005). Sterically directed functionalization of aromatic C-H bonds: selective borylation ortho to cyano groups in arenes and heterocycles. Journal of the American Chemical Society, 127(30), 10539-44. [Link]
  • Wikipedia. (n.d.). Protecting group. [Link]
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. An Introduction to Drug Synthesis. Oxford Learning Link. [Link]
  • Reddy, B., et al. (2023). C–H borylation: a tool for molecular diversification. Organic Chemistry Frontiers. [Link]
  • University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
  • Myers, A. G. Research Group. (n.d.).
  • University of California, Irvine. (n.d.). Directed (ortho)
  • Wikipedia. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Majumdar, D., & D'Souza, A. (2018).
  • D'Souza, A., & Majumdar, D. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. [Link]
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Scripps Research. [Link]
  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methyl-10,11-dihydro [5H] dibenzo (b,f) azepine-11-one. [Link]
  • The Synthetic Collective. (2022). Meta-selective C-H Borylation with Dr. Tyler Pabst (Episode 106). YouTube. [Link]
  • Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Scientific Reports. [Link]
  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]
  • Gona, J. M., et al. (2025). Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids.
  • University of Windsor. (n.d.). Protecting Groups. [Link]
  • Ramachandran, P. V., et al. (2024).
  • ResearchGate. (2021).
  • Hanson, G. R., et al. (n.d.). Regioselectivity in the nitration of dialkoxybenzenes. PubMed. [Link]
  • Johann, F., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(34), 12226-38. [Link]
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?[Link])
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • Diez-Pascual, A. M., et al. (n.d.).
  • Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. [Link]
  • El-Subbagh, H. I., et al. (2024).
  • Google Patents. (n.d.). CN100360534C - Separation of regioisomers of metal phthalocyanines.
  • Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
  • Al-Zaydi, K. M. (2015).
  • Green Chemistry For Sustainability. (2024).
  • ResearchGate. (n.d.).

Sources

Technical Support Center: A Researcher's Guide to Preventing Dibenzosuberenol Degradation During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Dibenzosuberenol. As a Senior Application Scientist, I understand that the successful isolation of sensitive intermediates is paramount to advancing your research. This compound, a valuable tricyclic tertiary alcohol, is notoriously prone to degradation during standard workup procedures. This guide is designed to provide you with the mechanistic insights and field-proven protocols necessary to maximize your yield and purity. We will move beyond simple step-by-step instructions to explain the chemical principles that govern the stability of this molecule, empowering you to troubleshoot and optimize your experimental outcomes.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during the isolation of this compound, particularly following its synthesis via the Grignard reaction with Dibenzosuberenone.[1][2]

Question: My final product shows a significant amount of an undesired alkene (Dibenzosuberene) and a low yield of this compound. What is causing this?

Answer: This is a classic case of acid-catalyzed dehydration. This compound is a tertiary alcohol, making it exceptionally susceptible to elimination reactions in the presence of a strong acid.[3] During the workup, if you use a strong protic acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to quench the reaction, you are inadvertently creating the perfect conditions for this degradation pathway.[4]

The mechanism involves three key steps:

  • Protonation: The hydroxyl group of the alcohol is protonated by the acid, forming an alkyloxonium ion. This transforms the poor leaving group (-OH) into an excellent leaving group (H₂O).[5][6]

  • Carbocation Formation: The water molecule departs, generating a stable tertiary carbocation.

  • Deprotonation: A base (like water or the conjugate base of the acid) abstracts a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst.[7]

To prevent this, you must rigorously avoid strong acids during your workup. The recommended solution is to use a buffered, weakly acidic quenching agent.

Question: During the addition of my quenching solution, the reaction mixture turned dark brown or black, resulting in a tarry, impure crude product. Why did this happen?

Answer: This is characteristic of using concentrated sulfuric acid as the quenching agent.[4] While effective at neutralizing strong bases, concentrated H₂SO₄ is also a potent oxidizing and dehydrating agent. It not only causes the dehydration described above but also oxidizes parts of the alcohol and solvent, leading to charring and a complex mixture of side products.[4] This aggressive reaction is difficult to control and severely compromises the purity and yield of your target molecule. The use of concentrated phosphoric acid is a slightly better alternative as it is not a strong oxidizing agent, but it will still readily cause dehydration.[4][7] The best practice is to avoid strong, concentrated acids altogether.

Question: I am consistently forming a persistent emulsion during the liquid-liquid extraction phase, making separation impossible. How can I resolve this?

Answer: Emulsion formation is common when inorganic salts, generated during the quench, are not fully dissolved or when the densities of the aqueous and organic layers are too similar. To combat this:

  • Add Brine: After the initial separation, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[8] This increases the ionic strength and polarity of the aqueous phase, drawing more water out of the organic layer and helping to break the emulsion.

  • Gentle Inversion: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

  • Filtration: If the emulsion is particularly stubborn, you can try filtering the entire mixture through a pad of Celite. This can sometimes help to break up the microscopic droplets causing the emulsion.

  • Solvent Dilution: Diluting the organic layer with more solvent can sometimes help resolve the issue.[9]

Part 2: Frequently Asked Questions (FAQs)

1. What is the single most critical step for preventing this compound degradation? The quenching step is the most critical. The choice of quenching agent and strict temperature control are paramount. Using a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C is the most reliable method.[8]

2. Why is temperature control so important during the quench? The neutralization of unreacted Grignard reagent and the protonation of the magnesium alkoxide are highly exothermic processes.[8] Performing the quench at 0°C (in an ice bath) is crucial to dissipate this heat, preventing the solvent from boiling and minimizing the rate of any potential side reactions, including degradation.[10]

3. Can I use water to quench the reaction? While water will protonate the alkoxide, it reacts violently with unreacted Grignard reagent. A controlled quench with a saturated NH₄Cl solution is much safer and more effective at creating a manageable workup environment.[8]

4. How can I confirm that my workup procedure is preserving the this compound? Use Thin Layer Chromatography (TLC). Spot a small aliquot of your reaction mixture before workup, another from the organic layer after quenching and extraction, and a final one of your crude product. Compare these to a standard of pure this compound if available. The appearance of a new, less polar spot (higher Rf) corresponding to the alkene is a clear indicator of degradation.

Part 3: Recommended Protocol & Visualization

This protocol is optimized for the workup of a Grignard reaction leading to this compound, focusing on maximizing stability and yield.

Experimental Protocol: Non-Degradative Workup of this compound
  • Cooling: Once the reaction is deemed complete by TLC, place the reaction flask in an ice-water bath and cool the mixture to 0 °C.[10]

  • Quenching: While vigorously stirring the cooled mixture, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel.[8] Maintain the internal temperature below 10 °C throughout the addition. Continue adding until the fizzing subsides and the gelatinous salts begin to break up.

  • Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). Transfer the entire mixture to a separatory funnel. If two layers do not form, add more organic solvent and/or brine. Separate the layers.[10]

  • Re-extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure full recovery of the product.[8]

  • Washing: Combine all organic extracts in the separatory funnel. Wash the combined organic layer once with water, followed by one wash with saturated aqueous sodium chloride (brine).[8] The brine wash helps to remove the majority of dissolved water from the organic phase.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

  • Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 40 °C to prevent thermal degradation.[10][11] The resulting crude solid is your this compound, ready for purification.

Workflow Diagram

G start Grignard Reaction Mixture (Alkoxide of this compound) cool 1. Cooling Cool to 0°C (Ice Bath) start->cool Control Exothermicity quench 2. Quenching (CRITICAL) Slow, dropwise addition of saturated aq. NH4Cl cool->quench Prevents Acid-Catalyzed Dehydration extract 3. Extraction Add EtOAc, Separate Layers, Re-extract Aqueous Layer (2x) quench->extract Isolate Product into Organic Phase wash 4. Washing Wash Organic Layer with Brine extract->wash Remove Bulk Water & Inorganic Salts dry 5. Drying Dry over anhydrous Na2SO4, Filter wash->dry Remove Trace Water evap 6. Solvent Removal Concentrate via Rotary Evaporation (<40°C) dry->evap Isolate Crude Product product Pure this compound evap->product

Caption: Recommended workup workflow for this compound.

Part 4: Key Parameter Summary

For quick reference, this table summarizes the critical parameters for a successful, non-degradative workup of this compound.

ParameterRecommended ConditionRationale & Consequence of Deviation
Quenching Agent Saturated aqueous NH₄ClRationale: Mildly acidic, protonates the alkoxide without causing significant dehydration.[8] Deviation: Using strong acids (HCl, H₂SO₄) will cause rapid dehydration to the undesired alkene (Dibenzosuberene).[4][7]
Quenching Temperature 0 °C (Ice Bath)Rationale: Controls the highly exothermic reaction, preventing side reactions.[8][10] Deviation: Quenching at ambient temperature can cause solvent to boil and promotes degradation.
Workup pH ~6-8 (Mildly Acidic to Neutral)Rationale: Maintains the stability of the tertiary alcohol. The pH of maximum stability for many complex alcohols is around 4-5, but near-neutral conditions are safest to prevent any acid catalysis.[12] Deviation: pH < 4 significantly increases the rate of acid-catalyzed dehydration.[13]
Solvent Removal Rotary Evaporation (<40 °C)Rationale: Gently removes solvent without inducing thermal degradation.[11] Deviation: High temperatures can provide the activation energy needed for elimination, even without a strong acid catalyst.

References

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
  • Moger, M., & Hari, N. P. (2018). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ, 7(1). [Link]
  • Jack Westin. (n.d.). Alcohols Important Reactions.
  • Burbiel, J. C. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. ARKIVOC, 2006(xiii), 16-21. [Link]
  • Wikipedia. (n.d.). Dibenzosuberenone. [Link]
  • Clark, J. (n.d.).
  • Merlic Group, UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
  • Chemistry Steps. (n.d.).
  • Khan Academy. (2025, September 26).
  • Frontier, A. (n.d.). How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]
  • LibreTexts Chemistry. (2020, May 30). 14.
  • LibreTexts Chemistry. (2019, June 5). 10.8.1.
  • The Organic Chemistry Tutor. (2020, June 23).
  • University of Calgary. (n.d.). Synthesis and Structure of Alcohols. [Link]
  • Frontier, A. (n.d.). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. [Link]
  • Burbiel, J. C. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone.
  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
  • Ilaš, J., et al. (2021). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules, 26(16), 4991. [Link]
  • Reddit user submission. (2025, September 23). Is there a better way to reduce the tertiary alcohol in this synthesis? r/chemhelp. [Link]
  • Wang, Z., et al. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters.
  • LibreTexts Chemistry. (2024, March 17). 17.6: Reactions of Alcohols. [Link]
  • Tian, J., & Maurin, M. B. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(10), 3856-3866. [Link]
  • ChemGuides. (2020, November 23).
  • Grelska, K., et al. (2024). The Role of Ascorbic Acid in the Process of Azo Dye Degradation in Aqueous Solution. Molecules, 29(15), 3502. [Link]
  • Nakyai, W., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega, 7(26), 22406-22415. [Link]
  • NileRed. (2015, November 5).

Sources

Technical Support Center: Dibenzosuberenol Purity Analysis and Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Dibenzosuberenol. This guide is designed to provide expert insights and practical, field-proven solutions for the critical task of identifying and removing impurities from commercial this compound. Ensuring the purity of this active pharmaceutical ingredient (API) is paramount for the integrity of your research and the safety of potential therapeutics.

This document moves beyond generic protocols to explain the underlying principles of impurity formation and the rationale behind the recommended analytical and purification strategies. Our goal is to empower you with the knowledge to not only follow procedures but to troubleshoot and adapt them to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected peak in my HPLC analysis of commercial this compound. What could it be?

A1: An unexpected peak could be one of several common impurities. The most probable are:

  • 5-Dibenzosuberenone: The oxidized ketone form of this compound. This is a very common impurity that can form during synthesis or upon storage.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present. For instance, if this compound is synthesized by reduction of 5-Dibenzosuberenone, the latter could be present as an unreacted starting material.

  • Process-Related Impurities: These are byproducts formed during the synthesis. Their identity depends on the specific synthetic pathway used by the manufacturer.

  • Degradation Products: this compound can degrade under stress conditions like heat, light, acid, or base, forming new impurities.[1]

Q2: What is the acceptable level of impurities in my this compound sample?

A2: The acceptable level of impurities is dictated by regulatory guidelines, primarily the International Council for Harmonisation (ICH) Q3A guidelines for new drug substances.[2][3][4][5][6] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. For a typical small molecule drug, an impurity level above 0.1% would require identification.[4]

Q3: Can I use NMR to identify an unknown impurity?

A3: Absolutely. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unknown compounds.[7][8] If you can isolate the impurity, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed information about its chemical structure.

Q4: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated. To resolve this, you can:

  • Add a little more of the hot solvent to decrease saturation.

  • Try a different solvent or a solvent mixture with a lower boiling point.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[9]

Troubleshooting Guide: Impurity Identification

A systematic approach is crucial for successfully identifying unknown impurities. The following workflow, illustrated in the diagram below, outlines the key steps.

Impurity_Identification_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Documentation & Control Initial Analysis Initial Analysis Quantify Impurity Quantify Impurity Initial Analysis->Quantify Impurity Detect unexpected peak Compare to Threshold Compare to Threshold Quantify Impurity->Compare to Threshold Isolate Impurity Isolate Impurity Compare to Threshold->Isolate Impurity > Identification Threshold Monitor Monitor Compare to Threshold->Monitor < Identification Threshold Structural Elucidation Structural Elucidation Isolate Impurity->Structural Elucidation e.g., Prep-HPLC Database Search Database Search Structural Elucidation->Database Search e.g., NMR, MS Identify Source Identify Source Database Search->Identify Source Structure Confirmed Set Specification Set Specification Identify Source->Set Specification

Caption: Workflow for Impurity Identification in this compound.

Step 1: Initial Analysis and Quantification

The first step is to use a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), to confirm the presence and quantify the level of the impurity. A stability-indicating HPLC method is crucial as it can separate the main compound from its impurities and degradation products.[10][11]

Step 2: Forced Degradation Studies

To understand potential degradation pathways, it is recommended to perform forced degradation studies.[1] This involves subjecting a sample of pure this compound to stress conditions such as:

  • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperature.

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Stress: e.g., heating the solid at 60-80°C.

  • Photolytic Stress: exposure to UV light.

Analyzing the stressed samples by HPLC can help in identifying if the unknown impurity is a degradation product.

Step 3: Isolation of the Impurity

If the impurity level is above the identification threshold (typically >0.1%), it needs to be isolated for structural elucidation. Preparative HPLC is the most common technique for isolating impurities in sufficient quantities for NMR and other spectroscopic analyses.

Step 4: Structural Elucidation

Once isolated, the structure of the impurity can be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the impurity.

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: Helps in identifying functional groups.

Troubleshooting Guide: Impurity Removal

The choice of purification technique depends on the nature of the impurity and its concentration.

Purification_Workflow Impure this compound Impure this compound Initial Purity Analysis Initial Purity Analysis Impure this compound->Initial Purity Analysis Select Purification Method Select Purification Method Initial Purity Analysis->Select Purification Method Recrystallization Recrystallization Select Purification Method->Recrystallization High Purity (>95%) Crystalline Solid Column Chromatography Column Chromatography Select Purification Method->Column Chromatography Lower Purity (<95%) Multiple Impurities Final Purity Analysis Final Purity Analysis Recrystallization->Final Purity Analysis Column Chromatography->Final Purity Analysis Final Purity Analysis->Select Purification Method Does Not Meet Specification Pure this compound Pure this compound Final Purity Analysis->Pure this compound Meets Specification

Sources

Enhancing the efficiency of Dibenzosuberenol purification columns

Author: BenchChem Technical Support Team. Date: January 2026

Dibenzosuberenol Purification Columns: A Technical Support Guide

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of column chromatography for this specific compound. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and enhance the efficiency of your purification workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries when setting up a purification protocol for this compound.

Q1: What is the recommended stationary phase for this compound purification?

A1: For most applications involving this compound, standard silica gel (40-63 µm particle size) is the stationary phase of choice.[1] The hydroxyl group and the aromatic rings of this compound provide sufficient polarity to interact with the acidic silanol groups of the silica surface, allowing for effective separation from less polar impurities.

  • Expert Insight: While silica is standard, this compound can be sensitive to highly acidic conditions, which may lead to degradation. If you observe compound loss or the appearance of new, unexpected spots on your TLC analysis post-column, consider using a less acidic stationary phase like alumina (neutral or basic) or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine.[2][3]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The ideal mobile phase is best determined empirically using Thin-Layer Chromatography (TLC). A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a standard starting point.

  • Causality: The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.25-0.4 for this compound on a silica TLC plate.[2][4] An Rf in this range ensures that the compound will not elute too quickly (co-eluting with non-polar impurities) or require an excessive volume of solvent, which can lead to band broadening and poor separation.[4] A common starting solvent system to screen is a gradient of ethyl acetate in hexane.[5]

Table 1: Mobile Phase Selection Based on TLC Rf Value
Observed Rf on TLCInterpretationRecommended Action
> 0.6Mobile phase is too polar (too strong).Decrease the proportion of the polar solvent (e.g., ethyl acetate).
0.25 - 0.4 Optimal Polarity. Use this solvent composition for your column.
< 0.2Mobile phase is not polar enough (too weak).Increase the proportion of the polar solvent (e.g., ethyl acetate).
Streaking/TailingPotential secondary interactions or solubility issues.Consider adding a modifier (e.g., 0.1% acetic acid or triethylamine) to the mobile phase.

Q3: My crude this compound sample is not soluble in the column's mobile phase. How should I load it?

A3: This is a frequent challenge, especially with larger scale purifications. Forcing dissolution in a large volume of mobile phase is not recommended as it will lead to a very wide initial sample band and poor separation. The preferred method is dry loading .[2][6]

  • Mechanism: Dry loading involves adsorbing your crude material onto a small amount of silica gel, which is then carefully added to the top of the column. This ensures that the entire sample starts as a very narrow, concentrated band, which is critical for achieving high resolution.[6] Dissolving the sample in a minimal amount of a strong solvent (like dichloromethane) is a risky alternative that can disrupt the column packing and compromise the separation.[2]

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to more complex issues that can arise during the purification process.

Issue 1: Poor Resolution - Peaks are Overlapping

You achieved excellent separation on your TLC plate, but the fractions from your column are mixed. This is a classic and frustrating problem with several potential causes.

Q: Why are my compounds not separating on the column despite a good TLC result?

A: This discrepancy typically points to a problem with the column setup or loading, not the chosen solvent system. The most common culprits are improper column packing, overloading the column, or running the elution too quickly.

  • Root Cause 1: Improper Column Packing. Voids, channels, or cracks in the silica bed create preferential pathways for the solvent to travel, completely bypassing the separation mechanism.[6][7] This leads to a smeared, unresolved elution profile. A well-packed column should have a homogenous, uniform bed.[8]

  • Root Cause 2: Column Overloading. Every column has a finite capacity. Exceeding this limit saturates the stationary phase, making it impossible for proper partitioning to occur.[9][10] For a standard silica gel column, a safe loading limit is typically 1-5% of the silica mass, depending on the difficulty of the separation.[4]

  • Root Cause 3: High Flow Rate. Flash chromatography relies on applying pressure to speed up the process. However, an excessively high flow rate reduces the interaction time between the analyte and the stationary phase, not allowing for proper equilibration and leading to broader peaks and poorer resolution.[8][11]

G start Poor Resolution Observed check_loading Was Sample Load >5% of Silica Weight? start->check_loading check_packing Was Column Packed Evenly? (No Cracks/Channels) check_loading->check_packing No overloaded Reduce Sample Load. Use a Wider Column. check_loading->overloaded Yes check_flow Was Flow Rate Excessively High? check_packing->check_flow Yes repack Repack Column Carefully. Ensure a Homogenous Bed. check_packing->repack No reduce_flow Reduce Pressure/Flow Rate. Aim for ~2 inches/min Drop. check_flow->reduce_flow Yes success Resolution Improved check_flow->success No overloaded->success repack->success reduce_flow->success

Caption: Decision tree for troubleshooting poor resolution.

Issue 2: Peak Tailing

Your collected fractions show a distinct "comet" or "tail" on the TLC plate, indicating an asymmetrical peak shape. This can lead to cross-contamination of fractions and reduced yield of pure product.

Q: What causes peak tailing for this compound and how can I prevent it?

A: Peak tailing is most often caused by unwanted secondary interactions between your compound and the stationary phase.[9][12] The acidic silanol groups (Si-OH) on the surface of silica gel can form strong hydrogen bonds with the hydroxyl group of this compound.[10][13] Some molecules are retained longer via this secondary mechanism, causing them to elute slowly and create a "tail."

  • Solution 1: Modify the Mobile Phase. The most effective way to combat this is to add a small amount of a competitive agent to the mobile phase. Adding a modifier like 0.1-0.5% acetic acid or formic acid can help. The acid protonates the silanol groups, reducing their ability to strongly interact with your compound, resulting in a more symmetrical peak shape.[9][13]

  • Solution 2: Check for Overloading. As with poor resolution, overloading the column can also manifest as peak tailing.[10] Ensure your sample load is within the recommended limits.

G cluster_0 Normal Elution (Symmetrical Peak) cluster_1 Peak Tailing Mechanism Silica1 Si-OH D1 D D1->Silica1 Weak Interaction D2 D D3 D label_norm Analyte (D) moves uniformly, leading to a sharp, symmetrical peak. Silica2 Si-O⁻ D4 D D4->Silica2 Strong H-Bond (Secondary Interaction) D5 D D6 D label_tail Some analyte molecules are strongly retained by active silanol sites, eluting later and causing a 'tail'.

Caption: Strong secondary interactions cause peak tailing.

Issue 3: Compound Instability or Irrecoverable Product

You've run the column, but you either recover very little of your target compound or you find new, unexpected spots in your fractions.

Q: My this compound seems to be decomposing on the column. What should I do?

A: The acidic surface of silica gel can catalyze decomposition for sensitive compounds.[2] this compound, while generally stable, may be susceptible under certain conditions.

  • Diagnostic Step: 2D TLC. To confirm instability on silica, perform a two-dimensional TLC. Spot your sample in one corner of a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent. If the compound is stable, it will remain a single spot on the diagonal. If new spots appear off the diagonal, it is decomposing on the silica.[2]

  • Solution 1: Deactivate the Silica. Before packing, prepare a slurry of your silica gel in your non-polar solvent (e.g., hexane) containing 1% triethylamine. Let it sit for an hour, then pack the column as usual. This neutralizes the most acidic sites on the silica.

  • Solution 2: Change the Stationary Phase. If deactivation is insufficient, switch to a more inert stationary phase. Neutral alumina is an excellent alternative for compounds that are sensitive to acid.[2][3] You will need to re-optimize your mobile phase system on an alumina TLC plate.

Q: My compound is stuck on the column and won't elute, even with a highly polar solvent.

A: This can happen for a few reasons.

  • Root Cause 1: Crystallization on the Column. If your compound is highly concentrated and has poor solubility in the mobile phase, it can crash out of solution and crystallize at the top of the column, physically blocking the flow.[2][14] This is a severe problem that is difficult to resolve.

    • Prevention: Use the dry loading technique to avoid using a solvent in which your compound is poorly soluble.[6] If you must wet-load, dissolve the sample in the minimum amount of a stronger, compatible solvent and then add it to the column. Ensure the total sample load is low.

  • Root Cause 2: Irreversible Adsorption. In rare cases, the compound may bind irreversibly to the stationary phase. This again points to the need to try an alternative stationary phase like alumina or a bonded phase (e.g., C18, Diol).

Part 3: Key Experimental Protocols

Adherence to proper technique is critical for reproducibility and success.

Protocol 1: Dry Loading a Sample
  • Weigh your crude this compound sample into a round-bottom flask.

  • Add approximately 3-5 times the mass of silica gel to the flask.

  • Dissolve the crude sample in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Acetone).

  • Swirl the flask to create a uniform slurry of the sample solution and the silica.

  • Concentrate the slurry on a rotary evaporator until a completely dry, free-flowing powder is obtained. Ensure all solvent is removed.

  • Carefully layer this powder on top of the packed column bed.

  • Gently add a protective layer of sand on top of the sample-silica layer before slowly adding the mobile phase.

Protocol 2: Wet (Slurry) Packing a Flash Column
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6]

  • In a separate beaker, measure the required amount of silica gel.

  • Add your initial, least polar mobile phase solvent to the silica gel to create a slurry that is just thin enough to be pourable. Stir to remove all air bubbles.[6]

  • With the column stopcock closed, pour the slurry into the column in a single, continuous motion.

  • Open the stopcock to drain some solvent while continuously tapping the side of the column gently to encourage the silica to settle into a dense, uniform bed.

  • Add more solvent as needed, never allowing the solvent level to drop below the top of the silica bed.[6]

  • Once the bed is settled and stable, add a final layer of sand to the top to protect the silica surface from being disturbed during sample loading and solvent addition.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography.
  • Danheiser, R. L. (2025). Purification of Organic Compounds by Flash Column Chromatography. Massachusetts Institute of Technology.
  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube.
  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Chromatography Today. (2014). What is Peak Tailing?.
  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections.
  • Reddit r/OrganicChemistry. (2024). Tips and Tricks for Flash Column Chromatography.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography.
  • Chemistry For Everyone. (2025). How To Make Column Chromatography More Efficient?. YouTube.
  • Lab-Training.com. (2025). How to Prepare and Optimise HPLC Mobile Phases.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • Chemistry For Everyone. (2025). How To Improve Column Chromatography Separation?. YouTube.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity.
  • ZEOCHEM. Analytical Chromatography.
  • Reddit r/chemistry. (2019). Crystal formation on column chromatography.

Sources

Technical Support Center: Overcoming Solubility Challenges of Dibenzosuberenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility challenges frequently encountered with dibenzosuberenol derivatives. As researchers and drug development professionals, you are aware that a significant portion of new chemical entities are poorly water-soluble, which can severely hinder preclinical development and formulation.[1][2] this compound and its analogs, a promising class of compounds with various biological activities, often fall into this category due to their characteristic lipophilic tricyclic core.

This guide is designed to provide you with practical, in-depth troubleshooting strategies and foundational knowledge to systematically tackle poor solubility. We will move beyond generic advice, offering causal explanations for experimental choices to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the solubility of this compound derivatives.

Q1: Why are my this compound derivatives consistently showing poor aqueous solubility?

A: The core structure of this compound is inherently hydrophobic. This tricyclic system, composed of two benzene rings fused to a seven-membered ring, has a large nonpolar surface area.[3] Derivatives often retain this lipophilic character. Poor aqueous solubility is a direct consequence of the unfavorable energetics of disrupting the strong hydrogen-bonding network of water to accommodate a nonpolar solute. Factors such as high molecular weight and a stable crystalline lattice structure can further exacerbate this issue.[2]

Q2: I've observed that my compound dissolves in organic solvents like DMSO for initial screening, but precipitates when I dilute it into my aqueous assay buffer. What's happening?

A: This is a classic issue known as "carry-over" or "precipitation upon dilution." While solvents like DMSO are excellent for initial solubilization, they are often not fully miscible with aqueous buffers at all concentrations. When the DMSO concentration is significantly lowered upon dilution, the solubility of your highly lipophilic this compound derivative in the mixed solvent system drops dramatically, leading to precipitation. This can lead to inaccurate results in biological assays.[4]

Q3: Can I simply increase the amount of co-solvent (e.g., ethanol, propylene glycol) in my formulation to improve solubility?

A: While increasing the co-solvent concentration can enhance the solubility of hydrophobic compounds, there are limitations.[5] High concentrations of organic solvents can be toxic in in vitro and in vivo models, potentially confounding your experimental results.[1] Furthermore, for intravenous formulations, high co-solvent levels can lead to issues like hemolysis and precipitation upon injection into the bloodstream.[2]

Q4: Is salt formation a viable strategy for improving the solubility of my this compound derivative?

A: Salt formation is a powerful technique for ionizable drugs.[1][6] If your this compound derivative possesses a weakly basic or acidic functional group, converting it to a salt can significantly increase its aqueous solubility.[2] For instance, a weakly basic amine can be protonated with an acid to form a more soluble salt. However, this strategy is not applicable to neutral compounds.

In-Depth Troubleshooting Guides

When facing persistent solubility issues, a systematic approach is crucial. The following guides provide detailed protocols and the scientific rationale behind them.

Guide 1: Systematic Solvent and Co-Solvent Screening

The first step in addressing poor solubility is to perform a systematic screening of pharmaceutically acceptable solvents and co-solvents.

Experimental Protocol: Kinetic Solubility Assessment

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of your this compound derivative in a strong organic solvent (e.g., 10-20 mM in DMSO).

  • Solvent/Co-solvent Plate Preparation: In a 96-well plate, dispense a range of aqueous buffers (e.g., pH 5.0, 6.2, 7.4) and co-solvent mixtures.

  • Addition of Compound: Add a small volume of the stock solution to each well to achieve the desired final concentration.

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 2 hours), then visually inspect for precipitation. For a more quantitative measure, you can use techniques like nephelometry or UV-Vis spectroscopy to determine the concentration of the dissolved compound after centrifugation.[7]

Data Presentation: Co-Solvent Screening Results for a Hypothetical this compound Derivative

Co-SolventConcentration (% v/v)Apparent Solubility (µg/mL) at pH 7.4Observations
None0< 1Heavy Precipitation
Ethanol55Slight Precipitation
Ethanol1025Clear Solution
Propylene Glycol58Slight Precipitation
Propylene Glycol1035Clear Solution
PEG 400515Clear Solution
PEG 4001075Clear Solution

Causality and Next Steps:

The data suggests that PEG 400 is a more effective co-solvent for this particular derivative than ethanol or propylene glycol at the same concentration. This is likely due to its ability to reduce the polarity of the aqueous environment, making it more favorable for the hydrophobic solute.[5] The next step would be to optimize the PEG 400 concentration, keeping in mind the potential for toxicity at higher levels.

Guide 2: Leveraging pH for Ionizable Derivatives

For this compound derivatives with ionizable functional groups, manipulating the pH of the formulation can be a highly effective strategy.

Core Principle: The Henderson-Hasselbalch Equation

The ionization state of a weak acid or base is governed by the pH of the solution and the pKa of the ionizable group.[6] For a weakly basic drug, solubility increases as the pH of the solution drops below its pKa, leading to a higher proportion of the more soluble, ionized form.[8]

Workflow for pH-Dependent Solubility Assessment

Caption: Workflow for assessing and leveraging pH-dependent solubility.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[9]

  • Equilibrium Solubility Measurement: Add an excess of the solid this compound derivative to each buffer.

  • Equilibration: Shake the samples at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Processing: Separate the undissolved solid by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[10]

Guide 3: Utilizing Cyclodextrins for Molecular Encapsulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] This structure allows them to encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[12][13][14]

Mechanism of Cyclodextrin Solubilization

Cyclodextrin_Mechanism cluster_0 Before Complexation drug Hydrophobic Drug complex Soluble Inclusion Complex cd Cyclodextrin cd_complex Cyclodextrin drug_inside Drug

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin molecule.

Experimental Protocol: Phase Solubility Studies with Cyclodextrins

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Drug Addition: Add an excess amount of the this compound derivative to each cyclodextrin solution.

  • Equilibration: Shake the samples at a constant temperature until equilibrium is reached.

  • Analysis: Filter the samples and determine the concentration of the dissolved drug in each solution by HPLC.

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of this phase solubility diagram can be used to determine the complexation efficiency.

Data Presentation: Phase Solubility Diagram

A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a 1:1 inclusion complex and is a strong indicator that this is a viable solubilization strategy.

Guide 4: Advanced Formulation Strategies

For particularly challenging compounds, more advanced formulation strategies may be required.

  • Surfactant-Based Formulations: Surfactants can form micelles that encapsulate hydrophobic drugs, significantly increasing their solubility.[15] Non-ionic surfactants like polysorbates (Tween®) and poloxamers are commonly used.[16]

  • Solid Dispersions: In a solid dispersion, the drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[1][17] This can lead to a significant increase in the dissolution rate and apparent solubility. Techniques like spray drying and hot-melt extrusion are used to prepare solid dispersions.[18][19]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be very effective.[20][21] These formulations form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug absorption.

Conclusion

Troubleshooting the poor solubility of this compound derivatives requires a multi-faceted and systematic approach. By understanding the underlying physicochemical principles and employing the structured experimental strategies outlined in this guide, researchers can effectively overcome these challenges. Starting with fundamental techniques like co-solvent and pH optimization, and progressing to more advanced methods such as cyclodextrin complexation and specialized formulations, will significantly increase the likelihood of successfully advancing these promising compounds through the drug development pipeline.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. Source: PubMed Central, URL: [Link]
  • Insoluble drug delivery strategies: review of recent advances and business prospects - PMC. Source: PubMed Central, URL: [Link]
  • Hospital production of a 1% propofol–cyclodextrin formulation to address drug shortages: a proof of concept. Source: British Journal of Anaesthesia, URL: [Link]
  • Dibenzosuberone - Wikipedia. Source: Wikipedia, URL: [Link]
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. Source: PubMed Central, URL: [Link]
  • PH and Solvent Effect on Drug Solubility. Source: SlideShare, URL: [Link]
  • This compound | C15H12O | CID 82577 - PubChem - NIH. Source: PubChem, URL: [Link]
  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF.
  • Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed. Source: PubMed, URL: [Link]
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. Source: PubMed Central, URL: [Link]
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Source: Dow Development Labs, URL: [Link]
  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate.
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. Source: PubMed, URL: [Link]
  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. Source: Asian Journal of Pharmaceutics, URL: [Link]
  • Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed. Source: PubMed, URL: [Link]
  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Source: Drug Development & Delivery, URL: [Link]
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. Source: PubMed, URL: [Link]
  • A Brief Review on Chemistry of Dibenzosuberenones - Juniper Publishers. Source: Juniper Publishers, URL: [Link]
  • Solubility: a speed–breaker on the drug discovery highway - MedCrave online. Source: MedCrave, URL: [Link]
  • Drug Formulation: Lipophilic Compound Q&A. Source: Particle Sciences, URL: [Link]
  • New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs | Request PDF.
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. Source: SciELO, URL: [Link]
  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Source: International Journal of Medical Science and Dental Research, URL: [Link]
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Source: SciSpace, URL: [Link]
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. Source: International Journal of Pharmaceutical and Chemical Analysis, URL: [Link]
  • Annex 4 - World Health Organiz
  • Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Source: Pharmaceutical Technology, URL: [Link]
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Source: Allied Academies, URL: [Link]
  • Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Deriv
  • The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B.
  • Drug permeation: the influence of pH on solubility in water and lipid - Deranged Physiology. Source: Deranged Physiology, URL: [Link]
  • Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - Semantic Scholar. Source: Semantic Scholar, URL: [Link]
  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - ResearchGate.
  • Dibenzosuberenone | CAS#:2222-33-5 | Chemsrc. Source: Chemsrc, URL: [Link]
  • Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban - MDPI. Source: MDPI, URL: [Link]
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. Source: Global Research Online, URL: [Link]
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach - SciSpace. Source: SciSpace, URL: [Link]
  • Full article: Surfactant-based drug delivery systems for treating drug-resistant lung cancer. Source: Taylor & Francis Online, URL: [Link]
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. Source: Ascendia Pharma, URL: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Dibenzosuberenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Dibenzosuberenol analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important chemical scaffold. This compound and its derivatives are key intermediates in the synthesis of numerous biologically active compounds, most notably tricyclic antidepressants like Amitriptyline and Nortriptyline.[1][2]

The synthesis, while well-established, is fraught with potential pitfalls that can impact yield, purity, and scalability. This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues. Our approach is structured around a question-and-answer format to directly address the challenges you may encounter in the lab.

General Synthetic Workflow

The construction of this compound analogs typically follows a multi-step sequence. Understanding this general pathway is crucial for pinpointing where a reaction may be failing. The core strategy involves building the tricyclic ketone (Dibenzosuberone), followed by nucleophilic addition to the carbonyl group to generate the tertiary alcohol (this compound), which can then be further modified.

G cluster_0 Part 1: Tricyclic Core Synthesis cluster_1 Part 2: C5-Functionalization cluster_2 Part 3: Optional Dehydration A Starting Materials (e.g., Phenylacetic acid derivative) B Intramolecular Friedel-Crafts Acylation A->B PPA or AlCl3 C Dibenzosuberone Core B->C E Nucleophilic Addition C->E D Grignard Reagent (R-MgX) or Organolithium (R-Li) D->E F This compound Analog E->F G Acid-Catalyzed Dehydration F->G H2SO4 or TsOH H Dibenzosuberenone Analog (Alkene) G->H G A Symptom: Grignard Reaction Fails to Initiate B Is all glassware flame- or oven-dried? A->B C Is the solvent (THF, Ether) strictly anhydrous? B->C Yes E Action: Dry all glassware under vacuum/heat and cool under N2/Ar. B->E No D Is the magnesium surface activated? C->D Yes F Action: Use freshly distilled solvent from a drying agent (Na/benzophenone). C->F No G Action: 1. Crush Mg turnings. 2. Add a small crystal of I2. 3. Add 1,2-dibromoethane. D->G No H Reaction Initiates! D->H Yes E->B F->C G->D

Caption: Troubleshooting flowchart for Grignard reaction initiation.

  • Detailed Step-by-Step Protocol for Grignard Formation:

    • Glassware Preparation: All glassware (flask, condenser, dropping funnel) must be rigorously dried. Either bake in an oven (>120 °C) for several hours or flame-dry under vacuum. Assemble the apparatus while hot and allow it to cool under a positive pressure of dry nitrogen or argon. [3] 2. Reagent Preparation: Place magnesium turnings in the flask. Add a single crystal of iodine (it will sublime, turning the atmosphere purple) or a few drops of 1,2-dibromoethane. These activators chemically clean the Mg surface. [4] 3. Solvent: Use anhydrous diethyl ether or THF. THF is a better solvent for stabilizing the Grignard reagent but is more hygroscopic. [4] 4. Initiation: Add a small portion (approx. 10%) of your halide solution to the magnesium. You should observe a localized warming, bubbling on the Mg surface, and a change in color to a cloudy gray/brown. If it doesn't start, gently warm the flask with a heat gun or in a warm water bath. Do NOT add the bulk of the halide until you have visual confirmation of initiation.

    • Addition: Once initiated, add the remaining halide dropwise at a rate that maintains a gentle reflux. An addition that is too rapid can lead to unwanted side reactions, particularly Wurtz coupling. [4] Question: My Grignard reaction starts, but my final yield of this compound is very low. What side reactions are consuming my reagents?

Answer: Low yields after a successful initiation point to competing reaction pathways or loss of the Grignard reagent after its formation.

  • Enolization of the Ketone: Dibenzosuberone has protons on the carbons alpha to the carbonyl group. A bulky Grignard reagent can act as a base rather than a nucleophile, abstracting an alpha-proton to form an enolate. [3]After acidic workup, this simply regenerates the starting ketone, reducing your yield.

    • Solution: Use a less hindered Grignard reagent if possible. Alternatively, consider using an organocerium reagent (a "Cram-chelation controlled" addition), which is less basic but still highly nucleophilic. This is done by adding anhydrous CeCl₃ to the Grignard reagent before adding the ketone.

  • Wurtz Coupling: This is a significant side reaction where the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) to form a homocoupled product (R-R). [4] * Solution: This is controlled by keeping the concentration of the alkyl halide low. Ensure slow, dropwise addition of the halide to the magnesium suspension so that it reacts to form the Grignard reagent as soon as it is added.

  • Reaction with CO₂: Grignard reagents react rapidly with carbon dioxide from the air to form carboxylates.

    • Solution: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire reaction and workup process.

Category 3: Post-Reaction Modifications & Purification

Question: I am trying to dehydrate the this compound to the alkene (Dibenzosuberenone) but I'm getting a complex mixture or charring. How can I optimize this step?

Answer: The acid-catalyzed dehydration of a tertiary alcohol proceeds via an E1 mechanism, which involves a carbocation intermediate. [5][6]This intermediate is prone to rearrangements and the harsh conditions can lead to decomposition.

  • Causality & Explanation: The reaction begins with the protonation of the hydroxyl group by a strong acid, turning it into a good leaving group (H₂O). [7]Loss of water generates a tertiary carbocation. A base (like HSO₄⁻ or water) then abstracts an adjacent proton to form the double bond. The stability of this carbocation makes the reaction feasible, but also opens the door to side reactions if not controlled.

Dehydrating AgentTypical ConditionsProsCons
Conc. H₂SO₄ 0 °C to RTInexpensive, powerfulHighly corrosive, can cause charring and polymerization. [2]
Phosphoric Acid (H₃PO₄) High temp. (100-170 °C)Less oxidizing than H₂SO₄High temperatures can be destructive to sensitive functional groups. [5]
p-Toluenesulfonic acid (TsOH) Reflux in Toluene (w/ Dean-Stark)Milder, removes water to drive equilibriumSlower reaction times may be required.
POCl₃ in Pyridine 0 °C to RTVery mild, non-acidic (E2-like)Reagents are toxic and require careful handling. Good for sensitive substrates. [6]
  • Optimization & Troubleshooting:

    • Temperature Control: This is the most critical parameter. Start at a low temperature (e.g., 0 °C) and slowly allow the reaction to warm. Overheating is the primary cause of charring.

    • Choice of Acid: For robust substrates, sulfuric acid is often sufficient. For molecules with more sensitive functional groups, switching to a milder system like TsOH in toluene with a Dean-Stark trap to remove water azeotropically is a much better choice. For extremely sensitive substrates, the POCl₃/pyridine system avoids strongly acidic conditions altogether. [6] 3. Reaction Monitoring: Follow the reaction's progress by Thin Layer Chromatography (TLC). As soon as the starting alcohol spot has been consumed, work up the reaction immediately. Prolonged exposure to the acid will only increase the likelihood of side product formation.

Question: What are the best practices for purifying my final this compound or Dibenzosuberenone analog?

Answer: Purification is key to obtaining a high-quality final product. The choice of method depends on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography: This is the workhorse method for purification. [8] * Stationary Phase: Silica gel is standard for these relatively non-polar compounds.

    • Mobile Phase (Eluent): A gradient system of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is typically effective. Start with a low polarity to elute non-polar side products (like Wurtz-coupled dimers) and gradually increase the polarity to elute your desired product. The tertiary alcohol (this compound) will be more polar than the corresponding alkene (Dibenzosuberenone).

  • Recrystallization: If your final product is a solid, recrystallization is an excellent technique for achieving high purity. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Preparative HPLC (Prep-HPLC): For difficult separations of closely related analogs or for achieving very high purity (>99%), preparative HPLC is the method of choice, though it is more resource-intensive. [8]

References

  • Juniper Publishers. (2018, June 5). A Brief Review on Chemistry of Dibenzosuberenones. Organic & Medicinal Chem IJ. [Link]
  • ResearchGate. (n.d.). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • National Institutes of Health. (n.d.). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. PMC.
  • Beilstein Journals. (n.d.). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles.
  • Beilstein Journals. (2021, March 15). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Juniper Publishers. (2018, June 5). Peer Reviewed Chemistry Journals | Impact Factor Rankings.
  • Wikipedia. (n.d.). Dibenzosuberone.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. [a].
  • ResearchGate. (n.d.). (PDF) On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone.
  • PubMed. (2005, December 31). Synthesis of novel, potentially biologically active dibenzosuberone derivatives.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
  • Reddit. (2021, September 10). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • J-STAGE. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
  • J-STAGE. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
  • Pure. (n.d.). Dehydration reactions in polyfunctional natural products.
  • PubMed. (2020, August 1). Dehydration reactions in polyfunctional natural products.
  • National Institutes of Health. (n.d.). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. PMC.
  • European Pharmaceutical Review. (2017, June 29). Separation and purification applications for mutagenic impurities.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • YouTube. (2020, February 13). Suzuki cross-coupling reaction.
  • Pearson. (2023, October 5). Alcohol Reactions: Dehydration Reactions: Videos & Practice Problems.
  • YouTube. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem.
  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols.
  • Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols.

Sources

Validation & Comparative

Validating the Anticancer Activity of Dibenzosuberenol Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the identification of novel scaffolds that exhibit potent and selective anticancer activity is a paramount objective. Dibenzosuberenol derivatives have emerged as a promising class of compounds, demonstrating significant potential as cytotoxic agents against a variety of cancer cell lines. This guide provides an in-depth technical comparison of this compound derivatives, focusing on their validation as inhibitors of tubulin polymerization, a clinically validated target in cancer therapy. We will delve into the mechanistic underpinnings of their activity, present comparative experimental data, and provide detailed protocols for their evaluation, empowering researchers to effectively assess and advance these promising molecules.

The Rationale for Targeting Tubulin with this compound Derivatives

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[1] Their pivotal role in mitosis makes them an attractive target for anticancer drug development.[2] Agents that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3]

This compound derivatives, inspired by the natural product combretastatin A-4 (CA-4), have been designed to interact with the colchicine-binding site on β-tublin.[4][5] This interaction prevents the polymerization of tubulin into microtubules, thereby exerting a potent antiproliferative effect. A key advantage of targeting the colchicine site is the potential to overcome multidrug resistance mediated by P-glycoprotein efflux pumps, a common challenge with other classes of chemotherapeutics.[1] This guide will explore the structure-activity relationships (SAR) that govern the efficacy of these derivatives and compare their performance against established tubulin inhibitors.

Comparative Efficacy of this compound Derivatives

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter, representing the concentration of a compound required to inhibit cell growth by 50%. Lower IC50 values are indicative of higher potency.

Several studies have synthesized and evaluated a range of this compound derivatives, yielding compounds with potent anticancer activity. For instance, a series of benzosuberene analogues were designed and synthesized, with several compounds demonstrating strong inhibition of tubulin polymerization and significant cytotoxicity against various cancer cell lines.[4][6]

Below is a comparative summary of the cytotoxic activity (IC50) of selected this compound derivatives against various cancer cell lines, alongside the reference compound Combretastatin A-4 (CA-4).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
KGP18 Multi-drug resistant human breast (NCI/ADR-RES)0.003[4]
Human colon (HCT-116)0.004[4]
Human prostate (PC-3)0.005[4]
Analogue 73 Human breast (MCF-7)0.12[4]
Human colon (HCT-116)0.15[4]
Analogue 74 Human breast (MCF-7)0.21[4]
Human colon (HCT-116)0.25[4]
Combretastatin A-4 Human colon (HCT-116)0.002[7]
Human breast (MCF-7)0.003[7]

Note: IC50 values can vary between studies and experimental conditions. The data presented here is for comparative purposes.

The data clearly indicates that certain this compound derivatives, such as KGP18, exhibit exceptional potency, with IC50 values in the nanomolar range, comparable to or even exceeding that of CA-4 in some cell lines.[4] The structural modifications on the this compound scaffold, such as variations in the methoxylation pattern and the introduction of other functional groups, significantly influence their anticancer activity.[4][8]

Validating the Mechanism of Action: A Step-by-Step Approach

To rigorously validate the anticancer activity of this compound derivatives and confirm their mechanism of action as tubulin polymerization inhibitors, a series of well-defined experimental protocols are essential.

Experimental Workflow for Validating Anticancer Activity

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Interpretation A Cell Viability Assay (MTT/XTT) E Determine IC50 Values A->E B Tubulin Polymerization Inhibition Assay B->E Determine IC50 for tubulin inhibition C Cell Cycle Analysis (Flow Cytometry) F Confirm G2/M Arrest C->F D Apoptosis Assay (Annexin V/Caspase) G Quantify Apoptotic Cells D->G

Caption: A streamlined workflow for the in vitro validation of this compound derivatives.

Cell Viability Assays (MTT/XTT)

The initial screening of anticancer compounds typically involves assessing their effect on cell viability and proliferation. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[9]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative and a vehicle control (e.g., DMSO). Include a positive control such as CA-4. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

Protocol: Fluorometric Tubulin Polymerization Assay

  • Tubulin Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer.

  • Reaction Mixture: In a 96-well plate, mix the tubulin solution with a fluorescence-based reporter and the this compound derivative at various concentrations.

  • Initiate Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.

  • Data Analysis: Compare the polymerization curves of treated samples to the control. Calculate the IC50 value for tubulin polymerization inhibition.

Cell Cycle Analysis

To confirm that the cytotoxic effect is due to mitotic arrest, cell cycle analysis is performed using flow cytometry. This technique quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Generate DNA content histograms and quantify the percentage of cells in the G2/M phase. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assays

To confirm that cell death is occurring via apoptosis, Annexin V and caspase activation assays are employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Caspases are a family of proteases that are activated during the apoptotic cascade.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the this compound derivative for a predetermined time.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Signaling Pathway of Tubulin Destabilizing Agents

G A This compound Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Mitotic Spindle Formation C->D E Mitotic Arrest (G2/M Phase) D->E F Activation of Apoptotic Pathway (Caspases) E->F G Apoptosis F->G

Caption: The proposed mechanism of action for this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a compelling class of anticancer agents that effectively target tubulin polymerization. The experimental data demonstrates that optimized analogues can achieve potency comparable to, or even surpassing, established tubulin inhibitors like combretastatin A-4. The detailed protocols provided in this guide offer a robust framework for the systematic validation of these compounds.

Future research should focus on further elucidating the structure-activity relationships to design derivatives with improved potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models are a critical next step to translate the promising in vitro activity into tangible therapeutic outcomes. The continued exploration of the this compound scaffold holds significant promise for the development of next-generation anticancer therapeutics.

References

  • Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803. [Link]
  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. [Link]
  • Pettit, G. R., et al. (2008). Antineoplastic agents. 559. Synthesis of benzosuberene-based inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 51(19), 6139-6147. [Link]
  • Pinney, K. G., et al. (2017).
  • Kavallaris, M. (2010). Microtubules and resistance to tubulin-binding agents. Nature Reviews Cancer, 10(3), 194-204. [Link]
  • Carlson, R. O. (2008). New tubulin targeting agents for cancer therapy.
  • Stanton, R. A., et al. (2011). Structure-activity relationships of novel N-alkyl-5-hydroxymethylisatins, a new class of tubulin-polymerization inhibitors. ChemMedChem, 6(4), 634-646. [Link]
  • Hage, S., et al. (2013). New cytotoxic benzosuberene analogs. Synthesis, molecular modeling and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 23(17), 4945-4949. [Link]
  • Pettit, G. R., et al. (1995). Antineoplastic agents. 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666-1672. [Link]
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]
  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.
  • Crowley, L. C., & Waterhouse, N. J. (2016). Detecting apoptosis with the annexin V-propidium iodide assay. Cold Spring Harbor Protocols, 2016(8). [Link]
  • Bonne, D., Heusele, C., Simon, C., & Pantaloni, D. (1985). 4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin polymerization. The Journal of Biological Chemistry, 260(5), 2819-2825. [Link]
  • Tron, G. C., Pirali, T., Billington, R. A., & Genazzani, A. A. (2006). Combretastatin A-4 and its analogues: a review. Journal of Medicinal Chemistry, 49(11), 3033-3044. [Link]

Sources

The Crown and the Contenders: A Comparative Guide to Dibenzosuberenol and Other Tricyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the tricyclic scaffold has been a cornerstone in medicinal chemistry, giving rise to a multitude of indispensable therapeutics. Among these, the dibenzosuberenol core, the structural heart of drugs like amitriptyline and cyproheptadine, holds a prominent position. This guide provides an in-depth, data-driven comparison of the this compound scaffold against other key tricyclic frameworks, such as the dibenzazepine of imipramine. We will explore how subtle variations in the central seven-membered ring dictate pharmacological activity, off-target effects, and overall therapeutic utility, offering researchers and drug development professionals a comprehensive resource for informed scaffold selection.

The Tricyclic Archetype: A Double-Edged Sword of Broad-Spectrum Activity

Tricyclic compounds, characterized by their three-ringed structure, were first introduced in the 1950s as antidepressants.[1] Their primary mechanism of action for this indication involves the inhibition of serotonin (SERT) and norepinephrine (NET) reuptake, leading to increased neurotransmitter concentrations in the synaptic cleft.[2][3] However, their therapeutic efficacy is often shadowed by a wide range of side effects stemming from their interactions with other receptors, including muscarinic acetylcholine receptors (mAChR), histamine H1 receptors, and α1-adrenergic receptors.[4] These "off-target" interactions are a direct consequence of the scaffold's three-dimensional shape and charge distribution.

At the Core of the Matter: this compound vs. Dibenzazepine and Other Tricyclics

The central seven-membered ring is the defining feature of these tricyclic scaffolds. The nature of this ring—whether it's a carbocycle as in this compound or contains a heteroatom like the nitrogen in the dibenzazepine of imipramine—profoundly influences the molecule's conformation and, consequently, its receptor binding profile.

The this compound (Dibenzocycloheptene) Scaffold

The this compound scaffold, found in amitriptyline and nortriptyline, is a dibenzocycloheptene derivative.[5] This all-carbon central ring imparts a specific V-shape to the molecule. This conformation appears to be particularly well-suited for interaction with a broad range of receptors.

Key Structural Features and SAR Insights:

  • Unsaturation at the 5-position: The exocyclic double bond in amitriptyline is crucial for its activity.[6]

  • Side Chain: The nature of the alkylamine side chain dictates the relative potency for SERT and NET inhibition. Tertiary amines, like amitriptyline, are generally more potent serotonin reuptake inhibitors, while their secondary amine metabolites, like nortriptyline, show higher affinity for the norepinephrine transporter.[4]

  • Ring Substitution: The placement of substituents on the aromatic rings can modulate activity. For instance, a chlorine atom at the 3-position can increase activity.[6]

The Dibenzazepine Scaffold

The dibenzazepine scaffold, the core of imipramine and desipramine, incorporates a nitrogen atom into the central seven-membered ring.[7] This seemingly minor change significantly alters the scaffold's geometry and electronic properties.

Key Structural Features and SAR Insights:

  • Nitrogen Atom: The presence of the nitrogen atom influences the overall shape and flexibility of the tricyclic system.

  • Side Chain: Similar to the this compound series, the side chain is a key determinant of activity. Imipramine, a tertiary amine, is a potent inhibitor of both serotonin and norepinephrine reuptake.[7]

A Head-to-Head Pharmacological Comparison

The subtle structural differences between these scaffolds translate into distinct pharmacological profiles, particularly concerning their off-target activities.

TargetThis compound (Amitriptyline) Ki (nM)Dibenzazepine (Imipramine) Ki (nM)Notes
SERT 4.3 - 15[8]0.7 - 4.6[8]Both are potent inhibitors, with imipramine generally showing higher affinity.
NET 35 - 100[8]1.8 - 37[8]Imipramine demonstrates significantly higher affinity for the norepinephrine transporter.
Muscarinic M1 1.1 - 22[8]91[8]Amitriptyline has a much higher affinity for muscarinic receptors, contributing to its pronounced anticholinergic side effects (e.g., dry mouth, blurred vision).[9] Dibenzocycloheptane derivatives are generally more potent anticholinergics than dibenzazepines.[9]
Histamine H1 0.9 - 1.1[8]11[8]Amitriptyline is a very potent H1 antagonist, leading to significant sedative effects.[10]
α1-Adrenergic 10 - 28[8]67[8]The higher affinity of amitriptyline for α1-adrenergic receptors contributes to a greater risk of orthostatic hypotension.

Key Takeaway: The this compound scaffold, as exemplified by amitriptyline, tends to exhibit a broader off-target profile with more potent anticholinergic and antihistaminic activity compared to the dibenzazepine scaffold of imipramine. This highlights a critical trade-off in drug design: the features that may contribute to potent primary target engagement can also lead to undesirable interactions with other receptors.

The Versatility of the this compound Scaffold: Beyond Antidepressants

The utility of the this compound scaffold extends beyond depression. Cyproheptadine, for example, is a this compound derivative with potent antihistaminic and antiserotonergic properties.[11] It is used to treat allergic reactions and has off-label applications in appetite stimulation and the management of serotonin syndrome.[11][12] This demonstrates the scaffold's adaptability for targeting different receptor systems by modifying the side chain and other structural features.

Experimental Protocols for Scaffold Evaluation

To rigorously compare tricyclic scaffolds, a battery of in vitro assays is essential. Below are foundational protocols for key assessments.

Protocol 1: Serotonin and Norepinephrine Reuptake Inhibition Assay

This protocol outlines a method for determining the inhibitory potency of a test compound on SERT and NET using cell lines endogenously expressing these transporters.

Workflow:

cluster_prep Cell Preparation cluster_assay Reuptake Assay cluster_analysis Data Analysis cell_culture Culture SK-N-BE(2)C cells (endogenous hNET expression) cell_harvest Harvest and prepare cell suspension cell_culture->cell_harvest pre_incubation Pre-incubate cells with test compound or vehicle cell_harvest->pre_incubation radioligand_add Add [3H]norepinephrine pre_incubation->radioligand_add incubation Incubate at room temperature radioligand_add->incubation termination Terminate uptake by rapid filtration incubation->termination scintillation Quantify radioactivity (scintillation counting) termination->scintillation ic50_calc Calculate IC50 values scintillation->ic50_calc ki_calc Convert to Ki values (Cheng-Prusoff equation) ic50_calc->ki_calc

Workflow for Neurotransmitter Reuptake Assay.

Materials:

  • SK-N-BE(2)C cells (or other suitable cell line expressing SERT or NET)

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 2 mM CaCl2, 1.2 mM MgSO4, 6 mM glucose, 0.1 mg/mL ascorbic acid, and 0.1 mg/mL pargyline.[13]

  • Radioligand: [3H]Norepinephrine or [3H]Serotonin

  • Test compounds and reference inhibitors (e.g., desipramine for NET, fluoxetine for SERT)

  • Multi-well plates (24- or 96-well)

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Preparation: Culture SK-N-BE(2)C cells to confluency. On the day of the assay, harvest the cells and resuspend them in KRH assay buffer to a predetermined concentration.

  • Assay Setup: To each well of a multi-well plate, add the test compound at various concentrations. Include wells for total binding (vehicle control) and non-specific binding (excess of a known inhibitor like desipramine).

  • Initiation of Uptake: Add the cell suspension to each well, followed by the addition of the radioligand (e.g., 416 nM final concentration of [3H]NE).[13]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 105 minutes).[13]

  • Termination: Terminate the uptake by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Muscarinic M1 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the muscarinic M1 receptor.

Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Culture cells expressing M1 receptor homogenization Homogenize cells and isolate membranes cell_culture->homogenization incubation Incubate membranes with [3H]pirenzepine and test compound homogenization->incubation filtration Separate bound and free radioligand by filtration incubation->filtration scintillation Quantify radioactivity filtration->scintillation ic50_calc Calculate IC50 scintillation->ic50_calc ki_calc Calculate Ki ic50_calc->ki_calc

Workflow for Muscarinic Receptor Binding Assay.

Materials:

  • Cell membranes from a cell line stably expressing the human muscarinic M1 receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Radioligand: [3H]pirenzepine (a selective M1 antagonist)

  • Test compounds and a reference antagonist (e.g., atropine for non-specific binding)

  • Multi-well plates, cell harvester, glass fiber filters, scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the muscarinic receptor of interest.[14]

  • Assay Incubation: In each well, combine the cell membranes, the radioligand ([3H]pirenzepine), and either the test compound at various concentrations or the vehicle. For determining non-specific binding, use a high concentration of a known muscarinic antagonist like atropine.

  • Equilibration: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation and Quantification: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.[14] Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Protocol 3: Synthesis of a this compound Derivative: Amitriptyline

This protocol provides a general method for the synthesis of amitriptyline from dibenzosuberone.

Workflow:

cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration grignard_prep Prepare Grignard reagent from 3-(dimethylamino)propyl chloride reaction React dibenzosuberone with Grignard reagent in THF grignard_prep->reaction workup1 Quench with NH4Cl (aq) and extract reaction->workup1 dehydration_rxn Treat alcohol intermediate with sulfuric acid workup1->dehydration_rxn workup2 Basify, extract, and purify dehydration_rxn->workup2

Synthetic Workflow for Amitriptyline.

Step 1: Grignard Reaction [2]

  • Prepare the Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, from 3-(dimethylamino)propyl chloride and magnesium turnings in anhydrous THF under an inert atmosphere.

  • Dissolve dibenzosuberone in anhydrous THF and add it dropwise to the prepared Grignard reagent at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to obtain the crude tertiary alcohol intermediate.

Step 2: Dehydration [2]

  • Dissolve the crude alcohol from Step 1 in a suitable solvent.

  • Add a dehydrating agent, such as concentrated sulfuric acid, and stir.

  • Monitor the reaction for the formation of the exocyclic double bond.

  • Work up the reaction by neutralizing the acid, extracting the product, and purifying by chromatography or crystallization to yield amitriptyline.

Conclusion: The Enduring Legacy and Future of Tricyclic Scaffolds

The this compound scaffold and its tricyclic congeners represent a rich history of successful drug discovery. While newer, more selective agents have emerged, the therapeutic utility of these "privileged structures" remains undeniable. A deep understanding of their structure-activity relationships, particularly concerning off-target effects, is paramount for both optimizing existing drugs and designing novel therapeutics with improved safety profiles. The this compound scaffold, with its inherent conformational properties and synthetic tractability, will undoubtedly continue to be a valuable starting point for the development of new chemical entities targeting a wide range of diseases. The challenge for the modern medicinal chemist is to harness the power of this scaffold while mitigating its promiscuous nature through rational design and rigorous preclinical evaluation.

References

  • National Center for Biotechnology Information. (2023). Tricyclic Antidepressants. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
  • Danielak, D., & Wieczorek, P. (2000). Different effects of amitriptyline and imipramine on the pharmacokinetics and metabolism of perazine in rats. Pharmacological Research, 42(4), 381–387.
  • Pharmacy 180. SAR of Dibenzo Cycloheptane Derivatives - Antidepressants.
  • Lill, M. A., & Römpp, B. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33.
  • ResearchGate. (2025). In Vitro Muscarinic Receptor Radioligand-Binding Assays.
  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor.
  • Taylor, J. E., & Richelson, E. (1980). High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact. European journal of pharmacology, 67(1), 41–46.
  • ResearchGate. Receptor profile, K i (nmol/l), of TCAs and comparator drugs: uptake....
  • Glavač, N., et al. (2005).
  • Bermudez, M., et al. (2022). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. In: Methods in Molecular Biology, vol 2513. Humana, New York, NY.
  • Shein, K., & Smith, S. E. (1978). Structure-activity relationships for the anticholinoceptor action of tricyclic antidepressants. British journal of pharmacology, 62(4), 567–571.
  • Norman, T. R., et al. (1986). Imipramine and amitriptyline plasma concentrations and clinical response in major depression. The British journal of psychiatry : the journal of mental science, 148, 52–57.
  • Singh, S., et al. (2021). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. International Journal of Pharmaceutical Sciences and Research, 12(9), 4883-4890.
  • Beckett, A. H., et al. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. Xenobiotica; the fate of foreign compounds in biological systems, 13(7), 391–405.
  • Ștefănescu, E., et al. (2018). Antidepressant Activity of New Dibenzo[a,d]cycloheptenes. Revista de Chimie, 69(11), 3144-3147.
  • Baumann, P., & Jonzier-Perey, M. (1986). Comparison of the metabolism of the three antidepressants amitriptyline, imipramine, and chlorimipramine in vitro in rat liver microsomes. Psychopharmacology, 88(4), 505–513.
  • Assay Genie. Technical Manual Human Histamine Receptor H1 (HRH1) ELISA Kit.
  • Brinkø, A., et al. (2016). Synthesis and inhibitory evaluation of 3-linked imipramines for the exploration of the S2 site of the human serotonin transporter. Bioorganic & medicinal chemistry, 24(12), 2725–2738.
  • Schild, L., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 522–532.
  • Australian Prescriber. (2010). AMITRIPTYLINE 01. Assay details 02. Therapeutic range 03. Pharmacokinetics.
  • Innoprot. Histamine H1 Receptor Assay.
  • Wikipedia. Dibenzocycloheptene.
  • Lin, A., et al. (2019). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in cancer biology, 58, 30–42.
  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British journal of pharmacology, 151(6), 737–748.
  • Kim, J. Y., et al. (2020). Low concentrations of tricyclic antidepressants stimulate TRPC4 channel activity by acting as an opioid receptor ligand. The Journal of general physiology, 152(10), e201912536.
  • MedlinePlus. (2018). Cyproheptadine.
  • Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety, 8(1).
  • ResearchGate. Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter.
  • Wikipedia. Cyproheptadine.
  • ResearchGate. Synthesis of imipramine hydrochloride.
  • PubChem. Imipramine.
  • Socea, L. I., et al. (2012). Experimental Pharmacological Research Regarding the Potential Antidepressant Activity Induced by Some Newly Synthesised Dibenzo-[a,d]-cycloheptene Compounds. Farmacia, 60(2), 244-252.
  • Cleveland Clinic. Cyproheptadine (Periactin): Uses & Side Effects.
  • S M, J., et al. (2020). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. SLAS discovery : advancing life sciences R & D, 25(1), 79–88.
  • WebMD. Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor.
  • Lin, A., et al. (2017). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Andersen, J., et al. (2011). Binding and Orientation of Tricyclic Antidepressants within the Central Substrate Site of the Human Serotonin Transporter. Journal of Biological Chemistry, 286(47), 41046–41056.
  • myDSS. Serotonin and Norepinephrine Reuptake Inhibitors.
  • de Souza, I. D., & de Oliveira, M. F. (2013). Determination of Serotonin-Norepinephrine Reuptake Inhibitor Antidepressants in Pharmaceuticals and Biological Material. Critical Reviews in Analytical Chemistry, 43(1), 17-43.
  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them.
  • ResearchGate. Synthesis of N‐functionalized tricyclic scaffolds.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Dibenzosuberenol Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the remarkable ability to bind to multiple, diverse biological targets.[1] The dibenzosuberene (also known as dihydro-5H-dibenzo[a,d]cycloheptene) ring system is a quintessential example of such a scaffold.[2] Historically, this tricyclic core has been the foundation for widely used tricyclic antidepressants like amitriptyline.[3] However, contemporary research has pivoted towards a more urgent therapeutic area: oncology.

Modern drug discovery efforts have successfully repurposed the dibenzosuberene scaffold to develop highly potent inhibitors of tubulin assembly, which function as both cytotoxic and vascular disrupting agents (VDAs) in cancer therapy.[4][5] These analogs are structurally inspired by natural products like combretastatin A-4 (CA-4) and colchicine, binding to the colchicine site on β-tubulin. This interaction disrupts the dynamic instability of microtubules, which are critical for cell division and the structural integrity of the endothelial cells lining tumor vasculature.[5][6] The subsequent cytoskeletal collapse leads to a rapid and selective shutdown of blood flow to the tumor, ultimately causing massive tumor necrosis.[5]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dibenzosuberenol analogs. By objectively comparing the performance of various derivatives and providing the supporting experimental data and protocols, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for designing the next generation of dibenzosuberene-based therapeutic agents.

The Core Architecture: Lead Compounds and Key Modification Sites

The therapeutic potential of the dibenzosuberene scaffold was significantly advanced with the development of two potent lead compounds: the phenol-based KGP18 and the amine-based KGP156 .[7] Both molecules exhibit strong inhibition of tubulin assembly in the low micromolar range and exceptional cytotoxicity against human cancer cell lines, with KGP18 showing activity in the picomolar range.[7] Their success has served as a benchmark for subsequent SAR studies, which primarily explore modifications at three key regions of the molecule, as illustrated below.

cluster_0 This compound Core Scaffold cluster_1 Key Modification Regions Core Core A Region A: Fused Aryl Ring (e.g., Halogenation) A->Core B Region B: Core Functional Group (Phenol, Amine, etc.) B->Core C Region C: Pendant Aryl Ring (Methoxylation Pattern) C->Core

Caption: Core this compound scaffold and key regions for SAR exploration.

Comparative SAR Analysis: Decoding the Impact of Chemical Modifications

The potency and selectivity of this compound analogs are exquisitely sensitive to their chemical structure. The following sections dissect the SAR based on modifications to the core scaffold, with comparative data summarized in Table 1.

Region A: The Fused Aryl Ring

Modifications to the fused aryl ring system have proven to be a productive strategy for enhancing biological activity. The rationale for these modifications often involves altering the electronic properties and metabolic stability of the molecule.

  • Halogenation: The introduction of electron-withdrawing groups, such as fluorine or chlorine, at the 1-position of the fused ring has been shown to yield analogs with potent tubulin assembly inhibition (IC50 ≈ 1.0 µM) and strong cytotoxicity.[4][7] For instance, the fluoro-benzosuberene analog 37 demonstrated a GI50 value of just 5.47 nM against the NCI-H460 human lung cancer cell line.[7] This suggests that strategic halogenation can significantly improve the compound's potency.

Region B: The Core Functional Group

The nature of the functional group at the benzylic position (part of the seven-membered ring) plays a critical role in the molecule's overall profile.

  • Phenol vs. Aniline: The two primary lead compounds, KGP18 (phenolic) and KGP156 (amine-based), offer a direct comparison. While both are highly potent, the phenolic KGP18 consistently demonstrates superior cytotoxicity, often in the picomolar range.[7] However, the aniline group of KGP156 provides a handle for creating water-soluble salt formulations, such as the serinamide salt 48 , which can improve the compound's pharmaceutical properties.[4]

Region C: The Pendant Aryl Ring

The pendant aryl ring and its substitution pattern are critical for high-affinity binding to the colchicine site on β-tubulin, mimicking the trimethoxyphenyl ring of combretastatin A-4.[6]

  • Methoxylation Pattern: The presence of multiple methoxy groups is a strong determinant of activity. An analog of KGP18 where the trimethoxyaryl ring was replaced with a dimethoxyaryl ring (compound 42 ) remained highly active, inhibiting tubulin assembly and showing a GI50 of 33.4 nM against SK-OV-3 ovarian cancer cells.[4] This indicates that while the trimethoxy pattern is optimal, a dimethoxy substitution is well-tolerated and retains significant potency.

Quantitative Data Summary

The following table summarizes the biological activity of key this compound analogs discussed in the literature.

Compound IDKey Modification(s)Tubulin Inhibition IC50 (µM)Cytotoxicity GI50 (nM)Target Cell LineReference
KGP18 Parent Phenol; 3,4,5-trimethoxy pendant ring~1.20.03 (SK-OV-3)SK-OV-3[4][6]
KGP156 Parent Amine; 3,4,5-trimethoxy pendant ring~1.55.0 (SK-OV-3)SK-OV-3[4][7]
Analog 37 1-Fluoro on fused ring (KGP18 analog)~1.05.47NCI-H460[4][7]
Analog 42 3,5-dimethoxy pendant ring (KGP18 analog)Active33.4SK-OV-3[4]
CA-4 Combretastatin A-4 (Reference)~1.2~1.0Various[6]

Experimental Protocols for SAR Evaluation

The trustworthiness of any SAR study hinges on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to evaluate this compound analogs.

Workflow for a Typical SAR Study

Caption: A typical workflow for conducting SAR studies on novel analogs.

Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay

This assay quantitatively measures a compound's ability to inhibit the assembly of tubulin into microtubules.

A. Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • GTP stock solution: 10 mM in GTB

  • Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole)

  • Test Compounds: Dissolved in DMSO to a 10 mM stock concentration

  • 96-well, black, clear-bottom microplates

  • Temperature-controlled fluorescence plate reader

B. Step-by-Step Methodology:

  • Preparation: Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 3 mg/mL. Keep on ice for no more than 30 minutes.

  • Compound Plating: Serially dilute test compounds in GTB to achieve final assay concentrations (e.g., ranging from 0.1 µM to 100 µM). Add 10 µL of each dilution to the appropriate wells. Include wells for a positive control (e.g., CA-4) and a negative control (DMSO vehicle).

  • Reaction Initiation: Prepare a master mix on ice containing the tubulin solution, GTP (to a final concentration of 1 mM), and DAPI (to a final concentration of 10 µM).

  • Measurement: Add 90 µL of the master mix to each well of the 96-well plate. Immediately place the plate in the reader pre-warmed to 37°C.

  • Data Acquisition: Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60 minutes. The polymerization of tubulin enhances DAPI fluorescence.

  • Analysis: Calculate the rate of polymerization for each concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Cytotoxicity Assay (SRB Assay)

This assay determines the growth inhibitory effect of a compound on cancer cell lines.

A. Materials:

  • Human cancer cell lines (e.g., NCI-H460, SK-OV-3) in logarithmic growth phase

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test Compounds: Diluted in growth medium from DMSO stocks

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 10% Trichloroacetic acid (TCA), ice-cold

  • 10 mM Tris base solution

  • 96-well cell culture plates

B. Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of ice-cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry.

  • Measurement: Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well. Read the absorbance at 510 nm on a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the DMSO control. Determine the GI50 value (concentration causing 50% growth inhibition) from the dose-response curve.

Mechanism of Action and Future Directions

The ultimate therapeutic goal of these analogs is to exploit the unique characteristics of tumor vasculature. The proposed mechanism is a cascade of events initiated by the disruption of microtubule dynamics.

A This compound Analog (e.g., KGP18) B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Endothelial Cell Cytoskeleton C->D E Rapid Change in Cell Shape & Increased Permeability D->E F Selective Shutdown of Tumor Vasculature E->F G Tumor Deprived of Oxygen & Nutrients F->G H Massive Tumor Necrosis G->H

Sources

A Comparative Guide to In Vitro Assays for Testing Dibenzosuberenol Derivative Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of oncological research and drug development, the evaluation of novel therapeutic agents is a critical endeavor. Dibenzosuberenol derivatives have emerged as a promising class of compounds with potential anticancer activities.[1][2][3][4] The initial step in characterizing these, or any novel compound, is to ascertain their cytotoxic potential. This guide provides a comprehensive comparison of key in vitro assays essential for determining the cytotoxicity of this compound derivatives, offering insights into the rationale behind experimental choices and detailed protocols for their execution.

The primary objective of in vitro cytotoxicity testing is to gauge the concentration at which a compound induces cell death, providing a foundational understanding of its potency and mechanism of action.[5][6][7] The selection of an appropriate assay is paramount, as each method interrogates a different facet of cellular health, from metabolic activity and membrane integrity to the activation of specific cell death pathways.

Core Principles in Cytotoxicity Assessment

Before delving into specific protocols, it is crucial to understand the fundamental cellular processes that are commonly measured to infer cytotoxicity. These include:

  • Metabolic Activity: Healthy, proliferating cells exhibit robust metabolic activity. A decline in this activity is often an early indicator of cellular stress or death.

  • Membrane Integrity: The plasma membrane of a viable cell is intact, regulating the passage of substances. Damage to this membrane is a hallmark of late-stage apoptosis or necrosis.

  • Apoptotic Pathways: Programmed cell death, or apoptosis, is a controlled process involving a cascade of specific enzymatic events. Detecting these events can provide mechanistic insights into how a compound induces cell death.

This guide will compare four widely adopted assays, each targeting one or more of these core principles: the MTT assay, the LDH release assay, the Neutral Red uptake assay, and assays for apoptosis (Caspase-3/7 activity and Annexin V staining).

Comparative Analysis of Key Cytotoxicity Assays

AssayPrincipleMeasuresAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[8]Cell viability and metabolic activity.High-throughput, cost-effective, well-established.[9]Can be affected by compounds that alter cellular metabolism; requires a solubilization step.[9]
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[10]Cell membrane integrity and necrosis.[10]Simple, non-radioactive, can be multiplexed with other assays.Less sensitive for early apoptosis; LDH in serum can interfere.[11]
Neutral Red Uptake Assay Incorporation and binding of the supravital dye Neutral Red in the lysosomes of viable cells.[12][13]Cell viability and lysosomal integrity.[12][13]Sensitive, cost-effective, rapid.[12]Can be influenced by compounds affecting lysosomal pH.
Apoptosis Assays
Caspase-3/7 ActivityDetection of activated caspase-3 and -7, key executioner enzymes in the apoptotic cascade.[14][15][16]Apoptosis induction.[14][15][16]High specificity for apoptosis, can be used in high-throughput formats.[17]Measures a specific point in the apoptotic pathway.
Annexin V StainingBinding of Annexin V to phosphatidylserine (PS) that translocates to the outer leaflet of the plasma membrane during early apoptosis.[18][19][20]Early apoptosis.[18][19]Highly sensitive for early apoptotic events, can distinguish between apoptotic and necrotic cells with a counterstain like Propidium Iodide (PI).[18][19][21]Requires flow cytometry or fluorescence microscopy.

Experimental Workflows and Methodologies

A logical experimental workflow is crucial for obtaining reliable and reproducible data. The following diagram illustrates a typical workflow for assessing the cytotoxicity of a this compound derivative.

G cluster_0 Initial Screening & Dose-Response cluster_1 Mechanism of Cell Death Investigation A Prepare Serial Dilutions of this compound Derivative C Treat Cells with Derivative (24-72h) A->C B Seed Cancer Cell Lines in 96-well Plates B->C D Perform MTT or Neutral Red Assay C->D E Determine IC50 Value D->E F Treat Cells at IC50 Concentration E->F Based on IC50 G Perform LDH Release Assay F->G H Perform Caspase-3/7 Assay F->H I Perform Annexin V/PI Staining F->I J Analyze Data (Microscopy/Flow Cytometry) G->J H->J I->J

Caption: A generalized workflow for cytotoxicity testing of novel compounds.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[8] This reduction is primarily carried out by mitochondrial dehydrogenases and is proportional to the number of viable cells.[8]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • This compound derivative stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[8]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include vehicle-treated (control) and untreated wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[22] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytoplasmic enzyme present in all cells.[10]

Materials:

  • LDH cytotoxicity detection kit (commercially available)

  • Cells and compound-treated plates prepared as in the MTT assay.

Protocol:

  • Prepare Samples: After the compound treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Collect Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.[23]

  • Incubation: Add the reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Determine the amount of LDH release by subtracting the background control. Cytotoxicity is expressed as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[12][13] The amount of dye retained is proportional to the number of viable cells.[24][25]

Materials:

  • Neutral Red solution (e.g., 0.33% in water)[24]

  • Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[24]

  • Cells and compound-treated plates prepared as in the MTT assay.

Protocol:

  • Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation: After treatment, remove the medium and add 100 µL of medium containing Neutral Red to each well. Incubate for 2-3 hours at 37°C.[12]

  • Washing: Aspirate the Neutral Red-containing medium and wash the cells with a suitable buffer like PBS.[24]

  • Dye Extraction: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.[24]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[24][25]

  • Data Analysis: Calculate the percentage of viable cells compared to the control.

Apoptosis Assays

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[14][15][16] The assay typically uses a substrate that, when cleaved by the active caspases, produces a fluorescent or luminescent signal.[14][15][17]

G A Pro-apoptotic Stimulus (e.g., this compound derivative) B Initiator Caspases (e.g., Caspase-8, -9) A->B C Executioner Caspases (Caspase-3, -7) B->C D Cleavage of Cellular Substrates C->D F Caspase-3/7 Assay (Cleavage of DEVD substrate) C->F E Apoptosis D->E G Fluorescent/Luminescent Signal F->G

Caption: Simplified intrinsic apoptosis signaling pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the this compound derivative as previously described.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. The volume is typically equal to the volume of the cell culture medium.[14]

  • Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity.

This assay identifies early apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18][19][20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye like FITC.[18][19] Propidium Iodide (PI) is often used as a counterstain to differentiate necrotic cells (Annexin V+/PI+) from early apoptotic cells (Annexin V+/PI-).[19][21]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Treatment: Treat cells with the this compound derivative in a suitable culture vessel (e.g., 6-well plate).

  • Cell Harvesting: Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in the 1X Binding Buffer provided in the kit at a concentration of 1-5 x 10⁵ cells/mL.[19][26]

  • Staining: Add Annexin V-FITC and PI to the cell suspension.[26]

  • Incubation: Incubate for 5-15 minutes at room temperature in the dark.[21][26]

  • Analysis: Analyze the cells by flow cytometry or fluorescence microscopy within one hour.[19][21]

Conclusion

The selection of an appropriate in vitro cytotoxicity assay is a critical decision in the preclinical evaluation of this compound derivatives. A multi-assay approach, as outlined in this guide, provides a more comprehensive understanding of a compound's cytotoxic profile. By initially screening with a high-throughput metabolic assay like MTT or Neutral Red, researchers can efficiently determine the IC₅₀ values. Subsequent investigation with mechanistically informative assays such as LDH release, caspase activity, and Annexin V staining can then elucidate the mode of cell death induced by the compound. This systematic approach ensures a robust and reliable characterization of the cytotoxic properties of novel therapeutic candidates.

References

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • LeBel, C., & Rebeiro, M. (2023). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Methods in Molecular Biology, 2644, 237–245. [Link]
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • protocols.io. (2023).
  • Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices.
  • Centers for Disease Control and Prevention. (n.d.). M. Serum LDH Laboratory Procedure Manual.
  • Zhao, S. (2021). In vitro Methods used in Cytotoxicity Assays. Journal of Biomedical and Pharmaceutical Sciences, 4(e329). [Link]
  • Weidmann, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50535. [Link]
  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Assay Genie. (n.d.). Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit.
  • Sreevalsan, K., et al. (2022). MTT assay to determine the cytotoxicity of the different derivatives of oxybenzone and analyse their effect on cell viability in HEK293T cell lines.
  • Merkas, S., et al. (2005). Synthesis of novel, potentially biologically active dibenzosuberone derivatives. Molecules, 10(12), 1429–1437. [Link]
  • Beilstein-Institut. (n.d.). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry. [Link]
  • Merkas, S., et al. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. Molecules, 10(12), 1429-1437. [Link]
  • Jacobs, M. N., et al. (2016). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 90(7), 1569–1579. [Link]
  • Monk, K. A., et al. (2006). Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents. Bioorganic & Medicinal Chemistry, 14(21), 7313-7324. [Link]
  • Yan, N., et al. (2020). Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. Medicinal Chemistry Research, 29(4), 695–702. [Link]
  • Temkitthawon, P., et al. (2020). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. Molecules, 25(21), 5093. [Link]
  • Gzella, A. K., et al. (2021). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. International Journal of Molecular Sciences, 22(22), 12228. [Link]
  • Petrikaite, V., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6896. [Link]

Sources

A Head-to-Head Clinical Comparison of Tricyclic Antidepressants (TCAs) and Selective Serotonin Reuptake Inhibitors (SSRIs)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth, evidence-based comparison of two cornerstone antidepressant classes: Tricyclic Antidepressants (TCAs) and Selective Serotonin Reuptake Inhibitors (SSRIs). Designed for researchers, clinicians, and drug development professionals, this document moves beyond surface-level summaries to dissect the mechanistic distinctions, comparative clinical efficacy, and divergent tolerability profiles that define these therapies. We will synthesize data from pivotal head-to-head clinical trials and meta-analyses to provide a clear, objective, and actionable understanding of their relative performance.

Introduction: A Tale of Two Generations

The pharmacological treatment of Major Depressive Disorder (MDD) was revolutionized by the introduction of TCAs in the 1950s.[1] For decades, they were the standard of care. However, their broad pharmacological activity, while effective, was also responsible for a challenging side-effect profile and significant overdose toxicity.[2][3] The development of SSRIs in the 1980s marked a paradigm shift towards targeted therapy. By selectively focusing on the serotonin system, SSRIs offered a comparable level of efficacy for most patients but with a markedly improved safety and tolerability profile, establishing them as the first-line treatment for depression in most clinical guidelines.[4][5][6]

This guide will explore the scientific rationale behind this clinical shift, grounded in the distinct neuropharmacology of each class and substantiated by decades of comparative clinical trial data.

Divergent Mechanisms of Action

The fundamental differences in the clinical profiles of TCAs and SSRIs stem from their distinct interactions with neuronal signaling pathways.

Tricyclic Antidepressants (TCAs): The Broad-Spectrum Approach

TCAs possess a complex mechanism of action, primarily inhibiting the presynaptic reuptake of both serotonin (5-HT) and norepinephrine (NE).[1][2] This non-selective reuptake inhibition increases the synaptic concentration of these key mood-regulating neurotransmitters. However, the "tricyclic" chemical structure also confers affinity for several other receptor systems, an action often described as "dirty" or "sloppy" pharmacology.[2] This includes potent antagonism of:

  • Muscarinic Acetylcholine Receptors: Leading to anticholinergic side effects.[1]

  • Histamine H1 Receptors: Causing sedation and weight gain.[1][7]

  • Alpha-1 Adrenergic Receptors: Resulting in orthostatic hypotension and dizziness.[1]

This multi-receptor activity is central to the TCA side-effect burden. Furthermore, their action as sodium channel blockers contributes to their high cardiotoxicity in overdose situations.[2][7]

TCAMechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_receptors Antagonized Receptors presynaptic TCA sert SERT presynaptic->sert Blocks net NET presynaptic->net Blocks muscarinic Muscarinic R presynaptic->muscarinic Blocks histamine Histamine H1 R presynaptic->histamine Blocks adrenergic Alpha-1 R presynaptic->adrenergic Blocks serotonin Serotonin (5-HT)↑ norepinephrine Norepinephrine (NE)↑ postsynaptic_effect Antidepressant Effect serotonin->postsynaptic_effect norepinephrine->postsynaptic_effect side_effects Side Effects (Dry Mouth, Sedation, Hypotension) muscarinic->side_effects histamine->side_effects adrenergic->side_effects

Caption: Mechanism of Action for Tricyclic Antidepressants (TCAs).
Selective Serotonin Reuptake Inhibitors (SSRIs): A Targeted Strategy

As their name implies, SSRIs act with high specificity, primarily binding to and inhibiting the serotonin transporter (SERT).[4][5] This selective action blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to postsynaptic receptors.[5] Unlike TCAs, SSRIs have a very low affinity for norepinephrine transporters and negligible affinity for muscarinic, histaminic, or adrenergic receptors.[5][8][9] This selectivity is the cornerstone of their improved tolerability.

The therapeutic effect of SSRIs is not immediate. The initial increase in synaptic serotonin leads to the activation of somatodendritic 5-HT1A autoreceptors, which initially reduces neuronal firing.[2][10] Chronic administration leads to the desensitization and downregulation of these autoreceptors over 2-4 weeks, ultimately allowing for enhanced serotonin release and neurotransmission.[10][11] More recent evidence also suggests that SSRIs may promote neuronal plasticity through downstream effects on factors like Brain-Derived Neurotrophic Factor (BDNF).[11]

SSRIMechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ssri SSRI sert SERT ssri->sert Selectively Blocks serotonin Serotonin (5-HT)↑ autoreceptor 5-HT1A Autoreceptor (Downregulated) serotonin->autoreceptor Initial activation, then desensitization postsynaptic_receptor Postsynaptic 5-HT Receptors serotonin->postsynaptic_receptor downstream_effects ↑ BDNF Neuronal Plasticity postsynaptic_receptor->downstream_effects therapeutic_effect Antidepressant & Anxiolytic Effects downstream_effects->therapeutic_effect

Caption: Selective Mechanism of Action for SSRIs.

Comparative Efficacy: An Evidence-Based Synthesis

A crucial question for clinicians and researchers is whether the targeted approach of SSRIs compromises the efficacy seen with the broad-spectrum TCAs. Extensive meta-analyses of head-to-head randomized controlled trials (RCTs) have largely settled this debate.

A systematic review and meta-analysis of 89 head-to-head trials found no detectable overall difference in responder rates or percentage improvement between TCAs and SSRIs for the acute treatment of major depression.[12][13] This finding contradicts some earlier cross-trial comparisons that suggested TCA superiority, a result now believed to be an artifact of a secular decline in placebo response rates over the decades.[12][14]

While overall efficacy is comparable, some nuances exist. Certain analyses have suggested that TCAs, particularly amitriptyline, may be more effective in specific patient populations, such as those with severe or melancholic depression or in inpatient settings.[15] However, this finding is not consistently replicated across all studies.

The landmark Sequenced Treatment Alternatives to Relieve Depression (STAR*D) trial provides valuable real-world context. In this large, pragmatic study, patients who did not remit with a first-line SSRI (citalopram) were moved through subsequent treatment levels.[16][17] In Level 3, patients could be switched to the TCA nortriptyline, which resulted in a remission rate of 19.8% (based on the HAM-D scale).[16][18] This demonstrates that a TCA can be an effective option after an initial SSRI failure, though remission rates diminish with each successive treatment step.[16][19]

Table 1: Summary of Efficacy from Meta-Analyses of Head-to-Head Trials

MetricFindingConclusionCitations
Overall Response/Remission No statistically significant difference between TCAs and SSRIs in intention-to-treat analyses.Efficacy is broadly equivalent for the general population of patients with MDD.[12][15][20]
Completer Analysis Some meta-analyses found a slight statistical advantage for TCAs among patients who completed the trial.This may be offset by the higher dropout rate with TCAs, suggesting those who can tolerate them may respond slightly better.[20][21]
Inpatient/Severe Depression Some evidence suggests TCAs (e.g., amitriptyline) may be more effective than SSRIs.TCAs may retain a role for more severe presentations of depression, although evidence is not definitive.[15]

Tolerability and Safety: The Decisive Differentiator

The primary reason SSRIs have supplanted TCAs as first-line therapy is their vastly superior tolerability and safety profile. This difference is a direct consequence of the targeted mechanism of SSRIs versus the multi-receptor action of TCAs.

Meta-analyses consistently show that patients are more likely to discontinue treatment with TCAs due to adverse effects compared to SSRIs.[15][20][22] One review found the relative risk for treatment discontinuation due to side effects was 0.73 in favor of SSRIs.[15]

Table 2: Comparative Side-Effect Profiles of TCAs and SSRIs

Side Effect ClassCommon TCA-Induced EffectsCommon SSRI-Induced EffectsPrimary Mechanism
Anticholinergic Dry mouth, constipation, blurred vision, urinary retention, cognitive impairmentMinimal to noneMuscarinic receptor blockade (TCAs)
Gastrointestinal ConstipationNausea, diarrhea, vomitingSerotonergic (5-HT3) stimulation (SSRIs); Anticholinergic (TCAs)
Cardiovascular Orthostatic hypotension, dizziness, tachycardia, QTc prolongation (overdose risk)Minimal effects on blood pressure or heart rateAlpha-1 adrenergic blockade, sodium channel blockade (TCAs)
CNS/Psychiatric Sedation, drowsinessInsomnia, agitation, anxietyHistamine H1 receptor blockade (TCAs); Activating effects of increased serotonin (SSRIs)
Metabolic Weight gain, increased appetiteVariable effects on weightHistamine H1 receptor blockade (TCAs)
Sexual Can occur, but less prominentHigh rates of decreased libido, delayed ejaculation, anorgasmiaSerotonergic (5-HT2A/2C) stimulation (SSRIs)
Overdose Safety High risk of lethality due to cardiotoxicity (arrhythmias) and seizuresRelatively safe in overdoseSodium channel blockade (TCAs) vs. high therapeutic index (SSRIs)

Citations for Table 2 data:[1][2][7][20][21][22][23][24]

Standardized Protocol for a Head-to-Head Comparative Trial

To ensure the objective evaluation of two antidepressant classes, a rigorous experimental design is paramount. The following outlines a standard, self-validating protocol for a randomized, double-blind, active-comparator clinical trial.

Methodology Workflow

TrialWorkflow cluster_setup Phase 1: Trial Setup & Recruitment cluster_execution Phase 2: Trial Execution (12 Weeks) cluster_assessment Phase 3: Data Collection & Assessment cluster_analysis Phase 4: Statistical Analysis p1 Define Protocol (Inclusion/Exclusion Criteria, Endpoints) p2 Patient Screening (DSM-V Diagnosis for MDD, Baseline HAM-D ≥ 18) p1->p2 p3 Informed Consent p2->p3 p4 Randomization (1:1 Allocation) p5a Arm A: TCA (e.g., Amitriptyline) p4->p5a p5b Arm B: SSRI (e.g., Sertraline) p4->p5b p6 Double-Blind Titration (Weeks 1-4) Start low, increase based on tolerability/response p5a->p6 p5b->p6 p7 Fixed-Dose Phase (Weeks 5-12) p6->p7 p8 Weekly Assessments - Primary: HAM-D/MADRS - Secondary: CGI, Side-Effect Scale (UKU) p7->p8 p9 Final Assessment (Week 12) Define Response (≥50% HAM-D drop) & Remission (HAM-D ≤ 7) p8->p9 p10 Intention-to-Treat (ITT) Analysis (All randomized patients) p9->p10 p11 Completer Analysis (Patients finishing the trial) p10->p11 p12 Safety Analysis (Adverse Events, Dropout Rates) p11->p12

Caption: Workflow for a comparative antidepressant clinical trial.
Step-by-Step Protocol
  • Patient Selection and Baseline Assessment:

    • Inclusion Criteria: Adults aged 18-65 with a primary diagnosis of non-psychotic Major Depressive Disorder according to DSM-5 criteria. A minimum score of 18 on the 17-item Hamilton Depression Rating Scale (HAM-D) is required at screening and baseline visits.

    • Exclusion Criteria: History of bipolar disorder, psychosis, substance use disorder within the last 6 months, significant suicide risk, or medical conditions contraindicating either drug class (e.g., cardiac arrhythmia for TCAs).

    • Causality: These criteria ensure a homogenous study population with a moderate-to-severe level of depression, for which pharmacotherapy is indicated, while minimizing confounding variables.

  • Randomization and Blinding:

    • Eligible participants are randomized in a 1:1 ratio to receive either the TCA or the SSRI.

    • To maintain the blind, a "double-dummy" technique is employed. All patients receive two sets of pills: one active drug (either TCA or SSRI) and one matching placebo. This ensures that neither the patient nor the investigator can discern the treatment allocation based on pill appearance.

  • Dosing and Administration:

    • Titration Phase (Weeks 1-4): Treatment begins with a low dose (e.g., Amitriptyline 25 mg/day; Sertraline 50 mg/day). The dose is flexibly titrated upwards based on a predefined schedule, considering both clinical response and patient-reported side effects. This mimics clinical practice and optimizes the risk-benefit ratio for each participant.

    • Maintenance Phase (Weeks 5-12): The optimal dose achieved at the end of week 4 is maintained for the remainder of the trial, unless dose reduction is required due to adverse events.

  • Outcome Measures and Data Analysis:

    • Primary Efficacy Endpoint: The mean change in the total HAM-D score from baseline to week 12.

    • Secondary Efficacy Endpoints:

      • Response Rate: Proportion of patients with a ≥50% reduction in HAM-D score at week 12.

      • Remission Rate: Proportion of patients with a HAM-D score ≤7 at week 12.

    • Tolerability Endpoint: Overall discontinuation rate and the rate of discontinuation due to adverse events. Specific side effects are systematically recorded at each visit using a validated scale.

    • Statistical Analysis: The primary analysis is conducted on the Intention-to-Treat (ITT) population, which includes all randomized patients who took at least one dose of the study medication. This provides a more conservative and clinically relevant estimate of the treatment effect compared to analyzing only those who complete the study.

Conclusion and Field Insights

The accumulated evidence from decades of head-to-head clinical trials is clear: for the majority of patients with major depressive disorder, SSRIs and TCAs offer comparable antidepressant efficacy. The significant divergence lies in their tolerability and safety. The selective mechanism of SSRIs translates directly into a lower burden of anticholinergic, antihistaminergic, and cardiovascular side effects, and critically, a much wider margin of safety in cases of overdose.

This distinction underpins modern clinical practice, where SSRIs are firmly established as first-line agents. TCAs, however, are not obsolete. They remain a vital part of the therapeutic armamentarium, often utilized as a second or third-line option for treatment-resistant depression or in patients with comorbid conditions like neuropathic pain, where their dual norepinephrine and serotonin activity can be advantageous.[1][25] The choice between these classes is a textbook example of the evolution toward targeted pharmacotherapy, prioritizing not just efficacy, but the overall safety and tolerability for the patient.

References

  • Stahl, S. M. (2013). Mechanism of action of serotonin selective reuptake inhibitors. Journal of Affective Disorders, 51(3), 215-235.
  • Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs).
  • Thour, A., & Marwaha, R. (2023). Tricyclic Antidepressants. In StatPearls.
  • Wikipedia. (2024). Selective serotonin reuptake inhibitor. Wikipedia.
  • PsychDB. (2024). Tricyclic Antidepressants (TCA). PsychDB.
  • Undurraga, J., & Baldessarini, R. J. (2017). Direct comparison of tricyclic and serotonin-reuptake inhibitor antidepressants in randomized head-to-head trials in acute major depression: Systematic review and meta-analysis. Journal of Psychopharmacology, 31(7), 877-885.
  • Psych Scene Hub. (2023). Tricyclic Antidepressants: Pharmacology, Mechanism, and Clinical Guide. Psych Scene Hub.
  • Wikipedia. (2024). Tricyclic antidepressant. Wikipedia.
  • Singh, T., & Saadabadi, A. (2023). Selective Serotonin Reuptake Inhibitors (SSRIs). In StatPearls.
  • Edwards, J. G., & Anderson, I. (1999). A comparison of side effects of selective serotonin reuptake inhibitors and tricyclic antidepressants in older depressed patients: a meta-analysis. Journal of affective disorders, 54(1-2), 1-20.
  • Psych Scene Hub. (2021). Latest Update on the Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs). Psych Scene Hub.
  • Undurraga, J., & Baldessarini, R. J. (2017). Direct comparison of tricyclic and serotonin-reuptake inhibitor antidepressants in randomized head-to-head trials in acute major depression: Systematic review and meta-analysis. Semantic Scholar.
  • Dr. Oracle. (2025). What are TCAs (Tricyclic Antidepressants)?. Dr. Oracle.
  • Steffens, D. C., Krishnan, K. R., & Helms, M. J. (1997). Are SSRIs better than TCAs? Comparison of SSRIs and TCAs: a meta-analysis. Depression and anxiety, 6(1), 10-18.
  • Sinyor, M., Schaffer, A., & Levitt, A. (2010). The sequenced treatment alternatives to relieve depression (STAR*D) trial: a review.
  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2012). Selective Serotonin Reuptake Inhibitor Pathway. Pharmacogenetics and genomics, 22(10), 758.
  • Dr. Oracle. (2025). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. Dr. Oracle.
  • ClinPGx. (n.d.). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics.
  • Lecturio. (n.d.). Tricyclic Antidepressants vs SSRIs. Lecturio Medical.
  • Faraone, S. V., & Glatt, S. J. (2010). Is the Antidepressant Activity of Selective Serotonin Reuptake Inhibitors Mediated by Nicotinic Acetylcholine Receptors?. CNS drugs, 24(9), 727-737.
  • Warden, D., Rush, A. J., & Trivedi, M. H. (2007). Translating Science Into Service: Lessons Learned From the Sequenced Treatment Alternatives to Relieve Depression (STAR*D) Study.
  • DARE. (2004). A comparison of side effects of selective serotonin reuptake inhibitors and tricyclic antidepressants in older depressed patients: a meta-analysis. Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews.
  • Undurraga, J., & Baldessarini, R. J. (2017). Direct comparison of tricyclic and serotonin- reuptake inhibitor antidepressants in randomized head-to-head trials in acute major depression. Journal of Psychopharmacology, 31(7), 877-885.
  • Bella Vida TMS. (2024). The STAR*D Trial: Insights into Antidepressant Effectiveness. Bella Vida TMS.
  • Nierenberg, A. A. (1994). Are the SSRIs Really Better Tolerated Than the TCAs for Treatment of Major Depression?.
  • Steffens, D. C., Krishnan, K. R., & Helms, M. J. (1997). Are SSRIs better than TCAs? Comparison of SSRIs and TCAs: a meta-analysis. Scholars@Duke.
  • Anderson, I. M. (2000). Selective serotonin reuptake inhibitors versus tricyclic antidepressants: a meta-analysis of efficacy and tolerability. Journal of affective disorders, 58(1), 19-36.
  • Arroll, B., Macgillivray, S., Ogston, S., et al. (2009). Antidepressants versus placebo for depression in primary care.
  • Undurraga, J., & Baldessarini, R. J. (2017). Meta-analyses of head-to-head trials comparing TCAs with SSRIs.
  • Wikipedia. (2024). STAR*D. Wikipedia.
  • Gaynes, B. N., Rush, A. J., Trivedi, M. H., et al. (2009). What Did STAR*D Teach Us? Results From a Large-Scale, Practical, Clinical Trial for Patients With Depression.
  • Psychiatric Times. (2006). STAR*D: Some Treatment-Resistant Depression Responds to Change in Drug Regimen.
  • Sinyor, M., Schaffer, A., & Levitt, A. (2010). The sequenced treatment alternatives to relieve depression (STAR*D) trial: a review.
  • Arias, H. R., Targowska-Duda, K. M., & Feuerbach, D. (2015). Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel.
  • Arroll, B., Macgillivray, S., Ogston, S., et al. (2005). Efficacy and Tolerability of Tricyclic Antidepressants and SSRIs Compared With Placebo for Treatment of Depression in Primary Care: A Meta-Analysis. The Annals of Family Medicine, 3(5), 449-456.
  • Cochrane Equity. (n.d.). Antidepressants. Cochrane.
  • NHS. (n.d.). Antidepressants. NHS inform.
  • World Health Organization. (2012). Antidepressants (Tricyclic Antidepressants and Selective Serotonin Reuptake Inhibitors) in treatment of adults with depression.
  • Wilson, K., Mottram, P., Sivanranthan, A., & Nightingale, A. (2001). Antidepressants versus placebo for depressed older people.
  • Eappen Clinic. (2022). STAR*D Offers Hope for Patients with Treatment-Resistant Depression. Eappen Clinic.
  • Singh, S. K., Piscitelli, C. L., Yamashita, A., & Gouaux, E. (2007). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. Molecular pharmacology, 72(6), 1515-1525.
  • Hyman, S. E. (2006). Beyond Efficacy: The STAR*D Trial.
  • Undurraga, J., & Baldessarini, R. J. (2017). Tricyclic and selective serotonin-reuptake-inhibitor antidepressants compared with placebo in randomized trials for acute major depression.

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Dibenzosuberone Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The dibenzosuberone scaffold, a tricyclic system composed of two benzene rings fused to a central seven-membered ring, represents a privileged structure in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including antidepressant and, more recently, potent anticancer properties.[1][2] This guide provides an in-depth comparison of novel dibenzosuberone derivatives, focusing on their evaluation as anticancer agents, with a particular emphasis on their role as inhibitors of tubulin polymerization. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to inform future drug discovery efforts.

The Rationale: Why Dibenzosuberone and Why Tubulin?

The dibenzosuberone core has emerged as a valuable framework for developing inhibitors of tubulin assembly.[3] Tubulin, a protein that polymerizes into microtubules, is a critical component of the cytoskeleton and the mitotic spindle.[4] Its dynamic nature is essential for cell division, making it one of the most successful targets for cancer chemotherapy to date.[4]

Compounds that interfere with microtubule dynamics can arrest the cell cycle at the G2/M phase, leading to programmed cell death (apoptosis). The natural product Combretastatin A-4 (CA-4) is a well-known tubulin inhibitor that binds to the colchicine site. Many dibenzosuberone derivatives are designed as CA-4 analogues, aiming for enhanced potency, better metabolic stability, and improved aqueous solubility.[5][6] The structural rigidity and specific stereochemistry of the dibenzosuberone scaffold allow for precise orientation of substituent groups to optimize binding at the colchicine site on β-tubulin.

Comparative Analysis of Novel Dibenzosuberone Derivatives

The anticancer potential of a novel compound is initially assessed through in vitro cytotoxicity screening against a panel of human cancer cell lines.[7] This provides a quantitative measure of a compound's ability to inhibit cell growth or kill cancer cells. The half-maximal inhibitory concentration (IC50) is the most common metric used for comparison.

Let's consider a hypothetical series of novel dibenzosuberone derivatives (KGP-Series) evaluated against various cancer cell lines. The data below is illustrative, based on published findings for similar compounds.[3][5]

Table 1: Comparative Cytotoxicity (IC50, µM) of Dibenzosuberone Derivatives

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)NCI-H460 (Lung)Tubulin Polymerization Inhibition (IC50, µM)
KGP-18 0.0080.0120.0090.005~1.0
KGP-156 0.0250.0300.0220.015~1.2
Derivative A (Fluoro) 0.0060.0090.0070.005~1.0
Derivative B (Amine) 0.0150.0200.0180.011~1.1
Combretastatin A-4 0.0040.0030.0020.002~1.0
Paclitaxel 0.0020.0010.0010.001(Stabilizer)

Data is synthesized for illustrative purposes based on trends reported in cited literature.[3][5][6]

Expert Interpretation:

  • Structure-Activity Relationship (SAR): The data reveals key SAR insights. For instance, the introduction of a fluorine atom at a specific position on the fused aryl ring (Derivative A) can enhance cytotoxic activity, potentially by improving metabolic stability or target engagement.[3]

  • Correlation with Mechanism: A strong correlation between low IC50 values for cytotoxicity and potent inhibition of tubulin polymerization suggests that the primary mechanism of action for these compounds is indeed the disruption of microtubule dynamics.

  • Therapeutic Potential: Derivatives like KGP-18 and the fluoro-analogue (Derivative A) exhibit picomolar to low nanomolar cytotoxicity, marking them as promising leads for further development.[3] Some of these compounds also show potential as Vascular Disrupting Agents (VDAs), which selectively target tumor vasculature.[5][8]

Core Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness of the biological evaluation, each experimental protocol must be robust, reproducible, and include appropriate controls. Here, we detail the methodologies for foundational assays.

In Vitro Cytotoxicity: The MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a reliable measure of cytotoxicity.[10] The choice of this assay is based on its high throughput, cost-effectiveness, and reproducibility, making it ideal for initial screening of a large number of compounds.[11]

Experimental Workflow Diagram

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate (e.g., 5x10^3 cells/well) cell_culture->cell_seeding incubation1 3. Incubate for 24h (Allow Adherence) cell_seeding->incubation1 compound_prep 4. Prepare Serial Dilutions of Dibenzosuberone Derivatives incubation1->compound_prep treatment 5. Add Compounds to Wells controls   (Include Vehicle & Untreated Controls) incubation2 6. Incubate for 48-72h treatment->incubation2 add_mtt 7. Add MTT Reagent (e.g., 20µL of 5mg/mL) incubation2->add_mtt incubation3 8. Incubate for 4h (Allow Formazan Formation) add_mtt->incubation3 solubilize 9. Add Solubilizing Agent (e.g., DMSO, 150µL) incubation3->solubilize read_plate 10. Read Absorbance at 570nm solubilize->read_plate data_analysis Data Analysis read_plate->data_analysis Calculate IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the dibenzosuberone derivatives (e.g., from 0.001 µM to 100 µM). Include wells with vehicle (DMSO) as a negative control and untreated cells as a baseline.

  • Incubation: Incubate the treated cells for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

Mechanism of Action: Cell Cycle and Apoptosis Analysis

Once cytotoxicity is established, the next logical step is to understand how the compounds kill cancer cells. Since these derivatives are designed as tubulin inhibitors, we hypothesize that they will cause cell cycle arrest at the G2/M phase and subsequently induce apoptosis.

Cell Cycle Arrest Pathway

Cell_Cycle_Arrest Compound Dibenzosuberone Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Failure leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Sources

A Comparative Analysis of the Neuroprotective Effects of Tricyclic Compounds and Trazodone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the potential of psychotropic medications to confer neuroprotection is a burgeoning field of research. This guide offers a detailed comparison of the neuroprotective properties of two classes of antidepressants: tricyclic antidepressants (TCAs) and the structurally distinct compound, trazodone. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the mechanistic differences and comparative efficacy of these agents in preclinical models of neuronal injury and degeneration.

Introduction: Beyond Monoamine Reuptake Inhibition

For decades, the therapeutic effects of antidepressants were primarily attributed to their ability to modulate synaptic concentrations of monoamines like serotonin and norepinephrine.[1] However, a growing body of evidence reveals that these compounds exert profound effects on neuronal survival and plasticity, extending their therapeutic potential beyond mood regulation.[2] This guide focuses on two such agents, TCAs (e.g., amitriptyline, imipramine) and trazodone, to provide a comparative overview of their neuroprotective mechanisms, supported by experimental findings.

Mechanistic Deep Dive: Divergent Pathways to Neuroprotection

While both TCAs and trazodone offer neuroprotective benefits, they achieve these effects through distinct molecular pathways.

Tricyclic Antidepressants: A Multi-pronged Approach

TCAs exert their neuroprotective effects through a combination of anti-inflammatory, anti-apoptotic, and neurotrophic mechanisms.[3] A key pathway involves the activation of the Tropomyosin receptor kinase (Trk) receptors, particularly TrkA and TrkB, even in the absence of their cognate ligands, such as Brain-Derived Neurotrophic Factor (BDNF).[4] This direct agonism can trigger downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for promoting cell survival and synaptic plasticity.[3][5]

Furthermore, TCAs have been shown to upregulate the expression of neuroprotective genes like activating transcription factor 3 (Atf3) and heme oxygenase 1 (Hmox1) through epigenetic modifications.[6] Some TCAs, like imipramine, can also reduce glutamate-induced excitotoxicity by decreasing glutamate overflow in the prefrontal cortex.[7] Their anti-inflammatory properties are partly mediated by down-regulating microglial activation and the production of pro-inflammatory cytokines.[8]

TCA_Pathway TCA Tricyclic Antidepressants (e.g., Amitriptyline, Imipramine) Trk Trk Receptors (TrkA, TrkB) TCA->Trk Direct Agonism Glutamate Glutamate Overflow Reduction TCA->Glutamate Microglia Microglial Activation Inhibition TCA->Microglia MAPK_ERK MAPK/ERK Pathway Trk->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Trk->PI3K_Akt CREB CREB Activation MAPK_ERK->CREB PI3K_Akt->CREB Anti_Apoptosis Anti-Apoptosis PI3K_Akt->Anti_Apoptosis BDNF BDNF Expression CREB->BDNF Neurogenesis Neurogenesis & Synaptic Plasticity BDNF->Neurogenesis

Figure 1: Simplified signaling pathway for the neuroprotective effects of TCAs.
Trazodone: Targeting Intracellular Stress and Inflammation

Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), demonstrates a unique neuroprotective profile.[9] One of its most notable mechanisms is the inhibition of the PERK/eIF2α branch of the unfolded protein response (UPR).[10][11] Chronic activation of this pathway in response to cellular stress, such as the accumulation of misfolded proteins in neurodegenerative diseases, can lead to a shutdown of protein synthesis and subsequent neuronal death. Trazodone's ability to mitigate this response suggests a potential disease-modifying effect in proteinopathies.[10]

In addition to its effects on the UPR, trazodone exhibits potent anti-inflammatory properties by inhibiting key signaling pathways like NF-κB, p38, and JNK in neuronal cells.[12][13] This leads to a reduction in the release of pro-inflammatory cytokines.[12] Trazodone also promotes the secretion of neurotrophic factors from astrocytes, further contributing to a supportive microenvironment for neurons.[10] A significant advantage of trazodone is its lack of anticholinergic effects, which are a common and problematic side effect of TCAs.[14][15]

Trazodone_Pathway Trazodone Trazodone PERK_eIF2a PERK/eIF2α Pathway Trazodone->PERK_eIF2a Inhibition NFkB_p38_JNK NF-κB, p38, JNK Pathways Trazodone->NFkB_p38_JNK Inhibition Astrocytes Astrocytes Trazodone->Astrocytes UPR Unfolded Protein Response (UPR) UPR->PERK_eIF2a Protein_Synthesis Protein Synthesis Shutdown PERK_eIF2a->Protein_Synthesis Neuroprotection Neuroprotection Protein_Synthesis->Neuroprotection Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_p38_JNK Cytokine_Release Pro-inflammatory Cytokine Release NFkB_p38_JNK->Cytokine_Release Cytokine_Release->Neuroprotection Neurotrophic_Factors Neurotrophic Factor Secretion Astrocytes->Neurotrophic_Factors Neurotrophic_Factors->Neuroprotection

Figure 2: Key neuroprotective signaling pathways modulated by trazodone.

Experimental Evidence: A Comparative Overview

The neuroprotective effects of TCAs and trazodone have been substantiated in a variety of in vitro and in vivo models.

In Vitro Models of Neuronal Injury

In vitro models are indispensable for dissecting the molecular mechanisms of neuroprotection.[16][17] Common models include:

  • Excitotoxicity Models: Primary neuronal cultures are exposed to high concentrations of glutamate or NMDA to mimic the excitotoxic cell death seen in conditions like ischemia.[7]

  • Oxidative Stress Models: Neuronal cells are treated with agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative damage and apoptosis.[18]

  • Inflammatory Models: Co-culturing neurons with activated microglia or treating them with pro-inflammatory molecules like lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α) allows for the study of neuroinflammation.[12][13]

  • Proteinopathy Models: Cellular models expressing mutant proteins associated with neurodegenerative diseases (e.g., amyloid-beta, tau) are used to investigate protein misfolding and aggregation.[6][19]

In Vivo Models of Neurological Disease

Animal models provide a more integrated system to study the effects of these compounds on behavior and neuropathology.

  • Stroke Models: Middle cerebral artery occlusion (MCAO) in rodents is a widely used model to study ischemic brain injury. Antidepressants have been shown to reduce infarct volume in these models.[20]

  • Neurodegenerative Disease Models: Transgenic mice expressing genes associated with Alzheimer's disease (e.g., 3xTg-AD mice) or Parkinson's disease models using neurotoxins like MPTP are employed to assess the impact of long-term treatment on pathology and cognitive/motor function.[5][21]

  • Stress-Induced Models: Chronic stress paradigms in rodents can induce depressive-like behaviors and hippocampal atrophy, providing a model to study neuroprotection in the context of depression.[14]

A comparative study on a rat model of depression highlighted the superior neuroprotective qualities of trazodone over amitriptyline in the frontal cortex and hippocampus, attributing this to trazodone's lack of anticholinergic effects.[14][22]

Quantitative Data Summary
ParameterTricyclic Antidepressants (TCAs)TrazodoneKey Findings
Primary Mechanism Trk receptor agonism, anti-inflammatory, anti-apoptotic, reduced glutamate excitotoxicity.[3][4][7]Inhibition of PERK/eIF2α pathway, anti-inflammatory (NF-κB, p38, JNK inhibition).[10][11][12]TCAs have a broader range of primary targets, while trazodone has a more specific mechanism related to the unfolded protein response.
Neurotrophic Factors Increases BDNF expression and signaling.[4][21]Promotes secretion of neurotrophic factors from astrocytes.[10]Both classes enhance neurotrophic support, albeit through different cellular mechanisms.
Anti-inflammatory Reduces microglial activation.[8]Inhibits NF-κB, p38, and JNK pathways; reduces pro-inflammatory cytokine release.[12][23]Trazodone's anti-inflammatory mechanism appears to be more extensively characterized at the signaling pathway level.
Anticholinergic Effects Significant, particularly with tertiary amines like amitriptyline.[14][24]Absent or minimal.[10][14][15]Trazodone's lack of anticholinergic effects is a major advantage, especially in vulnerable patient populations.
In Vivo Efficacy Reduces neuronal loss and improves cognitive function in models of neurodegeneration and brain injury.[5][25]Shows neuroprotective effects in models of prion disease and frontotemporal dementia; may slow cognitive decline in Alzheimer's disease patients.[26][27]Both show promise in vivo, with trazodone having specific preclinical evidence in proteinopathy models.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments.

In Vitro Neuroprotection Assay Against Excitotoxicity

This protocol assesses the ability of a compound to protect primary cortical neurons from glutamate-induced cell death.

protocol_workflow step1 Step 1: Cell Culture Plate primary cortical neurons in 96-well plates. Maintain in culture for 7-10 days. step2 Step 2: Pre-treatment Aspirate media and replace with media containing various concentrations of test compound (TCA or trazodone) or vehicle. Incubate for 24 hours. step1->step2 step3 Step 3: Glutamate Exposure Add glutamate to a final concentration of 100 µM. Incubate for 24 hours. step2->step3 step4 Step 4: Viability Assay Assess cell viability using an MTT or LDH assay. step3->step4 step5 Step 5: Data Analysis Normalize viability data to vehicle-treated, non-glutamate exposed cells. Calculate EC50 values for neuroprotection. step4->step5

Figure 3: Workflow for an in vitro neuroprotection assay.

Methodology:

  • Cell Seeding: Isolate cortical neurons from E18 rat or mouse embryos and plate them on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.

  • Culture Maintenance: Maintain neurons in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days in vitro (DIV) to allow for maturation.

  • Compound Pre-treatment: On DIV 7-10, replace the culture medium with fresh medium containing the desired concentrations of the test compound (e.g., amitriptyline, imipramine, or trazodone) or vehicle control. Incubate for 24 hours.

  • Excitotoxic Insult: Add a concentrated solution of L-glutamic acid to each well to achieve a final concentration of 100 µM. A set of control wells should not receive glutamate. Incubate for an additional 24 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).

  • Data Analysis: Express the results as a percentage of the viability of the vehicle-treated control group (no glutamate). Plot the concentration-response curve and calculate the EC₅₀ for neuroprotection.

Western Blot for Signaling Pathway Activation

This protocol is used to determine if a compound activates specific signaling pathways, such as Trk receptor phosphorylation.

Methodology:

  • Cell Culture and Treatment: Culture primary neurons or a suitable cell line (e.g., PC12) in 6-well plates. Treat the cells with the test compound (e.g., amitriptyline) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the protein of interest (e.g., anti-phospho-TrkB) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-TrkB) to normalize for protein loading. Quantify the band intensities using densitometry software.

Conclusion and Future Directions

Both tricyclic antidepressants and trazodone demonstrate significant neuroprotective properties that are distinct from their primary antidepressant mechanisms. TCAs offer a broad spectrum of action, including direct neurotrophin receptor agonism and anti-inflammatory effects. Trazodone presents a more targeted approach, particularly through its inhibition of the unfolded protein response, making it a compelling candidate for neurodegenerative diseases characterized by protein misfolding. The superior side-effect profile of trazodone, notably its lack of anticholinergic effects, further enhances its therapeutic potential.

Future research should focus on head-to-head comparisons in a wider range of animal models of neurodegeneration, utilizing standardized behavioral and neuropathological outcomes. Investigating the long-term effects of these compounds on synaptic integrity and cognitive function will be crucial. Furthermore, exploring the potential for combination therapies that leverage the distinct mechanisms of these two classes of drugs could open new avenues for the treatment of complex neurological disorders.

References

  • Marinescu, D., Udristoiu, I., & Marinescu, M. (2012). Comparative study of neuroprotective effect of tricyclics vs. trazodone on animal model of depressive disorder. Romanian Journal of Morphology and Embryology, 53(2), 397-400.
  • Kumar, A., Kumar, P., & Deshmukh, R. (2023). The Dual-Pathway Utility of Tricyclic Antidepressants in Parkinson's Disease: Integrating Neuroprotective Mechanisms with Symptomatic Management. International Journal of Pharmaceutical Sciences Review and Research.
  • Stanciu, R., Stanciu, C., & Radu, M. (2021).
  • O'Leary, C., Hughes, R. A., & Harkin, A. (2017). Amitriptyline protects against TNF-α-induced atrophy and reduction in synaptic markers via a Trk-dependent mechanism. Journal of Neurochemistry, 142(2), 279-291.
  • Michael-Titus, A. T., Bains, M., Jeetle, J., & Whelpton, R. (2000). Imipramine and phenelzine decrease glutamate overflow in the prefrontal cortex--a possible mechanism of neuroprotection in major depression?. Neuroscience, 100(4), 681-684.
  • Fasipe, B. (2021). Trazodone: a multifunctional antidepressant. Evaluation of its properties and real-world use. Journal of Clinical Pharmacy and Therapeutics, 46(5), 1163-1171.
  • Kim, D. W., Kim, D. S., Kim, M. J., Kwon, S. W., Ahn, E. H., Jeong, H. J., ... & Choi, S. Y. (2011). Imipramine enhances neuroprotective effect of PEP-1-Catalase against ischemic neuronal damage. BMB reports, 44(10), 647-652.
  • Miyake, K., Hirasawa, A., & Osumi, N. (2017). Pre-treatment with amitriptyline causes epigenetic up-regulation of neuroprotection-associated genes and has anti-apoptotic effects in mouse neuronal cells. Neuroscience Letters, 651, 158-165.
  • Alzheimer's Drug Discovery Foundation. (2023). Trazodone. Cognitive Vitality Reports.
  • Lee, J. H., Lee, J. E., Kim, D. W., Choi, S. Y., & Lee, T. K. (2023). Imipramine, an Acid Sphingomyelinase Inhibitor, Promotes Newborn Neuron Survival in the Hippocampus After Seizure. International Journal of Molecular Sciences, 24(13), 10769.
  • Kim, J. H., Lee, J. H., Lee, J. E., Kim, D. W., Choi, S. Y., & Lee, T. K. (2015). Imipramine Treatment Improves Cognitive Outcome Associated with Enhanced Hippocampal Neurogenesis after Traumatic Brain Injury in Mice. Journal of Neurotrauma, 32(18), 1431-1442.
  • ALZFORUM. (2022). Trazodone. Therapeutics.
  • Halliday, M., & Mallucci, G. (2019). Trazodone and neuroprotection in dementia: only clinical trials will tell. PLOS Medicine, 16(5), e1002801.
  • Miyake, K., Hirasawa, A., & Osumi, N. (2017). Pre-treatment with amitriptyline causes epigenetic up-regulation of neuroprotection-associated genes and has anti-apoptotic effects in mouse neuronal cells.
  • La, A. L., Anderson, A. J., & Ashford, J. W. (2019). Long-Term Trazodone Use and Cognition: A Potential Therapeutic Role for Slow-Wave Sleep Enhancers. Journal of Alzheimer's Disease, 67(3), 911-921.
  • de Oliveira, G. P., de Oliveira, A. A., de Oliveira, G. P., de Oliveira, A. A., & de Oliveira, G. P. (2023). Investigating the Neuroprotective and Neuroregenerative Effect of Trazodone Regarding Behavioral Recovery in a BL6C57 Mice Stroke Model. Journal of Clinical Medicine, 12(13), 4330.
  • Barbee, K. A. (2004).
  • Legg, L. A., & Hesselink, J. N. (2014). Efficacy of Antidepressants in Animal Models of Ischemic Stroke. Stroke, 45(10), 3053-3059.
  • Chadwick, W., Mitchell, N., Caroll, J., Zhou, Y., Park, S. S., Wang, L., ... & Maudsley, S. (2011). Amitriptyline-Mediated Cognitive Enhancement in Aged 3xTg Alzheimer's Disease Mice Is Associated with Neurogenesis and Neurotrophic Activity. PLOS ONE, 6(6), e21660.
  • Johnson, J. D., O'Connor, K. A., Deak, T., Stark, M., Watkins, L. R., & Maier, S. F. (2003). Imipramine attenuates neuroinflammatory signaling and reverses stress-induced social avoidance.
  • Subramanian, G., & Parthasarathy, V. (2022). A Brief Review of In Vitro Models for Injury and Regeneration in the Peripheral Nervous System. Cells, 11(2), 263.
  • Ryan, S., & Ferrer, M. (2022). Modeling Neural Diseases In Vitro. Drug Discovery News.
  • Patsnap Synapse. (2024). What is the mechanism of Amitriptyline Hydrochloride?.
  • Faroni, A., & Reid, A. J. (2018). Developing an In Vitro Model to Screen Drugs for Nerve Regeneration.
  • Marinescu, D., Udristoiu, I., & Marinescu, M. (2012). Comparative study of neuroprotective effect of tricyclics vs. trazodone on animal model of depressive disorder.
  • Adornetto, A., Trovato, A., & Cuomo, V. (2020). Proneurogenic Effects of Trazodone in Murine and Human Neural Progenitor Cells. ACS Chemical Neuroscience, 11(15), 2346-2357.
  • Patsnap Synapse. (2024). What is the mechanism of Trazodone Hydrochloride?.
  • Dr.Oracle. (2024).
  • Fasipe, B. (2024). Targeting heterogeneous depression with trazodone prolonged release: from neuropharmacology to clinical application.
  • Chung, Y. C., Kim, S. R., & Park, J. Y. (2015). Neuroprotective Effects of Antidepressants via Upregulation of Neurotrophic Factors in the MPTP Model of Parkinson's Disease. Journal of Neurochemistry, 133(4), 599-609.
  • Young, L. T. (2002). Neuroprotective effects of antidepressant and mood stabilizing drugs.
  • Marinescu, D., Udristoiu, I., & Marinescu, M. (2012). Comparative study of neuroprotective effect of tricyclics vs. trazodone on animal model of depressive disorder. Sigma-Aldrich.
  • Daniele, S., Zappelli, E., & Martini, C. (2017). Trazodone treatment protects neuronal-like cells from inflammatory insult by inhibiting NF-kB, p38 and JNK. Cellular Signalling, 36, 114-126.
  • ResearchGate. (2019). Effects of trazodone on viability in healthy and malignant ovarian cells.
  • Pérez-Caballero, L., & Berrocoso, E. (2024).
  • Mayo Clinic. (2024). Tricyclic antidepressants.
  • Riblet, L. A., Gatewood, C. F., & Mayol, R. F. (1979). Comparative effects of trazodone and tricyclic antidepressants on uptake of selected neurotransmitters by isolated rat brain synaptosomes. Psychopharmacology, 63(2), 99-101.
  • Wikipedia. (n.d.). Tricyclic antidepressant.
  • Behr, G. A., Moreira, J. C., & Frey, B. N. (2012). Preclinical and Clinical Evidence of Antioxidant Effects of Antidepressant Agents: Implications for the Pathophysiology of Major Depressive Disorder. Oxidative Medicine and Cellular Longevity, 2012, 609421.
  • Psych Scene Hub. (2023). Tricyclic Antidepressants: Pharmacology, Mechanism, and Clinical Guide.
  • Trovato, A., Adornetto, A., & Cuomo, V. (2024). Trazodone counteracts the response of microglial cells to inflammatory stimuli.
  • Daniele, S., Zappelli, E., & Martini, C. (2017). Trazodone treatment protects neuronal-like cells from inflammatory insult by inhibiting NF-κB, p38 and JNK.
  • Newton, R. E. (1986). The greater safety of trazodone over tricyclic antidepressant agents: 5-year experience in the United States. Clinical Neuropharmacology, 9 Suppl 4, 69-71.
  • Thour, A., & Marwaha, R. (2023). Trazodone.
  • Adornetto, A., Trovato, A., & Cuomo, V. (2020). Proneurogenic effects of trazodone in murine and human neural progenitors.
  • Moraczewski, J., & Aedma, K. K. (2023). Tricyclic Antidepressants.

Sources

A Comparative Analysis of the Potency of Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the potency of various tricyclic antidepressants (TCAs). It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the pharmacological data that underpins the therapeutic efficacy and side-effect profiles of this important class of drugs.

Introduction: The Tricyclic Antidepressant Landscape

First developed in the 1950s, tricyclic antidepressants have long been a cornerstone in the treatment of major depressive disorder and other conditions.[1] Their therapeutic effects stem from their ability to modulate the levels of key neurotransmitters in the brain, primarily serotonin and norepinephrine.[2][3] TCAs achieve this by blocking the reuptake of these neurotransmitters into the presynaptic neuron, thereby increasing their concentration in the synaptic cleft.[2][4]

The core structure of TCAs consists of a three-ringed chemical nucleus with a side chain.[5][6] Variations in this side chain differentiate TCAs into two main categories: tertiary amines (e.g., amitriptyline, clomipramine, imipramine) and secondary amines (e.g., nortriptyline, desipramine).[5] This structural difference has a significant impact on their pharmacological properties. Tertiary amines generally exhibit more potent serotonin reuptake inhibition, while secondary amines, which are often active metabolites of tertiary amines, tend to be more potent norepinephrine reuptake inhibitors.[5][7][8]

Beyond their primary targets, TCAs also interact with a variety of other receptors, including muscarinic, histaminergic, and adrenergic receptors.[2][4] This "off-target" activity is largely responsible for the characteristic side effects associated with TCAs, such as dry mouth, sedation, and orthostatic hypotension.[1][3] The varying affinities of different TCAs for these transporters and receptors account for their distinct clinical profiles.

Comparative Potency at Monoamine Transporters

The primary therapeutic action of TCAs is their inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] The potency of this inhibition is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Key Insights:
  • Clomipramine is recognized as the most potent inhibitor of SERT, making it a "gold standard" for serotonin-norepinephrine reuptake inhibition.[5] Its high affinity for SERT contributes to its efficacy in treating obsessive-compulsive disorder.[9]

  • Desipramine and Nortriptyline are more potent inhibitors of NET compared to SERT.[5]

  • Amitriptyline demonstrates a relatively balanced inhibition of both SERT and NET.[5][10]

  • The potency of TCAs at these transporters can vary by as much as 1000-fold, highlighting the significant pharmacological differences within this class of drugs.[11]

Tricyclic AntidepressantSERT Ki (nM)NET Ki (nM)
Tertiary Amines
Clomipramine0.14[5]54[5]
Amitriptyline20[5]50[5]
Imipramine1.1 - 4.625 - 37
Doxepin6.7 - 5618 - 47
Secondary Amines
Desipramine22 - 180[5]0.3 - 8.6[5]
Nortriptyline4.0 - 101.8 - 4.4

Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative examples from the literature.

Off-Target Receptor Affinities: The Basis of Side Effects

The clinical utility of TCAs is often limited by their side effects, which are a direct consequence of their interactions with other receptors. Understanding the comparative potency at these off-target receptors is crucial for predicting and managing adverse events.

Key Insights:
  • Anticholinergic (Muscarinic M1) Effects: Blockade of muscarinic receptors leads to side effects such as dry mouth, blurred vision, constipation, and urinary retention.[1][3] Amitriptyline and imipramine generally have higher anticholinergic activity, while desipramine and nortriptyline have lower affinity for these receptors.[5][12]

  • Antihistaminergic (Histamine H1) Effects: Antagonism of H1 receptors is responsible for the sedative effects and weight gain associated with many TCAs.[3] Doxepin is a particularly potent H1 antagonist, with an affinity that is subnanomolar, making it effective for treating insomnia at low doses.[13][14][15][16][17]

  • Anti-adrenergic (Alpha-1) Effects: Blockade of alpha-1 adrenergic receptors can cause orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[4]

Tricyclic AntidepressantMuscarinic M1 Ki (nM)Histamine H1 Ki (nM)Alpha-1 Adrenergic Ki (nM)
Tertiary Amines
Amitriptyline1.10.22.6
Clomipramine1.93.16.5
Imipramine2.74.38.0
Doxepin3.30.094.2
Secondary Amines
Desipramine201013
Nortriptyline4.01.67.0

Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative examples from the literature.

The Interplay of Potency, Efficacy, and Clinical Outcomes

The pharmacological profile of each TCA, as defined by its potency at various transporters and receptors, directly influences its clinical applications and side-effect profile.

For instance, the potent serotonergic activity of clomipramine makes it particularly effective for obsessive-compulsive disorder and panic disorder, potentially more so than imipramine.[18][19][20] Conversely, the more favorable side-effect profile of nortriptyline and desipramine , due to their lower anticholinergic and antihistaminic activity, may make them better tolerated options, especially in older adults.[3][12][21]

A meta-analysis of head-to-head trials found no overall difference in efficacy between TCAs and Selective Serotonin Reuptake Inhibitors (SSRIs) for major depression.[22] However, another systematic review noted that while TCAs may reduce depressive symptoms, they also increase the risk of serious adverse events.[23][24] The choice of a specific TCA should therefore be guided by a careful consideration of the patient's symptoms, comorbidities, and potential for side effects.

Experimental Methodologies for Determining Potency

The quantitative data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and neurotransmitter reuptake assays.

Radioligand Binding Assay

This technique is used to determine the affinity of a drug for a specific receptor or transporter. It involves competing the unlabeled drug of interest against a radiolabeled ligand that is known to bind to the target. The concentration of the unlabeled drug that displaces 50% of the radiolabeled ligand is known as the IC50 value, from which the Ki can be calculated.[25][26]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target receptor/transporter) Incubation Incubation (Membranes + Radioligand + TCA) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]-ligand) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution (TCA) Test_Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for a Radioligand Binding Assay:

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor/transporter and prepare a membrane fraction through centrifugation.[27]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]citalopram for SERT), and varying concentrations of the unlabeled TCA.[25] Include controls for total binding (no competitor) and non-specific binding (excess of a known high-affinity unlabeled ligand).[25]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[25]

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.[25][27]

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[25]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.[25]

  • Data Analysis: Calculate the specific binding for each concentration of the TCA. Plot the percentage of specific binding against the log of the TCA concentration to generate a competition curve and determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[26]

Neurotransmitter Reuptake Assay

This assay directly measures the functional effect of a drug on the activity of a neurotransmitter transporter. It typically uses cells that have been engineered to express a specific transporter (e.g., SERT, NET). The uptake of a radiolabeled or fluorescent neurotransmitter substrate is measured in the presence and absence of the inhibitory drug.

Experimental Workflow: Neurotransmitter Reuptake Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing target transporter) Preincubation Pre-incubation (Cells + TCA) Cell_Culture->Preincubation Substrate_Prep Substrate Preparation (Radiolabeled or fluorescent) Uptake Initiate Uptake (Add substrate) Substrate_Prep->Uptake Test_Compound_Prep Test Compound Dilution (TCA) Test_Compound_Prep->Preincubation Preincubation->Uptake Termination Terminate Uptake (Wash with ice-cold buffer) Uptake->Termination Measurement Measure Uptake (Scintillation or fluorescence) Termination->Measurement IC50_Calc IC50 Calculation Measurement->IC50_Calc

Caption: Workflow for a neurotransmitter reuptake inhibition assay.

Step-by-Step Protocol for a Neurotransmitter Reuptake Assay:

  • Cell Culture: Plate cells stably expressing the transporter of interest (e.g., HEK-hSERT) in a multi-well plate.[28][29]

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the TCA for a short period.[30]

  • Initiate Uptake: Add a radiolabeled or fluorescent substrate (e.g., [3H]serotonin or a fluorescent mimetic) to initiate the uptake process.[28][31]

  • Terminate Uptake: After a defined incubation period, rapidly terminate the uptake by washing the cells with ice-cold buffer.

  • Cell Lysis and Measurement: Lyse the cells and measure the amount of substrate taken up using a scintillation counter or a fluorescence plate reader.[28]

  • Data Analysis: Determine the concentration of the TCA that inhibits substrate uptake by 50% (IC50).

Conclusion and Future Directions

The comparative potency of tricyclic antidepressants is a complex interplay of their affinities for monoamine transporters and a range of off-target receptors. A thorough understanding of these pharmacological nuances is essential for rational drug selection and the development of novel therapeutics with improved efficacy and tolerability. While TCAs have been largely superseded by newer agents with more favorable side-effect profiles, they remain a valuable treatment option in certain clinical scenarios.[1][3] Future research may focus on developing compounds that retain the broad efficacy of TCAs while minimizing their off-target activities.

References

  • Current time information in Dublin, IE. (n.d.). Google.
  • Taylor, D. P., & Richelson, E. (1982). High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain. European Journal of Pharmacology, 78(3), 279–285.
  • Dr.Oracle. (2025, February 16).
  • Stahl, S. M. (2009). Selective histamine H(1) antagonism: a novel approach to insomnia using low-dose doxepin. Drugs of Today (Barcelona, Spain: 1998), 45(4), 261–267.
  • Dr.Oracle. (2025, February 16). Does doxepin (tricyclic antidepressant)
  • Wikipedia. (n.d.). Tricyclic antidepressant. In Wikipedia.
  • Jørgensen, T. S. K., et al. (2024). Beneficial and harmful effects of tricyclic antidepressants for adults with major depressive disorder. BMJ Mental Health, 27(1), e300893.
  • Consensus. (n.d.). Tricyclic Antidepressant Drugs. Consensus Academic Search Engine.
  • Reddit. (2023, August 16).
  • Jørgensen, T. S. K., et al. (2024). Beneficial and harmful effects of tricyclic antidepressants for adults with major depressive disorder. BMJ Mental Health, 27(1), e300893.
  • Therapeutic rationale for low dose doxepin in insomnia patients. (2012). Journal of Pharmacology & Pharmacotherapeutics, 3(3), 211–216.
  • Singh, S. K., et al. (2007). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. Molecular Pharmacology, 72(6), 1515–1525.
  • PsychDB. (2024, August 11). Tricyclic Antidepressants (TCA). PsychDB.
  • Mayo Clinic. (2024, October 8). Tricyclic antidepressants. Mayo Clinic.
  • Ambar Lab. (2024, November 12). Benefits and side effects of tricyclic antidepressants. Ambar Lab.
  • Social Anxiety Support Forum. (2012, December 23). Clomipramine vs Imipramine. Social Anxiety Support Forum.
  • Cassano, G. B., et al. (1991). Superiority of clomipramine over imipramine in the treatment of panic disorder: a placebo-controlled trial.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with Talopram. BenchChem.
  • Psych Scene Hub. (2023, April 17). Tricyclic Antidepressants: Pharmacology, Mechanism, and Clinical Guide. Psych Scene Hub.
  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748.
  • Drugs.com. (n.d.). Clomipramine vs Imipramine Comparison. Drugs.com.
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.
  • Cipriani, A., et al. (2017). Direct comparison of tricyclic and serotonin-reuptake inhibitor antidepressants in randomized head-to-head trials in acute major depression: Systematic review and meta-analysis. Journal of Psychopharmacology, 31(8), 983–994.
  • ResearchGate. (n.d.). Receptor profile, K i (nmol/l), of TCAs and comparator drugs: uptake....
  • PsychoTropical Research. (2025, April 6). Clomipramine: Potent SNRI Anti-Depressant. PsychoTropical Research.
  • ResearchGate. (n.d.). Comparative potency of other TCAs when used at the equivalent NRI dose of amitriptyline.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay of Lofepramine Hydrochloride. BenchChem.
  • MDPI. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI.
  • PubMed. (2008, March 30). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • South Tees Hospitals NHS Foundation Trust. (2022, April 27). Amitriptyline and Nortriptyline.
  • Arias, H. R., et al. (2010). Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel.
  • Dr.Oracle. (2025, October 21). Which tricyclic antidepressants (TCAs) have the lowest side effect profiles? Dr.Oracle.
  • BenchChem. (2025). An In-Depth Technical Guide on Neurotransmitter Reuptake Inhibition by Diclofensine-d3. BenchChem.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • Thour, A., & Marwaha, R. (2023). Amitriptyline. In StatPearls.
  • ResearchGate. (n.d.). Tricyclic antidepressants (TCAs) dose-dependently reduce the TRPC5....
  • Marley Drug. (2025, May 4). Nortriptyline vs Amitriptyline. Marley Drug.
  • ClinPGx. (n.d.).
  • ResearchGate. (2025, August 7). (PDF) Tricyclic antidepressant pharmacology and therapeutic drug interactions updated.
  • Verywell Health. (2025, October 16). Nortriptyline vs.
  • Biophysics Reports. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
  • PubMed Central. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PubMed Central.

Sources

A Comparative Guide to Assessing Tubulin Polymerization Inhibition by Dibenzosuberenol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are cornerstones of the eukaryotic cytoskeleton.[1] They are indispensable for a multitude of cellular processes, including the maintenance of cell architecture, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[2][3] The inherent dynamism of microtubules, characterized by phases of polymerization and depolymerization, is fundamental to their function. This dynamism makes tubulin a highly validated and attractive target for anticancer therapeutics, as its disruption can selectively trigger mitotic arrest and subsequent programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1][4]

Microtubule-targeting agents are broadly classified into two main categories: stabilizing agents (e.g., taxanes like Paclitaxel) and destabilizing agents (e.g., vinca alkaloids and colchicine-site binders).[1][5] The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a particularly important pocket for the development of potent tubulin polymerization inhibitors.[6][7]

Inspired by the natural products colchicine and combretastatin A-4 (CA4), dibenzosuberenol analogs have emerged as a promising class of synthetic small molecules that potently inhibit tubulin polymerization by interacting with the colchicine binding site.[8][9] These compounds often exhibit significant cytotoxicity against a range of human cancer cell lines and can function as vascular disrupting agents (VDAs), which damage established tumor vasculature.[8][9][10]

This guide provides an in-depth technical comparison of this compound analogs with other tubulin inhibitors, supported by experimental data and detailed protocols for their assessment. It is designed for researchers, scientists, and drug development professionals seeking to evaluate this class of compounds.

Mechanism of Action: From Tubulin Binding to Cell Death

The primary mechanism of action for this compound analogs is the destabilization of microtubules.[8][9] This is achieved through a direct interaction with tubulin heterodimers, preventing their assembly into microtubules.

  • Binding to the Colchicine Site: this compound analogs, structurally reminiscent of colchicine and combretastatin A-4, bind to a specific pocket on the β-tubulin subunit, near the interface with the α-tubulin subunit.[6][8][10] This binding event sterically hinders the conformational changes required for the tubulin dimer to incorporate into a growing microtubule protofilament.[5]

  • Inhibition of Polymerization: By occupying the colchicine site, the analogs effectively cap the growing end of microtubules and prevent the addition of new tubulin dimers.[5] This shifts the dynamic equilibrium of microtubules towards depolymerization, leading to a net loss of the microtubule network within the cell.[11]

  • Downstream Cellular Consequences: The disruption of microtubule dynamics has profound effects on the cell, particularly during mitosis.

    • Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes, triggering the spindle assembly checkpoint and causing the cell to arrest in the G2/M phase of the cell cycle.[12][13]

    • Apoptosis Induction: Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway.[14] This can involve the activation of various signaling cascades, including the JNK pathway, and is often mediated by the Bcl-2 family of proteins and subsequent caspase activation.[15] In some contexts, the cell fate following mitotic catastrophe is determined by the p21 protein, which can promote cell cycle arrest and inhibit apoptosis.[12]

cluster_0 Mechanism of this compound Analogs cluster_1 Cellular Consequences Analog This compound Analog Tubulin α/β-Tubulin Dimer (Colchicine Site) Analog->Tubulin Binds to MT Microtubule Polymer Tubulin->MT Polymerization (Inhibited) Disruption Microtubule Network Disruption Tubulin->Disruption MT->Tubulin Depolymerization (Promoted) Spindle Mitotic Spindle Failure Disruption->Spindle G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Leads to

Caption: Mechanism of action for this compound analogs.

Comparative Analysis of Inhibitory Potency

The efficacy of tubulin inhibitors is typically quantified by their IC50 value, the concentration required to inhibit 50% of tubulin polymerization in an in vitro assay. This compound analogs have demonstrated potent activity, often comparable to or exceeding that of established natural products.

Structure-Activity Relationship (SAR) Insights

Studies have revealed key structural features that govern the activity of this compound analogs.[8][9]

  • Pendant Aryl Ring: The substitution pattern on the phenyl ring attached to the seven-membered suberene core is critical. A 3,4,5-trimethoxy pattern, similar to that found in colchicine and combretastatin A-4, is often optimal for high potency.[9][10]

  • Fused Aromatic Ring: Modifications on the fused benzene ring, such as the introduction of amino or hydroxyl groups, can significantly modulate both tubulin inhibitory activity and cytotoxic potency.[8][10] For example, an aminobenzosuberene analogue demonstrated pronounced cytotoxicity and potent inhibition of tubulin polymerization (IC50 = 1.2 µM).[10][16]

  • Seven-Membered Ring: The degree of unsaturation and substitution on the suberene ring also impacts activity. Saturation of certain double bonds or introduction of functional groups like ketones can be tolerated or even enhance potency.[8]

Performance Comparison

The following tables summarize the inhibitory potency of representative this compound analogs compared to standard tubulin-targeting agents.

Table 1: Tubulin Polymerization Inhibition by this compound Analogs

Compound IDKey Structural FeaturesTubulin IC50 (µM)Reference
KGP18Benzosuberene with phenolic group~1.0 - 2.0[8][9]
KGP156Amino congener of KGP181.2[10][16]
Analog 13Bromine substitution on suberene ring≤ 0.5[8]
Analog 19Ethyl ester at 4-position phenolic moiety≤ 0.5[8]
Analog 4Nitrobenzosuberene2.5[10]

Table 2: Comparative Potency of Tubulin Inhibitors

CompoundBinding SiteClassTubulin IC50 (µM)Reference
This compound Analog (KGP156) Colchicine Destabilizer 1.2 [10]
Combretastatin A-4 (CA4)ColchicineDestabilizer~1.0 - 2.0[9][10]
ColchicineColchicineDestabilizer~2.0 - 3.0[13][17]
NocodazoleColchicineDestabilizer~2.3[18]
VinblastineVincaDestabilizer~3.0[19]
Paclitaxel (Taxol)TaxaneStabilizer(Enhances Polymerization)[19][20]

Experimental Protocols for Assessment

To rigorously evaluate the activity of this compound analogs, a multi-faceted approach combining in vitro biochemical assays and cell-based functional assays is essential.

Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The fluorescence-based method offers higher sensitivity than traditional turbidity assays.[19][21]

Principle: A fluorescent reporter, which preferentially binds to polymerized microtubules, is included in the reaction. As tubulin assembles, the fluorescence intensity increases, following a sigmoidal curve. Inhibitors of polymerization will decrease the rate and extent of this fluorescence increase.[11][21]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Tubulin Stock (10 mg/mL): Reconstitute lyophilized >99% pure tubulin (e.g., bovine brain tubulin) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP. Aliquot and store at -80°C.[21]

    • GTP Stock (100 mM): Dissolve GTP in sterile water, aliquot, and store at -80°C.[21]

    • Test Compound (10x): Prepare serial dilutions of the this compound analog in General Tubulin Buffer. The final DMSO concentration in the assay should not exceed 2%.[21]

    • Controls (10x): Prepare a known inhibitor (e.g., 100 µM Nocodazole) and an enhancer (e.g., 100 µM Paclitaxel) as positive controls, and a vehicle control (buffer with DMSO).[21]

    • Tubulin Reaction Mix: On ice, prepare the final reaction mix to a tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter, as per the manufacturer's instructions (e.g., from a kit like Cytoskeleton, Inc. #BK011P).[12][21]

  • Assay Procedure:

    • Pre-warm a temperature-controlled 96-well microplate reader to 37°C. Use a black, flat-bottom half-area plate.[21]

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed plate.

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL. Avoid introducing bubbles.[21]

    • Immediately place the plate in the reader and begin kinetic measurements. Record fluorescence (e.g., Ex: 360 nm, Em: 420-450 nm) every 30-60 seconds for 60-90 minutes.[19][22]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine key parameters: Vmax (maximum polymerization rate) and A_max (maximum polymer mass at steady-state).[1]

    • To determine the IC50 value, plot the Vmax or A_max as a function of the logarithm of the test compound concentration and fit the data to a dose-response curve.[1]

prep Reagent Preparation (On Ice) plate Add 5µL of 10x Compound/ Control to Pre-warmed Plate prep->plate initiate Initiate Reaction: Add 45µL Tubulin Mix plate->initiate read Read Fluorescence (37°C, Kinetic) initiate->read analyze Data Analysis: Plot Curves, Calc IC50 read->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 2: Immunofluorescence Microscopy of Microtubule Disruption

This cell-based assay provides direct visual evidence of a compound's effect on the microtubule cytoskeleton within intact cells.

Principle: Cells are treated with the test compound, then fixed and permeabilized. The microtubule network is stained using a primary antibody against α- or β-tubulin, followed by a fluorescently-labeled secondary antibody. Disruption of the microtubule network is then visualized by fluorescence microscopy.[11]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate adherent cancer cells (e.g., HeLa, A549) onto glass coverslips in a multi-well plate and allow them to attach overnight.[12]

    • Treat the cells with various concentrations of the this compound analog (and controls) for a specified time (e.g., 18-24 hours).[12][18]

  • Fixation and Permeabilization:

    • Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with 4% formaldehyde in PBS for 20-30 minutes at room temperature.[18]

    • Wash twice with PBS.

    • Permeabilize the cell membranes with a buffer containing a detergent like Triton X-100 (e.g., 0.1% in PBS) for 10-20 minutes.[18]

  • Immunostaining:

    • Wash twice with PBS.

    • Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% Bovine Serum Albumin in PBS) for 45-60 minutes.[23]

    • Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature, protected from light.[12]

    • (Optional) Counterstain nuclei with DAPI.[12]

  • Imaging and Analysis:

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

    • Visualize the cells using a confocal or high-resolution fluorescence microscope.

    • Expected Result: Untreated cells will show a fine, filamentous network of microtubules throughout the cytoplasm. Treated cells will show a dose-dependent disruption, characterized by diffuse tubulin staining and loss of the filamentous network.[11][12]

culture Culture & Treat Cells on Coverslips fix Fix (Formaldehyde) & Permeabilize (Triton) culture->fix block Block (BSA) fix->block stain Immunostain: 1° Ab (Anti-Tubulin) 2° Ab (Fluorescent) block->stain image Mount & Image (Confocal Microscopy) stain->image

Caption: Workflow for immunofluorescence analysis of microtubules.

Protocol 3: Flow Cytometry for Mitotic Arrest and Apoptosis

This quantitative method assesses the downstream effects of tubulin inhibition on the cell cycle and cell viability.

Principle:

  • Cell Cycle: Cells are stained with a DNA-intercalating dye (e.g., Propidium Iodide, PI). The fluorescence intensity is proportional to the DNA content, allowing for quantification of cells in G1, S, and G2/M phases. Tubulin inhibitors cause an accumulation of cells in the G2/M phase.[13][24]

  • Apoptosis: Cells are co-stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters late apoptotic/necrotic cells with compromised membranes). This allows for differentiation between viable, early apoptotic, and late apoptotic/necrotic populations.[13][14]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and treat with the this compound analog for a relevant time course (e.g., 24, 48, 72 hours).[13][14]

  • Cell Harvesting:

    • Collect both adherent and floating cells to ensure all populations are analyzed.

    • Wash cells with cold PBS and centrifuge to form a cell pellet.

  • Staining for Cell Cycle Analysis:

    • Resuspend the cell pellet and fix in cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.

    • Wash the cells with PBS.

    • Resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Staining for Apoptosis Analysis:

    • Wash the harvested (unfixed) cells with cold PBS.

    • Resuspend the cells in 1x Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer promptly.

    • For cell cycle, acquire data and analyze the DNA content histograms to quantify the percentage of cells in G1, S, and G2/M.

    • For apoptosis, create dot plots (Annexin V vs. PI) to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).[14]

Conclusion and Future Perspectives

This compound analogs represent a robust and promising class of tubulin polymerization inhibitors that act at the colchicine binding site.[8][9] Their potent inhibition of tubulin assembly, often in the low micromolar range, translates to effective G2/M cell cycle arrest and induction of apoptosis in a variety of cancer cell lines.[10][12] The favorable structure-activity relationship data provides a clear roadmap for the rational design of new, even more potent analogs.[8][25]

Beyond their direct cytotoxic effects, many of these compounds also exhibit potent vascular disrupting activity, a dual mechanism that is highly advantageous for cancer therapy.[8][9] Future research should focus on optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles. Further investigation into potential mechanisms of resistance and the development of water-soluble prodrug formulations will be critical steps in translating these promising preclinical candidates into clinical therapies.[9] The comprehensive assessment framework provided in this guide offers a validated system for advancing these and other novel tubulin inhibitors through the drug discovery pipeline.

References

  • Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. (n.d.). NIH.
  • An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity. (2012). NIH.
  • Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization. (n.d.). PMC.
  • A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. (n.d.). Jove.
  • Microtubule disruption upon CNS damage triggers mitotic entry via TNF signaling activation. (2021). eLife.
  • Microtubules and Their Role in Cellular Stress in Cancer. (2015). PMC.
  • An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity. (2012). PubMed.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2018). PMC.
  • From signaling pathways to microtubule dynamics: The key players. (2007). ResearchGate.
  • Microtubule disruption suppresses allergic response through the inhibition of calcium influx in the mast cell degranulation pathway. (2005). PubMed.
  • A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. (2020). NIH.
  • The IC 50 values (µM) of inhibition of tubulin polymerization. (n.d.). ResearchGate.
  • Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells. (2020). MDPI.
  • Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. (2021). MDPI.
  • CYT997: a novel orally active tubulin polymerization inhibitor with potent cytotoxic and vascular disrupting activity in vitro and in vivo. (2009). AACR Journals.
  • A Novel Resveratrol Based Tubulin Inhibitor Induces Mitotic Arrest and Activates Apoptosis in Cancer Cells. (2016). ResearchGate.
  • Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. (2021). ResearchGate.
  • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (2014). PMC.
  • Chart comparing the IC50 values of the compounds for different cell lines. (n.d.). ResearchGate.
  • A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs. (2016). PMC.
  • Imaging Microtubules in vitro at High Resolution while Preserving their Structure. (2021). Bio-protocol.
  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. (2018). MDPI.
  • Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023). PMC.
  • Tubulin inhibitors targeting the colchicine binding site: a perspective of privileged structures. (2017). PubMed.
  • Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (2013). PubMed.
  • Beyond the Paclitaxel and Vinca Alkaloids: Next Generation of Plant-Derived Microtubule-Targeting Agents with Potential Anticancer Activity. (2018). PMC.
  • Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023). ResearchGate.
  • In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. (2018). arXiv.
  • Chemical structures of tubulin inhibitors screened in this study. (n.d.). ResearchGate.
  • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. (2020). NIH.
  • Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives. (2013). PubMed Central.
  • What are the therapeutic candidates targeting Tubulin? (2025). Patsnap Synapse.
  • Molecular Mechanism of Action of Microtubule-Stabilizing Anticancer Agents. (2015). Science.
  • Anti-tubulin agents of natural origin: Targeting taxol, vinca, and colchicine binding domains. (2019). European Journal of Medicinal Chemistry.
  • Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy. (2020). PMC.
  • Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1][8][11]triazolo[1,5-a]pyrimidines. (2021). PubMed.
  • Mechanism of action of antitumor drugs that interact with microtubules and tubulin. (2003). PubMed.
  • Colchitaxel, a coupled compound made from microtubule inhibitors colchicine and paclitaxel. (2011). PMC.

Sources

A Comparative Guide to the Cross-Reactivity of Dibenzosuberenol-Based Compounds and Structurally Related Tricyclic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a therapeutic candidate is paramount. Off-target interactions are a leading cause of adverse drug reactions and late-stage clinical trial failures. This guide provides an in-depth technical comparison of the cross-reactivity profiles of dibenzosuberenol-based compounds and their structurally related tricyclic analogues. By synthesizing publicly available preclinical data and outlining robust experimental methodologies, this document serves as a critical resource for predicting and evaluating the selectivity of novel chemical entities.

The tricyclic core, characteristic of this compound derivatives, is a privileged scaffold in medicinal chemistry, notably for its interaction with central nervous system (CNS) targets. However, this structural motif is also notorious for its polypharmacology, leading to a broad spectrum of on-target efficacy and off-target liabilities. This guide will dissect these nuances, providing a framework for informed decision-making in drug discovery and development.

The Tricyclic Conundrum: Balancing Efficacy and Off-Target Effects

The therapeutic utility of many tricyclic compounds, including the this compound class, is often intrinsically linked to their multi-target engagement. While this can be advantageous for complex multifactorial diseases, it presents a significant challenge in minimizing undesirable side effects. The primary mechanism of action for many tricyclic antidepressants, for instance, involves the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake.[1] However, their clinical application is frequently complicated by interactions with other receptors, such as muscarinic acetylcholine receptors (mAChR), histamine H1 receptors, and α-1 adrenergic receptors.[1] Understanding the subtle differences in receptor binding affinities among various tricyclic structures is therefore crucial for predicting their clinical profiles.

Below is a logical workflow for assessing the cross-reactivity of a novel this compound-based compound.

G cluster_0 Initial Assessment cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison cluster_3 Preclinical Safety Assessment In Silico Profiling In Silico Profiling Structural Analogue Review Structural Analogue Review In Silico Profiling->Structural Analogue Review Identifies potential off-targets Broad Receptor Panel Screening Broad Receptor Panel Screening Structural Analogue Review->Broad Receptor Panel Screening Informs panel selection Primary Target Engagement Primary Target Engagement Primary Target Engagement->Broad Receptor Panel Screening Confirms on-target activity Functional Assays Functional Assays Broad Receptor Panel Screening->Functional Assays Identifies significant off-target binding Comparative Data Table Comparative Data Table Functional Assays->Comparative Data Table Determines functional consequence (agonist/antagonist) SAR Analysis SAR Analysis Comparative Data Table->SAR Analysis Highlights key structural determinants Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis In Vivo Models In Vivo Models SAR Analysis->In Vivo Models Guides lead optimization

Caption: A stepwise workflow for comprehensive cross-reactivity assessment.

Comparative Analysis of Receptor Binding Affinities

To illustrate the diverse cross-reactivity profiles within the broader tricyclic class, the following tables summarize the in vitro receptor binding affinities (Ki in nM) for several representative compounds. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Profile of Asenapine (a Dibenzoxepine Derivative)

TargetKi (nM)
Serotonin Receptors
5-HT1A2.5[2]
5-HT1B4.0[2]
5-HT2A0.06[2]
5-HT2B0.16[2]
5-HT2C0.03[2]
5-HT5A1.6[2]
5-HT60.25[2]
5-HT70.13[2]
Dopamine Receptors
D11.4[2]
D21.3[2]
D30.42[2]
D41.1[2]
Adrenergic Receptors
α11.2[2]
α21.2[2]
Histamine Receptors
H11.0[2]
H26.2[2]
Muscarinic Receptors
M18128[2]

Asenapine, which is structurally related to this compound, demonstrates a broad receptor binding profile with high affinity for multiple serotonin, dopamine, adrenergic, and histamine receptors.[2][3][4] Notably, it has very low affinity for muscarinic cholinergic receptors, which is a significant point of differentiation from many classical tricyclic antidepressants.[2][4]

Table 2: Comparative Receptor Binding Profiles of Selected Tricyclic Compounds

TargetAmitriptyline (Ki, nM)Nortriptyline (Ki, nM)Cyclobenzaprine (Ki, nM)Cyproheptadine (Ki, nM)
Transporters
SERT2.8 - 3615 - 43--
NET19 - 1021.8 - 21--
Serotonin Receptors
5-HT2A2.110Potent Antagonist0.5 - 1.2
5-HT2C3.231Potent Antagonist0.5 - 2.0
Adrenergic Receptors
α16.320Potent Antagonist~100
Histamine Receptors
H10.2 - 1.13.2 - 16Low Nanomolar[5]0.5 - 2.0
Muscarinic Receptors
M1-M51.1 - 2216 - 130Potent AntagonistHigh Affinity[6]

Note: Data is compiled from multiple sources and assays, which can lead to variability. The provided ranges reflect this. Specific citations are provided in the text.

This comparative data highlights key structure-activity relationships. For instance, the tertiary amine amitriptyline shows potent inhibition of both SERT and NET, alongside strong anticholinergic and antihistaminic activity.[1] Its secondary amine metabolite, nortriptyline, exhibits greater selectivity for NET and reduced affinity for muscarinic and histaminic receptors, often translating to a better side-effect profile.[1] Cyclobenzaprine, a muscle relaxant structurally similar to amitriptyline, demonstrates potent off-target antagonism at histamine H1 receptors, which is thought to contribute significantly to its sedative effects.[5] Cyproheptadine, another dibenzocycloheptene derivative, is a potent antagonist of both serotonin and histamine receptors and also displays high affinity for muscarinic receptors.[6][7]

Experimental Protocols for Cross-Reactivity Assessment

To ensure the generation of reliable and reproducible cross-reactivity data, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor.[4] They are typically conducted as competitive binding experiments where the test compound competes with a radiolabeled ligand of known affinity.[3]

Step-by-Step Protocol:

  • Receptor Preparation:

    • Prepare cell membrane homogenates from cell lines expressing the target receptor or from native tissue.[8]

    • Resuspend the membrane pellet in an appropriate assay buffer.[8]

  • Assay Setup:

    • In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.[3]

    • Include controls for total binding (radioligand and receptor only) and non-specific binding (in the presence of a high concentration of an unlabeled competing ligand).[8]

  • Incubation:

    • Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium.[3]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membrane-bound radioligand on the filter.[3]

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.[3]

  • Data Analysis:

    • Subtract non-specific binding from total binding to determine specific binding.

    • Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Receptor Membranes Receptor Membranes Competitive Binding Competitive Binding Receptor Membranes->Competitive Binding Radioligand Radioligand Radioligand->Competitive Binding Test Compound Test Compound Test Compound->Competitive Binding Filtration Filtration Competitive Binding->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting IC50 Determination IC50 Determination Scintillation Counting->IC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation

Caption: Workflow for a typical radioligand binding assay.

Functional GPCR Assays

While binding assays provide crucial information about affinity, they do not reveal the functional consequence of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays are therefore necessary to characterize the activity of a compound at its off-targets.[9] For G-protein coupled receptors (GPCRs), this often involves measuring changes in second messenger levels.[10]

Example Protocol: cAMP Assay for Gs or Gi-Coupled Receptors

  • Cell Culture:

    • Culture cells expressing the GPCR of interest in a 96-well plate.

  • Compound Treatment:

    • For antagonist testing, pre-incubate the cells with various concentrations of the test compound.

    • Stimulate the cells with a known agonist for the receptor. For agonist testing, treat the cells directly with the test compound.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis:

    • For agonists, plot the cAMP response as a function of compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonists, plot the inhibition of the agonist response as a function of compound concentration to determine the IC50.

Conclusion and Future Directions

The cross-reactivity of this compound-based compounds and their tricyclic relatives is a complex but critical aspect of their pharmacological profiles. As demonstrated by the comparative data, subtle structural modifications can lead to significant changes in receptor binding affinities and, consequently, in the therapeutic and adverse effect profiles of these agents. A thorough understanding of these structure-activity relationships, derived from robust in vitro screening, is essential for the rational design of more selective and safer medicines.

Early and comprehensive off-target profiling, as outlined in this guide, allows for the early identification of potential liabilities, saving valuable time and resources in the drug development pipeline. As our understanding of the "off-targetome" expands, so too will our ability to predict and mitigate the risks associated with polypharmacology, ultimately leading to the development of more effective and better-tolerated therapies.

References

  • Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes. European Journal of Pharmacology.
  • Shahid, M., et al. (2009).
  • Guzman, F. (2014). Mechanism of Action and Pharmacodynamics of Asenapine. Psychopharmacology Institute.
  • Allen, J. A., & Roth, B. L. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Annual Review of Pharmacology and Toxicology.
  • Stiles, G. L. (1992). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology.
  • A Comparative Analysis of Tricyclic Antidepressants: Unraveling the Pharmacological Nuances of Established Therapies. Benchchem.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Receptor-Ligand Binding Assays. Labome.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Sneed, K., et al. (2022). The Skeletal Muscle Relaxer Cyclobenzaprine Is a Potent Non-Competitive Antagonist of Histamine H1 Receptors. Journal of Pharmacology and Experimental Therapeutics.
  • Cyproheptadine | C21H21N | CID 2913. PubChem.
  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.

Sources

A Comparative Benchmarking Guide for Novel Dibenzosuberenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical benchmarking of novel dibenzosuberenol derivatives against established drugs, with a primary focus on their potential as antidepressant agents. The structure and protocols outlined herein are designed to ensure scientific rigor and generate robust, comparative data to inform candidate selection for further development.

Introduction: The Promise of the this compound Scaffold

The this compound chemical scaffold is a cornerstone of several clinically significant therapeutics. Its tricyclic structure is famously shared by a class of drugs known as tricyclic antidepressants (TCAs), which have been effectively used in the treatment of major depressive disorder for decades.[1][2] Compounds like amitriptyline and noxiptiline, both featuring a dibenzocycloheptene core, exert their therapeutic effects primarily by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the synaptic cleft.[3][4][5]

The development of new this compound derivatives is driven by the opportunity to refine the pharmacological profile of this established class. The goal is to enhance efficacy while mitigating the well-known side effects associated with first-generation TCAs, which often stem from off-target interactions with histaminic, muscarinic, and adrenergic receptors.[1][6] By systematically evaluating novel derivatives against clinically relevant benchmarks, we can identify candidates with superior selectivity and improved therapeutic windows.

Section 1: Designing a Preclinical Benchmarking Strategy

A successful benchmarking program must be logical, multi-faceted, and predictive of clinical outcomes. It involves a tiered approach, beginning with high-throughput in vitro assays to assess fundamental pharmacological properties and progressively moving to more complex in vivo models to evaluate efficacy and safety in a physiological context.[7]

For our purposes, we will benchmark two hypothetical novel derivatives, DS-Alpha and DS-Beta , against the widely prescribed TCA, Amitriptyline . This head-to-head comparison will allow for a clear assessment of their relative potency, selectivity, and overall drug-like properties.

The workflow is designed to answer key questions at each stage:

  • Target Engagement: Do the new derivatives bind to the intended molecular targets (serotonin and norepinephrine transporters)?

  • Cellular Potency: Do they effectively block neurotransmitter reuptake in a cellular context?

  • Selectivity: Are they specific for their intended targets, or do they interact with off-targets known to cause side effects?

  • Drug-like Properties (ADME): Are they metabolically stable and can they permeate biological membranes?

  • In Vivo Efficacy: Do they exhibit antidepressant-like activity in a validated animal model?

  • Safety: What is their preliminary safety and tolerability profile?

Preclinical_Benchmarking_Workflow cluster_0 In Vitro Profiling cluster_1 In Vivo Evaluation Target 1. Target Binding Assays (SERT/NET) Cellular 2. Cellular Reuptake Assays (hSERT/hNET cells) Target->Cellular Confirms functional activity Selectivity 3. Off-Target Selectivity (Receptor Panel) Cellular->Selectivity Assesses specificity ADME 4. In Vitro ADME (Microsomes, Caco-2) Selectivity->ADME Evaluates drug-like properties PK 5. Pharmacokinetics (Rodent PK) ADME->PK Go/No-Go Decision Efficacy 6. Efficacy Model (Mouse Forced Swim Test) PK->Efficacy Informs dose selection Tox 7. Preliminary Toxicology Efficacy->Tox Links efficacy to safety Candidate Candidate Tox->Candidate Candidate Selection

Caption: Preclinical Benchmarking Workflow for New this compound Derivatives.

Section 2: In Vitro Profiling: From Target Engagement to Cellular Function

The initial phase of benchmarking focuses on characterizing the interaction of the novel derivatives with their intended molecular targets and assessing their activity in a controlled cellular environment.

Mechanism of Action: Monoamine Reuptake Inhibition

TCAs primarily function by blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] This inhibition increases the concentration of these neurotransmitters in the synapse, which is believed to underlie their antidepressant effects.[3][8] Our in vitro assays will quantify the affinity and potency of our new derivatives for these two key transporters.

TCA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicles (5-HT, NE) Synapse Synaptic Cleft Vesicle->Synapse Release of 5-HT & NE SERT SERT NET NET Receptor Postsynaptic Receptors Synapse->SERT Reuptake Synapse->NET Reuptake Synapse->Receptor Signal Transduction TCA This compound Derivative (TCA) TCA->SERT Blocks TCA->NET Blocks

Caption: Mechanism of Action for Tricyclic Antidepressants (TCAs).
Protocol: Monoamine Transporter Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for human SERT and NET. It utilizes radioligand displacement, a standard method for quantifying drug-receptor interactions.[9]

Methodology:

  • Source: Prepare crude synaptosome membranes from cells stably expressing either recombinant human SERT or NET.

  • Radioligand: Use [³H]Citalopram for SERT and [³H]Nisoxetine for NET at a concentration near their Kd value.

  • Incubation: Incubate the membranes with the radioligand and a range of concentrations of the test compound (DS-Alpha, DS-Beta, Amitriptyline) in a 96-well plate.

  • Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding). Convert IC50 to Ki using the Cheng-Prusoff equation.

Protocol: Cellular Neurotransmitter Reuptake Assay

This functional assay measures the potency (IC50) of the compounds in inhibiting the uptake of neurotransmitters into live cells.[10][11]

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing either hSERT or hNET in 96- or 384-well plates.[11]

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds.

  • Substrate Addition: Add a fluorescent substrate that is a mimetic for monoamine neurotransmitters.[12]

  • Detection: Measure the increase in intracellular fluorescence over time using a fluorescence plate reader. The rate of uptake is proportional to transporter activity.

  • Analysis: Plot the inhibition of substrate uptake against the concentration of the test compound to determine the IC50 value.

Selectivity and ADME Profiling

Selectivity Profiling: To predict potential side effects, DS-Alpha and DS-Beta will be screened against a panel of receptors and ion channels commonly associated with TCA adverse effects, including histamine H1, muscarinic M1, and alpha-1 adrenergic receptors.[1] This is crucial for identifying compounds with a cleaner off-target profile than the benchmark drug.[13][14]

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion): Early assessment of ADME properties is critical to avoid late-stage failures.[15][16] Key assays include:

  • Metabolic Stability: Incubation with human liver microsomes to determine the intrinsic clearance rate. A high clearance rate may predict poor in vivo stability.[17][18]

  • Permeability: Using a Caco-2 cell monolayer to assess a compound's potential for oral absorption.[15]

  • Plasma Protein Binding: Determining the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.

Comparative In Vitro Data Summary
ParameterDS-AlphaDS-BetaAmitriptyline (Benchmark)
SERT Binding (Ki, nM) 1.515.24.3
NET Binding (Ki, nM) 3.82.118.2
SERT Reuptake (IC50, nM) 2.120.55.9
NET Reuptake (IC50, nM) 5.53.025.1
Histamine H1 (Ki, nM) >10002501.1
Muscarinic M1 (Ki, nM) 850>100015.5
Liver Microsome Stability 85% remaining @ 1hr72% remaining @ 1hr45% remaining @ 1hr
Caco-2 Permeability (Papp) HighHighHigh

Interpretation: Based on this hypothetical data, DS-Alpha shows potent and balanced SERT/NET inhibition with significantly improved selectivity against H1 and M1 receptors compared to Amitriptyline. DS-Beta is more NET-selective but retains some H1 affinity. Both derivatives exhibit superior metabolic stability.

Section 3: In Vivo Evaluation: Pharmacokinetics and Efficacy

Promising candidates from in vitro profiling are advanced to in vivo studies to assess their behavior in a whole organism.[7]

Protocol: Rodent Pharmacokinetic (PK) Study

This study determines key PK parameters like half-life (t½), maximum concentration (Cmax), and bioavailability (F%).

Methodology:

  • Animals: Use male Sprague-Dawley rats.

  • Administration: Administer the compound via both intravenous (IV) and oral (PO) routes to separate groups.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Process blood to plasma and quantify the drug concentration using LC-MS/MS.

  • Modeling: Use pharmacokinetic software to calculate key parameters.

Protocol: Mouse Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant efficacy.[19][20] The test is based on the principle that animals will cease escape attempts (become immobile) when placed in a stressful, inescapable situation. Antidepressants are known to increase the duration of mobility.[21]

Methodology:

  • Animals: Use male C57BL/6 mice.

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.

  • Dosing: Administer the test compounds (DS-Alpha, DS-Beta, Amitriptyline) or vehicle control orally, typically 60 minutes before the test.

  • Test Procedure: Place each mouse individually into a glass cylinder filled with water (24-25°C) for a 6-minute session.[21][22]

  • Scoring: Record the session and score the last 4 minutes for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

  • Analysis: Compare the immobility time between treated and vehicle groups using appropriate statistical tests (e.g., ANOVA).

Preliminary Toxicity Assessment

Early assessment of toxicity is crucial.[23][24] Initial in vivo studies should include:

  • Clinical Observations: Daily monitoring of animals during efficacy studies for any signs of distress, changes in behavior, or weight loss.

  • Acute Toxicity: A single high-dose study to determine the maximum tolerated dose (MTD).

Comparative In Vivo Data Summary
ParameterDS-AlphaDS-BetaAmitriptyline (Benchmark)
Oral Bioavailability (Rat, %) 453835
Plasma Half-life (Rat, hr) 6.55.84.2
Forced Swim Test (MED) 10 mg/kg15 mg/kg10 mg/kg
Acute Toxicity (MTD, Rat) >100 mg/kg>100 mg/kg~75 mg/kg

MED: Minimum Effective Dose that produces a statistically significant reduction in immobility time.

Section 4: Integrated Data Analysis and Candidate Selection

The final step involves integrating all data to make an informed decision.

  • DS-Alpha emerges as a strong candidate. It demonstrates potent, balanced SERT/NET activity, mirroring the efficacy of Amitriptyline in the FST but at a comparable dose. Critically, it shows a vastly superior selectivity profile, suggesting a lower potential for sedative and anticholinergic side effects. Its improved metabolic stability and bioavailability are also highly favorable.

  • DS-Beta , while effective, is less potent in the FST and its partial H1 affinity makes it less desirable than DS-Alpha.

References

  • Psych Scene Hub. (2023, April 17). Tricyclic Antidepressants: Pharmacology, Mechanism, and Clinical Guide.
  • Wikipedia. (n.d.). Tricyclic antidepressant.
  • Mayo Clinic. (2024, October 8). Tricyclic antidepressants.
  • Thour, A., & Marwaha, R. (2023). Tricyclic Antidepressants. In StatPearls. StatPearls Publishing.
  • Selvita. (n.d.). In Vitro ADME.
  • Patsnap Synapse. (2024, June 14). What is Noxiptiline hydrochloride used for?.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • PsychDB. (2024, August 11). Tricyclic Antidepressants (TCA).
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Concept Life Sciences. (n.d.). In vitro ADME Assays.
  • PharmaLegacy. (n.d.). In Vitro ADME Studies.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Noxiptiline hydrochloride?.
  • Biobide. (n.d.). Toxicity Screening: 7 Strategies for Preclinical Research.
  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2011). The mouse forced swim test. Journal of visualized experiments : JoVE, (58), e3638.
  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test.
  • Wikipedia. (n.d.). Noxiptiline.
  • Lu, H., & Tonge, P. J. (2010). Finding a better path to drug selectivity. Future medicinal chemistry, 2(9), 1415–1419.
  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay.
  • Cichońska, A., Ravikumar, B., & Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Briefings in bioinformatics, 23(5), bbac343.
  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design.
  • The University of Iowa. (n.d.). Forced Swim Test v.3.
  • Pol-Sopońska, A., & Płoszaj, T. (2014). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of visualized experiments : JoVE, (90), e51859.
  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice.
  • Gaston, P. C., Char, S., & Ciulli, A. (2013). Rational Approaches to Improving Selectivity in Drug Design. Topics in medicinal chemistry, 9, 1–33.
  • ResearchGate. (2021, December 13). (PDF) Amitriptyline blocks innate immune responses mediated by toll‐like receptor 4 and IL‐1 receptor: Preclinical and clinical evidence in osteoarthritis and gout.
  • Kandasamy, R., & Dinesh, D. (2015). Toxicological screening. Journal of pharmacology & pharmacotherapeutics, 6(1), 62–64.
  • WikiMili. (n.d.). Noxiptiline.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • MedicalExpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices - Catalogs.
  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays.
  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies.
  • Grimm, S. H., Zindulková, E., & Wsol, V. (2018). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ChemistryMedChem, 13(5), 451–457.
  • Accuprec Research Labs. (n.d.). Toxicological / Preclinical Testing.
  • Wickham, M. (n.d.). The Crucial Role of preclinical toxicology studies in Drug Discovery. Gentronix.
  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Assay Kit.
  • Torres-Hernández, B. A., et al. (2023). Global Research Trends and Hotspots Analysis of the Scientific Production of Amitriptyline: A Bibliometric Approach. Pharmaceuticals, 16(8), 1058.
  • ResearchGate. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters | Request PDF.
  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Saghafi, R., & Tadi, P. (2024). Amitriptyline. In StatPearls. StatPearls Publishing.
  • U.S. Food and Drug Administration. (n.d.). Amitriptyline Hydrochloride Tablets, USP Rx Only.
  • Mayo Clinic. (n.d.). Amitriptyline (oral route).
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).

Sources

A Comparative Guide to the Synthetic Routes of Dibenzosuberenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dibenzosuberenol, formally known as 5H-dibenzo[a,d]cyclohepten-5-ol, is a tricyclic tertiary alcohol that serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically significant molecules. Its rigid, three-dimensional structure is a "privileged scaffold" in medicinal chemistry, forming the core of numerous central nervous system (CNS) active agents, including antidepressants, anxiolytics, and antipsychotics.[1] The strategic functionalization of the this compound core has led to the development of blockbuster drugs, making its efficient and scalable synthesis a topic of considerable interest to researchers in both academic and industrial settings.

This guide provides a comparative analysis of the most prominent synthetic routes to this compound, with a focus on the underlying chemical principles, experimental considerations, and overall efficiency. We will delve into the classical and modern methodologies, offering field-proven insights to aid researchers in selecting the most appropriate route for their specific needs.

The Precursor: Synthesis of Dibenzosuberone

The journey to this compound invariably begins with its ketone precursor, 5H-dibenzo[a,d]cyclohepten-5-one, commonly known as Dibenzosuberone. The formation of this tricyclic ketone is the cornerstone of the overall synthesis, and its efficient preparation is critical.

Route 1: Intramolecular Friedel-Crafts Acylation

The most established and widely employed method for constructing the dibenzosuberone framework is through an intramolecular Friedel-Crafts acylation.[2][3] This powerful carbon-carbon bond-forming reaction creates the central seven-membered ring by cyclizing a suitable precursor.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism.[4] A carboxylic acid derivative, typically an acyl chloride, is treated with a strong Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA), to generate a highly reactive acylium ion. This electrophile is then attacked by the pendant aromatic ring in an intramolecular fashion, leading to the formation of the cycloheptanone ring.

Experimental Protocol: Friedel-Crafts Acylation of 2-Phenethylbenzoic Acid
  • Preparation of the Acyl Chloride: To a solution of 2-phenethylbenzoic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-phenethylbenzoyl chloride.

  • Cyclization: The crude acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane or nitrobenzene) and cooled to 0 °C. A Lewis acid, such as aluminum chloride, is added portion-wise. The reaction mixture is then stirred at room temperature or gently heated to facilitate cyclization.

  • Workup: The reaction is quenched by carefully pouring the mixture onto crushed ice and hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude Dibenzosuberone is then purified by recrystallization or column chromatography.

Causality Behind Experimental Choices
  • Choice of Lewis Acid: Aluminum chloride is a strong and cost-effective Lewis acid, making it a popular choice.[3] However, for substrates sensitive to harsh conditions, milder Lewis acids or polyphosphoric acid can be employed.[2]

  • Solvent Selection: The choice of solvent is crucial. Dichloromethane is a common choice due to its inertness and ability to dissolve the reactants. Nitrobenzene can be used for less reactive substrates as it allows for higher reaction temperatures.

  • Temperature Control: The initial addition of the Lewis acid is performed at low temperatures to control the exothermic reaction. Subsequent heating may be required to drive the reaction to completion.

Advantages and Disadvantages
AdvantagesDisadvantages
High yields for suitable substratesRequires stoichiometric amounts of Lewis acid
Utilizes readily available starting materialsCan be sensitive to functional groups
Well-established and scalable methodologyPotential for side reactions like rearrangements[5]

From Ketone to Alcohol: The Final Transformation

With Dibenzosuberone in hand, the final step to obtain this compound is the reduction of the carbonyl group to a hydroxyl group.

Route 2: Grignard Reaction

The addition of an organometallic reagent, most commonly a Grignard reagent, to the carbonyl group of Dibenzosuberone is a highly effective method for the synthesis of this compound and its derivatives.[6][7]

Mechanistic Rationale

The Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile.[8] The nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of Dibenzosuberone. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, is protonated to yield the tertiary alcohol, this compound.[7]

Experimental Protocol: Synthesis of this compound via Grignard Reaction
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.[8] A solution of an alkyl or aryl halide (e.g., methyl iodide for the synthesis of 5-methyl-5H-dibenzo[a,d]cyclohepten-5-ol) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.[9]

  • Addition to Dibenzosuberone: A solution of Dibenzosuberone in anhydrous ether or THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.[6]

  • Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

  • Workup and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization or column chromatography.

Causality Behind Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water.[7] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Activation of Magnesium: The passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[8] The addition of a small amount of iodine or 1,2-dibromoethane helps to activate the magnesium surface.

  • Choice of Solvent: Diethyl ether and THF are the most common solvents for Grignard reactions as they are anhydrous and effectively solvate the Grignard reagent.[8]

Advantages and Disadvantages
AdvantagesDisadvantages
High yields and clean conversionRequires strictly anhydrous conditions
Versatile for introducing various substituents at the 5-positionSensitive to acidic functional groups in the substrate
Readily available reagentsPotential for side reactions like enolization or reduction

Alternative and Emerging Synthetic Strategies

While the Friedel-Crafts and Grignard reaction sequence represents the most common approach, other methods have been developed for the synthesis of the dibenzo[a,d]cycloheptene core and its derivatives.

Route 3: McMurry Reaction

The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene, using a low-valent titanium species.[10] While not a direct route to this compound, it is a powerful tool for constructing the central seven-membered ring with a double bond, which can then be further functionalized.

Mechanistic Rationale

The reaction is believed to proceed through a single-electron transfer from the low-valent titanium species to the carbonyl groups, generating ketyl radical anions.[11] These radicals then dimerize to form a pinacolate intermediate, which is subsequently deoxygenated by the oxophilic titanium to yield the alkene.[10]

Conceptual Application to this compound Synthesis

An intramolecular McMurry reaction of a suitably substituted diketone could be envisioned to form the dibenzo[a,d]cycloheptene ring system. This approach offers a convergent strategy for the synthesis of the core structure.

Advantages and Disadvantages
AdvantagesDisadvantages
Effective for the synthesis of sterically hindered alkenes[11]Requires the use of pyrophoric and moisture-sensitive reagents
Can be used for intramolecular cyclizations to form large rings[12]The mechanism is not fully understood[11]
Tolerant of a variety of functional groupsCan lead to a mixture of E/Z isomers in intermolecular reactions

Comparative Summary of Synthetic Routes

RouteKey TransformationStarting MaterialsReagentsTypical YieldsKey Considerations
1. Friedel-Crafts Acylation Intramolecular ring closure2-Phenethylbenzoic acid derivativesLewis acids (AlCl₃, PPA)Good to ExcellentStoichiometric Lewis acid, potential for rearrangements
2. Grignard Reaction Carbonyl additionDibenzosuberoneOrganomagnesium halidesExcellentStrictly anhydrous conditions, sensitive to protic groups
3. McMurry Reaction Reductive carbonyl couplingDiketone precursorsLow-valent titanium (TiCl₃/LiAlH₄, TiCl₄/Zn)Moderate to GoodAnhydrous and inert atmosphere, formation of alkenes

Visualizing the Synthetic Pathways

Friedel-Crafts and Grignard Route

G A 2-Phenethylbenzoic Acid B 2-Phenethylbenzoyl Chloride A->B SOCl₂ or (COCl)₂ C Dibenzosuberone B->C AlCl₃ (Friedel-Crafts Acylation) D This compound C->D R-MgX, then H₃O⁺ (Grignard Reaction)

Caption: The classical two-step synthesis of this compound.

Conceptual Intramolecular McMurry Reaction

G A Diketone Precursor B Dibenzo[a,d]cycloheptene (Alkene product) A->B Low-valent Ti (McMurry Reaction) C This compound B->C Further Functionalization (e.g., Hydroboration-Oxidation)

Caption: A conceptual pathway utilizing the McMurry reaction.

Conclusion

The synthesis of this compound is a well-trodden path in organic chemistry, with the intramolecular Friedel-Crafts acylation followed by a Grignard reaction being the most reliable and versatile route. This two-step sequence offers high yields and allows for the introduction of diverse functionalities at the 5-position, making it the preferred choice for many drug discovery programs. While alternative methods like the McMurry reaction provide interesting avenues for the construction of the core structure, they are often more specialized in their application.

Ultimately, the choice of synthetic route will depend on the specific goals of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the tolerance of the substrate to different reaction conditions. This guide has aimed to provide the necessary insights to make an informed decision, empowering researchers to efficiently access this valuable synthetic intermediate.

References

  • Juniper Publishers. (2018, June 5). A Brief Review on Chemistry of Dibenzosuberenones. [Link]
  • Organic & Biomolecular Chemistry (RSC Publishing). Assembly of 5H-dibenzo[a,d]cycloheptenes by a formal [5 + 2] annulation of ortho-aryl alkynyl benzyl alcohols with arenes. [Link]
  • Juniper Publishers. Peer Reviewed Chemistry Journals | Impact Factor Rankings. [Link]
  • Beilstein Journals. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. [Link]
  • ResearchGate.
  • Grignard Reaction. [Link]
  • ResearchGate. (PDF) On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. [Link]
  • Canadian Science Publishing. Synthesis of 5H-dibenzo[a,d]cycloheptene-5-carboxylic acid and related compounds. 1,5-Hydride transfer to inductively destabiliz. [Link]
  • PrepChem.com. Synthesis of 5H-dibenzo[a,d]cycloheptene. [Link]
  • Wikipedia. McMurry reaction. [Link]
  • Wikipedia. Grignard reagent. [Link]
  • Wikipedia. Friedel–Crafts reaction. [Link]
  • ResearchGate. Synthesis of some 5-substituted-5H-dibenzo[a,d]cycloheptene. [Link]
  • PMC - NIH.
  • Mettler Toledo.
  • YouTube. McMurry Reaction. [Link]
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
  • Organic Syntheses Procedure. reductive coupling of carbonyls to alkenes. [Link]
  • SciSpace. Recent advances of carbonyl olefination via McMurry coupling reaction. [Link]
  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dibenzosuberenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds like dibenzosuberenol is foundational to scientific progress. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for managing this compound waste, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are designed to be self-validating, integrating scientific rationale with established regulatory standards.

Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount. This compound is not a benign substance; it is classified as a hazardous substance by the Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.1200[1].

Key Physicochemical and Hazard Data:

PropertyValueRationale for Disposal Concern
Appearance White Solid / PowderFine dusts can be generated, posing an inhalation and explosion risk[1].
Melting Point 125 - 127 °C / 257 - 260.6 °F[2]Stable solid under standard lab conditions.
Water Solubility Insoluble[2]Prohibits aqueous dilution or sewer disposal; indicates potential for bioaccumulation[2].
Flammability Combustible SolidWhile it propagates flame with difficulty, fine dust clouds can form explosive mixtures with air in the presence of an ignition source[1].
Chemical Incompatibilities Strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches)[1][3][4].Contact with oxidizers can lead to ignition and fire[1]. This dictates strict waste segregation.
Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂)[2][3][4].Thermal decomposition, such as in a fire, can release irritating and toxic gases[4].

While there is insufficient data to definitively classify this compound as a carcinogen or mutagen, some concern has been noted[1]. Therefore, a precautionary principle must be applied, treating it with the appropriate level of caution. The primary risks during handling and disposal are inhalation of fine dust and accidental ignition due to improper segregation.

Pre-Disposal Handling and Waste Accumulation Protocol

Proper waste management begins at the point of generation. Adherence to these steps is not merely procedural; it is a critical control measure to mitigate the risks identified above.

Step-by-Step Pre-Disposal Protocol:

  • Personal Protective Equipment (PPE): Always handle this compound and its waste while wearing appropriate PPE. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A lab coat.

    • For handling the powder outside of a fume hood, an N95-rated respirator is mandatory to prevent inhalation of fine particulates.

  • Waste Segregation:

    • Solids: All solid this compound waste, including surplus material and contaminated consumables (e.g., weighing papers, gloves, wipes), must be collected in a dedicated hazardous waste container.

    • Solutions: If this compound is in a solvent, collect the solution in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

    • Crucial Segregation: The most critical step is to keep this compound waste strictly segregated from oxidizing agents[1][4]. This is a non-negotiable safety requirement to prevent a potentially violent reaction.

  • Container Management:

    • Compatibility: Use only containers made of compatible materials (e.g., High-Density Polyethylene - HDPE, or glass for solids). The original manufacturer's container is often a suitable choice for unused product disposal[5].

    • Labeling: As soon as the first particle of waste is added, the container must be labeled. The label must include, at a minimum:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • An accurate list of all contents, including any solvents.

      • The date accumulation started.

    • Closure: The container must be kept tightly sealed at all times, except when actively adding waste[6][7][8]. A funnel left in the opening is not considered a closed container.

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[9][10].

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment is used for liquid waste containers to mitigate spills[8][11].

The Disposal Workflow: A Decision-Making Framework

The following workflow provides a logical progression from waste generation to final disposal, ensuring compliance and safety at each stage.

DisposalWorkflow cluster_generation Point of Generation cluster_accumulation Waste Accumulation Protocol cluster_disposal Final Disposal gen Waste Generation (Solid this compound, Contaminated PPE, Solutions) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Respirator) gen->ppe Always Start Here segregate Step 2: Segregate Waste (Keep away from oxidizers) ppe->segregate container Step 3: Select Compatible Waste Container segregate->container label_container Step 4: Label Container 'Hazardous Waste: this compound' container->label_container store Step 5: Store in Satellite Accumulation Area (SAA) label_container->store ehs Step 6: Contact EHS for Pickup (Or licensed waste contractor) store->ehs When container is full or project is complete incinerate Step 7: Approved Disposal (High-Temperature Incineration) ehs->incinerate EHS Manages Transfer

Caption: Disposal workflow for this compound.

Approved Disposal Methodologies: The Scientific Rationale

The selection of a disposal method is dictated by the chemical's properties and regulatory requirements established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6][12].

  • Primary Method: High-Temperature Incineration The universally accepted and most environmentally sound method for disposing of solid organic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility[13][14].

    • Why it Works: Incineration is a controlled combustion process that uses high temperatures (typically >850°C) to break down organic matter into its constituent elements, primarily carbon and hydrogen[15]. In the presence of sufficient oxygen, these elements are oxidized to form carbon dioxide (CO₂) and water (H₂O), significantly less hazardous compounds[15][16]. This process achieves a volume reduction of approximately 95% and ensures the complete destruction of the parent compound[13].

    • Trustworthiness of the Protocol: Licensed incineration facilities are equipped with advanced pollution control systems, such as afterburners and scrubbers, to neutralize and capture any potentially harmful byproducts, ensuring that air emissions comply with strict environmental standards[13].

  • Unacceptable Disposal Methods

    • Drain/Sewer Disposal: This is strictly prohibited. This compound's insolubility in water means it would persist in aquatic environments, potentially accumulating in ecosystems[2][8].

    • Landfill: Disposing of untreated hazardous chemical waste in a landfill is illegal and poses a long-term threat of environmental contamination[17].

    • In-Lab Neutralization: Chemical neutralization is a process for rendering corrosive (acidic or basic) waste less hazardous[18][19][20]. This compound is a neutral organic solid, making this method chemically inappropriate and ineffective.

Managing Spills and Empty Containers

Accidents can happen, and a clear, pre-defined response plan is essential.

Minor Spill Protocol (for small amounts of solid):

  • Alert Personnel: Inform others in the immediate area.

  • Isolate: Secure the area to prevent the spread of dust.

  • PPE: Ensure you are wearing the appropriate PPE, including an N95 respirator.

  • Clean-up: Gently sweep up the solid material. Do not use a dry brush, which can create dust clouds. A dampened cloth or paper towel is preferable. Place all contaminated cleaning materials into your designated this compound hazardous waste container[1].

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), collecting the wipe as hazardous waste.

For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office or emergency responders immediately[1].

Disposal of Empty Containers:

An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.

  • Triple Rinse: The standard procedure is to triple rinse the container with a solvent capable of dissolving this compound (e.g., acetone, methanol, or ethanol)[11][21].

  • Collect Rinsate: Each rinse should use a volume of solvent equal to about 5-10% of the container's volume. Crucially, all of this solvent rinsate must be collected and disposed of as liquid hazardous waste [10][21].

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container can then typically be disposed of in the regular trash or glass waste, but you must confirm this with your institution's specific policies[11][21].

By adhering to these scientifically-grounded and procedurally-sound guidelines, we can handle and dispose of this compound waste with the highest degree of safety and environmental stewardship, building a culture of trust and responsibility in our laboratories.

References

  • Santa Cruz Biotechnology. (n.d.). Dibenzosuberol Material Safety Data Sheet.
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?
  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Vector Solutions. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Chemsrc. (2025, August 20). Dibenzosuberenone | CAS#:2222-33-5.
  • Safety Data Sheet. (n.d.). Generic Safety Data Sheet Information.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
  • Chemistry-For-Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube.
  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Vanderbilt Environmental Health and Safety (VEHS). (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Princeton University Environmental Health and Safety. (n.d.). Neutralization/Deactivation/Recovery.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • EBSCO. (n.d.). Incineration of waste products | Research Starters.
  • U.S. Environmental Protection Agency (EPA). (1973, August). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste, Volume 1.
  • American Academy of Dermatology. (2018). Review of environmental effects of oxybenzone and other sunscreen active ingredients.
  • Tecam Group. (n.d.). Direct combustion and Incineration.
  • CELIO a.s. (n.d.). Stabilization and neutralization of waste.
  • U.S. Environmental Protection Agency (EPA). (1973, August). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste, Volume IV.
  • European Commission. (n.d.). Waste Incineration (WI).
  • Water & Wastewater. (2024, December 19). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions.
  • National Center for Biotechnology Information (NCBI). (n.d.). Incineration Processes and Environmental Releases.
  • REMONDIS Industrie Service. (n.d.). Hazardous waste incineration.
  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart.
  • PubMed. (n.d.). Environmental impact and human health risks of polychlorinated dibenzo-p-dioxins and dibenzofurans in the vicinity of a new hazardous waste incinerator: a case study.

Sources

A Senior Application Scientist's Guide to Safely Handling Dibenzosuberenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the outcomes of our experiments. However, the foundation of reliable and reproducible science is a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling Dibenzosuberenol, grounded in the principles of scientific integrity and practical, field-proven experience. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your work.

Understanding the Risks: A Proactive Approach to Safety

This compound is a solid, often in powder form, that requires careful handling to mitigate potential risks. According to safety data sheets, it is classified as a hazardous substance that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1] The primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes.[2][3] Long-term exposure to high concentrations of dust can potentially lead to changes in lung function.[2] Furthermore, as a combustible solid, fine dust clouds of this compound can form an explosive mixture with air, necessitating precautions against ignition sources.[2]

A thorough understanding of these hazards, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), is the first step in developing a robust Chemical Hygiene Plan (CHP) for its use.[4][5][6]

Core Directive: Personal Protective Equipment (PPE)

Your primary line of defense is appropriate personal protective equipment. The selection of PPE should be based on a risk assessment of the specific procedures you will be performing.[7][8]

Scenario Required Personal Protective Equipment Rationale
Handling Stock Containers and Weighing Solid - Nitrile gloves (double-gloving recommended)- Safety goggles with side shields or a face shield- Fastened lab coat- N95 respirator or equivalent- Gloves: Prevents skin contact and irritation.[1] Double-gloving is a best practice when handling potent compounds.- Eye/Face Protection: Protects against accidental splashes or dust getting into the eyes, which can cause serious irritation.[1][9]- Lab Coat: Protects skin and personal clothing from contamination.- Respirator: Minimizes the inhalation of fine dust particles, a primary exposure route.[2][10]
Preparing Solutions and Performing Reactions - Nitrile gloves- Chemical safety goggles- Fastened lab coat- Gloves & Lab Coat: Maintains protection against skin contact with the dissolved compound.- Goggles: Protects against splashes of the chemical solution.
Handling Waste and Decontamination - Nitrile gloves- Safety glasses- Fastened lab coat- Gloves, Glasses & Lab Coat: Ensures protection during the final stages of the workflow, where residual contamination may be present.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical for minimizing exposure and preventing contamination. The following workflow is designed to be a self-validating system, ensuring safety at each stage.

Preparation and Engineering Controls
  • Designated Work Area: All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to control dust.[11]

  • Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any spills.

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE are readily accessible.

Weighing the Compound
  • Minimize Dust Generation: Handle the solid gently to avoid creating airborne dust. If possible, use an anti-static gun to reduce the adherence of powder to containers.[11]

  • In-Hood Weighing: Whenever feasible, place the analytical balance inside the chemical fume hood.

  • Tare-and-Transfer Method (if balance is outside the hood):

    • Tare a sealed container (e.g., a vial with a cap) on the balance.

    • Transfer the container to the fume hood.

    • Add the this compound powder to the container inside the hood.

    • Seal the container and then return it to the balance for the final weight measurement.[11]

Solution Preparation
  • Solubilization in Hood: Always perform the initial dissolution of the powder inside the fume hood.

  • Controlled Addition: Add the solvent slowly and carefully to the container with the weighed this compound to prevent splashing.

Post-Handling and Decontamination
  • Clean Work Area: After completing your work, decontaminate the designated area. Use a wet-wiping method with an appropriate solvent to clean surfaces; avoid dry sweeping, which can generate dust.[8]

  • PPE Removal: Remove gloves and any other disposable PPE and place them in the designated solid waste container before leaving the work area. Always wash your hands thoroughly after handling the chemical and removing PPE.

Visualizing the Workflow

The following diagram illustrates the key decision points and safety measures in the this compound handling workflow.

Dibenzosuberenol_Workflow cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Cleanup & Disposal prep_start Start: Need to use This compound designated_area Work in Designated Area (Chemical Fume Hood) prep_start->designated_area don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) designated_area->don_ppe weigh Weigh this compound (Minimize Dust) don_ppe->weigh dissolve Dissolve in Solvent (In Hood) weigh->dissolve weigh->dissolve Transfer to Reaction decontaminate Decontaminate Work Area (Wet Wipe) dissolve->decontaminate dispose_solid Dispose of Solid Waste (Sealed Container) decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste (Labeled Bottle) decontaminate->dispose_liquid remove_ppe Remove PPE & Wash Hands dispose_solid->remove_ppe dispose_liquid->remove_ppe workflow_end End remove_ppe->workflow_end

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Chemical

Proper disposal is a critical and often overlooked aspect of chemical safety. Improper disposal can lead to environmental contamination and pose a risk to others.[12][13]

Waste Segregation and Labeling
  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, bench paper) must be collected in a dedicated, sealed container.[14] The container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[13]

  • Sharps Waste: Any needles or sharp objects contaminated with this compound must be disposed of in a designated sharps container.

Final Disposal
  • Consult Local Regulations: Always adhere to your institution's and local hazardous waste regulations for the final disposal of chemical waste.[15] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

By implementing these procedures, you contribute to a culture of safety and ensure that your groundbreaking research is not compromised by preventable accidents.

References

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • USA Safety. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.
  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
  • Chemsrc. (2025, August 20). Dibenzosuberenone | CAS#:2222-33-5.
  • University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials.
  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards.
  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Centers for Disease Control and Prevention. (2024, January). Quantification of Airborne Dusts From Powders.
  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of Washington Environmental Health & Safety. (2025, September 29). Chemical Treatment and Recycling.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste.
  • Chemistry For Everyone. (2025, February 1). How Can You Safely Dispose of Solvents? [Video]. YouTube.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibenzosuberenol
Reactant of Route 2
Dibenzosuberenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.